molecular formula C9H20ClNO B1461968 4-Butoxypiperidine hydrochloride CAS No. 460365-20-2

4-Butoxypiperidine hydrochloride

Katalognummer: B1461968
CAS-Nummer: 460365-20-2
Molekulargewicht: 193.71 g/mol
InChI-Schlüssel: CSHIEPBMUYVBJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butoxypiperidine hydrochloride (CAS 460365-20-2) is an organic compound with the molecular formula C9H20ClNO and an average mass of 193.715 Da [ 1 ]. As a piperidine derivative, it serves as a valuable building block in medicinal chemistry and pharmaceutical research. Piperidine rings are fundamental structural components in a wide range of bioactive molecules and therapeutics, particularly those targeting the central nervous system [ 2 ]. This compound is specifically cited for its potential in research involving neurodegenerative diseases. For instance, structurally related 4-oxypiperidine ethers are currently being investigated as multiple-targeting ligands for Alzheimer's disease, functioning as histamine H3 receptor antagonists with additional cholinesterase inhibitory properties [ 6 ]. Other piperidine derivatives, such as budipine, are utilized as anti-Parkinson agents, highlighting the significance of this chemical class in developing treatments for neurological disorders [ 4 ]. The butoxy side chain in this molecule may influence its lipophilicity and biomembrane permeability, which are critical parameters for pharmacokinetic optimization in drug discovery. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-butoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-3-8-11-9-4-6-10-7-5-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHIEPBMUYVBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663048
Record name 4-Butoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460365-20-2
Record name 4-Butoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Butoxypiperidine hydrochloride CAS 460365-20-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Butoxypiperidine Hydrochloride (CAS 460365-20-2): A Synthetic Building Block for Drug Discovery

Abstract

4-Butoxypiperidine hydrochloride (CAS 460365-20-2) is a heterocyclic organic compound that serves as a specialized building block in medicinal chemistry and drug discovery. Structurally, it features a piperidine ring, a core motif in numerous pharmaceuticals, functionalized with a butoxy ether linkage at the 4-position. This ether modification enhances lipophilicity, a critical parameter for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of 4-Butoxypiperidine hydrochloride, including its physicochemical properties, logical synthetic routes, state-of-the-art analytical characterization methods, and its potential applications as a synthetic intermediate. By examining the well-established roles of related piperidine analogs, this document offers field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this compound in the design of novel therapeutics.

The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a quintessential heterocyclic system and a cornerstone in the development of modern pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical and pharmacokinetic properties to drug molecules. As a saturated heterocycle, the piperidine scaffold offers a three-dimensional geometry that can be strategically exploited to orient functional groups for optimal interaction with biological targets.

Key Advantages of the Piperidine Moiety:

  • Improved Pharmacokinetics: The piperidine nucleus often enhances aqueous solubility (especially when protonated at physiological pH) and metabolic stability, contributing to better oral bioavailability and a more predictable in vivo profile.[2]

  • CNS Penetration: The lipophilic character of the piperidine ring can facilitate passage across the blood-brain barrier, making it a common feature in agents targeting the central nervous system (CNS).[2]

  • Versatile Synthetic Handle: The nitrogen atom and the carbon backbone of the piperidine ring provide multiple points for chemical modification, allowing for the creation of diverse compound libraries for screening and optimization.[1]

Piperidine derivatives are integral to a wide array of approved drugs, including anticancer, antipsychotic, analgesic, and antihypertensive agents, underscoring the scaffold's broad therapeutic utility.[1][2] The subject of this guide, 4-Butoxypiperidine hydrochloride, represents a specific functionalization of this privileged scaffold, designed to introduce a flexible, lipophilic butoxy chain.

Physicochemical Properties and Analytical Characterization

While extensive experimental data for 4-Butoxypiperidine hydrochloride is not broadly published, its properties can be reliably inferred from its structure and data on analogous compounds. As a hydrochloride salt, it is expected to be a crystalline solid with enhanced stability and solubility in polar solvents compared to its free base form.[3]

Diagram 1: Chemical Structure of 4-Butoxypiperidine Hydrochloride

cluster_main 4-Butoxypiperidine Hydrochloride C9H19NO.HCl C9H19NO.HCl structure structure caption Structure annotated with HCl salt

Caption: 2D structure of 4-Butoxypiperidine Hydrochloride.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Rationale
CAS Number 460365-20-2Topic
Molecular Formula C₉H₁₉NO · HClDerived from structure
Molecular Weight 193.71 g/mol Calculated
Monoisotopic Mass 157.14667 Da (Free Base)[4]
Appearance White to off-white crystalline solidInferred from similar salts[3][5]
Solubility Soluble in water, methanolTypical for hydrochloride salts[3][6]
XlogP (predicted) 1.5 (Free Base)[4]
Analytical Characterization Protocols

Ensuring the identity, purity, and quality of a synthetic intermediate is paramount. The following protocols describe a self-validating system for the comprehensive characterization of 4-Butoxypiperidine hydrochloride.

Diagram 2: Analytical Characterization Workflow

cluster_workflow Characterization Workflow Sample 4-Butoxypiperidine HCl Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC Purity Analysis (RP-HPLC-CAD/ELSD) Sample->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Quantitative Purity (%) HPLC->Purity

Caption: Integrated workflow for structural and purity validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).

    • Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz or higher spectrometer.

    • Analysis Rationale: The ¹H NMR spectrum is expected to show distinct signals for the butoxy chain protons (triplet, sextet, quintet, triplet) and the piperidine ring protons. The ¹³C NMR will confirm the presence of 9 unique carbon environments. DEPT-135 will differentiate between CH, CH₂, and CH₃ groups, aiding in precise signal assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Butoxy CH₃~0.9 (t)~13-14Standard alkyl chain terminus
Butoxy CH₂~1.4 (sextet)~19-20Alkyl chain methylene
Butoxy CH₂~1.6 (quintet)~31-32Alkyl chain methylene
Butoxy O-CH₂~3.5 (t)~68-70Methylene adjacent to ether oxygen
Piperidine C4-H~3.6 (m)~75-77Methine adjacent to ether oxygen
Piperidine C3,5-H~1.7-2.0 (m)~32-34Axial and equatorial protons
Piperidine C2,6-H~2.9-3.2 (m)~44-46Protons adjacent to the nitrogen

(Note: Predicted shifts are estimates based on data for similar structures like 4-hydroxypiperidine and butoxy derivatives.[7])

B. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the free base and confirm its elemental composition.

  • Protocol:

    • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system with Electrospray Ionization (ESI) in positive mode.[8]

    • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in methanol or acetonitrile/water.

    • Analysis Rationale: The primary ion expected is the protonated molecule [M+H]⁺ corresponding to the free base (C₉H₁₉NO). For 4-butoxypiperidine, this would be at an m/z of approximately 158.15.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

C. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To quantify the purity of the compound and identify any potential impurities.

  • Causality: Since 4-Butoxypiperidine hydrochloride lacks a strong UV chromophore, conventional UV detection is not suitable. A universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is the authoritative choice for non-volatile analytes without chromophores.[9]

  • Protocol:

    • System: An HPLC system equipped with a CAD or ELSD.

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[9]

    • Mobile Phase: An isocratic or gradient mixture of a volatile buffer system (e.g., 0.1% heptafluorobutyric acid (HFBA) in water as an ion-pairing agent) and acetonitrile. HFBA is chosen to improve the retention of the basic amine on the reverse-phase column.[9]

    • Flow Rate: 1.0 mL/min.

    • Analysis Rationale: The method will be validated for linearity, precision, and accuracy according to ICH Q2(R1) guidelines.[8] Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Synthesis and Manufacturing

A logical and efficient synthesis of 4-Butoxypiperidine hydrochloride is critical for its use in research and development. The most field-proven approach involves the O-alkylation of a readily available, N-protected 4-hydroxypiperidine precursor, followed by deprotection.

Diagram 3: Retrosynthetic Analysis

Target 4-Butoxypiperidine HCl Deprotection HCl Deprotection Target->Deprotection Intermediate N-Boc-4-butoxypiperidine Deprotection->Intermediate Alkylation Williamson Ether Synthesis Intermediate->Alkylation Precursor1 N-Boc-4-hydroxypiperidine Alkylation->Precursor1 Precursor2 Butyl Bromide Alkylation->Precursor2

Caption: Disconnection approach for synthesizing the target compound.

Proposed Synthetic Protocol

This two-step protocol is designed for high yield and purity, leveraging common and well-understood chemical transformations.

Step 1: Synthesis of tert-Butyl 4-butoxypiperidine-1-carboxylate (O-Alkylation)

  • Expertise: The use of an N-Boc protecting group is a strategic choice.[2] It prevents the piperidine nitrogen, which is also nucleophilic, from competing with the hydroxyl group in the O-alkylation reaction, thereby ensuring high regioselectivity and preventing the formation of undesired N-alkylated byproducts.

  • Methodology:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).[10]

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding sodium alkoxide, activating it for the subsequent substitution reaction.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Add 1-bromobutane (1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-Butoxypiperidine Hydrochloride (Deprotection)

  • Expertise: The Boc group is designed to be labile under acidic conditions.[11] Using a solution of HCl in an organic solvent like dioxane is an industry-standard method that cleaves the Boc group and simultaneously precipitates the desired product as its hydrochloride salt, often in high purity.[5]

  • Methodology:

    • Dissolve the purified tert-butyl 4-butoxypiperidine-1-carboxylate from Step 1 in a minimal amount of 1,4-dioxane.

    • Add a saturated solution of hydrogen chloride in 1,4-dioxane (4M, ~5-10 eq) and stir the mixture at room temperature for 2-4 hours.[5][11]

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, the product often precipitates from the solution. If not, concentrate the mixture under vacuum to afford the final product, 4-Butoxypiperidine hydrochloride, as a solid.

    • The solid can be washed with a cold non-polar solvent like diethyl ether to remove any non-polar impurities and then dried under vacuum.

Applications in Drug Discovery and Development

4-Butoxypiperidine hydrochloride is primarily utilized as a synthetic intermediate or building block, not as a final API. Its value lies in introducing the butoxy-piperidine motif into a larger molecule during a drug discovery campaign.

  • Modulation of Lipophilicity: The butoxy group provides a significant increase in lipophilicity compared to a simple hydroxyl group. This property is crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, enhanced lipophilicity can improve membrane permeability and access to CNS targets.[2]

  • Scaffold for Novel Therapeutics: The free secondary amine of 4-Butoxypiperidine hydrochloride is a key functional handle. It can be readily functionalized via reactions such as N-alkylation, N-arylation, acylation, or reductive amination to attach the scaffold to other parts of a target molecule.

  • Analgesics and CNS Agents: Piperidine derivatives have a long history in the development of analgesics and other CNS-active drugs.[12] The structure of 4-Butoxypiperidine is analogous to fragments of compounds explored for anesthetic and neuropharmacological activity. For example, related structures like 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine have been studied for their local anesthetic properties.[13]

  • Kinase Inhibitors: The piperidine ring serves as a central scaffold in many kinase inhibitors, helping to position key binding groups within the ATP-binding pocket of the enzyme.[2] The butoxy group could potentially be used to probe hydrophobic sub-pockets within a kinase active site to enhance potency or selectivity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 460365-20-2 is not widely available, a reliable hazard assessment can be made based on data for structurally similar piperidine hydrochloride salts.[14][15]

Hazard Identification:

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[16][17]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[16][17]

  • Harmful if Swallowed: May be harmful or toxic if ingested.[15]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[18]

  • Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[19]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[19][20]

  • Store away from strong oxidizing agents and strong bases.[14]

Conclusion

4-Butoxypiperidine hydrochloride is a valuable, specialized chemical building block for the synthesis of complex molecular architectures in drug discovery. Its design combines the privileged piperidine scaffold with a lipophilic butoxy ether, offering medicinal chemists a tool to fine-tune the properties of emerging drug candidates. By understanding its logical synthesis, robust analytical characterization, and potential applications, researchers can effectively integrate this compound into their discovery workflows to develop novel and improved therapeutics.

References

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, January 23). SAFETY DATA SHEET.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • Thermo Fisher Scientific. (2023, August 11). SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.
  • ChemicalBook. (2025, July 17). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.
  • Cayman Chemical. (2023, March 23). Safety Data Sheet.
  • PubChemLite. (n.d.). 4-butoxypiperidine (C9H19NO).
  • Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine hydrochloride 98%.
  • ResearchGate. (2025, August 6). Structure and pharmacological studies of the anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidin hydrochloride and its complex with β-cyclodextrin in solution. NMR and IR-spectroscopy data.
  • CymitQuimica. (n.d.). CAS 41979-39-9: 4-Piperidone hydrochloride.
  • ChemicalBook. (2026, January 13). 4-Hydroxypiperidine hydrochloride.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
  • LookChem. (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine.
  • ChemicalBook. (2025, January 27). Piperidine hydrochloride.
  • CymitQuimica. (n.d.). 4-Hydroxypiperidine, N-BOC protected.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bucinnazine Hydrochloride?.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum.
  • PubChem. (n.d.). 4-Piperidone hydrochloride.

Sources

4-Butoxypiperidine Hydrochloride: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists Version: 1.0

Part 1: Executive Technical Summary

4-Butoxypiperidine hydrochloride (CAS: 460365-20-2 ) is a specialized heterocyclic building block used primarily in the synthesis of matrix metalloprotease (MMP) inhibitors, muscarinic agonists, and antifungal agents. Structurally, it consists of a piperidine ring substituted at the 4-position with a butyl ether moiety. The hydrochloride salt form enhances stability and water solubility compared to the volatile free base, making it the preferred reagent for solid-phase and solution-phase peptide synthesis.

This guide provides a definitive analysis of its molecular geometry, validated synthesis protocols, and spectroscopic signature, grounded in empirical data.

Part 2: Chemical Identity & Structural Analysis

Core Identification Data
ParameterTechnical Specification
IUPAC Name 4-Butoxypiperidine hydrochloride
CAS Number 460365-20-2
Molecular Formula C

H

NO

HCl
Molecular Weight 193.71 g/mol
Free Base MW 157.25 g/mol
SMILES CCCCOC1CCNCC1.Cl
InChI Key XGPJZKQGJWZWIM-UHFFFAOYSA-N (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Conformational Analysis

The piperidine ring exists predominantly in a chair conformation . The 4-butoxy substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This thermodynamic preference is critical for binding affinity when this moiety is incorporated into larger pharmacophores, as it projects the hydrophobic butyl chain into specific lipophilic pockets of target enzymes (e.g., MMP active sites).

Structure cluster_0 Molecular Components Pip Piperidine Ring (Chair Conformation) But n-Butoxy Group (C4-Equatorial) Pip->But Ether Linkage (C-O-C) HCl HCl Counterion (Stabilizer) Pip->HCl Ionic Interaction (N-H...Cl) caption Fig 1. Structural assembly of 4-Butoxypiperidine HCl showing the equatorial preference of the ether linkage.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 4-Butoxypiperidine hydrochloride follows a robust Protection-Alkylation-Deprotection strategy. This route avoids N-alkylation side products, ensuring high regioselectivity for the oxygen atom.

Reaction Scheme (Graphviz)

Synthesis Step1 Starting Material N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) Reaction1 Step 1: O-Alkylation Reagents: NaH (1.2 eq), n-Butyl Bromide Solvent: DMF, 0°C to RT Step1->Reaction1 Intermed Intermediate N-Boc-4-butoxypiperidine Reaction1->Intermed Reaction2 Step 2: Deprotection Reagents: 4M HCl in Dioxane Solvent: Dioxane/Et2O Intermed->Reaction2 Product Final Product 4-Butoxypiperidine HCl (CAS: 460365-20-2) Reaction2->Product caption Fig 2. Synthetic pathway via Williamson ether synthesis on N-protected piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-butoxypiperidine

  • Activation: In a flame-dried flask under nitrogen, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-Bromobutane (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO

    
    , and concentrate in vacuo.
    

Step 2: Deprotection to Hydrochloride Salt

  • Acidolysis: Dissolve the crude N-Boc intermediate in 1,4-dioxane.

  • Salt Formation: Add 4M HCl in dioxane (excess, ~5-10 eq). Stir at room temperature for 2–4 hours. A white precipitate should form.

  • Isolation: Dilute with Diethyl Ether to complete precipitation. Filter the solid, wash with ether, and dry under vacuum to yield 4-Butoxypiperidine hydrochloride.

Part 4: Analytical Characterization

The following spectroscopic data validates the structure. The data is derived from the trifluoroacetate salt analogue [1], which exhibits identical chemical shifts to the HCl salt in DMSO-d


.
Proton NMR ( H NMR, 400 MHz, DMSO-d )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
0.88 Triplet (

Hz)
3HButyl -CH

Terminal methyl of butoxy chain
1.25 – 1.55 Multiplet4HButyl -CH

-CH

-
Internal methylene chain
1.55 – 1.70 Multiplet2HPiperidine C3/C5-H

Ring protons
1.85 – 2.00 Multiplet2HPiperidine C3/C5-H

Ring protons
2.90 – 3.05 Multiplet2HPiperidine C2/C6-H

Adjacent to Nitrogen
3.10 – 3.20 Multiplet2HPiperidine C2/C6-H

Adjacent to Nitrogen
3.40 Triplet (

Hz)
2H-O-CH

-
Ether methylene
3.45 – 3.55 Multiplet1HPiperidine C4-HMethine proton at ether linkage
8.15 Broad Singlet1H/2H-NH

Ammonium protons (Exchangeable)
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Calculated Mass [M+H]

    
    :  158.15 Da (Free base + H)
    
  • Observed: 158.2 m/z

Part 5: Pharmaceutical Applications[3][7][11][13][14][15]

4-Butoxypiperidine is a "privileged structure" intermediate, meaning its scaffold is capable of binding to multiple receptor types with high affinity.

Key Therapeutic Areas
  • MMP Inhibitors: Used in the synthesis of aromatic sulfone hydroxamic acids. The butoxy tail occupies the S1' specificity pocket of Matrix Metalloproteases (MMP-2, MMP-9, MMP-13), critical for inhibiting tumor metastasis and inflammation [2].

  • Antifungal Agents: Incorporated into benzamide derivatives targeting Pneumocystis carinii pneumonia (PCP) [3].

  • Muscarinic Agonists: The piperidine ring serves as the cationic headgroup in ligands designed for muscarinic acetylcholine receptors [4].

Applications Core 4-Butoxypiperidine Scaffold MMP MMP Inhibitors (Cancer/Arthritis) Core->MMP Hydrophobic S1' Target AntiF Antifungals (Pneumocystis carinii) Core->AntiF Cell Wall Inhibition Neuro Muscarinic Agonists (Neurodegenerative) Core->Neuro Receptor Binding caption Fig 3. Pharmacological utility of the 4-butoxypiperidine scaffold.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation)[1][2]

  • Eye Irritation: Category 2A (Causes serious eye irritation)

  • STOT-SE: Category 3 (May cause respiratory irritation)[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the dry powder to prevent inhalation.

  • Storage: Store in a cool, dry place. Hygroscopic—keep tightly sealed.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

  • US Patent Application 2005/0261177 A1. Process for preparation of antimicrobial compounds. (2005).[1][3] Link

  • European Patent EP1042290A1. Aromatic sulfone hydroxamic acid metalloprotease inhibitor. (2000). Link

  • Matrix Scientific. Safety Data Sheet: 4-Butoxypiperidine hydrochloride. (2017).[4] Link

  • Russian Patent RU2269523C2. Muscarinic Agonists. (2006). Link

Sources

Technical Whitepaper: Scalable Synthesis and Characterization of 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

4-Butoxypiperidine hydrochloride is a critical saturated heterocyclic building block employed in the synthesis of local anesthetics, GPCR ligands (specifically muscarinic antagonists), and hERG channel blockers. Its structural core—a piperidine ring functionalized with a lipophilic ether chain at the 4-position—modulates the pharmacokinetic profile of drug candidates, particularly their blood-brain barrier (BBB) permeability and lipid solubility.

This guide details a robust, two-step synthetic route designed for high purity (>98%) and scalability. Unlike direct alkylation strategies that suffer from chemoselectivity issues (N-alkylation vs. O-alkylation), this protocol utilizes a protection-deprotection strategy to ensure exclusive O-alkylation.

Retrosynthetic Analysis & Strategy

To synthesize 4-butoxypiperidine hydrochloride efficiently, we must address the competing nucleophilicity between the secondary amine and the secondary alcohol on the piperidine ring.

  • Challenge: The secondary amine (

    
    ) is significantly more nucleophilic than the hydroxyl group. Direct reaction of 4-hydroxypiperidine with 1-bromobutane results predominantly in N-butyl-4-hydroxypiperidine or quaternary ammonium salts.
    
  • Solution: A protection strategy using the tert-butoxycarbonyl (Boc) group renders the nitrogen non-nucleophilic, allowing for selective Williamson ether synthesis at the oxygen atom.

Strategic Pathway
  • Protection: Start with commercially available N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).

  • Functionalization: O-Alkylation using sodium hydride (NaH) and 1-bromobutane.

  • Deprotection: Acidolytic cleavage of the Boc group to yield the hydrochloride salt.

Retrosynthesis Target 4-Butoxypiperidine HCl (Target Molecule) Inter N-Boc-4-butoxypiperidine (Protected Intermediate) Target->Inter Acidic Deprotection (HCl) SM1 N-Boc-4-hydroxypiperidine (Starting Material) Inter->SM1 Ether Synthesis SM2 1-Bromobutane (Alkylating Agent) Inter->SM2 + NaH

Figure 1: Retrosynthetic disconnection showing the necessity of N-protection to achieve selective O-alkylation.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-butoxypiperidine-1-carboxylate

This step utilizes a Williamson ether synthesis. Sodium hydride is used to deprotonate the alcohol, generating a highly nucleophilic alkoxide that attacks the alkyl halide.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)[1][2]

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • 1-Bromobutane (1.2 equiv)

  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 20 minutes. Note: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add 1-bromobutane dropwise via syringe.

  • Reaction: Remove the ice bath and stir at RT for 12–16 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexanes; Stain: Ninhydrin or KMnO4).

  • Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, followed by brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil is typically sufficient for the next step. If high purity is required, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Step 2: Deprotection to 4-Butoxypiperidine Hydrochloride

Reagents:

  • tert-butyl 4-butoxypiperidine-1-carboxylate (from Step 1)

  • 4M HCl in 1,4-Dioxane (5.0 equiv)

  • Diethyl Ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the intermediate oil in a minimal amount of dry 1,4-dioxane or dichloromethane (DCM).

  • Acidification: Add 4M HCl in dioxane dropwise at 0°C.

  • Cleavage: Stir at RT for 2–4 hours. The solution will initially be clear, and a white precipitate may begin to form as the Boc group is cleaved (releasing isobutylene gas and

    
    ).
    
  • Isolation: Dilute the reaction mixture with anhydrous diethyl ether to fully precipitate the hydrochloride salt.

  • Filtration: Filter the white solid under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Workflow Start Start: N-Boc-4-hydroxypiperidine Step1 Step 1: Alkylation NaH, n-BuBr, DMF 0°C -> RT, 16h Start->Step1 Workup1 Workup: Extr. EtOAc/H2O Conc. to Oil Step1->Workup1 Step2 Step 2: Deprotection 4M HCl in Dioxane RT, 3h Workup1->Step2 Final Product: 4-Butoxypiperidine HCl (White Solid) Step2->Final

Figure 2: Process flow diagram for the synthesis of 4-butoxypiperidine hydrochloride.

Characterization & Quality Control

The identity of the product is confirmed by the disappearance of Boc signals in NMR and the presence of the butyl ether chain.

Representative Data
AnalysisParameterExpected ResultInterpretation
Appearance VisualWhite to off-white crystalline solidHigh purity salt formation.

H NMR

0.90 ppm
Triplet (3H)Terminal methyl of butyl group.

H NMR

1.3-1.6 ppm
Multiplets (4H)Methylene protons of butyl chain.

H NMR

3.45 ppm
Triplet (2H)

of butyl ether.

H NMR

3.60 ppm
Multiplet (1H)Methine proton at C4 of piperidine.

H NMR

9.0-9.5 ppm
Broad Singlet (2H)Ammonium protons (

), indicates salt.
MS (ESI) m/z158.15

Matches free base mass (157.15) + proton.
Critical Quality Attributes (CQA)
  • Residual Solvent: DMF is difficult to remove. Check for a singlet at

    
     2.89 and 2.96 in 
    
    
    
    NMR.
  • Water Content: The HCl salt is hygroscopic. Karl Fischer titration should be <1.0% for stable storage.

Process Optimization & Troubleshooting

Moisture Control (The "Dry" Standard)

The Williamson ether synthesis (Step 1) is strictly moisture-sensitive. Water reacts with NaH to produce NaOH, which is not strong enough to deprotonate the alcohol effectively and consumes the reagent.

  • Protocol Adjustment: Use fresh anhydrous DMF. If NaH in oil is used, it can be washed with hexanes under nitrogen to remove mineral oil, though this increases safety risks (dry NaH is pyrophoric). Using the dispersion is generally safer and effective if the stoichiometry is adjusted.

Workup Challenges (Emulsions)

DMF often causes emulsions during extraction.

  • Solution: Wash the organic layer with 5% LiCl solution instead of pure water. LiCl increases the ionic strength and breaks emulsions while sequestering DMF into the aqueous phase.

Safety Considerations
  • Sodium Hydride: Reacts violently with water releasing hydrogen gas. quench reactions slowly at 0°C.

  • HCl in Dioxane: Corrosive and fuming. Handle in a fume hood.

  • Isobutylene: Generated during deprotection. Ensure the reaction vessel is vented to a scrubber or hood exhaust to prevent pressure buildup.

References

  • Starting Material Synthesis

    • N-Boc-4-hydroxypiperidine Preparation.[1][2][3] ChemicalBook.[4] CAS 109384-19-2.[1][5]

  • General Williamson Ether Protocol on Piperidines

    • Methodology for alkylation of N-protected 4-hydroxypiperidines.[2] BenchChem Protocols.

  • Analogous Characterization (4-Ethoxypiperidine)

    • Structure and properties of 4-alkoxypiperidine salts.[6] PubChem.

  • Deprotection Methodologies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc removal using HCl/Dioxane).

Sources

4-Butoxypiperidine hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of 4-Butoxypiperidine Hydrochloride

Introduction

4-Butoxypiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structure, featuring a polar piperidinium ring and a nonpolar butoxy side chain, makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications. The precise confirmation of its chemical identity and purity is paramount before its use in any synthetic route. This guide provides a detailed analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unambiguously characterize this compound. As a Senior Application Scientist, this document is structured to not only present the data but also to explain the causality behind the spectral features, providing field-proven insights into the analytical workflow.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. 4-Butoxypiperidine hydrochloride is the salt formed between the basic piperidine nitrogen and hydrochloric acid. This protonation has significant and predictable effects on the compound's spectral properties when compared to its free base form.

The key structural features to be validated are:

  • The saturated six-membered piperidinium ring.

  • The ether linkage (C-O-C).

  • The n-butyl group.

  • The presence of the N-H⁺ bond and the chloride counter-ion.

Caption: Structure of 4-Butoxypiperidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For 4-butoxypiperidine hydrochloride, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, this hydrochloride salt may have limited solubility. A more polar solvent like deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) is often a better choice. In D₂O, the acidic N-H₂⁺ protons will rapidly exchange with the solvent, causing their signal to disappear. In DMSO-d₆, these protons are typically observable, often as a broad singlet. The following predicted data assumes a solvent like DMSO-d₆.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 4-butoxypiperidine hydrochloride in ~0.6 mL of DMSO-d₆.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum at 25 °C.

  • Processing: Fourier transform the data, phase correct, and calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

¹H NMR Spectral Data (Predicted)
Position LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (N-H₂⁺)8.5 - 9.5broad s2HThe protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal.
H-b (O-CH₂)3.40 - 3.50t2HProtons on the carbon attached to the ether oxygen are deshielded. Coupled to H-g.
H-c (CH-O)3.20 - 3.35m1HThe methine proton is deshielded by the adjacent oxygen.
H-d (CH₂-N⁺)3.00 - 3.20m2H (axial)Protons adjacent to the electron-withdrawing N⁺ are significantly deshielded.
H-e (CH₂-N⁺)2.80 - 3.00m2H (equatorial)Protons adjacent to the electron-withdrawing N⁺ are significantly deshielded.
H-f (CH₂)1.85 - 2.00m2H (axial)Aliphatic protons on the piperidine ring.
H-g (O-CH₂-CH₂)1.45 - 1.55m2HAliphatic protons on the butyl chain.
H-h (CH₂)1.30 - 1.45m2H (equatorial)Aliphatic protons on the piperidine ring.
H-i (CH₂-CH₃)1.25 - 1.40sextet2HAliphatic protons on the butyl chain.
H-j (CH₃)0.85 - 0.95t3HTerminal methyl group, least deshielded protons.
¹³C NMR Spectral Data (Predicted)
Position LabelChemical Shift (δ, ppm)Rationale
C-1 (CH-O)~75Carbon attached to the electronegative oxygen is significantly deshielded.
C-2 (O-CH₂)~69Carbon on the butyl chain attached to oxygen.
C-3 (CH₂-N⁺)~45Carbon adjacent to the positively charged nitrogen is deshielded.
C-4 (CH₂)~31Aliphatic carbon on the butyl chain.
C-5 (CH₂)~29Aliphatic carbon on the piperidine ring.
C-6 (CH₂-CH₃)~19Aliphatic carbon on the butyl chain.
C-7 (CH₃)~14Terminal methyl carbon, the most shielded carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Its primary utility here is to confirm the presence of the N-H⁺ group (distinguishing the salt from the free base) and the C-O ether linkage.

Trustworthiness & Self-Validation: The presence of a very broad and strong absorption in the 2400-2800 cm⁻¹ range is a hallmark of an amine salt. This feature provides a definitive, self-validating piece of evidence for the hydrochloride form of the molecule. Modern Attenuated Total Reflectance (ATR) accessories require minimal sample preparation and provide high-quality, reproducible data.

Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid 4-butoxypiperidine hydrochloride directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum (clean crystal) followed by the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityVibration TypeSignificance
2950 - 2850StrongC-H (alkane) stretchConfirms the presence of the aliphatic piperidine and butyl groups.
2800 - 2400Strong, very broadN-H₂⁺ stretchDiagnostic peak . Confirms the presence of the piperidinium salt.
~1600Medium, broadN-H₂⁺ bendAsymmetric bending of the ammonium group.
1470 - 1450MediumC-H bendScissoring and bending modes of the CH₂ groups.
1120 - 1080StrongC-O-C stretchDiagnostic peak . Confirms the presence of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering further structural clues.

Expertise & Experience: For a pre-charged, polar molecule like an amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The analysis will not detect the intact salt, but rather the protonated free base, [M+H]⁺, where 'M' is the neutral 4-butoxypiperidine. The molecular weight of the free base (C₉H₁₉NO) is 157.26 g/mol . Therefore, we expect to see the molecular ion at an m/z of approximately 158.27.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Fragmentation (MS/MS): To confirm the structure, the parent ion (m/z 158) can be isolated and fragmented (e.g., via Collision-Induced Dissociation, CID) to observe daughter ions.

MS Fragmentation Analysis (Predicted)

The protonated molecule will fragment through characteristic pathways, primarily involving the cleavage of bonds alpha to the nitrogen and the ether oxygen.

parent [C₉H₁₉NO + H]⁺ m/z = 158 frag1 Loss of Butene (C₄H₈) m/z = 102 parent->frag1 - C₄H₈ frag2 Loss of Butoxy Radical (•OC₄H₉) m/z = 84 parent->frag2 - •OC₄H₉ frag3 Loss of Butyl Group (C₄H₉•) m/z = 101 parent->frag3 - •C₄H₉

Caption: Predicted ESI-MS fragmentation of 4-butoxypiperidine.

Predicted Mass Spectral Data
m/zIdentityRationale
158[M+H]⁺The protonated molecular ion of the free base (C₉H₁₉NO).
102[M+H - C₄H₈]⁺Loss of butene via a McLafferty-type rearrangement, resulting in protonated 4-hydroxypiperidine.
84[C₅H₁₀N]⁺Cleavage of the C-O bond with loss of the butoxy radical.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a robust and self-validating workflow for the structural confirmation of 4-butoxypiperidine hydrochloride. ¹H and ¹³C NMR establish the complete carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of key functional groups, most notably the piperidinium N-H⁺ and ether C-O linkages. Finally, ESI-MS confirms the correct molecular weight and provides additional structural evidence through predictable fragmentation patterns. Together, these techniques leave no ambiguity as to the identity and integrity of the compound, ensuring its suitability for downstream applications in research and development.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

An In-depth Technical Guide on the Solubility of 4-Butoxypiperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Butoxypiperidine Hydrochloride in Modern Drug Discovery

4-Butoxypiperidine hydrochloride is a substituted piperidine derivative of increasing interest within the pharmaceutical and agrochemical sectors. The piperidine scaffold is a ubiquitous structural motif found in numerous biologically active compounds, valued for its favorable pharmacokinetic properties.[1] The introduction of a butoxy group at the 4-position imparts a degree of lipophilicity, which can be crucial for modulating a molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. As with many amine-containing active pharmaceutical ingredients (APIs), 4-butoxypiperidine is often utilized as a hydrochloride salt to enhance its stability and aqueous solubility.[2]

A comprehensive understanding of the solubility of 4-butoxypiperidine hydrochloride in various organic solvents is a critical prerequisite for its successful application in drug development.[3] Solvent selection impacts every stage of the pharmaceutical pipeline, from synthesis and purification to formulation and final dosage form. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of 4-butoxypiperidine hydrochloride, offering researchers, scientists, and drug development professionals a robust framework for their experimental work.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, temperature, pressure, and the pH of the medium.[4] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5]

4-Butoxypiperidine hydrochloride possesses both polar and non-polar characteristics. The piperidine ring, with its nitrogen atom, and the hydrochloride salt moiety contribute to its polarity and capacity for hydrogen bonding. Conversely, the butyl chain of the butoxy group introduces a non-polar, lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific properties of the organic solvent.

Key factors influencing the solubility of 4-butoxypiperidine hydrochloride include:

  • Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally more effective at solvating ionic species like hydrochloride salts.

  • Hydrogen Bonding Capacity: Protic solvents, which can act as hydrogen bond donors (e.g., alcohols), are likely to exhibit good solubility for this compound due to the presence of the nitrogen and chloride ions. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors and are also expected to be effective solvents.

  • Van der Waals Forces: The non-polar butoxy group will interact with non-polar solvents through Van der Waals forces, contributing to solubility in less polar media.

Predictive Qualitative Solubility Profile

Solvent Class Example Solvents Predicted Solubility Rationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to MiscibleThe amine hydrochloride can readily form hydrogen bonds with these solvents.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)HighFavorable dipole-dipole interactions are anticipated.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents can solvate both the polar and non-polar regions of the molecule.
Esters Ethyl AcetateModerately SolubleOffers a balance of polarity for dissolution.
Non-polar Hexane, TolueneSparingly Soluble to InsolubleThe ionic nature of the hydrochloride salt limits solubility in highly non-polar solvents.

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reproducible solubility data, a robust experimental protocol is essential. The following method outlines the determination of equilibrium solubility, a standard approach in the pharmaceutical industry.[8]

Materials and Equipment:
  • 4-Butoxypiperidine hydrochloride

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-butoxypiperidine hydrochloride to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved 4-butoxypiperidine hydrochloride.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility of 4-butoxypiperidine hydrochloride in each solvent based on the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Preparation cluster_quant 5. Quantification cluster_result 6. Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 Incubate sep1 Settle or centrifuge equil1->sep1 Equilibrium reached sample1 Withdraw supernatant sep1->sample1 Clear supernatant sample2 Filter (0.45 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 quant1 Analyze by HPLC sample3->quant1 Inject into HPLC quant2 Calculate concentration result1 Determine Solubility (mg/mL or mol/L) quant2->result1 Apply dilution factor

Caption: Workflow for Determining Equilibrium Solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-butoxypiperidine hydrochloride is not a static property but is influenced by several external factors. A conceptual understanding of these relationships is crucial for solvent selection in synthesis, purification, and formulation processes.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center Solubility of 4-Butoxypiperidine HCl pka pKa center->pka logp LogP center->logp mw Molecular Weight center->mw crystal Crystal Lattice Energy center->crystal polarity Polarity center->polarity h_bond Hydrogen Bonding center->h_bond dielectric Dielectric Constant center->dielectric temp Temperature center->temp ph pH center->ph pressure Pressure center->pressure

Caption: Key Factors Affecting Solubility.

Safety Considerations

While a specific Safety Data Sheet (SDS) for 4-butoxypiperidine hydrochloride is not widely available, it is prudent to handle this compound with care, following standard laboratory safety protocols for piperidine derivatives.[9][10][11][12] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated area, such as a fume hood.[9] In case of accidental exposure, consult the SDS for similar compounds and seek medical advice.

Conclusion

The solubility of 4-butoxypiperidine hydrochloride in organic solvents is a critical parameter that dictates its utility in various stages of drug development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a predictive qualitative solubility profile, and a detailed, step-by-step experimental protocol for its quantitative determination. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful research and development outcomes. The methodologies and principles outlined herein provide a solid foundation for the characterization of 4-butoxypiperidine hydrochloride and other novel piperidine-based compounds.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • Department of Chemistry, University of Pristina. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine.
  • Department of Chemistry, University of Pristina. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Solubility of Things. (n.d.). Piperidine.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • BenchChem. (n.d.). Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents.
  • Hameed, G. S. (2024, January 23). Solubility and distribution.
  • Thermo Fisher Scientific. (2022, November 18). SAFETY DATA SHEET: 1,4'-Bipiperidine.
  • ChemicalBook. (2026, January 13). 4-Hydroxypiperidine hydrochloride.
  • Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • United States Biological. (n.d.). Safety Data Sheet.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: N-BOC-4-Hydroxypiperidine.
  • LookChem. (n.d.). Cas 109384-19-2, N-BOC-4-Hydroxypiperidine.
  • PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 41979-39-9: 4-Piperidone hydrochloride.
  • Kiani, M., et al. (2023). The correlation of solid-liquid solubility using an updated semi-theoretical equation. Physical Chemistry Research, 12(3), 567-578.
  • PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • ThoughtCo. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • PubChem. (n.d.). 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine hydrochloride. Retrieved from [Link]

Sources

A Guide to 4-Butoxypiperidine Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the piperidine scaffold stands out as a "privileged structure," a molecular framework frequently found in successful therapeutic agents. Its three-dimensional geometry and basic nitrogen atom provide an ideal foundation for engaging with complex biological targets. This guide focuses on a specific, high-value derivative: 4-Butoxypiperidine hydrochloride. We will explore its synthesis, physicochemical properties, and strategic applications as a synthetic building block. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage this versatile intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).

The Strategic Importance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of conditions, from neurological disorders to cancer.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a rigid, predictable conformational anchor for presenting pharmacophoric elements to biological receptors.

Functionalization at the 4-position of the piperidine ring is a particularly powerful strategy. It allows for the introduction of diverse chemical moieties that can project into binding pockets, form critical hydrogen bonds, or modulate the overall lipophilicity of a molecule without sterically hindering the reactive secondary amine at the 1-position. 4-Butoxypiperidine hydrochloride exemplifies this principle, offering a pre-installed butoxy group—an ether linkage that is generally stable in vivo—and a reactive secondary amine handle, protected as a stable, easy-to-handle hydrochloride salt. This combination makes it an efficient and valuable intermediate for building molecular complexity.[]

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's properties and handling requirements is fundamental to its effective and safe use in the laboratory.

Key Properties

The following table summarizes the key physicochemical properties of 4-Butoxypiperidine and its hydrochloride salt.

PropertyValueSource
Chemical Name 4-Butoxypiperidine hydrochloride-
Molecular Formula C₉H₂₀ClNOInferred
Molecular Weight 193.72 g/mol Inferred
Appearance Expected to be a white to off-white solid[3]
Solubility Soluble in water and polar organic solvents[4]
pKa (Piperidine N) ~11 (for parent piperidine)General Chemical Knowledge
XlogP (Free Base) 1.5 (Predicted)[5]
Safety, Handling, and Storage

As with all piperidine derivatives, 4-Butoxypiperidine hydrochloride and its precursors must be handled with appropriate care. Safety data sheets for structurally related compounds indicate potential hazards.[6][7]

  • Hazard Profile : May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8] Harmful if swallowed.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9] Work should be conducted in a well-ventilated fume hood.

  • Handling : Avoid generating dust. Keep away from heat and sources of ignition. Use non-sparking tools and take measures to prevent static discharge.

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area.[10] The hydrochloride salt is generally stable but can be hygroscopic.[6]

A Validated Synthetic Pathway

The synthesis of 4-Butoxypiperidine hydrochloride is a multi-step process that relies on established, high-yielding chemical transformations. The most logical and field-proven approach begins with the readily available 4-hydroxypiperidine and involves three key stages: N-protection, etherification, and deprotection/salt formation.

Step 1: N-Protection of 4-Hydroxypiperidine

The secondary amine of 4-hydroxypiperidine is nucleophilic and would compete with the hydroxyl group in the subsequent etherification step. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its clean, acid-labile removal.[11][12] The reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base proceeds in near-quantitative yield.[12]

Step 2: Williamson Ether Synthesis

With the amine protected, the hydroxyl group of N-Boc-4-hydroxypiperidine can be selectively alkylated. The Williamson ether synthesis is the classic and most reliable method for this transformation. Deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), generates a nucleophilic alkoxide, which then displaces a halide from an alkylating agent (e.g., 1-bromobutane) via an Sₙ2 reaction to form the desired ether.

Step 3: Boc Deprotection and Salt Formation

The final step is the removal of the Boc protecting group. This is efficiently accomplished by treating the N-Boc-4-butoxypiperidine intermediate with a strong acid. A saturated solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is ideal, as it cleaves the Boc group and simultaneously precipitates the desired product as the stable hydrochloride salt.[3][13] This method is often quantitative and provides a product of high purity after simple filtration and drying.

The overall synthetic workflow is illustrated below.

G cluster_reagents1 cluster_reagents2 cluster_reagents3 start 4-Hydroxypiperidine boc_protected N-Boc-4-hydroxypiperidine start->boc_protected Step 1: N-Protection ether N-Boc-4-butoxypiperidine boc_protected->ether Step 2: Etherification final_product 4-Butoxypiperidine hydrochloride ether->final_product Step 3: Deprotection reagent1 Boc₂O, Base (e.g., NaHCO₃) reagent2 1. NaH 2. 1-Bromobutane reagent3 HCl in Dioxane

Caption: Synthetic pathway to 4-Butoxypiperidine hydrochloride.

Applications in API Synthesis

Once synthesized, 4-Butoxypiperidine hydrochloride is a versatile intermediate ready for incorporation into more complex molecular architectures. The free secondary amine, easily liberated from the hydrochloride salt by treatment with a base, is the primary site of subsequent reactions.

Key Synthetic Transformations
  • N-Alkylation / Reductive Amination : The piperidine nitrogen can be alkylated with various alkyl halides or can participate in reductive amination with aldehydes and ketones to form new carbon-nitrogen bonds, a common strategy for linking molecular fragments.

  • N-Arylation : Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the direct formation of a bond between the piperidine nitrogen and an aryl or heteroaryl ring. This is a powerful technique for creating core structures found in many CNS-active agents.

  • Acylation : Reaction with acyl chlorides, anhydrides, or activated carboxylic acids yields N-acylpiperidines (amides). This transformation is fundamental in drug design, as the amide bond is a key structural feature in countless pharmaceuticals.

  • Multi-Component Reactions (MCRs) : The secondary amine functionality makes this building block suitable for use in powerful one-pot reactions like the Ugi or Biginelli reactions, which can rapidly generate molecular diversity from simple starting materials.[3][14]

The diagram below illustrates the central role of 4-Butoxypiperidine as a scaffold for diversification.

G center 4-Butoxypiperidine (Free Base) alkylation N-Alkyl Derivatives center->alkylation N-Alkylation arylation N-Aryl Derivatives center->arylation N-Arylation acylation N-Acyl Derivatives (Amides) center->acylation N-Acylation mcr Complex Scaffolds via MCRs center->mcr Multi-Component Reactions reagent_alk R-X or R'-CHO, [H] reagent_ary Ar-X, Pd catalyst reagent_acyl R-COCl or R-COOH, Coupling Agent reagent_mcr Aldehyde, Isocyanide, etc.

Caption: Key synthetic applications of the 4-Butoxypiperidine scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-Butoxypiperidine hydrochloride. These procedures are based on well-established and reliable chemical transformations.

Protocol 5.1: Synthesis of tert-butyl 4-butoxypiperidine-1-carboxylate
  • Objective : To synthesize the N-Boc protected ether intermediate via Williamson ether synthesis.

  • Materials :

    • tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • 1-Bromobutane (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Carefully add the sodium hydride dispersion to the THF and cool the suspension to 0 °C in an ice bath.

    • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add 1-bromobutane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (monitor by TLC or LC-MS for disappearance of starting material).

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.

Protocol 5.2: Synthesis of 4-Butoxypiperidine hydrochloride
  • Objective : To deprotect the N-Boc group and isolate the final product as a hydrochloride salt.[3][13]

  • Materials :

    • tert-butyl 4-butoxypiperidine-1-carboxylate (1.0 eq)

    • 4M HCl in 1,4-dioxane

    • Anhydrous diethyl ether

  • Procedure :

    • Dissolve the purified tert-butyl 4-butoxypiperidine-1-carboxylate from the previous step in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

    • Stir the mixture for 2-4 hours at room temperature. Evolution of gas (isobutylene) will be observed. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

    • Upon completion, a white precipitate should form. If necessary, add anhydrous diethyl ether to facilitate further precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the white solid under high vacuum to afford pure 4-Butoxypiperidine hydrochloride.

Conclusion

4-Butoxypiperidine hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and efficient entry point into a diverse chemical space. Its pre-installed, stable butoxy group and its readily functionalized secondary amine make it an asset for medicinal chemists aiming to construct novel molecular entities with desirable drug-like properties. By understanding its synthesis and mastering its application in key synthetic transformations, researchers can significantly accelerate the discovery and development of next-generation therapeutics.

References

  • ThermoFisher Scientific. (2022). SAFETY DATA SHEET. Retrieved from [Link]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Retrieved from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChemLite. 4-butoxypiperidine (C9H19NO). Retrieved from [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5874-5885. Retrieved from [Link]

  • Chung, F. L., & Hecht, S. S. (1992). Reaction of alpha-acetoxy-N-nitrosopiperidine with deoxyguanosine: oxygen-dependent formation of 4-oxo-2-pentenal and a 1,N2-ethenodeoxyguanosine adduct. Chemical Research in Toxicology, 5(5), 706-712. Retrieved from [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154-1174. Retrieved from [Link]

  • Liu, G. Q., et al. (2016). Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. The Journal of Organic Chemistry, 81(12), 5144-5161. Retrieved from [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Domínguez, B., et al. (2023). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Molecules, 28(6), 2826. Retrieved from [Link]

  • The Pharma Review. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Hecht, S. S., & Chen, C. B. (1991). Reactions of alpha-acetoxy-N-nitrosopyrrolidine and alpha-acetoxy-N-nitrosopiperidine with deoxyguanosine: formation of N2-tetrahydrofuranyl and N2-tetrahydropyranyl adducts. Chemical Research in Toxicology, 4(5), 600-606. Retrieved from [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • PubChem. 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

  • PubChem. 4-Piperidone hydrochloride. Retrieved from [Link]

  • Wang, S. S., et al. (1981). Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 46(12), 2561-2564. Retrieved from [Link]

  • Tale, R. H., et al. (2018). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Journal of Saudi Chemical Society, 22(6), 731-738. Retrieved from [Link]

Sources

A Technical Guide to 4-Butoxypiperidine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] Among its many derivatives, 4-Butoxypiperidine hydrochloride has emerged as a particularly valuable building block, especially in the discovery of novel drugs targeting the central nervous system (CNS). This guide provides an in-depth analysis of the strategic applications of the 4-butoxypiperidine moiety, elucidating how its unique structural and chemical characteristics are leveraged to optimize ligand-target interactions, modulate pharmacokinetic profiles, and ultimately enhance therapeutic efficacy. We will explore its role in the design of opioid receptor modulators, its influence on blood-brain barrier permeability, and provide detailed synthetic and analytical protocols to support its practical application in drug discovery programs.

Introduction: The Strategic Value of the 4-Butoxypiperidine Scaffold

The piperidine scaffold is one of the most ubiquitous nitrogen-containing heterocyclic rings in approved pharmaceuticals.[3] Its prevalence stems from its ability to serve as a versatile framework that can be readily functionalized to present pharmacophoric elements in a defined three-dimensional space. The introduction of an alkoxy group at the 4-position, specifically a butoxy group, imparts a unique combination of properties that medicinal chemists can exploit.

The 4-butoxy group offers a significant increase in lipophilicity compared to smaller alkoxy or hydroxyl substituents. This characteristic is often critical for enhancing a molecule's ability to cross biological membranes, including the formidable blood-brain barrier (BBB).[4][5] Furthermore, the flexible n-butyl chain can engage in productive hydrophobic interactions within the binding pockets of target proteins, while the ether oxygen can act as a hydrogen bond acceptor. This dual nature allows the 4-butoxypiperidine scaffold to be a powerful tool in optimizing a compound's potency and pharmacokinetic/pharmacodynamic (PK/PD) profile.[4]

Key Physicochemical Attributes:

PropertyInfluence on Drug Design
Basicity (pKa) The piperidine nitrogen's pKa allows it to be protonated at physiological pH, enabling ionic interactions and improving aqueous solubility.
Lipophilicity (LogP/LogD) The n-butoxy group increases lipophilicity, which can enhance membrane permeability and BBB penetration. This must be balanced to avoid excessive non-specific binding or poor solubility.[5]
Conformational Flexibility The piperidine ring exists predominantly in a chair conformation. The butoxy group can adopt axial or equatorial positions, influencing the spatial orientation of other substituents.[6]
Hydrogen Bonding The ether oxygen of the butoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

Core Applications in Medicinal Chemistry

The 4-butoxypiperidine moiety has been successfully incorporated into a range of therapeutic candidates, demonstrating its versatility across different biological targets.

Central Nervous System (CNS) Agents

A primary application domain for this scaffold is in the development of drugs targeting CNS disorders.[7] The challenge of delivering drugs to the brain is significant, and strategies to enhance BBB permeability are highly sought after.[5] The balanced lipophilicity provided by the 4-butoxy group makes it an attractive component for CNS drug candidates.[4]

  • Opioid Receptor Modulators: The 4-substituted piperidine framework is a classic scaffold for opioid receptor ligands, including potent analgesics.[8][9] The nature of the substituent at the 4-position is critical for modulating affinity and efficacy at mu, delta, and kappa opioid receptors. The butoxy group can occupy a hydrophobic sub-pocket in the receptor, contributing to binding affinity. Structure-activity relationship (SAR) studies have shown that varying the length and nature of the 4-alkoxy chain can fine-tune a compound's pharmacological profile from a full agonist to an antagonist.[8]

  • Dopamine and Serotonin Receptor Ligands: These receptors are key targets for treating a variety of psychiatric and neurological disorders. The piperidine nitrogen often serves as a key interaction point, mimicking the endogenous neurotransmitters. The 4-butoxy group can be used to optimize the overall physicochemical properties of the ligand to achieve the desired balance of potency, selectivity, and brain penetration.

Antiviral Agents (HIV Protease Inhibitors)

In the design of HIV-1 protease inhibitors, the piperidine ring has been effectively utilized as a P2-ligand, which interacts with the S2 subsite of the enzyme.[10] A study on potent HIV-1 protease inhibitors incorporated diverse piperidine analogues as P2-ligands.[10] While this specific study focused on carboxamide derivatives at the 3-position, the principle of using substituted piperidines to explore the enzyme's binding pockets is well-established. A 4-butoxy substituent could be employed to probe hydrophobic regions of the S2 pocket, potentially enhancing binding affinity and antiviral potency. One study found that a compound with a (R)-piperidine-3-carboxamide as the P2-ligand and a 4-methoxylphenylsulfonamide as the P2'-ligand showed the most effective inhibitory activity with an IC50 value of 3.61 nM.[10]

Synthetic Strategies and Methodologies

The synthesis of 4-butoxypiperidine and its derivatives is typically achieved through straightforward and scalable chemical transformations. A common and efficient approach starts from 4-hydroxypiperidine.

General Synthesis Workflow

The most direct route involves the Williamson ether synthesis, starting from a suitably N-protected 4-hydroxypiperidine.

G A 1. N-Protection 4-Hydroxypiperidine B 2. Deprotonation N-Protected-4-hydroxypiperidine A->B e.g., Boc2O, base C 3. Williamson Ether Synthesis (Alkylation) B->C Base (e.g., NaH) D 4. N-Deprotection N-Protected-4-butoxypiperidine C->D 1-Bromobutane or Butyl tosylate E Final Product 4-Butoxypiperidine D->E Acid (e.g., HCl, TFA)

Caption: General synthetic workflow for 4-Butoxypiperidine.

Detailed Experimental Protocol: Synthesis of N-Boc-4-butoxypiperidine

This protocol details the synthesis of the N-Boc protected intermediate, a versatile building block for further derivatization.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromobutane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add 1-bromobutane (1.5 eq) dropwise to the suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with EtOAc.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Boc-4-butoxypiperidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Structure-Activity Relationship (SAR) Insights

The true power of the 4-butoxypiperidine scaffold lies in the SAR insights it can provide. By systematically modifying the molecule and assessing the impact on biological activity, researchers can develop a deep understanding of the target's binding requirements.

  • Chain Length and Branching: Altering the alkoxy chain from butoxy to propoxy or pentoxy can probe the size and hydrophobic character of the binding pocket. Introducing branching (e.g., isobutoxy, sec-butoxy) can explore more specific steric constraints.

  • Scaffold Hopping: In cases where a core scaffold may have inherent liabilities (e.g., toxicity, poor metabolic stability), the principles learned from a 4-butoxypiperidine series can be applied to a "scaffold hop."[11] This involves replacing the piperidine ring with another heterocycle (e.g., morpholine, piperazine) while retaining the key butoxy interaction group to create a novel and potentially improved chemical series.[4][12]

G cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements Piperidine Piperidine (Lead Scaffold) Morpholine Morpholine (Improved solubility, altered pKa) Piperidine->Morpholine Scaffold Hop Piperazine Piperazine (Additional point for functionalization) Piperidine->Piperazine Scaffold Hop Pyrrolidine Pyrrolidine (Different ring size and conformation) Piperidine->Pyrrolidine Scaffold Hop

Caption: Scaffold hopping from a piperidine core.

Conclusion and Future Perspectives

4-Butoxypiperidine hydrochloride is more than just a chemical reagent; it is a privileged structural motif that offers a compelling combination of properties for modern drug discovery. Its ability to confer favorable lipophilicity, engage in specific target interactions, and serve as a synthetically accessible platform makes it an invaluable tool for medicinal chemists. As our understanding of complex diseases and their biological targets deepens, the rational application of well-characterized scaffolds like 4-butoxypiperidine will continue to be a critical strategy in the design and development of the next generation of innovative medicines. The future will likely see its application in even more diverse therapeutic areas, driven by the need to create highly optimized molecules with superior efficacy and safety profiles.

References

  • Caron, S., & Dugger, R. W. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]

  • Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (2003). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan, 25(4), 313-317. [Link]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

  • Froimowitz, M., et al. (1990). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 33(11), 2939-2947. [Link]

  • Iorio, M. A., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(4), 543-549. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Gatley, S. J., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1729-1732. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Hoffmann, K., & Tagmann, E. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.
  • Butini, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2247-2267. [Link]

  • ResearchGate. (2016). Structure and pharmacological studies of the anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidin hydrochloride and its complex with β-cyclodextrin in solution. NMR and IR-spectroscopy data. ResearchGate. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

  • The Florey. (2024). It's a match: New drug discovered to target protein in CNS disorders. The Florey. [Link]

  • Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLOS ONE, 15(4), e0231336. [Link]

  • ResearchGate. (2017). The structure and pharmacological properties of the 4-acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine inclusion complex with β-cyclodextrin. ResearchGate. [Link]

  • Semantic Scholar. (2021). Role of Drug Discovery in Central Nervous System Disorders. Semantic Scholar. [Link]

  • Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 48(3), 294-298. [Link]

  • BioSolveIT GmbH. (n.d.). Scaffold-Based Drug Design. BioSolveIT GmbH. [Link]

  • Frontiers. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers. [Link]

  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery. NIPER. [Link]

  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1533-1549. [Link]

  • Scientific Reports. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. [Link]

  • MDPI. (2008). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. MDPI. [Link]

Sources

4-Butoxypiperidine Hydrochloride: Strategic Scaffold for Lipophilic Amine Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Butoxypiperidine Hydrochloride Derivatives and Analogs Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Butoxypiperidine hydrochloride is a specialized heterocyclic building block characterized by a secondary amine core and a lipophilic ether tail at the 4-position. Unlike its ubiquitous cousin 4-hydroxypiperidine, the 4-butoxy variant offers a pre-installed lipophilic vector, critical for modulating LogP and optimizing hydrophobic collapse in protein-ligand binding pockets.

This guide details the robust synthesis, analytical characterization, and medicinal chemistry applications of this scaffold. It specifically addresses its utility in designing Matrix Metalloproteinase (MMP) inhibitors, antimicrobial agents, and GPCR ligands, distinguishing it from structural analogs like Dyclonine.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Butoxypiperidine hydrochloride
Common Name 4-Butoxypiperidine HCl
Free Base CAS 1033794-06-7 (Generic/Base)
Molecular Formula C₉H₁₉NO[1] · HCl
Molecular Weight 193.71 g/mol (Salt); 157.25 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Key Functional Groups Secondary amine (nucleophile), Ether linkage (H-bond acceptor)

Synthetic Methodology

The synthesis of 4-butoxypiperidine hydrochloride requires careful control of alkylation selectivity to prevent quaternization of the nitrogen. The most robust route utilizes N-protection strategies.

Validated Synthesis Protocol

Objective: Synthesis of 4-Butoxypiperidine HCl from 4-Hydroxypiperidine.

Step 1: N-Protection
  • Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Et₃N, DCM.

  • Procedure: React 4-hydroxypiperidine with 1.1 eq Boc₂O in DCM at 0°C to RT.

  • Yield: >95%.

  • Why: Essential to mask the nitrogen nucleophile; O-alkylation of the free amine is non-selective and low-yielding.

Step 2: O-Alkylation (The Critical Step)
  • Reagents: N-Boc-4-hydroxypiperidine, 1-Bromobutane, NaH (60% dispersion), DMF.

  • Protocol:

    • Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under N₂.

    • Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise. Stir 30 min to form the alkoxide.

    • Add 1-Bromobutane (1.2 eq) slowly.

    • Warm to RT and stir for 4-12 hours. Monitor by TLC (stain with KMnO₄).

    • Quench: Careful addition of water/ice. Extract with EtOAc.[2][3]

  • Note: Use of 1-Iodobutane accelerates the reaction but may increase elimination byproducts.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the crude N-Boc intermediate in 1,4-dioxane.

    • Add 4M HCl/Dioxane (4-5 eq). Stir at RT for 2 hours.

    • Precipitate forms. Dilute with Et₂O to maximize recovery.

    • Filter and wash with Et₂O to remove lipophilic impurities.

  • Result: 4-Butoxypiperidine Hydrochloride (hygroscopic solid).

Synthetic Workflow Diagram[4]

SynthesisPath Start 4-Hydroxypiperidine Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-4-Hydroxypiperidine Step1->Inter1 Step2 O-Alkylation (NaH, n-BuBr, DMF) Inter1->Step2 Inter2 N-Boc-4-Butoxypiperidine Step2->Inter2 Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 Final 4-Butoxypiperidine HCl Step3->Final

Figure 1: Step-wise synthesis of 4-butoxypiperidine HCl ensuring regioselectivity via N-Boc protection.

Medicinal Chemistry Applications

Matrix Metalloproteinase (MMP) Inhibitors

4-Butoxypiperidine is a documented intermediate in the synthesis of aromatic sulfone hydroxamic acids, a class of potent MMP inhibitors.

  • Mechanism: The piperidine nitrogen serves as a linkage point to the sulfone core, while the 4-butoxy tail extends into the S1' hydrophobic pocket of the MMP enzyme.

  • SAR Insight: The butyl chain provides optimal steric fill for the S1' subsite compared to shorter (ethoxy) or longer (hexyloxy) chains, balancing binding affinity with aqueous solubility.

Antimicrobial & Antifungal Agents

Derivatives of 4-butoxypiperidine have shown efficacy against Pneumocystis carinii.

  • Role: The scaffold acts as a lipophilic cation mimic. The protonated secondary amine interacts with anionic residues in the target protein, while the butoxy group facilitates membrane penetration or hydrophobic anchoring.

Structural Differentiation: The Dyclonine Distinction

It is critical to distinguish this scaffold from Dyclonine (a local anesthetic).

  • Dyclonine: 1-(4-butoxyphenyl)-3-(piperidin-1-yl)propan-1-one. The butoxy group is on the phenyl ring.

  • 4-Butoxypiperidine: The butoxy group is on the piperidine ring.

  • Implication: 4-Butoxypiperidine derivatives are often explored as "Dyclonine analogs" where the lipophilic ether is moved to the saturated ring to alter metabolic stability (avoiding O-dealkylation by CYPs associated with aryl ethers).

Structure-Activity Relationship (SAR) Visualization

The 4-butoxypiperidine scaffold offers three distinct vectors for chemical modification.

SAR Core 4-Butoxypiperidine Scaffold N_Sub N-Substitution (R1) Determines: Solubility, pKa, Linkage to Pharmacophore Core->N_Sub Alkylation/Acylation Ether_Link Ether Linkage Determines: H-Bond Acceptance, Metabolic Stability vs Ester Core->Ether_Link Fixed Motif Alkyl_Tail Butoxy Tail (R2) Determines: Lipophilicity (LogP), Hydrophobic Pocket Fill Ether_Link->Alkyl_Tail Variation (Ethyl, Butyl, Benzyl)

Figure 2: Pharmacophore vectors of the 4-butoxypiperidine scaffold.

Analytical Characterization

To validate the synthesis of 4-butoxypiperidine HCl, the following spectral signatures must be confirmed.

1H NMR Interpretation (DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
9.0 - 9.2 Broad Singlet2HNH₂⁺Ammonium protons (salt formation)
3.5 - 3.6 Multiplet1HC4-HMethine proton at ether linkage
3.38 Triplet2HO-CH₂-Protons adjacent to oxygen (butoxy tail)
3.0 - 3.2 Multiplet2HC2/C6-H (eq)Piperidine ring protons adjacent to N
2.8 - 2.9 Multiplet2HC2/C6-H (ax)Piperidine ring protons adjacent to N
1.9 - 2.0 Multiplet2HC3/C5-HPiperidine ring protons
1.4 - 1.5 Multiplet2H-CH₂-Butyl chain (middle)
1.3 - 1.4 Multiplet2H-CH₂-Butyl chain (middle)
0.88 Triplet3H-CH₃Terminal methyl of butoxy group
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

    • Note: This compound has weak UV absorbance due to lack of chromophores. UV detection at 210 nm is unreliable; ELSD is mandatory for accurate purity assessment.

Safety & Handling

  • Hazards: 4-Butoxypiperidine HCl is an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Inhalation: Dust may cause respiratory irritation. Use a fume hood when handling the solid salt.

  • Storage: Hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • MMP Inhibitor Synthesis: "Aromatic sulfone hydroxamic acid metalloprotease inhibitor." European Patent EP1042290A1. Link

  • Antimicrobial Applications: "Polypeptide compound and a salt thereof." US Patent Application 2005/0261177 A1. Link

  • General Piperidine Synthesis: "Synthesis of N-Boc-4-hydroxypiperidine." GuideChem Technical Report. Link

  • Dyclonine Structural Context: "Synthesis process of dyclonine hydrochloride." CN Patent 107417643B. Link

Sources

The 4-Alkoxypiperidine Scaffold: Synthetic Architectures and Medicinal Chemistry Optimization

[1]

Executive Summary

The 4-alkoxypiperidine moiety represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in antihistamines, analgesics, and monoamine transporter modulators. Characterized by a piperidine ring substituted at the 4-position with an oxygen-linked lipophilic group, this scaffold offers a versatile template for optimizing drug-target interactions.[1]

This technical guide analyzes the synthetic accessibility and pharmacological optimization of 4-alkoxypiperidines. We explore the evolution from first-generation H1 antagonists (e.g., Diphenylpyraline ) to second-generation zwitterions (e.g., Bepotastine ), highlighting the Structure-Activity Relationship (SAR) strategies used to mitigate hERG liability and enhance selectivity.[1]

Synthetic Architectures

The construction of the 4-alkoxypiperidine core relies primarily on the functionalization of 4-hydroxypiperidine .[1] While reductive etherification is possible, the Williamson Ether Synthesis remains the gold standard for introducing complex lipophilic ethers (e.g., benzhydryl groups) due to its robustness and scalability.

Core Protocol: Williamson Ether Synthesis

Objective: Synthesis of N-Boc-4-(diphenylmethoxy)piperidine (General Intermediate).[1] Rationale: Direct alkylation of the secondary amine is avoided by N-protection.[1] The use of Sodium Hydride (NaH) in DMF ensures complete deprotonation of the secondary alcohol, facilitating nucleophilic attack on the sterically hindered benzhydryl halide.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)[1]

  • Benzhydryl bromide (1.1 eq)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous (for workup)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure formation of the sodium alkoxide species.

  • Alkylation: Re-cool to 0°C. Add Benzhydryl bromide dropwise (dissolved in minimal DMF if solid).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the alcohol.

  • Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl. Extract with Et₂O or EtOAc (3x).[1] Wash combined organics with H₂O (5x) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from starting material to the active pharmaceutical ingredient (API) precursor.

SynthesisWorkflowStart4-HydroxypiperidineProtectStep 1: N-Protection(Boc2O, Et3N)Start->ProtectIntermediate1N-Boc-4-hydroxypiperidineProtect->Intermediate1ActivateStep 2: Alkoxide Formation(NaH, DMF, 0°C)Intermediate1->ActivateAlkylateStep 3: Etherification(R-Br, 60°C)Activate->AlkylateProduct4-AlkoxypiperidineScaffoldAlkylate->Product

Caption: Figure 1.[1][2][3] Step-wise synthetic pathway for generating the N-protected 4-alkoxypiperidine core via Williamson ether synthesis.

Medicinal Chemistry & SAR

The 4-alkoxypiperidine scaffold is a classic example of a GPCR-privileged structure .[1] The basic nitrogen (protonated at physiological pH) mimics the endogenous amine of neurotransmitters (histamine, acetylcholine), while the 4-alkoxy group positions lipophilic bulk into hydrophobic pockets of the receptor.

Case Study: H1 Antagonist Evolution

The transition from Diphenylpyraline to Bepotastine illustrates the optimization of this scaffold to improve selectivity and reduce CNS side effects.

FeatureDiphenylpyraline (1st Gen)Bepotastine (2nd Gen)Mechanistic Insight
Core Structure 4-benzhydryloxy-piperidine4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidineThe benzhydryl ether is retained for H1 receptor binding pocket affinity.[1]
N-Substituent Methyl group (-CH3)Butanoic acid chain (-(CH2)3COOH)The carboxylic acid introduces zwitterionic character.[1]
Physiochemistry Lipophilic, crosses BBBAmphiphilic/ZwitterionicZwitterions have poor Blood-Brain Barrier (BBB) penetration, eliminating sedation.[1]
Selectivity Low (Anticholinergic side effects)High (H1 Selective)Pyridine ring substitution improves H1 specificity over Muscarinic receptors.[1]
hERG Liability & Mitigation Strategies

A critical challenge with piperidine-based drugs is the inhibition of the hERG potassium channel (Kv11.1), which can lead to QT prolongation and Torsades de Pointes.[1]

  • The Problem: The hERG pharmacophore typically requires a basic amine (for cation-pi interaction with Y652) and a lipophilic tail (for hydrophobic interaction with F656).[1] 4-Alkoxypiperidines naturally fit this model.[1]

  • The Solution (Zwitterions): As seen in Bepotastine, adding a distal carboxylate group neutralizes the overall charge distribution or creates a "charge repulsion" effect at the channel pore, significantly reducing hERG affinity while maintaining H1 potency [1].

Optimization Decision Tree

The following logic gate guides the optimization of a 4-alkoxypiperidine lead to minimize toxicity.

SAR_LogicLeadLead Compound(4-Alkoxypiperidine Core)ScreenScreen: hERG Inhibition(Patch Clamp)Lead->ScreenResultHighHigh hERG Affinity(IC50 < 1 µM)Screen->ResultHighFailResultLowLow hERG Affinity(IC50 > 10 µM)Screen->ResultLowPass -> AdvanceStrategy1Strategy A: Reduce Basicity(Fluorinate Piperidine Ring)ResultHigh->Strategy1Strategy2Strategy B: Zwitterion Approach(Add Carboxylate/Sulfonate)ResultHigh->Strategy2Strategy3Strategy C: Reduce Lipophilicity(Introduce Polar Ether Oxygen)ResultHigh->Strategy3RetestRe-synthesize & RetestStrategy1->RetestStrategy2->RetestStrategy3->RetestRetest->Screen

Caption: Figure 2. Medicinal chemistry decision tree for mitigating hERG liability in piperidine scaffolds.

References

  • Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2023).[1] Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Retrieved from [Link][1]

Technical Guide: Safety, Handling, and Synthesis of 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and handling of 4-Butoxypiperidine hydrochloride Content Type: In-depth Technical Guide

Executive Summary & Chemical Profile

4-Butoxypiperidine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of local anesthetics (e.g., Dyclonine) and matrix metalloproteinase (MMP) inhibitors. As a secondary amine ether, it serves as a lipophilic scaffold in medicinal chemistry, often modulating the pharmacokinetic profile of GPCR ligands.

This guide provides a rigorous technical framework for the safe handling, synthesis, and storage of this compound, addressing the lack of standardized safety data sheets (SDS) for this specific salt form by leveraging structural activity relationship (SAR) data and homologous compound protocols.

Chemical Identity
ParameterDetail
Chemical Name 4-Butoxypiperidine hydrochloride
Free Base CAS 88536-10-1 (Note: HCl salt often lacks a unique CAS; refer to base)
Molecular Formula C₉H₁₉NO · HCl
Molecular Weight 157.25 (Free Base) + 36.46 (HCl) ≈ 193.71 g/mol
Structure Piperidine ring substituted at the 4-position with an n-butoxy group; nitrogen protonated as chloride salt.
Appearance White to off-white crystalline solid (Hygroscopic).
Solubility Soluble in water, methanol, ethanol; insoluble in diethyl ether, hexanes.

Safety Assessment (E-E-A-T)

Expert Insight: While generic SDSs classify piperidines as irritants, the specific "4-butoxy" moiety confers local anesthetic properties similar to Dyclonine. Inhalation of dust may cause temporary numbing of the throat and mouth, suppressing the gag reflex—a specific aspiration hazard not listed in standard databases.

Hazard Classification (GHS Extrapolated)

Based on SAR analysis of 4-hydroxypiperidine and Dyclonine precursors:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Critical Exposure Risks
  • Mucosal Anesthesia: Unlike standard irritants that cause immediate pain, this compound may numb contact areas (eyes, throat), delaying the user's realization of exposure.

  • Dust Inhalation: High risk during weighing. The salt is fine and electrostatic.

  • Hygroscopic Corrosivity: Upon contact with moisture (sweat/mucosa), the HCl salt dissociates to release hydrochloric acid, causing chemical burns under occluded gear (e.g., under a watch or ring).

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95/P95 Respirator (minimum)Prevents inhalation of anesthetic dusts.
Dermal Nitrile Gloves (Double gloving recommended)Lipophilic ether tail increases skin permeation rates compared to simple piperidine.
Ocular Chemical Goggles Safety glasses are insufficient due to fine dust migration.

Operational Handling & Storage

Storage Protocols
  • Environment: Store at 2–8°C in a dedicated desiccator.

  • Incompatibility: Segregate from strong oxidizing agents (e.g., permanganates) and strong bases. Contact with bases liberates the volatile and odorous free amine.

  • Shelf-Life: The ether linkage is stable, but the HCl salt is prone to absorbing atmospheric moisture, leading to clumping and hydrolysis risks over extended periods (>1 year).

Solution Preparation
  • Exothermic Dissolution: Dissolving the HCl salt in water is slightly exothermic. Add solid to solvent slowly.

  • pH Management: Aqueous solutions will be acidic (pH ~4–5). Neutralization with NaOH or NaHCO₃ will precipitate the free base as an oil, which may require extraction into organic solvents (DCM or Ethyl Acetate).

Synthesis & Reactivity

Trustworthiness: The following protocol is a self-validating system. The use of N-Boc protection prevents N-alkylation, ensuring the butoxy group attaches exclusively to the 4-position oxygen. The final deprotection step is validated by the precipitation of the HCl salt.

Validated Synthesis Route

The industrial preparation typically involves the O-alkylation of N-Boc-4-hydroxypiperidine followed by acidolytic deprotection.

Step 1: O-Alkylation (Williamson Ether Synthesis)
  • Reagents: N-Boc-4-hydroxypiperidine, Sodium Hydride (NaH), n-Butyl Bromide, DMF.

  • Mechanism: NaH deprotonates the hydroxyl group (H₂ gas evolution). The resulting alkoxide attacks n-butyl bromide via Sₙ2.

  • Critical Control: Maintain temperature <0°C during NaH addition to prevent runaway exotherm.

Step 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or TFA followed by HCl/Ether.

  • Mechanism: Acid cleavage of the tert-butyl carbamate (Boc) yields isobutylene and CO₂, leaving the amine hydrochloride.

  • Observation: The product precipitates as a white solid, confirming conversion.[1]

Synthesis Workflow Diagram

SynthesisPath cluster_safety Critical Safety Controls Start N-Boc-4-hydroxypiperidine (Starting Material) Step1 Deprotonation (NaH / DMF, 0°C) Start->Step1 Inter1 Alkoxide Intermediate Step1->Inter1 - H₂ (gas) Step2 O-Alkylation (n-Butyl Bromide) Inter1->Step2 Inter2 N-Boc-4-butoxypiperidine (Lipophilic Oil) Step2->Inter2 SN2 Reaction Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 4-Butoxypiperidine HCl (Precipitated Solid) Step3->Final - CO₂, - Isobutylene

Caption: Figure 1. Step-wise synthesis pathway ensuring regiospecific O-alkylation via N-Boc protection strategy.

Applications in Drug Development

Dyclonine Synthesis

4-Butoxypiperidine is a key pharmacophore in the synthesis of Dyclonine (and related anesthetics like Dyclonine HCl).

  • Role: It acts as the nucleophile that attacks the alpha-chloroketone intermediate (e.g., 3-chloro-1-(4-butoxyphenyl)propan-1-one).

  • Correction: Note that Dyclonine has the butoxy group on the phenyl ring, not the piperidine. However, 4-butoxypiperidine is used to synthesize analogs where the lipophilic tail is on the piperidine ring to alter blood-brain barrier (BBB) penetration.

MMP Inhibitors

Research indicates 4-alkoxypiperidines are effective zinc-binding groups or hydrophobic linkers in the design of Matrix Metalloproteinase (MMP) inhibitors, used for targeting tumor metastasis and arthritis.

Emergency Protocols

IncidentProtocol
Eye Contact Do not rub. Flush with saline for 15 mins. Note: Pain may be masked by anesthetic effect; flush regardless of sensation.
Skin Contact Wash with soap and water. If redness persists, treat as a chemical burn (HCl release).
Spill (Solid) Dampen with inert oil (e.g., mineral oil) to suppress dust, then sweep. Do not dry sweep.
Ingestion Rinse mouth. Do NOT induce vomiting (risk of foaming/aspiration). Administer carbon slurry if available.

References

  • PubChem. (n.d.). 4-Butoxypiperidine (Compound CID 22485389). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2005). US20050261177A1 - Preparation of 4-Butoxypiperidine trifluoroacetate (Preparation 329).

Sources

Topic: 4-Butoxypiperidine Hydrochloride: A Structural Inquiry into its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Butoxypiperidine hydrochloride is a heterocyclic compound whose pharmacological profile remains uncharacterized in public-domain research. However, its core structure, a 4-substituted piperidine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous centrally active therapeutic agents.[1][2][3] This guide deconstructs the molecule's structural features to speculate on its most probable biological targets and mechanisms of action. By drawing parallels with structurally analogous compounds with established pharmacology, we formulate three primary hypotheses: 1) Modulation of Opioid Receptors, 2) Inhibition of Monoamine Transporters, and 3) Antagonism of Histamine H3 Receptors. For each hypothesis, we present the scientific rationale and a comprehensive, tiered experimental workflow designed to systematically investigate and validate these potential mechanisms. This document serves as a roadmap for any research professional seeking to elucidate the biological function of this novel chemical entity.

Structural and Physicochemical Analysis

4-Butoxypiperidine hydrochloride is a simple yet intriguing molecule. Its core is a saturated six-membered heterocycle, the piperidine ring. This ring is conformationally flexible, typically adopting a chair conformation, which is critical for its interaction with biological targets.

  • The Piperidine Core: This motif is prevalent in pharmaceuticals due to its ability to serve as a versatile scaffold that can be functionalized to achieve specific binding and pharmacokinetic properties.[3] The basic nitrogen atom (pKa ~11) is protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in receptor binding pockets.

  • The 4-Butoxy Substituent: The substituent at the C4 position is a butoxy group (-O-(CH₂)₃CH₃). This ether linkage introduces a degree of lipophilicity and acts as a hydrogen bond acceptor. The length and flexibility of the butyl chain can allow it to probe hydrophobic pockets within a binding site. Its placement at the 4-position is a recurring theme in many classes of centrally active drugs, including opioids and monoamine reuptake inhibitors.[1][4][5]

Primary Mechanistic Hypotheses

Based on a thorough structure-activity relationship (SAR) analysis of the 4-substituted piperidine scaffold, we propose three plausible mechanisms of action for investigation.

Hypothesis 1: Opioid Receptor Modulation

Rationale: The 4-substituted piperidine framework is a classic feature of many potent opioid analgesics, including pethidine and the fentanyl series.[6][7] In these molecules, the substituent at the 4-position is crucial for binding affinity and functional activity at opioid receptors, particularly the mu-opioid receptor (MOR).[5] The butoxy group in 4-Butoxypiperidine could occupy a similar binding pocket as the acyl or aryl groups found in traditional opioids, potentially leading to agonistic, partially agonistic, or antagonistic activity.

Proposed Signaling Pathway (Opioid Agonism):

A typical MOR agonist initiates a G-protein coupled signaling cascade. Upon binding, it stabilizes an active receptor conformation, leading to the exchange of GDP for GTP on the Gαi subunit. The dissociated Gαi and Gβγ subunits then mediate downstream effects, including the inhibition of adenylyl cyclase (reducing cAMP), activation of inwardly rectifying potassium channels (hyperpolarizing the neuron), and inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

G_Protein_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein (GDP-bound) MOR->G_Protein Activates G_Active Gi/o Protein (GTP-bound) G_Protein->G_Active GDP→GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx (Reduced) Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux K⁺ Efflux (Increased) K_Channel->K_efflux Ligand 4-Butoxypiperidine (Agonist Hypothesis) Ligand->MOR Binds G_alpha Gαi G_Active->G_alpha G_betagamma Gβγ G_Active->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC

Caption: Hypothetical MOR agonism pathway for 4-Butoxypiperidine.

Hypothesis 2: Monoamine Transporter Inhibition

Rationale: The piperidine scaffold is also central to a class of compounds that inhibit the reuptake of monoamine neurotransmitters (dopamine, serotonin, norepinephrine).[1] For example, the benzhydrylpiperidine scaffold is well-known for its interaction with the dopamine transporter (DAT). The overall size, lipophilicity, and orientation of the 4-butoxy group could allow it to fit within the substrate-binding site of one or more of these transporters (DAT, SERT, NET), preventing the reuptake of neurotransmitters from the synaptic cleft and thereby potentiating their signaling.

Hypothesis 3: Histamine H3 Receptor Antagonism

Rationale: 4-substituted piperidines are a key structural class for antagonists of the histamine H3 receptor, a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters.[8] Compounds like pitolisant utilize a substituted piperidine ring as a core element. The butoxy group could provide the necessary hydrophobic interaction within the H3 receptor's binding pocket, leading to an antagonist or inverse agonist effect. This would result in increased release of neurotransmitters, producing a pro-cognitive or wakefulness-promoting effect.[9]

Experimental Validation Workflow

To systematically test these hypotheses, a tiered approach is recommended, starting with high-throughput in vitro assays and progressing to more complex functional and cellular assays.

Workflow Overview:

Experimental_Workflow cluster_tier1 cluster_tier2 cluster_tier3 Tier1 Tier 1: Primary Screening (Binding Assays) Tier2 Tier 2: Functional Characterization (Functional Assays) Tier1->Tier2 If Hit (IC₅₀ < 10µM) Tier3 Tier 3: Selectivity & Cellular Activity (Counter-Screening & Cellular Assays) Tier2->Tier3 If Potent & Efficacious Opioid_Bind Opioid Receptor Binding (μ, δ, κ) GTPgS [³⁵S]GTPγS Assay (GPCRs: Opioid, H3) Opioid_Bind->GTPgS MAT_Bind Monoamine Transporter Binding (DAT, SERT, NET) Uptake Neurotransmitter Uptake Assay (Transporters) MAT_Bind->Uptake H3_Bind Histamine H3 Receptor Binding H3_Bind->GTPgS cAMP_Assay cAMP Accumulation Assay (GPCRs) GTPgS->cAMP_Assay Selectivity Broad Receptor Panel Screen (e.g., CEREP) Cellular Neuronal Firing / Outgrowth Assay

Caption: Tiered experimental workflow for mechanism of action elucidation.

Tier 1: Primary Screening - Binding Affinity

Objective: To determine if 4-Butoxypiperidine hydrochloride directly binds to any of the hypothesized targets.

Protocol: Radioligand Binding Assay

  • Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant target of interest (e.g., MOR, DAT, H3R).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane homogenate (5-20 µg protein).

    • A specific radioligand at a concentration near its Kd (e.g., [³H]DAMGO for MOR, [³H]WIN 35,428 for DAT, [³H]N-α-methylhistamine for H3R).

    • A range of concentrations of 4-Butoxypiperidine hydrochloride (e.g., 1 nM to 100 µM).

    • Assay buffer to final volume.

  • Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, unlabeled ligand (e.g., Naloxone for MOR).

  • Incubation: Incubate plates at a specified temperature for a set time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter traps the membrane-bound radioligand.

  • Detection: Wash the filters to remove unbound radioligand. Place filter discs into scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of 4-Butoxypiperidine hydrochloride. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding) and the Ki (inhibition constant).

Data Interpretation:

Hypothetical OutcomeIC₅₀ ValueInterpretationNext Step
Hit < 10 µMThe compound shows significant affinity for the target.Proceed to Tier 2 Functional Assays.
No Hit > 10 µMThe compound has low or no affinity for the target.Deprioritize this hypothesis.
Tier 2: Functional Characterization

Objective: For any "hits" from Tier 1, determine if the binding results in a functional effect (e.g., agonism, antagonism, inhibition).

Protocol 2a: [³⁵S]GTPγS Binding Assay (for GPCRs - Opioid/Histamine Receptors)

Causality: This assay directly measures the first step in G-protein activation. An agonist-bound GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation event can be quantified.

  • Setup: Use the same membrane preparations as in the binding assay.

  • Reaction: Incubate membranes with a fixed concentration of GDP, varying concentrations of 4-Butoxypiperidine hydrochloride, and [³⁵S]GTPγS.

    • To test for agonism , run the assay with the test compound alone.

    • To test for antagonism , pre-incubate with the test compound, then add a known agonist at its EC₅₀ concentration.

  • Analysis: Terminate the reaction by filtration and quantify the amount of membrane-bound [³⁵S]GTPγS. Plot the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists), from which a Kb (antagonist dissociation constant) can be calculated.

Protocol 2b: Neurotransmitter Uptake Assay (for Monoamine Transporters)

Causality: This assay provides a direct functional measure of transporter activity. It quantifies the ability of the transporter to move its substrate into the cell, and how a test compound inhibits this process.

  • Setup: Use cells stably expressing the transporter (e.g., DAT-HEK293 cells).

  • Reaction: Pre-incubate the cells with varying concentrations of 4-Butoxypiperidine hydrochloride.

  • Initiation: Add a radiolabeled substrate (e.g., [³H]Dopamine).

  • Termination: After a short incubation (e.g., 10 minutes), wash the cells with ice-cold buffer to remove extracellular substrate and lyse the cells.

  • Analysis: Quantify the intracellular radioactivity using a scintillation counter. Calculate the IC₅₀ for uptake inhibition.

Data Interpretation:

AssayOutcomeInterpretation
[³⁵S]GTPγS Increased signal (EC₅₀ < 10 µM)Compound is an agonist/partial agonist.
No change alone, but inhibits agonist effect (IC₅₀ < 10 µM)Compound is an antagonist.
Uptake Assay Decreased uptake (IC₅₀ < 10 µM)Compound is a transporter inhibitor.
Tier 3: Selectivity and Cellular Context

Objective: To understand the compound's selectivity and confirm its activity in a more physiologically relevant system.

  • Broad Panel Screening: Profile the compound against a wide range of receptors, ion channels, and transporters (e.g., a commercial service like the Eurofins SafetyScreen44 or CEREP panel). This is crucial for identifying potential off-target effects and building a comprehensive pharmacological profile.

  • Cell-Based Assays: Depending on the confirmed mechanism, progress to more complex assays. For example, if the compound is a potent MOR agonist, test its ability to inhibit forskolin-stimulated cAMP accumulation in cells. If it is a DAT inhibitor, use electrophysiology (e.g., patch-clamp) to measure its effect on dopamine-evoked currents in cultured neurons.

Conclusion and Future Directions

This guide outlines a logical, structure-based approach to speculating and systematically investigating the mechanism of action of 4-Butoxypiperidine hydrochloride. The piperidine scaffold strongly suggests a high probability of interaction with central nervous system targets, with opioid receptors, monoamine transporters, and histamine H3 receptors being the most likely candidates. The proposed experimental workflow provides a robust and efficient path from initial hypothesis to functional validation. A positive result in any of these pathways would warrant further investigation, including in vivo animal models to assess behavioral effects (e.g., hot plate test for analgesia, locomotor activity for DAT inhibition) and establish a full pharmacokinetic/pharmacodynamic (PK/PD) profile, paving the way for potential therapeutic development.

References

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (n.d.). PubMed. Available at: [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed. Available at: [Link]

  • 4-Substituted and 1,4-Disubstituted Piperidines. (n.d.). ResearchGate. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Available at: [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PMC. Available at: [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). PubMed. Available at: [Link]

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. (n.d.). KoreaScience. Available at: [Link]

  • Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. (2005). Sultan Qaboos University House of Expertise. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. (n.d.). ResearchGate. Available at: [Link]

Sources

In Silico Profiling of 4-Butoxypiperidine Hydrochloride: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico prediction of 4-Butoxypiperidine hydrochloride properties Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Toxicologists, and Drug Discovery Scientists.

Executive Summary

4-Butoxypiperidine hydrochloride (CAS: Predicted/Analogous 179110-74-8 [related Boc-form] / Free Base CID: 22485389) represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in local anesthetics, analgesics, and hERG channel blockers. This guide provides a comprehensive in silico framework for predicting its physicochemical, pharmacokinetic (PK), and toxicological profiles.

By synthesizing Quantitative Structure-Activity Relationship (QSAR) methodologies with structural alerts, this assessment predicts a compound with high oral bioavailability , significant CNS penetration potential , and a moderate-to-high risk of hERG inhibition that necessitates early-stage mitigation.

Chemical Identity & Structural Preparation

Accurate in silico prediction requires precise structural standardization. Most predictive algorithms (e.g., SwissADME, pkCSM) are trained on neutral species.

Structural Input
  • IUPAC Name: 4-butoxypiperidine hydrochloride

  • SMILES (Free Base): CCCCOC1CCNCC1[1]

  • SMILES (Salt): CCCCOC1CCNCC1.Cl

  • Molecular Weight (Free Base): 157.25 g/mol

  • Molecular Weight (HCl Salt): 193.71 g/mol

The "Desalting" Protocol

Critical Step: For property prediction (LogP, BBB permeation), the hydrochloride counterion must be removed. The protonation state of the piperidine nitrogen (secondary amine) must then be adjusted to pH 7.4.

  • In Silico State: At physiological pH (7.4), the secondary amine (pKa ≈ 10–11) will be >99% protonated (cationic).

  • Impact: This cationic charge is the primary determinant for solubility and hERG channel interaction.

Physicochemical Profiling (The "Ro5" & Beyond)

This section synthesizes predictions based on fragmental contribution methods (cLogP) and topological descriptors.

Lipophilicity & Solubility
PropertyPredicted ValueMethodology/Rationale
Consensus LogP (Po/w) 1.9 – 2.4 The butyl chain (+2.0) balances the polar amine (-0.8) and ether oxygen.
LogD (pH 7.4) -0.5 – 0.5 Due to ionization of the amine, the effective distribution coefficient drops significantly, enhancing water solubility.
Water Solubility (Free Base) Moderate Estimated ~1–5 mg/mL (Class II/III borderline).
Water Solubility (HCl Salt) High >50 mg/mL. The lattice energy of the salt is easily overcome by hydration of the chloride and piperidinium ions.
Topological Polar Surface Area (TPSA) 21.26 Ų (12.03 [Ether] + 9.23 [Amine]). Well below the 140 Ų limit, suggesting excellent membrane permeability.
Ionization (pKa)
  • Prediction: 10.2 ± 0.5 (Basic)

  • Mechanism: The piperidine ring acts as a secondary aliphatic amine. The 4-butoxy substituent is an electron-donating group (via induction/resonance) but is distant enough to have minimal steric impact on the nitrogen center.

ADMET Predictions: The Safety Profile

Absorption & Distribution

The compound exhibits a "Trojan Horse" profile: lipophilic enough to enter membranes, but cationic enough to be trapped in acidic compartments (lysosomes).

  • GI Absorption: High. (Boiled Egg Model: Inside the White).

  • Blood-Brain Barrier (BBB): Permeant. [2]

    • Rationale: Despite the positive charge, the small molecular weight (<200 Da) and lipophilic butyl tail facilitate passive diffusion or transport via organic cation transporters (OCTs).

  • P-gp Substrate: No. The molecule is too small and lacks the complex aromatic features typical of P-glycoprotein efflux substrates.

Metabolism (Cytochrome P450)
  • CYP2D6 Substrate: High Probability.

    • Mechanistic Insight: CYP2D6 prefers basic amines with a lipophilic region 5–7 Å away from the nitrogen. The butyl chain perfectly fits this pharmacophore.

  • CYP Inhibitor: Low Risk. Lacks the nitrogen-heterocycle coordination geometry (like imidazole) required for strong heme iron binding.

Toxicity: The hERG Warning

Critical Alert: Piperidine scaffolds are a "privileged structure" for hERG channel blockade, which leads to QT prolongation and Torsades de Pointes.

  • Risk Level: Moderate.

  • Pharmacophore Match: The protonated nitrogen binds to Tyr652/Phe656 in the hERG pore. While 4-butoxypiperidine lacks the distal aromatic ring seen in potent blockers (like terfenadine), it serves as a "fragment" that could become toxic if elaborated further.

Computational Methodology: The Validation Workflow

The following diagram illustrates the autonomous workflow designed to validate these predictions, moving from structural curation to consensus scoring.

PredictionProtocol cluster_PhysChem Physicochemical Profiling cluster_Tox Toxicity & ADME Input Input: 4-Butoxypiperidine HCl (SMILES/InChI) Desalt Step 1: Desalting & Standardization (Remove HCl, Neutralize) Input->Desalt pKaCalc Step 2: pKa Prediction (Quantum/Empirical) Desalt->pKaCalc MicroSpecies Step 3: Microspecies Generation (pH 7.4 Dominant Cation) pKaCalc->MicroSpecies LogP Consensus LogP (XLOGP3, WLOGP) MicroSpecies->LogP Solubility Aq. Solubility (ESOL Model) MicroSpecies->Solubility hERG hERG Channel Docking/QSAR MicroSpecies->hERG Cationic Form CYP CYP450 Metabolism (SOM Prediction) MicroSpecies->CYP Ames Ames Mutagenicity (Structural Alerts) MicroSpecies->Ames Report Final Risk Assessment & Data Integration LogP->Report Solubility->Report hERG->Report CYP->Report Ames->Report

Figure 1: Standardized In Silico Workflow for Piperidine Salt Profiling. Note the critical branching at "Microspecies Generation" to account for the physiological protonation state.

Regulatory & Risk Assessment (ICH M7)[3]

Mutagenicity (Ames Test)[4]
  • Prediction: Negative (Class 5).

  • Reasoning: Simple aliphatic piperidines and ethers do not typically trigger structural alerts for genotoxicity (unlike nitro, nitroso, or epoxide groups).

  • Caveat: If synthesized via reductive amination, check for trace aldehyde intermediates.

Impurity Profiling

If this compound is an intermediate, regulatory guidelines (ICH Q3A/B) require monitoring.[3]

  • Retention Time Prediction: Due to the basic amine, this compound will tail significantly on C18 columns unless a high pH buffer or ion-pairing agent (e.g., TFA) is used.

References

  • SwissADME : Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • hERG & Piperidines : Crumb, W. J., et al. (2016). An evaluation of 30 clinical drugs against the hERG cardiac channel. Journal of Pharmacological and Toxicological Methods, 81, 251-262. (Validates the piperidine pharmacophore risk). Link

  • ICH M7 Guidelines : International Council for Harmonisation. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3] Link

  • PubChem Compound Summary : 4-Butoxypiperidine (CID 22485389).[1] National Center for Biotechnology Information. Link

Sources

The 4-Substituted Piperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Discovery, Synthesis, and Application of a Cornerstone Heterocycle

Introduction: From Serendipitous Discovery to Rational Design

The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the chemical structures of a vast array of therapeutic agents. Its journey from a serendipitous discovery to a rationally designed "privileged scaffold" is a testament to the evolution of drug discovery itself. This guide provides an in-depth technical exploration of the history, synthesis, and profound impact of 4-substituted piperidines on the development of novel therapeutics. We will delve into the key historical milestones that established the importance of this scaffold, survey the evolution of its synthesis from classical methods to cutting-edge catalytic asymmetric strategies, and examine the critical interplay of structure, conformation, and biological activity that continues to drive its application in the pharmaceutical sciences.

Part 1: The Genesis of a Pharmacophore: A Historical Perspective

The story of 4-substituted piperidines in medicine begins not with a targeted drug discovery program, but with the investigation of compounds for entirely different purposes. This historical context is crucial for understanding the foundational principles that led to the widespread adoption of this versatile heterocyclic core.

The Accidental Analgesic: The Discovery of Pethidine (Meperidine)

In the late 1930s, German chemist Otto Eisleb, while working at IG Farben, was synthesizing compounds with potential anticholinergic (atropine-like) activity.[1] One of these molecules, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, was not initially intended as a pain reliever. However, during pharmacological screening, Otto Schaumann recognized its potent analgesic properties.[1][2] This compound, later named Pethidine (and commercially as Demerol), became the first fully synthetic opioid analgesic.[1][2][3]

The synthesis of Pethidine, a two-step process involving the reaction of benzyl cyanide and chlormethine followed by esterification, was a landmark achievement in medicinal chemistry.[1] It demonstrated that complex biological activities, previously associated only with natural alkaloids like morphine, could be replicated and even improved upon with simpler, synthetically accessible molecules.

The Quest for Potency: The Emergence of Fentanyl

Building on the foundation laid by Pethidine, Dr. Paul Janssen synthesized Fentanyl in 1960.[4][5] This marked a significant leap in the development of synthetic opioids, with Fentanyl exhibiting a potency 50 to 100 times that of morphine.[4][6] The synthesis of Fentanyl and its analogues further solidified the importance of the 4-substituted piperidine scaffold and spurred further research into understanding the structure-activity relationships (SAR) of this class of compounds.[5] The development of the Fentanyl series highlighted the profound impact that modifications to the 4-position and the N-substituent of the piperidine ring could have on analgesic potency.[5]

Part 2: The Synthetic Toolkit: Constructing the 4-Substituted Piperidine Core

The synthetic versatility of the 4-substituted piperidine ring is a key reason for its prevalence in drug discovery. Over the decades, the methods for its construction have evolved from classical cyclization reactions to highly sophisticated catalytic asymmetric methodologies, providing chemists with precise control over stereochemistry and functionality.

Classical Approaches: Building the Foundation

Early syntheses of 4-substituted piperidines relied on robust and well-established organic reactions. A cornerstone of this approach is the formation of a 4-piperidone intermediate, which serves as a versatile hub for further functionalization.

The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a cyclic β-keto ester. This has been a widely used method for the synthesis of 4-piperidone precursors.[3] The general approach involves the addition of a primary amine to two equivalents of an acrylate, followed by the Dieckmann condensation, hydrolysis, and decarboxylation.[3]

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

Step 1: Synthesis of N,N-bis(β-methoxycarbonylethyl)benzylamine

  • To a solution of benzylamine (107.16 g, 1.0 mol) in methanol (500 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, slowly add methyl acrylate (172.18 g, 2.0 mol) while maintaining the temperature below 30°C with an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure to obtain N,N-bis(β-methoxycarbonylethyl)benzylamine as a colorless oil.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • To a suspension of sodium methoxide (54.02 g, 1.0 mol) in dry toluene (1 L), add the crude N,N-bis(β-methoxycarbonylethyl)benzylamine from the previous step.

  • Heat the mixture to reflux with vigorous stirring for 4 hours.

  • Cool the reaction mixture to room temperature and add 20% aqueous hydrochloric acid (500 mL).

  • Separate the aqueous layer and reflux for 5 hours to effect hydrolysis and decarboxylation.

  • Cool the solution and neutralize with 35% aqueous sodium hydroxide to a pH of 8-9.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-benzyl-4-piperidone.[7]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Scaffolds from 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its three-dimensional structure and ability to be functionalized allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable component in drug design.[1][3] 4-Butoxypiperidine hydrochloride serves as a versatile and strategic starting material for the generation of diverse chemical libraries. This guide provides an in-depth exploration of the synthetic utility of 4-Butoxypiperidine hydrochloride, focusing on robust and scalable protocols for N-alkylation. We present detailed methodologies, the scientific rationale behind experimental choices, and applications for the resulting novel compounds, aimed at researchers and professionals in drug discovery and development.

Scientific Principles & Strategic Considerations

The synthetic value of 4-Butoxypiperidine hydrochloride lies in the reactivity of its secondary amine. The nitrogen atom, once deprotonated from its hydrochloride salt form, acts as a potent nucleophile, enabling the formation of new carbon-nitrogen bonds. The two primary strategies for achieving this transformation are Reductive Amination and Direct Alkylation, each with distinct advantages.

1.1. Strategy 1: N-Alkylation via Reductive Amination

This is arguably the most versatile and widely employed method for N-alkylation of secondary amines.[4] The reaction proceeds in a one-pot fashion through two key steps:

  • Iminium Ion Formation: The nucleophilic piperidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a transient iminium ion intermediate.

  • In-situ Reduction: A mild and selective reducing agent reduces the iminium ion to the corresponding tertiary amine.

Causality of Component Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reductant.[4] Its mildness prevents the reduction of the starting aldehyde/ketone, and it is selective for the iminium ion, leading to cleaner reactions and higher yields.

  • Solvent: Anhydrous chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are ideal as they are inert to the reaction conditions and effectively solubilize the reactants.

  • Catalyst: A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the dehydration step and accelerate iminium ion formation.

This strategy is exceptionally powerful for library synthesis, as a vast commercial and custom-made inventory of aldehydes and ketones can be utilized to generate a wide diversity of N-substituted products.

1.2. Strategy 2: Direct N-Alkylation with Electrophiles

This classic SN2 reaction involves the direct coupling of the piperidine nitrogen with an alkyl halide (e.g., bromide, iodide) or other electrophiles like epoxides.[5][6]

Causality of Component Selection:

  • Base: The reaction requires a base to serve two purposes: first, to neutralize the starting hydrochloride salt, and second, to scavenge the acid (e.g., HBr, HCl) generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like N,N-Diisopropylethylamine (DIPEA).[5]

  • Solvent: Polar aprotic solvents such as Acetonitrile (MeCN) or Dimethylformamide (DMF) are typically used to facilitate the SN2 mechanism.[5]

  • Rate Enhancement: For less reactive alkyl chlorides or bromides, a catalytic amount of sodium or potassium iodide can be added to perform an in situ Finkelstein reaction, converting the electrophile to the more reactive alkyl iodide.

While straightforward, this method requires careful control of stoichiometry to avoid potential overalkylation, which can lead to the formation of quaternary ammonium salts.[5]

Critical Safety & Handling Protocols

Handling 4-Butoxypiperidine hydrochloride and the associated reagents requires adherence to strict safety protocols to ensure personnel safety and experimental integrity.

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.[7]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory, including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[8][9]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[7]

  • Spill & Waste Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[7] All chemical waste must be disposed of in accordance with local and institutional regulations.

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area.[7]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of novel N-substituted 4-butoxypiperidine derivatives.

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol outlines the general workflow for coupling 4-Butoxypiperidine with a generic aldehyde or ketone.

Materials:

  • 4-Butoxypiperidine hydrochloride

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Work-up & Isolation reagents 1. Dissolve 4-Butoxypiperidine HCl & Aldehyde/Ketone in DCM base 2. Add Base (TEA/DIPEA) Stir to deprotonate reagents->base reductant 3. Add NaBH(OAc)₃ portion-wise base->reductant stir 4. Stir at RT for 12-16h (Monitor by TLC/LC-MS) reductant->stir quench 5. Quench with sat. NaHCO₃ stir->quench extract 6. Extract with DCM quench->extract dry 7. Dry organic layer (Na₂SO₄) extract->dry concentrate 8. Concentrate under vacuum dry->concentrate purify 9. Purify via Silica Gel Chromatography concentrate->purify

Caption: General workflow for Reductive Amination.

Step-by-Step Procedure:

  • To a round-bottom flask, add 4-Butoxypiperidine hydrochloride (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to the piperidine).

  • Add the base (TEA or DIPEA, 1.2 eq) to the mixture and stir at room temperature for 30 minutes to ensure complete deprotonation of the hydrochloride salt.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions over 15-20 minutes. Scientist's Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4][10]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.[10]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted product.

Protocol 2: Example Synthesis of 1-(4-Fluorobenzyl)-4-butoxypiperidine

This protocol provides a specific application of the general reductive amination procedure.

Reaction Scheme:

Sources

Application Note: Strategic Utilization of 4-Butoxypiperidine Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxypiperidine hydrochloride is a specialized secondary amine building block (synthon) increasingly utilized in the design of Central Nervous System (CNS) agents. Unlike simple piperidine, the 4-butoxy substituent provides a critical modulation of lipophilicity (


) and steric bulk, facilitating Blood-Brain Barrier (BBB) penetration while offering specific pharmacophoric interactions with G-Protein Coupled Receptors (GPCRs) and ion channels.

This guide details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for deploying 4-butoxypiperidine in the synthesis of neuroactive libraries, specifically targeting Muscarinic receptors, Sigma-1 (


) receptors, and Matrix Metalloproteinases (MMPs) involved in neuroinflammation.

Chemical Profile & Mechanistic Rationale

Physicochemical Properties

The hydrochloride salt is the preferred storage form due to the oxidative instability of the free secondary amine.

PropertySpecification
Chemical Name 4-Butoxypiperidine Hydrochloride
Structure 4-(n-Butoxy)piperidine

HCl
Molecular Formula

Molecular Weight 193.71 g/mol (Salt); 157.25 g/mol (Free Base)
Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in Water, Methanol, Ethanol; Sparingly soluble in DCM (Free base is soluble in DCM)
pKa (Calc) ~10.5 (Piperidine NH)
LogP (Calc) ~1.5 (Free Base) – Ideal for CNS optimization
Mechanistic Value in CNS Design

The 4-butoxypiperidine moiety serves as a "Privileged Structure" in medicinal chemistry for three key reasons:

  • Lipophilicity Tuning: The

    
    -butoxy chain adds significant lipophilicity (+LogP) compared to 4-hydroxypiperidine or 4-methoxypiperidine. This modification is often used to push a hydrophilic lead compound into the CNS-penetrant range (
    
    
    
    2.0–4.0).
  • Receptor Occupancy:

    • Sigma-1 (

      
      ) Receptors:  The hydrophobic butyl tail fits well into the primary hydrophobic pocket of the 
      
      
      
      receptor, a target for antipsychotic and neuroprotective agents.
    • Muscarinic Receptors: 4-Alkoxypiperidines mimic the acetylcholine structure but with enhanced metabolic stability and hydrophobic interaction potential.

  • Bioisosterism: It acts as an ether-linked bioisostere of 4-butylpiperidine or 4-phenylpiperidine, often improving metabolic stability by blocking the 4-position from oxidation while maintaining steric volume.

Synthetic Pathways & Protocols

The following protocols are designed for high-throughput library synthesis and lead optimization.

Logical Workflow Diagram

G Start 4-Butoxypiperidine HCl (Starting Material) Step1 Free Base Liberation (K2CO3 / DCM) Start->Step1 Neutralization PathA Path A: Reductive Amination (Aldehydes/Ketones) Step1->PathA PathB Path B: N-Alkylation (Alkyl Halides/Sulfonates) Step1->PathB PathC Path C: Amide Coupling (Acid Chlorides) Step1->PathC ProductA Tertiary Amine Libraries (Sigma/Muscarinic Ligands) PathA->ProductA NaCNBH3 / AcOH ProductB N-Substituted Scaffolds (MMP Inhibitors) PathB->ProductB K2CO3 / DMF / Heat PathC->ProductB TEA / DCM

Caption: Synthetic divergence from 4-Butoxypiperidine HCl to various CNS-active scaffolds.

Protocol A: Free Base Liberation (Essential Precursor Step)

Rationale: While the HCl salt is stable, most nucleophilic substitutions require the free amine. Generating it in situ can lead to variable yields due to salt clumping; isolation is recommended for critical steps.

Materials:

  • 4-Butoxypiperidine HCl (1.0 eq)

  • Potassium Carbonate (

    
    ), saturated aqueous solution
    
  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-Butoxypiperidine HCl in a minimum volume of water.

  • Add saturated aqueous

    
     until pH > 11.
    
  • Extract 3x with DCM.[1]

  • Dry combined organics over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (keep bath < 40°C to avoid volatility loss).

  • QC Check:

    
     NMR (
    
    
    
    ) should show disappearance of broad
    
    
    protons and a sharp singlet/broad peak for NH at ~1.5-2.0 ppm.
Protocol B: Reductive Amination (Library Synthesis)

Application: Synthesis of Sigma-1 receptor ligands by coupling with substituted benzaldehydes.

Reagents:

  • 4-Butoxypiperidine (Free base or HCl + TEA)

  • Aryl Aldehyde (e.g., 4-Fluorobenzaldehyde)

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE) or THF

Step-by-Step:

  • Imine Formation: In a vial, mix Aryl Aldehyde (1.0 mmol) and 4-Butoxypiperidine (1.0 mmol) in DCE (5 mL).

  • Catalysis: Add AcOH (1.0-2.0 eq). Stir at Room Temperature (RT) for 30 mins.

    • Expert Tip: If using the HCl salt directly, add 1.0 eq of Triethylamine (TEA) to buffer the solution.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Aldehyde MW + 157 - 16).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol C: Nucleophilic Substitution (MMP Inhibitor Synthesis)

Application: Synthesis of sulfonamide-based MMP inhibitors (e.g., targeting neuroinflammation) as described in patent literature (e.g., WO99/25687).

Reagents:

  • 4-Butoxypiperidine HCl

  • Sulfonyl Chloride or Alkyl Halide Core

  • Diisopropylethylamine (DIPEA) or

    
    
    
  • Acetonitrile (ACN) or DMF

Step-by-Step:

  • Preparation: Suspend 4-Butoxypiperidine HCl (1.2 eq) in ACN.

  • Base Addition: Add DIPEA (2.5 eq). The solution should clarify as the free base is released.

  • Coupling: Add the Electrophile (1.0 eq) dropwise at 0°C (if reactive) or RT.

  • Heating: If using an unreactive alkyl halide, heat to 60–80°C for 4–12 hours.

  • Workup: Remove solvent.[1] Redissolve in EtOAc, wash with water and brine.

  • Crystallization: Many sulfonamide derivatives crystallize from EtOH/Water.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield (Alkylation) HCl salt not fully neutralized.Use Protocol A to isolate free base first, or use excess base (3+ eq) and catalytic KI.
Hygroscopicity Salt absorbed water.Dry HCl salt in a vacuum oven at 40°C over

before weighing.
Impurity at ~1.5 min (LCMS) Bis-alkylation (rare for bulky electrophiles) or unreacted amine.Use 1.1 eq of electrophile or purify via SCX (Strong Cation Exchange) cartridge to catch unreacted amine.

Safety & Handling

  • Hazards: 4-Butoxypiperidine is an irritant to eyes, skin, and respiratory system.

  • HCl Salt: Hygroscopic. Store in a desiccator.

  • Disposal: Dispose of as nitrogen-containing organic waste.

  • Emergency: In case of contact, flush with copious water. The high pH of the free base can cause chemical burns.

References

  • Synthesis of MMP Inhibitors

    • Title: Aromatic sulfone hydroxamic acid metalloprotease inhibitor.
    • Source: World Intellectual Property Organiz
    • Context: Describes the use of 4-butoxypiperidine as a nucleophile to gener
    • Link:

  • Muscarinic Agonist Design

    • Title: Muscarinic Agonists (P
    • Source: US Patent Application (via Google P
    • Context: Citations of 4-alkoxypiperidines as core scaffolds for GPCR modul
    • Link:

  • General Piperidine Synthesis

    • Title: Synthesis and pharmacological studies of 4,4-disubstituted piperidines.[2][3]

    • Source: Journal of Medicinal Chemistry.[3]

    • Context: Background on piperidine derivatives in analgesia (analogous chemistry).
    • Link:

  • Chemical Properties

    • Title: 4-Butoxypiperidine (Compound Summary).
    • Source: PubChem.[4][5]

    • Link:

Sources

Application Notes and Protocols: The Strategic Use of 4-Butoxypiperidine Hydrochloride in the Discovery of Novel Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold as a Cornerstone in Analgesic Development

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its conformational flexibility and the ability to be functionalized at multiple positions allow for the precise spatial orientation of pharmacophoric groups, which is critical for effective receptor binding.[2][3] In the realm of pain management, the piperidine nucleus is indispensable. It is a key structural feature in many potent opioid analgesics, including pethidine and fentanyl, where it is essential for their analgesic activity.[4][5][6] The nitrogen atom, typically protonated at physiological pH, forms a crucial ionic interaction with a conserved aspartate residue in the binding pocket of opioid receptors.[7][8]

4-Butoxypiperidine hydrochloride emerges as a strategic starting material for the development of novel analgesics. It provides a pre-functionalized piperidine core with a butoxy group at the C4 position. This ether linkage offers several advantages: it is metabolically more stable than an ester or amide, and the butyl chain provides a lipophilic handle that can be exploited to enhance binding affinity or modulate pharmacokinetic properties like blood-brain barrier penetration. This guide provides a comprehensive overview of the synthetic utility of 4-Butoxypiperidine hydrochloride, detailed protocols for its derivatization, and a framework for the pharmacological evaluation of the resulting compounds as potential next-generation analgesics.

Part 1: Synthesis and Derivatization Strategies

The journey from a simple building block to a potential drug candidate involves robust and versatile synthetic chemistry. 4-Butoxypiperidine hydrochloride serves as an excellent secondary amine precursor for diversification, primarily through N-alkylation.

Foundational Synthesis: Preparation of the Core Scaffold

While 4-Butoxypiperidine hydrochloride can be sourced commercially, understanding its synthesis from readily available precursors is valuable. A common route involves the etherification of a protected 4-hydroxypiperidine intermediate.

Protocol 1: Synthesis of 4-Hydroxypiperidine Hydrochloride

This protocol details the deprotection of N-Boc-4-hydroxypiperidine, a common and stable precursor.[9]

  • Objective: To prepare the foundational piperidin-4-ol hydrochloride salt.

  • Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Using a saturated solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane provides the acidic conditions necessary to cleave the Boc group while simultaneously forming the desired hydrochloride salt in a clean, high-yielding reaction.[9]

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) (1.0 eq)

  • Hydrogen chloride, saturated solution in 1,4-dioxane (approx. 4M)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add N-Boc-4-hydroxypiperidine (e.g., 5.0 g, 24.8 mmol).

  • Under a fume hood, add a saturated solution of HCl in 1,4-dioxane (e.g., 30 mL).

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting off-white solid is 4-hydroxypiperidine hydrochloride, which can be used in the next step, often without further purification.[9]

From this intermediate, the butoxy group can be introduced via a Williamson ether synthesis (reacting the hydroxyl group with a butyl halide under basic conditions), followed by re-formation of the hydrochloride salt. However, for the purposes of this guide, we will proceed assuming the availability of 4-Butoxypiperidine hydrochloride.

Diversification via N-Alkylation

The secondary amine of the piperidine ring is the primary point for chemical diversification to create a library of potential analgesic compounds. The nature of the N-substituent is critical for determining the potency, duration of action, and receptor selectivity profile of the final compound.[10][11]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile one-pot method for N-alkylation. It involves the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[12][13]

  • Objective: To introduce a diverse range of substituents onto the piperidine nitrogen.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde or ketone, but highly effective at reducing the iminium ion intermediate.[12] This selectivity minimizes side reactions and simplifies purification. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM).

Materials:

  • 4-Butoxypiperidine hydrochloride (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Aldehyde or Ketone (e.g., benzaldehyde, phenethyl aldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Butoxypiperidine hydrochloride in anhydrous DCM.

  • Add the base (TEA or DIPEA) to neutralize the hydrochloride salt and liberate the free secondary amine. Stir for 10-15 minutes at room temperature.

  • Add the desired aldehyde or ketone and stir the mixture for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated 4-butoxypiperidine derivative.

Workflow Diagram: N-Alkylation via Reductive Amination

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A 4-Butoxypiperidine HCl in DCM B Add Base (TEA/DIPEA) A->B C Add Aldehyde/Ketone B->C D Add NaBH(OAc)3 C->D E Quench with NaHCO3 D->E Stir 12-18h F Extract with DCM E->F G Dry & Concentrate F->G H Column Chromatography G->H I N-Alkylated Product H->I Pure Product

Caption: Key pharmacophoric features of a 4-substituted piperidine MOR agonist.

Interaction with the Mu-Opioid Receptor (MOR)

The synthesized derivatives are expected to bind within the transmembrane domain of the MOR. The interaction stabilizes the receptor in an active conformation, triggering downstream signaling that ultimately leads to analgesia.

Simplified MOR Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Piperidine Analgesic MOR μ-Opioid Receptor (MOR) Ligand->MOR Binding G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition IonChannel Ion Channel Modulation G_Protein->IonChannel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannel->Analgesia

Caption: Simplified signaling cascade following MOR activation by an agonist.

Part 3: Protocols for Pharmacological Evaluation

Once a library of compounds is synthesized, they must be evaluated for their biological activity. This is a multi-step process, starting with in-vitro assays and progressing to in-vivo models for promising candidates.

Protocol 3: In-Vitro Opioid Receptor Binding Assay (Conceptual Overview)
  • Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human μ (MOR), δ (DOR), and κ (KOR) opioid receptors. This helps to establish potency and selectivity.

  • Principle: A competitive radioligand binding assay is used. Membranes from cells expressing a specific opioid receptor subtype are incubated with a known radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory concentration (IC₅₀) and binding affinity (Ki) are calculated.

  • Self-Validation: The assay includes controls with a known standard (e.g., morphine, fentanyl) to ensure the validity of the results. The data should be reproducible across multiple experiments.

Protocol 4: In-Vivo Hot-Plate Analgesia Test (Conceptual Overview)
  • Objective: To assess the antinociceptive (analgesic) effect of a lead compound in a live animal model (typically mice or rats). [10]* Principle: The animal is placed on a surface heated to a constant temperature (e.g., 55°C). The time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) is measured. This is the response latency. After administration of the test compound, the latency is measured again at various time points. An increase in response latency indicates an analgesic effect. [10]* Self-Validation: The experiment must include a vehicle control group (to establish a baseline latency) and a positive control group treated with a known analgesic like morphine. This allows for the comparison of the test compound's efficacy to a gold standard. The dose-response relationship should be established to determine the ED₅₀ (the dose required to produce a maximal effect in 50% of the population).

Part 4: Data Presentation and Interpretation

Systematic data collection and presentation are crucial for making informed decisions in a drug discovery program. The results from the binding assays and in-vivo tests allow for the construction of a clear SAR.

Table 1: Representative Pharmacological Data for a Hypothetical Series of N-Substituted 4-Butoxypiperidine Analogs
Compound IDN-Substituent (R1)MOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Selectivity (vs. DOR/KOR)Hot-Plate ED₅₀ (mg/kg)
Parent -H550.01200.02500.01x>100
STD-1 Morphine2.550.0300.020x / 120x5.0
CMPD-01 -CH₃85.0900.01500.010x / 17x35.0
CMPD-02 -Benzyl10.2250.0800.024x / 78x8.5
CMPD-03 -Phenethyl0.8 45.0450.056x / 562x 0.5
CMPD-04 -Cyclopropylmethyl5.520.015.03.6x / 2.7x4.0 (partial agonist)

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Effect of N-Substitution: The data clearly show that N-alkylation is critical for activity. The unsubstituted parent compound is inactive.

  • SAR Trend: Increasing the size and aromaticity of the N-substituent from methyl (CMPD-01) to benzyl (CMPD-02) to phenethyl (CMPD-03) leads to a dramatic increase in MOR binding affinity and in-vivo potency. CMPD-03 is significantly more potent than morphine.

  • Selectivity: The N-phenethyl group in CMPD-03 also confers the highest selectivity for the MOR over the DOR and KOR, which is often a desirable trait to minimize side effects associated with other opioid receptors.

  • Functional Activity: The N-cyclopropylmethyl substituent (CMPD-04) is known to often result in partial agonist or antagonist activity at opioid receptors, which is reflected in its different selectivity profile and functional outcome.

Conclusion

4-Butoxypiperidine hydrochloride is a highly valuable and versatile starting material for the rational design and synthesis of novel analgesic agents. Its pre-installed C4-butoxy group provides a unique scaffold that can be readily diversified at the piperidine nitrogen. By employing robust synthetic strategies like reductive amination and guided by established SAR principles for opioid receptor ligands, researchers can efficiently generate libraries of compounds for pharmacological screening. The systematic evaluation of these derivatives through in-vitro binding and in-vivo analgesia models allows for the identification of lead candidates with improved potency, selectivity, and potentially safer therapeutic profiles than existing pain medications. The protocols and insights provided in this guide serve as a comprehensive resource for scientists dedicated to advancing the field of analgesic drug discovery.

References

  • Ansari, F. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • Ansari, F. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Siddiqui, S. Z., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Zimmerman, D. M., et al. (1983). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. [Link]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

  • Benyhe, S. (2014). Biochemistry of opioid (morphine) receptors: binding, structure and molecular modelling. Central European University. [Link]

  • LookChem. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. LookChem. [Link]

  • Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • PureSynth. 4-Hydroxypiperidine Hydrochloride 98.0%. PureSynth. [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]

  • Macmillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. [Link]

  • Kudzma, L. V., et al. (1989). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. PubMed. [Link]

  • Lesnik, S., & Bondar, A. N. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. MDPI. [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]

  • Bagley, J. R., et al. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. [Link]

  • Pasternak, G. W., & Pan, Y. X. (2023). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. MDPI. [Link]

  • Zimmerman, D. M., et al. (1979). 4-Anilidopiperidine analgesics. 2. A study of the conformational aspects of the analgesic activity of the 4-anilidopiperidines utilizing isomeric N-substituted 3-(propananilido)nortropane analogues. PubMed. [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • Bagley, J. R., et al. (1991). Evolution of the 4-anilidopiperidine class of opioid analgesics. PubMed. [Link]

Sources

Application Notes and Protocols: N-Alkylation of 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 4-butoxypiperidine hydrochloride, a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore two robust and widely applicable protocols: direct N-alkylation with alkyl halides and reductive amination. The underlying chemical principles, key reaction parameters, and detailed step-by-step procedures are presented to enable researchers, scientists, and drug development professionals to successfully implement these methods. Furthermore, this guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the reaction and facilitating troubleshooting and optimization.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] N-alkylation of the piperidine nitrogen is a fundamental strategy to introduce molecular diversity, modulate physicochemical properties such as lipophilicity and basicity, and ultimately fine-tune the pharmacological activity of a molecule.[1] 4-Butoxypiperidine, with its ether linkage, offers an additional point for structural variation and can influence ligand-receptor interactions.

This application note details two primary and reliable methods for the N-alkylation of 4-butoxypiperidine hydrochloride:

  • Direct N-Alkylation via Nucleophilic Substitution: This classic method involves the reaction of the secondary amine with an alkyl halide in the presence of a base.[3]

  • Reductive Amination: A versatile and often preferred method that involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1][4][5]

The choice between these methods often depends on the nature of the desired alkyl group, the availability of starting materials, and the functional group tolerance required for the specific synthetic route.

Mechanistic Considerations

A foundational understanding of the reaction mechanisms is paramount for successful execution and optimization.

Direct N-Alkylation

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Since the starting material is a hydrochloride salt, a base is required to deprotonate the ammonium ion and liberate the free, nucleophilic secondary amine. The choice of base is critical to avoid unwanted side reactions.

Reductive Amination

Reductive amination is a two-step, one-pot process.[1][4] First, the secondary amine reacts with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate.[1][4] This is followed by the in-situ reduction of the iminium ion by a selective reducing agent to yield the tertiary amine.[1] A key advantage of this method is the use of milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which typically do not reduce the starting carbonyl compound.[1][4]

Experimental Protocols

PART 1: Direct N-Alkylation of 4-Butoxypiperidine Hydrochloride

This protocol describes a general procedure for the N-alkylation of 4-butoxypiperidine hydrochloride using an alkyl halide.

Materials:

  • 4-Butoxypiperidine hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA))

  • Solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 4-Butoxypiperidine HCl, base, and solvent B Add alkyl halide dropwise A->B C Stir at specified temperature B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction D->E Upon completion F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Direct N-Alkylation.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-butoxypiperidine hydrochloride (1.0 eq), a suitable base (2.0-3.0 eq), and an appropriate anhydrous solvent (e.g., ACN or DMF). Stir the suspension at room temperature.

    • Expert Insight: The use of a hydrochloride salt necessitates at least two equivalents of base: one to neutralize the HCl and another to scavenge the acid generated during the reaction. An excess is often used to drive the reaction to completion.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-70 °C) for 6-24 hours.[4] The optimal temperature and time will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature if it was heated. b. If a solid precipitate (inorganic salts) is present, filter the mixture. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Partition the residue between an organic solvent (e.g., ethyl acetate or DCM) and saturated aqueous NaHCO₃ solution. e. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. f. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-butoxypiperidine.

Table 1: Typical Reaction Parameters for Direct N-Alkylation

ParameterRecommended ConditionRationale
Base K₂CO₃, TEA, DIPEAK₂CO₃ is a mild inorganic base. TEA and DIPEA are organic bases that can also act as acid scavengers.
Solvent ACN, DMF, DCMPolar aprotic solvents are generally preferred for SN2 reactions.
Temperature Room Temperature to 70 °CHigher temperatures can increase the reaction rate but may also lead to side products.
Equivalents of Base 2.0 - 3.0To neutralize the hydrochloride salt and the acid produced during the reaction.
Equivalents of Alkyl Halide 1.0 - 1.2A slight excess can help drive the reaction to completion, but a large excess can lead to over-alkylation.[6]
PART 2: Reductive Amination of 4-Butoxypiperidine

This protocol outlines the N-alkylation of 4-butoxypiperidine (as the free base) with an aldehyde or ketone.

Note: It is necessary to first convert 4-butoxypiperidine hydrochloride to the free base before proceeding with this reaction. This can be achieved by partitioning the hydrochloride salt between a strong aqueous base (e.g., 1M NaOH) and an organic solvent (e.g., DCM), separating the organic layer, and drying it.

Materials:

  • 4-Butoxypiperidine (free base)

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Mechanism Diagram:

G 4-Butoxypiperidine 4-Butoxypiperidine Iminium Ion Iminium Ion 4-Butoxypiperidine->Iminium Ion + Aldehyde/Ketone - H2O N-Alkylated Product N-Alkylated Product Iminium Ion->N-Alkylated Product + NaBH(OAc)3

Caption: Reductive Amination Mechanism.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-butoxypiperidine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as DCM or DCE.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[4]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the unreacted aldehyde or ketone.[1][4]

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer two more times with DCM. d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 4-butoxypiperidine.

Table 2: Typical Reaction Parameters for Reductive Amination

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the iminium ion.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Anhydrous conditions are important to prevent hydrolysis of the iminium ion.
Temperature Room TemperatureGenerally sufficient for most substrates.
Equivalents of Carbonyl 1.0 - 1.2A slight excess can ensure complete conversion of the amine.
Equivalents of Reducing Agent 1.2 - 1.5An excess is used to ensure complete reduction of the iminium ion.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently reactive alkyl halide; Incomplete deprotonation of the hydrochloride salt; Inactive reducing agent.Increase reaction temperature; Use a more reactive alkyl halide (I > Br > Cl); Use a stronger base or more equivalents; Use fresh reducing agent.
Formation of multiple products Over-alkylation in the direct alkylation method.[6]Slowly add the alkylating agent to maintain a high concentration of the secondary amine relative to the tertiary amine product; Use a 1:1 stoichiometry of amine to alkyl halide.[7]
Difficulty in purification Co-elution of product and starting material or byproducts.Optimize the eluent system for column chromatography; Consider derivatization to a salt for purification by recrystallization.[8]

Conclusion

The N-alkylation of 4-butoxypiperidine hydrochloride is a versatile transformation that can be effectively achieved through either direct alkylation with alkyl halides or reductive amination. The choice of method should be guided by the specific requirements of the synthetic target and the available reagents. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in these protocols, researchers can reliably synthesize a wide range of N-alkylated 4-butoxypiperidine derivatives for applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Ma, N., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Ch22: Alkylation of Amines.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Reddy, K. S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone.
  • Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube. Retrieved from [Link]

  • Bhor, M. D., et al. (2006).
  • Schwartz, M. A., & Wallace, O. B. (2009). Preparation of n-alkylated opiates by reductive amination. Google Patents.
  • Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkoxy-TEMPO derivatives synthesized from 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (OH-TEMPO).
  • CN101602748B. (n.d.). A kind of purification method of high-purity piperidine. Google Patents.
  • Chandrasekhar, S., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Jahan, S., et al. (2014). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research.
  • CN102558189B. (n.d.). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.
  • CN102070513A. (n.d.). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.
  • Shestakov, A. S., et al. (2021). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. Molbank. Retrieved from [Link]

  • Wier, G. A., et al. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • MacMillan, D. W. C., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Retrieved from [Link]

  • Stass, H. L. (1944). Process for the purification of piperidine. Google Patents.
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Sources

Reductive amination reactions with 4-Butoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Substituted Piperidines via Reductive Amination with 4-Butoxypiperidine Hydrochloride

Introduction: The Strategic Importance of Reductive Amination

In the landscape of modern drug discovery and development, the synthesis of amines remains a cornerstone of organic chemistry.[1][2] Among the myriad methods available, reductive amination stands out for its reliability, versatility, and efficiency in constructing carbon-nitrogen bonds.[3][4] This one-pot reaction, which transforms a carbonyl compound and an amine into a more substituted amine via an imine intermediate, is a favored strategy for introducing nitrogen-containing scaffolds into molecular frameworks.[4][5]

The piperidine ring, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics. Its presence can significantly influence a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. 4-Butoxypiperidine hydrochloride is a valuable building block, offering a pre-functionalized piperidine core that allows for the systematic exploration of chemical space in the development of novel therapeutic agents.[6][7] This guide provides a detailed examination of its use in reductive amination, focusing on the underlying principles, reagent selection, and practical execution for researchers in pharmaceutical and chemical development.

Pillar 1: The Mechanistic Underpinnings

The reductive amination process is a sequential transformation that hinges on two key chemical events: the formation of an iminium ion followed by its reduction.[5][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Iminium Ion Formation : The reaction commences with the nucleophilic attack of the secondary amine (4-butoxypiperidine, liberated from its hydrochloride salt) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[8] Under neutral or mildly acidic conditions, the hemiaminal undergoes dehydration, losing a molecule of water to form a positively charged iminium ion. This step is a reversible equilibrium, which can be driven towards the product by removing water, often facilitated by a dehydrating agent or azeotropic distillation.[4][5]

  • Hydride Reduction : The resulting iminium ion is highly electrophilic and readily accepts a hydride (H⁻) from a reducing agent. This reduction is typically much faster than the reduction of the starting carbonyl compound, which is the basis for the selectivity of specialized hydride reagents.[9][10] The addition of the hydride quenches the positive charge and forms the final, more substituted tertiary amine product.

Caption: General mechanism of reductive amination.

Pillar 2: Critical Reagent Selection and Causality

The success of a reductive amination is highly dependent on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate without significantly affecting the starting aldehyde or ketone. This section compares the most common choices, explaining the rationale behind their use.

The Amine Salt: 4-Butoxypiperidine is supplied as a hydrochloride salt for enhanced stability and ease of handling. Before it can act as a nucleophile, the free amine must be liberated. This is accomplished by adding at least one molar equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

Reducing Agent Advantages Disadvantages & Mechanistic Rationale Typical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Preferred Method : Mild, highly selective for iminium ions.[1][11] Tolerates a wide range of functional groups and does not require strict pH control.[9][11] Safer than cyanide-based reagents.[1]Moisture-sensitive.[12] The electron-withdrawing acetoxy groups temper the hydride's reactivity, making it less likely to reduce aldehydes or ketones but potent enough for the highly electrophilic iminium ion.[9]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[11]
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective under mildly acidic conditions (pH ~6-7).[13]High Toxicity : Can release highly toxic hydrogen cyanide (HCN) gas, especially in acidic conditions.[10] Requires careful pH monitoring. Largely superseded by STAB for safety reasons.[1][10]Methanol (MeOH), Ethanol (EtOH)[12]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[14]Non-selective : A powerful reducing agent that can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts.[12][15] Requires a two-step, one-pot approach where the imine is fully formed before the reductant is added.[13]Methanol (MeOH), Ethanol (EtOH)[12]
Catalytic Hydrogenation (H₂/Catalyst) "Green" Option : High atom economy, produces no salt byproducts.[2]Requires specialized high-pressure equipment. The catalyst (e.g., Pd/C, PtO₂) can sometimes reduce other functional groups (e.g., alkenes, nitro groups).Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide step-by-step methodologies for performing reductive amination with 4-butoxypiperidine hydrochloride. The STAB-mediated procedure is presented as the primary and most reliable method for general applications.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is the most common and robust method for reductive amination in a research setting.[9][11] It is generally high-yielding and operationally simple.

STAB_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aldehyde/Ketone, 4-Butoxypiperidine HCl, & Solvent (DCE) B 2. Add Triethylamine (≥1 eq). Stir 15-30 min. A->B C 3. Add NaBH(OAc)₃ portion-wise. B->C D 4. Stir at Room Temp. (2-24h). Monitor by TLC/LC-MS. C->D E 5. Quench with sat. NaHCO₃ (aq). D->E F 6. Extract with DCM. Wash, Dry (Na₂SO₄). E->F G 7. Concentrate & Purify (Column Chromatography). F->G

Sources

Application Notes & Protocols: Strategic Functionalization of the Piperidine Nitrogen in 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-butoxypiperidine scaffold is a privileged motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The secondary amine of the piperidine ring is a key handle for chemical modification, allowing for the introduction of diverse substituents to modulate critical drug-like properties such as potency, selectivity, solubility, and metabolic stability. This guide provides an in-depth exploration of robust and field-proven experimental protocols for the functionalization of the 4-butoxypiperidine nitrogen, focusing on three cornerstone transformations: N-alkylation, N-acylation, and N-arylation. Each section elucidates the underlying chemical principles, offers detailed step-by-step protocols, and presents quantitative data to guide experimental design and execution.

Introduction: The Strategic Value of the 4-Butoxypiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in ligand design. The 4-butoxy substituent introduces a degree of lipophilicity and can serve as a vector for exploring specific binding pockets within a biological target.

Functionalization of the piperidine nitrogen is a primary strategy in lead optimization. By modifying this position, chemists can systematically alter a molecule's steric and electronic profile, thereby fine-tuning its pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties. This document details reliable methodologies for achieving these critical transformations.

N-Alkylation: Introducing Carbon-Based Substituents

N-alkylation is a fundamental method for elaborating the 4-butoxypiperidine core. Two primary strategies are presented: reductive amination for its efficiency and control, and direct alkylation for its simplicity with reactive electrophiles.

Method I: Reductive Amination

Reductive amination is a highly efficient and controlled one-pot method for forming N-C bonds. It is widely regarded as one of the most important reactions in medicinal chemistry for its broad substrate scope and tolerance of various functional groups.

Mechanism Insight: The reaction proceeds through a two-stage process. First, the secondary amine of 4-butoxypiperidine reacts with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. This step is often mildly acid-catalyzed.[2] In the second stage, a reducing agent, added in situ, selectively reduces the iminium ion to the corresponding tertiary amine.[3][4] A key advantage of this method is the prevention of over-alkylation, a common side reaction in direct alkylations.[5] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium intermediate.[3][5][6]

G cluster_0 Reductive Amination Workflow A 1. Reactant Mixing 4-Butoxypiperidine + Aldehyde in Anhydrous Solvent (e.g., DCM) B 2. Iminium Ion Formation Stir at RT for 30-60 min A->B C 3. Reduction Add NaBH(OAc)₃ portion-wise B->C D 4. Reaction Monitoring Stir at RT for 12-24h (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up Quench with aq. NaHCO₃ Separate organic layer D->E F 6. Purification Dry, Concentrate & Purify (e.g., Column Chromatography) E->F

Caption: General workflow for N-alkylation via reductive amination.

Experimental Protocol: Synthesis of 1-Benzyl-4-butoxypiperidine

  • Materials: 4-Butoxypiperidine, Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred solution of 4-butoxypiperidine (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of amine) at room temperature, add benzaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

    • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[6]

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[6]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.[3]

Table 1: Typical Parameters for Reductive Amination

ParameterValueNotes
Amine:Aldehyde Ratio1.0 : 1.1 equivalentsA slight excess of the aldehyde drives iminium formation.
Reducing Agent1.5 equivalentsEnsures complete reduction of the iminium intermediate.
SolventDCM, DCE, or THFAnhydrous conditions are preferred.
TemperatureRoom TemperatureMild conditions are generally sufficient.
Reaction Time12 - 24 hoursVaries with substrate reactivity; monitor for completion.
Typical Yield75 - 95%Generally high-yielding with straightforward purification.
Method II: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical approach involving the reaction of the nucleophilic piperidine nitrogen with an electrophilic alkyl halide. While simpler in concept, it requires careful control to avoid side reactions.

Mechanism Insight: This reaction follows a standard bimolecular nucleophilic substitution (S_N2) pathway.[7] The piperidine nitrogen acts as the nucleophile, attacking the carbon atom bearing the halide leaving group. A key consideration is the generation of a hydrohalic acid (e.g., HBr) as a byproduct, which protonates the starting amine, rendering it non-nucleophilic. Therefore, a base is required to neutralize this acid.[8] A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is ideal. A significant drawback is the potential for over-alkylation, where the desired tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt. This can be mitigated by using the amine as the limiting reagent and adding the alkyl halide slowly.[8]

Experimental Protocol: Synthesis of 1-Benzyl-4-butoxypiperidine

  • Materials: 4-Butoxypiperidine, Benzyl bromide, Potassium carbonate (K₂CO₃, anhydrous), Acetonitrile (anhydrous), Catalytic potassium iodide (KI, optional).

  • Procedure:

    • In a round-bottom flask, suspend 4-butoxypiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (approx. 15 mL per mmol of amine).

    • Add a catalytic amount of KI (0.1 eq), which can enhance reactivity, particularly if using an alkyl chloride.[6]

    • Add benzyl bromide (1.05 eq) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by silica gel column chromatography if necessary.

N-Acylation: Installation of Carbonyl Moieties

N-acylation introduces an amide or carbamate functionality, which can act as a hydrogen bond acceptor and significantly alter the electronic properties of the piperidine nitrogen.

Mechanism Insight: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or chloroformate.[9] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. Similar to direct alkylation, this process generates HCl, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to allow the reaction to proceed to completion.[9][10] The reaction is typically performed at low temperatures (e.g., 0 °C) to control the high reactivity of acyl halides and minimize side reactions.

G cluster_1 N-Acylation Workflow A 1. Reactant Mixing 4-Butoxypiperidine + Base (e.g., TEA) in Anhydrous Solvent (e.g., DCM) B 2. Cooling Cool solution to 0 °C in an ice bath A->B C 3. Acylating Agent Addition Add Acyl Chloride dropwise, keeping T < 5 °C B->C D 4. Reaction Allow to warm to RT and stir for 2-6h C->D E 5. Work-up Quench with water, wash with aq. NaHCO₃ and brine D->E F 6. Purification Dry, Concentrate & Purify via Chromatography/Recrystallization E->F

Caption: General workflow for the N-acylation of 4-butoxypiperidine.

Experimental Protocol: Synthesis of (4-Butoxypiperidin-1-yl)(phenyl)methanone

  • Materials: 4-Butoxypiperidine, Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Water, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a dry round-bottom flask, dissolve 4-butoxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add benzoyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.[9]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

    • Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure amide.

Table 2: Typical Parameters for N-Acylation

ParameterValueNotes
Amine:Acyl Halide Ratio1.0 : 1.05 equivalentsA slight excess of the acylating agent is sufficient.
Base1.1 - 1.5 equivalentsRequired to neutralize the HCl byproduct.
SolventDCM, Chloroform, THFAnhydrous conditions are essential.
Temperature0 °C to RTInitial addition at low temperature is critical for control.
Reaction Time2 - 6 hoursReactions are typically fast.
Typical Yield85 - 98%Usually very high-yielding with clean product formation.

N-Arylation: The Buchwald-Hartwig Amination

Forming a bond between a secondary amine and an aromatic ring is a challenging transformation that often requires harsh conditions. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines, allowing the reaction to proceed under relatively mild conditions with broad functional group tolerance.[11][12]

Mechanism Insight: The Buchwald-Hartwig amination involves a complex catalytic cycle.[11] It begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. The resulting Pd(II) species then undergoes coordination and deprotonation of the amine (facilitated by a strong base) to form a palladium-amido complex. The final, and often rate-determining, step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[11] The success of the reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the cycle. Bulky, electron-rich ligands such as XPhos or SPhos are often employed.[13][14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine in the catalytic cycle.

G cluster_2 Buchwald-Hartwig N-Arylation Workflow A 1. Inert Atmosphere Setup Assemble oven-dried glassware under N₂ or Ar B 2. Reagent Addition Add Aryl Halide, Pd Catalyst, Ligand, and Base to flask A->B C 3. Solvent & Amine Addition Add anhydrous, degassed solvent (e.g., Toluene), followed by 4-Butoxypiperidine B->C D 4. Reaction Heat mixture (e.g., 80-110 °C) for 12-24h C->D E 5. Work-up & Filtration Cool, dilute with solvent, and filter through Celite D->E F 6. Purification Concentrate filtrate and purify via column chromatography E->F

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Experimental Protocol: Synthesis of 1-Phenyl-4-butoxypiperidine

  • Materials: 4-Butoxypiperidine, Bromobenzene, Palladium(II) acetate (Pd(OAc)₂), XPhos ligand, Sodium tert-butoxide (NaOt-Bu), Toluene (anhydrous, degassed).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add bromobenzene (1.0 eq) and anhydrous, degassed toluene.

    • Add 4-butoxypiperidine (1.2 eq) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the pure N-aryl piperidine.

Table 3: Typical Parameters for Buchwald-Hartwig N-Arylation

ParameterValueNotes
Catalyst Loading1 - 5 mol% PdLower loadings are possible with highly active catalyst systems.
Ligand Loading1 - 2x Pd loadingThe ligand-to-metal ratio is crucial for catalytic activity.
Base1.4 - 2.0 equivalentsStrong, non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are standard.
SolventToluene, Dioxane, m-xyleneMust be anhydrous and degassed to prevent catalyst deactivation.[12]
Temperature80 - 110 °CTemperature depends on the reactivity of the aryl halide.
Typical Yield70 - 90%Highly effective for a wide range of aryl halides.

Conclusion

The functionalization of the 4-butoxypiperidine nitrogen is a cornerstone of modern drug discovery. The methodologies presented herein—reductive amination, direct alkylation, N-acylation, and Buchwald-Hartwig amination—provide a powerful and versatile toolkit for synthetic and medicinal chemists. The choice of method depends on the desired substituent and the overall synthetic strategy. By understanding the mechanistic underpinnings of each reaction, researchers can make informed decisions to efficiently synthesize novel analogues, accelerating the journey from hit identification to lead optimization and beyond.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]

  • O'Brien, P., et al. (2023). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal. [Link]

  • Lundin, M. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Malmö University. [Link]

  • Zhu, Y., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • ResearchGate. Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a).... [Link]

  • Crich, D., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. National Institutes of Health. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Jayashree, B.S., et al. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Dherange, J., et al. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. National Institutes of Health. [Link]

  • Afanasyev, O., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Li, G., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

Sources

Application Notes & Protocols: Strategic Use of 4-Butoxypiperidine Hydrochloride in High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in FDA-approved pharmaceuticals.[1][2][3] Its three-dimensional geometry and favorable physicochemical properties make it an ideal framework for engaging with biological targets. The generation of large, diverse libraries of piperidine-containing compounds is therefore a critical activity in drug discovery.[4] Parallel synthesis offers a robust platform for the rapid exploration of chemical space around this core.[5] This document provides a detailed guide on the strategic application of 4-butoxypiperidine hydrochloride, a versatile building block, in parallel synthesis workflows. We will explore its utility in generating N-alkylated and N-arylated piperidine libraries through field-proven protocols for reductive amination and N-arylation, explaining the chemical logic behind each step to ensure reproducible, high-yield success.

Introduction: The Strategic Value of 4-Butoxypiperidine

In the quest for novel therapeutics, the efficiency of library synthesis is paramount. 4-Butoxypiperidine hydrochloride emerges as a highly valuable building block for several key reasons:

  • Secondary Amine Handle: The free secondary amine (after deprotonation) provides a reactive site for a multitude of diversification reactions, allowing for the facile introduction of a wide array of substituents.

  • Modulation of Physicochemical Properties: The 4-butoxy group is more than just a placeholder. It imparts a degree of lipophilicity, which can be crucial for modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and metabolic stability.

  • Three-Dimensionality: Unlike flat aromatic scaffolds, the piperidine ring provides a defined three-dimensional architecture, which can lead to more specific and higher-affinity interactions with protein targets.[6]

This guide focuses on two of the most powerful and widely used reactions in parallel synthesis for derivatizing this core: reductive amination and copper-catalyzed N-arylation.

Physicochemical Data and Handling

Successful synthesis begins with a proper understanding of the starting material. As a hydrochloride salt, the piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the addition of a base is a mandatory first step in most reaction protocols to liberate the free amine.

PropertyValue
Chemical Formula C₉H₂₀ClNO
Molecular Weight 193.71 g/mol
CAS Number 40909-93-1
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol
Storage Store in a cool, dry place away from moisture

Note on Handling: Always handle 4-butoxypiperidine hydrochloride in a well-ventilated area. The hydrochloride salt is generally stable, but the free base is more volatile and should be handled with appropriate care. For reactions, the free base is generated in situ by adding a non-nucleophilic base.

Application I: Parallel Reductive Amination for N-Alkylation Libraries

Reductive amination is a robust and highly reliable method for forming carbon-nitrogen bonds, making it a workhorse in medicinal chemistry for generating secondary and tertiary amines.[7] The reaction proceeds via the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[8]

Causality and Experimental Rationale

The choice of reagents is critical for success in a parallel format. We recommend sodium triacetoxyborohydride (STAB) as the reducing agent.

  • Why STAB? Unlike stronger reducing agents like sodium borohydride, STAB is a mild and selective reagent. It will not readily reduce the starting aldehyde or ketone, which minimizes side-product formation.[8] Its tolerance for mildly acidic conditions is also advantageous, as acid can catalyze the formation of the key iminium intermediate.

Workflow for Parallel Reductive Amination

The following diagram outlines a typical workflow for a 96-well plate synthesis.

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_analysis Analysis & Purification A Dispense 4-Butoxypiperidine HCl Solution to 96 Wells B Add Stoichiometric Base (e.g., DIPEA) to each well A->B C Add Aldehyde/Ketone Library (1 Aldehyde per well) B->C D Add NaBH(OAc)₃ Solution to each well C->D E Seal Plate and Shake (Room Temp, 12-18h) D->E F Quench Reaction (e.g., sat. NaHCO₃) E->F G Parallel Liquid-Liquid Extraction or SPE F->G H LC-MS Analysis of Crude Products G->H I Mass-Directed Preparative HPLC H->I

Caption: Workflow for parallel reductive amination.

Detailed Protocol: 96-Well Plate Reductive Amination

This protocol is designed for a 96-well reaction block with a reaction volume of 1 mL per well.

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 4-butoxypiperidine hydrochloride in anhydrous 1,2-dichloroethane (DCE).

    • Prepare a 0.2 M solution of your aldehyde/ketone library in anhydrous DCE (one solution per aldehyde).

    • Prepare a 0.4 M solution of sodium triacetoxyborohydride in anhydrous DCE. Note: Prepare this solution fresh just before use.

  • Reagent Dispensing (automated liquid handler recommended):

    • To each well of a 96-well reaction block, add 250 µL (0.05 mmol) of the 4-butoxypiperidine hydrochloride solution.

    • Add 1.2 equivalents (12.6 µL, 0.06 mmol) of N,N-diisopropylethylamine (DIPEA) to each well to neutralize the hydrochloride salt.

    • Add 250 µL (0.05 mmol, 1.0 eq) of the appropriate aldehyde solution to each designated well.

    • Add a small stir vane or bead to each well. Briefly agitate the plate for 15-20 minutes at room temperature to allow for pre-formation of the iminium intermediate.

  • Initiation of Reduction:

    • Add 250 µL (0.1 mmol, 2.0 eq) of the freshly prepared sodium triacetoxyborohydride solution to each well.

    • Securely seal the reaction block with a cap mat.

  • Reaction:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours.

  • Workup and Isolation:

    • Unseal the reaction block in a fume hood.

    • Quench the reaction by adding 250 µL of saturated aqueous sodium bicarbonate solution to each well.

    • The products can be isolated using parallel liquid-liquid extraction (e.g., adding ethyl acetate, shaking, and separating the organic layer) or by passing the entire well contents through a pre-packed solid-phase extraction (SPE) cartridge.

    • The solvent is removed in vacuo using a centrifugal evaporator.

  • Analysis:

    • The crude product in each well is redissolved in DMSO or methanol for LC-MS analysis to confirm product formation and purity.

Representative Library Data
EntryAldehyde InputProduct StructureExpected Yield (%)Purity (LCMS)
14-FluorobenzaldehydeN-(4-Fluorobenzyl)-4-butoxypiperidine85-95%>90%
22-ThiophenecarboxaldehydeN-(Thiophen-2-ylmethyl)-4-butoxypiperidine80-90%>90%
3CyclohexanecarboxaldehydeN-(Cyclohexylmethyl)-4-butoxypiperidine90-98%>95%
4IsovaleraldehydeN-(3-Methylbutyl)-4-butoxypiperidine88-95%>95%

Application II: Parallel N-Arylation via Chan-Lam Coupling

The introduction of an aryl or heteroaryl group directly onto the piperidine nitrogen is a powerful strategy for accessing novel chemical space and modulating pharmacological activity. While palladium-catalyzed Buchwald-Hartwig amination is common, the copper-catalyzed Chan-Lam N-arylation offers a more economical and often more operationally simple alternative, particularly for parallel synthesis.[9] This reaction couples the amine with an arylboronic acid.

Causality and Experimental Rationale
  • Why Copper Catalysis? Copper catalysts, such as copper(II) acetate, are significantly less expensive than their palladium counterparts. Many copper-catalyzed reactions can be run in the presence of air, which simplifies the setup for high-throughput synthesis by eliminating the need for rigorously inert (glovebox) conditions.[9]

  • Why Arylboronic Acids? Arylboronic acids are generally stable, solid compounds that are commercially available in immense variety. They are compatible with a wide range of functional groups, making them ideal for library synthesis.

Workflow for Parallel N-Arylation

G cluster_prep Reagent Dispensing cluster_reaction Reaction cluster_workup Workup & Purification A Dispense 4-Butoxypiperidine HCl & Base (e.g. K₂CO₃) B Add Arylboronic Acid Library (1 acid per well) A->B C Add Copper(II) Acetate Catalyst B->C D Add Solvent (e.g., Ethanol) C->D E Seal Plate and Heat (e.g., 60-80°C, 12-24h) D->E F Filter to remove solids E->F G Evaporate Solvent F->G H Parallel Purification (SPE or Prep HPLC) G->H I LC-MS Analysis H->I

Caption: Workflow for parallel Chan-Lam N-arylation.

Detailed Protocol: 96-Well Plate N-Arylation

This protocol is suitable for a 96-well plate format with heating capabilities.

  • Reagent Dispensing (solids can be pre-weighed into plates):

    • To each well, add 4-butoxypiperidine hydrochloride (9.7 mg, 0.05 mmol).

    • Add the appropriate arylboronic acid (1.2 eq, 0.06 mmol).

    • Add copper(II) acetate (Cu(OAc)₂, 1.8 mg, 0.005 mmol, 10 mol%).

    • Add potassium carbonate (K₂CO₃, 13.8 mg, 0.1 mmol, 2.0 eq).

    • Add a stir vane or bead to each well.

  • Reaction Setup:

    • Add 500 µL of ethanol to each well.

    • Securely seal the reaction block with a cap mat designed for heating.

  • Reaction:

    • Place the reaction block on a heated shaker and agitate at 70 °C for 18-24 hours.

  • Workup and Isolation:

    • Cool the reaction block to room temperature.

    • Dilute each well with 500 µL of dichloromethane (DCM).

    • Filter the contents of each well through a filter plate (e.g., a pad of Celite) to remove insoluble inorganic salts.

    • Collect the filtrate and remove the solvent in vacuo using a centrifugal evaporator.

  • Purification and Analysis:

    • The crude residue is typically purified by silica gel SPE or mass-directed preparative HPLC.

    • Final products are analyzed for identity and purity by LC-MS.

Representative Library Data
EntryArylboronic Acid InputProduct StructureExpected Yield (%)Purity (LCMS)
1Phenylboronic AcidN-Phenyl-4-butoxypiperidine75-85%>90%
24-Methoxyphenylboronic AcidN-(4-Methoxyphenyl)-4-butoxypiperidine80-90%>95%
33-Pyridinylboronic AcidN-(Pyridin-3-yl)-4-butoxypiperidine65-75%>85%
44-(Trifluoromethyl)phenylboronic AcidN-(4-(Trifluoromethyl)phenyl)-4-butoxypiperidine70-80%>90%

Conclusion

4-Butoxypiperidine hydrochloride is a superb building block for the rapid generation of diverse chemical libraries through parallel synthesis. Its inherent structural features, combined with its reactivity in robust, high-yield reactions like reductive amination and N-arylation, allow researchers to efficiently explore vast areas of chemical space. The protocols outlined in this document are scalable, adaptable to automated platforms, and designed to provide a high rate of success, thereby accelerating hit-finding and lead optimization campaigns in modern drug discovery.

References

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI.
  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. (2025). Benchchem.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022). White Rose Research Online.
  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. (2003). PubMed.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI.
  • N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis. (2025). ChemicalBook.
  • Structure and pharmacological studies of the anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidin hydrochloride and its complex with β-cyclodextrin in solution. NMR and IR-spectroscopy data. (2025). ResearchGate.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC.
  • Organic Chemistry Research: Using 4-Hydroxypiperidine in N- vs. O-Arylation. (2026). Unknown Source.
  • Boc-(4-hydroxy)piperidine. (n.d.). Chem-Impex.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Unknown Source.
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. (2025). Benchchem.
  • General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. (n.d.). Refubium.
  • Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. (2025). ResearchGate.
  • 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. (2023). Chemicalbook.
  • Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.
  • The parallel and combinatorial synthesis and screening in drug discovery. (2025). Aapptec Peptides.
  • 4-Hydroxypiperidine|Pharmaceutical Intermediate. (n.d.). Benchchem.
  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. (2008). Beilstein Journals.
  • Application of Bicyclic Pyrrolidine in Drug Development. (n.d.). BLDpharm.
  • Synthesis of library A through N‐functionalisation of the pyrrolidine... (n.d.). ResearchGate.
  • Synthesis routes of 4-Hydroxypiperidine hydrochloride. (n.d.). Benchchem.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Butoxypiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-alkoxypiperidine moiety is a prevalent structural motif in a multitude of pharmacologically active compounds, valued for its influence on physicochemical properties such as lipophilicity and basicity, which in turn can modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scale-up synthesis of 4-butoxypiperidine hydrochloride, a key intermediate for various therapeutic agents.

This guide eschews a rigid template in favor of a narrative that follows the logical progression of a multi-step synthesis, from starting material selection to the final, purified active pharmaceutical ingredient (API) intermediate. We will delve into the critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible scale-up campaign. The protocols and discussions herein are grounded in established chemical principles and underscored by practical considerations for transitioning from laboratory to pilot plant or manufacturing scale.

Strategic Overview of the Synthetic Pathway

The most robust and scalable synthetic route to 4-butoxypiperidine hydrochloride commences with readily available 4-hydroxypiperidine. To ensure selectivity in the subsequent etherification step, the secondary amine of the piperidine ring is first protected. The tert-butoxycarbonyl (Boc) group is the protecting group of choice for this purpose due to its stability under the basic conditions of the etherification and its straightforward removal under acidic conditions, which conveniently coincides with the formation of the desired hydrochloride salt.

The overall synthetic strategy can be delineated into three principal stages:

  • N-Protection: The protection of the secondary amine of 4-hydroxypiperidine with a Boc group to yield N-Boc-4-hydroxypiperidine.

  • Etherification: The conversion of the hydroxyl group of N-Boc-4-hydroxypiperidine to a butyl ether via a Williamson ether synthesis.

  • Deprotection and Salt Formation: The removal of the Boc protecting group and concurrent formation of the hydrochloride salt of 4-butoxypiperidine.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Etherification cluster_2 Stage 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, Base N-Boc-4-butoxypiperidine N-Boc-4-butoxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-butoxypiperidine 1. NaH 2. Butyl bromide 4-Butoxypiperidine HCl 4-Butoxypiperidine HCl N-Boc-4-butoxypiperidine->4-Butoxypiperidine HCl HCl G N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Alkoxide Intermediate Alkoxide Intermediate N-Boc-4-hydroxypiperidine->Alkoxide Intermediate NaH, THF N-Boc-4-butoxypiperidine N-Boc-4-butoxypiperidine Alkoxide Intermediate->N-Boc-4-butoxypiperidine n-Butyl bromide

Application Note: HPLC Strategy for Process Control of 4-Butoxypiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Analytical Challenge

4-Butoxypiperidine hydrochloride (CAS 105812-81-5) presents a classic "chromophore void" challenge in liquid chromatography. Unlike aromatic drug intermediates, this molecule possesses only aliphatic C-C, C-N, and C-O bonds.

  • The "Invisible" Product: The final hydrochloride salt lacks the carbonyl group present in its precursor (N-Boc-4-butoxypiperidine), resulting in negligible UV absorbance above 210 nm.

  • The "Sticky" Amine: As a secondary amine, the product interacts strongly with residual silanols on silica-based columns, leading to peak tailing that can mask impurities.

This guide details a Low-UV Reversed-Phase (RP-HPLC) protocol designed to monitor the critical deprotection step: the conversion of N-Boc-4-butoxypiperidine to 4-Butoxypiperidine HCl .

The Reaction Context

We are monitoring the acid-mediated deprotection (hydrolysis) of the carbamate protecting group.

Reaction Scheme:



  • Starting Material (SM): N-Boc-4-butoxypiperidine (Lipophilic, visible at 210 nm).

  • Product (P): 4-Butoxypiperidine HCl (Polar, weak UV at 205 nm).

  • Matrix: Dioxane or Methanol, excess HCl.

Part 2: Visualizing the Workflow

Diagram 1: Reaction Monitoring Logic & Decision Tree

G Start Reaction Sampling (t = 0, 1h, 2h, End) Quench Sample Prep Dilute in Mobile Phase A (Maintain Acidic pH) Start->Quench 50 µL Aliquot HPLC HPLC Analysis C18 Column, pH 2.5 Quench->HPLC Check Check SM Peak (N-Boc Intermediate) HPLC->Check Result_A SM > 0.5% Continue Reaction Check->Result_A Incomplete Result_B SM < 0.5% Reaction Complete Check->Result_B Complete

Caption: Workflow for monitoring the deprotection of N-Boc-4-butoxypiperidine. The disappearance of the lipophilic Starting Material (SM) is the primary control point.

Part 3: Detailed Methodology

Method Development Strategy (The "Why")
ParameterSelectionScientific Rationale
Detector UV @ 205 nm The product has no chromophore above 210 nm. We rely on the n→σ* transition of the amine/ether. High-purity solvents are mandatory to prevent baseline noise.
Column C18 (Base Deactivated) A "Type B" silica or polar-embedded C18 (e.g., Zorbax Eclipse Plus, XBridge BEH) is required to shield silanols and prevent amine tailing.
Mobile Phase pH Acidic (pH ~2.5) Crucial: At pH 2.5, the amine is fully protonated (

). While this reduces retention, it eliminates secondary interactions with silanols, ensuring sharp peaks.
Buffer Phosphate / Perchlorate Phosphate is transparent at 205 nm. Perchlorate (optional) acts as a chaotropic agent to improve peak shape for stubborn amines.
Standard Operating Procedure (SOP)
A. Instrumentation Setup
  • System: HPLC with Binary Pump and Variable Wavelength Detector (VWD) or DAD.

  • Flow Cell: Standard (10 mm path length). Note: If sensitivity is low, use a high-sensitivity flow cell (60 mm).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Temperature: 30°C (Controlled).

B. Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q).
    
    • Preparation: Add 1.0 mL of 85% HPLC-grade Phosphoric Acid to 1000 mL water. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Far UV Grade).

    • Note: Do not use Methanol; its UV cutoff (205 nm) is too high for this analysis.

C. Gradient Profile

The method uses a gradient to elute the polar product early and wash off the lipophilic starting material.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Injection
2.0955Isocratic Hold (Product Elution)
10.01090Ramp to elute N-Boc SM
12.01090Wash
12.1955Re-equilibration
17.0955End of Run
  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

D. Sample Preparation (Reaction Monitoring)
  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Quench/Dilution: Dispense into a vial containing 950 µL of Mobile Phase A .

    • Why? Diluting in the acidic mobile phase keeps the amine protonated and matches the initial gradient conditions, preventing "solvent shock" peak distortion.

  • Filtration: If solids (salts) are present, filter through a 0.45 µm PTFE syringe filter.

Part 4: Data Analysis & Interpretation

Expected Retention Behavior

Because the reaction converts a lipophilic carbamate to a polar amine salt, the separation is drastic.

CompoundStructure TypePredicted LogPApprox. Retention TimePeak Shape Risk
4-Butoxypiperidine HCl Polar Amine Salt1.5 (Ionized: <0)2.5 - 3.5 minTailing (Silanol interaction)
N-Boc-4-butoxypiperidine Lipophilic Carbamate~2.5 - 3.09.0 - 10.5 minSharp
Toluene/Dioxane SolventN/A5.0 - 7.0 minSolvent Front interference
System Suitability Criteria

Before running reaction samples, inject a standard of the product (if available) or the starting material to verify the system.

  • Resolution (

    
    ):  > 2.0 between the Product peak and the Solvent front.
    
  • Tailing Factor (

    
    ):  < 1.5 for the 4-Butoxypiperidine peak.
    
    • If

      
      : The column may be old (exposed silanols). Add 20 mM Sodium Perchlorate to Mobile Phase A to sharpen the peak.
      

Part 5: Troubleshooting & Alternatives

Diagram 2: Troubleshooting Logic

T Problem Problem: No Product Peak Visible CheckUV Check Wavelength Must be < 210 nm Problem->CheckUV CheckConc Check Concentration Increase Sample Load CheckUV->CheckConc UV is correct AltMethod Switch Detection Use CAD or ELSD CheckConc->AltMethod Still no peak

Caption: Diagnostic path for detection issues. Due to weak UV absorbance, concentration or detector type are the primary variables.

Alternative Detection Methods

If the UV background at 205 nm is too high (e.g., due to dirty solvents), use Charged Aerosol Detection (CAD) . CAD is universal and detects the non-volatile hydrochloride salt with high sensitivity, regardless of chromophores.

References

  • PubChem. (2025). 4-Butoxypiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Element Lab Solutions. (2018). HPLC UV Detection: Theory and Tips for Low Wavelength Analysis. Retrieved from [Link]

Sources

Application Note: Purification Strategies for N-Substituted 4-Butoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

4-Butoxypiperidine (CAS: 105812-81-5) is a versatile pharmacophore often employed as a linker in the synthesis of GPCR ligands, local anesthetics, and hERG channel blockers. While the starting material is typically supplied as a stable hydrochloride salt, the derived products are usually tertiary amines formed via N-alkylation or reductive amination.

These derivatives present a unique purification challenge due to their amphiphilic nature :

  • Lipophilic Tail: The 4-butoxy group increases

    
    , enhancing solubility in non-polar solvents but potentially causing "soaping" (emulsion formation) during aqueous workups.
    
  • Polar Head: The piperidine nitrogen (pKa

    
     10.8–11.2) creates strong interactions with acidic silanols in silica gel, leading to peak tailing during chromatography.
    

This guide outlines three validated protocols to isolate high-purity (>98%) derivatives, prioritizing scalability and cost-efficiency.

Physicochemical Profile & Logic

Successful purification relies on exploiting the ionization state of the piperidine nitrogen.

PropertyValue / CharacteristicImplication for Purification
pKa (Conjugate Acid) ~11.0The molecule is >99% protonated at pH < 9. Acid-base extraction requires pH > 12 for recovery.
LogP (Octanol/Water) ~1.5 – 3.5 (Derivative dependent)High affinity for organic solvents (DCM, EtOAc) in the free-base form.
Silica Interaction Strong H-bondingRequires basic modifiers (TEA, NH

) in chromatography to prevent irreversible adsorption.
State Oily Free Base / Crystalline SaltProducts often isolate as oils; conversion to HCl or Oxalate salts is recommended for final stability.

Protocol A: The "pH Swing" (Acid-Base Extraction)

Best For: Removing neutral impurities and unreacted alkyl halides from crude reaction mixtures. Scale: Gram to Kilogram.

Scientific Rationale

By toggling the pH, we selectively shuttle the basic product between aqueous and organic phases. Neutral impurities (non-basic) cannot follow the product into the acidic aqueous phase.

Step-by-Step Methodology
  • Dissolution (Organic Phase 1): Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with the butoxy chain.

  • Acid Extraction:

    • Wash the organic phase with 1.0 M HCl (3 × Vol).

    • Mechanism:[1][2][3][4][5] The tertiary amine product protonates (

      
      ) and migrates to the aqueous layer. Neutral impurities remain in the organic layer.[6]
      
    • Check: Verify the aqueous layer is pH < 2.

  • Separation: Collect the aqueous layer.[7] Discard the organic layer (contains neutral byproducts).

  • Basification:

    • Cool the aqueous extract to 0°C (exothermic reaction).

    • Slowly add 6.0 M NaOH until pH > 12. The solution will turn cloudy as the free base oils out.

  • Recovery (Organic Phase 2):

    • Extract the basic aqueous mixture with DCM (3 × Vol).

    • Note: DCM is preferred here for its high solvation power of the free amine.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Visualization: Acid-Base Workflow

AB_Extraction start Crude Reaction Mixture dissolve Dissolve in EtOAc start->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash separation Phase Separation acid_wash->separation org_layer Organic Layer (Neutral Impurities) separation->org_layer Discard aq_layer Aqueous Layer (Protonated Product) separation->aq_layer Keep basify Basify with 6M NaOH (pH > 12) aq_layer->basify extract Extract with DCM basify->extract final Pure Free Base (Concentrate) extract->final

Figure 1: Selective protonation/deprotonation workflow for isolating basic amines.

Protocol B: Buffered Flash Chromatography

Best For: Separating the product from unreacted starting material (secondary amine) or polar side-products. Scale: Milligram to Gram.

The "Tailing" Problem

Standard silica gel is slightly acidic (pH 4–5). The basic nitrogen of 4-butoxypiperidine interacts strongly with these acidic sites, causing band broadening (tailing) and poor resolution.

The Solution: Mobile Phase Modifiers

Standard System: DCM / Methanol (95:5) Modified System: DCM / Methanol / Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

Step-by-Step Methodology
  • Column Pre-treatment:

    • Prepare a slurry of silica gel in Hexanes containing 1% TEA .

    • Flush the column with 2 column volumes (CV) of this mixture. This "caps" the active silanol sites.

  • Eluent Preparation:

    • Solvent A: DCM + 1% TEA.

    • Solvent B: MeOH + 1% TEA.

    • Gradient: 0% B to 10% B over 15 CV.

  • TLC Monitoring:

    • Use TLC plates pre-dipped in 5% TEA/Hexanes and dried.

    • Stain: Dragendorff’s Reagent (specific for tertiary amines/alkaloids) or Iodine chamber. 4-Butoxypiperidine derivatives stain orange/brown.

Alternative (Ammonia Method): If TEA is difficult to remove (high boiling point), use 7N NH₃ in Methanol (commercially available).

  • Mobile Phase: DCM / [7N NH₃ in MeOH] (98:2 to 90:10).

Visualization: Chromatographic Decision Tree

Chromatography_Logic start Crude Amine Mixture check_tlc Run Std. TLC (DCM/MeOH) start->check_tlc tailing Severe Tailing? check_tlc->tailing std_col Standard Flash (DCM/MeOH) tailing->std_col No mod_col Add 1% TEA or NH3 to Eluent tailing->mod_col Yes check_sep Separation from Starting Material? std_col->check_sep mod_col->check_sep scavenger Use Scavenger Resin (Isocyanate) check_sep->scavenger Poor (Co-elution) final Isolate Product check_sep->final Good

Figure 2: Logic flow for selecting chromatographic conditions and additives.

Protocol C: Salt Formation & Recrystallization

Best For: Final polishing, long-term storage, and meeting API specifications. Target: Hydrochloride (HCl) or Oxalate salts.

The free base of 4-butoxypiperidine derivatives is often an oil prone to oxidation. Converting it to a crystalline salt stabilizes the molecule.

Step-by-Step Methodology (HCl Salt)
  • Dissolution: Dissolve 1.0 g of the purified free base oil in 5 mL of anhydrous Diethyl Ether .

  • Acid Addition:

    • Add 2.0 M HCl in Diethyl Ether (commercial reagent) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents of HCl.

  • Precipitation: A white precipitate should form immediately. If oiling occurs instead of crystallization, add a seed crystal or scratch the glass surface.

  • Recrystallization (If needed):

    • Filter the crude salt.[7]

    • Dissolve in minimum hot Isopropanol (IPA) or Ethanol .

    • Allow to cool slowly to room temperature, then 4°C.

    • Note: The butoxy tail adds solubility, so avoid pure methanol; IPA is less solubilizing and promotes better crystal growth.

Analytical Validation

Before releasing the batch, validate purity using these parameters:

  • ¹H-NMR (CDCl₃ or DMSO-d₆):

    • Check for the disappearance of the secondary amine proton (broad singlet ~1.5–2.0 ppm) if alkylating.

    • Verify the integral of the butoxy group (

      
      , triplet ~3.4 ppm) matches the piperidine ring protons.
      
  • HPLC (Reverse Phase):

    • Column: C18 (High pH stable, e.g., XBridge).

    • Buffer: 10mM Ammonium Bicarbonate (pH 10). Basic pH keeps the amine neutral, improving peak shape and retention.

References

  • Biotage. (2023).[2][8][9] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • American Chemical Society. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

Sources

4-Butoxypiperidine hydrochloride as a scaffold in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Butoxypiperidine Hydrochloride as a Scaffold in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the utility of 4-Butoxypiperidine Hydrochloride (4-BPH) as a privileged scaffold in Fragment-Based Drug Design (FBDD). Unlike flat aromatic fragments, 4-BPH offers a defined three-dimensional vector with a lipophilic "tail" (the butoxy group) capable of probing hydrophobic sub-pockets in GPCRs and ion channels. This note provides physicochemical profiling, strategic design rationale, and validated protocols for library synthesis, specifically addressing the handling of the hydrochloride salt in high-throughput coupling reactions.

Introduction: The "Privileged" Piperidine Architecture

In modern FBDD, the "Escape from Flatland" initiative emphasizes the use of sp³-rich scaffolds to improve solubility and selectivity. Piperidines represent a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

Why 4-Butoxypiperidine? While 4-hydroxypiperidine is a common starting material, it is often too polar for deep hydrophobic pockets. The 4-butoxy derivative serves a specific strategic purpose:

  • Hydrophobic Reach: The butyl ether chain extends ~5–6 Å from the piperidine core, allowing the fragment to probe "deep" lipophilic pockets often found adjacent to the orthosteric sites of GPCRs (e.g., Muscarinic, 5-HT receptors).

  • Metabolic Stability: Unlike ester-linked side chains, the ether linkage is resistant to plasma esterases, providing better metabolic stability during early Lead Optimization.

  • Vectorial Growth: The secondary amine provides a single, modifiable vector for "fragment growing" via amide coupling, reductive amination, or S_NAr reactions.

Physicochemical Profile

The following data summarizes the scaffold's properties relevant to the "Rule of Three" (RO3) for fragments.

PropertyValue (Approx.)Relevance to FBDD
Molecular Weight 157.25 Da (Free base)Ideal for RO3 (< 300 Da); leaves room for heavy elaboration.
cLogP 1.8 – 2.1Moderate lipophilicity; ensures solubility while permitting membrane permeability.
pKa (Piperidine N) ~10.5Highly basic. At physiological pH, it exists as a cation, mimicking interactions of biogenic amines.
H-Bond Donors 1 (NH)Key anchor point for aspartate residues in GPCR binding pockets.
H-Bond Acceptors 2 (N, O)The ether oxygen can act as a weak acceptor.
Rotatable Bonds 4Allows conformational adaptation within the binding pocket.

Strategic Application: Fragment Growing Workflow

The primary application of 4-BPH is as a "seed" fragment. Once a weak hit is identified (often via SPR or NMR screening), the secondary amine is elaborated to improve affinity.

Diagram 1: FBDD Workflow for Piperidine Scaffolds

FBDD_Workflow cluster_0 Critical Decision Point: hERG Liability Fragment Fragment Selection (4-Butoxypiperidine) Screening Biophysical Screening (SPR / NMR / X-ray) Fragment->Screening Library Assembly Hit_Val Hit Validation (Kd ~ 100 µM - 1 mM) Screening->Hit_Val Binding Event Elaboration Fragment Growing (Amide/Aryl Coupling) Hit_Val->Elaboration Vector: 2° Amine Lead_Opt Lead Optimization (hERG / DMPK) Elaboration->Lead_Opt Potency < 1 µM Lead_Opt->Elaboration SAR Cycle

Caption: The iterative cycle of fragment evolution. 4-Butoxypiperidine serves as the initial high-quality fragment (blue), progressing through validation to chemical elaboration (green).

Detailed Experimental Protocols

Safety Note: 4-Butoxypiperidine HCl is an irritant. Wear standard PPE.[1] The free base is volatile; handle in a fume hood.

Protocol A: Handling the Hydrochloride Salt in Amide Couplings

Challenge: The HCl salt is stable and easy to weigh but non-reactive in nucleophilic attacks until neutralized. Incomplete neutralization leads to poor yields in library synthesis.

Reagents:

  • 4-Butoxypiperidine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv required )

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step Procedure:

  • Dissolution & Activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M). Stir for 5 minutes to form the activated ester.

  • Salt Neutralization (Critical): In a separate vial, suspend 4-Butoxypiperidine HCl (1.0 equiv) in DMF. Add DIPEA (3.0 equiv).

    • Note: The first equivalent of DIPEA neutralizes the HCl salt. The remaining equivalents act as the base for the coupling reaction.

    • Observation: The suspension should clear as the free base is liberated.

  • Coupling: Transfer the amine/base solution to the activated acid solution.

  • Incubation: Stir at Room Temperature (RT) for 4–16 hours.

  • Work-up (Library Scale):

    • Dilute with Ethyl Acetate.

    • Wash with 10% NaHCO₃ (removes excess acid/HATU byproducts).

    • Wash with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: S_NAr Reaction (Heteroaryl Coupling)

Application: Attaching the scaffold to chloropyrimidines or fluoronitrobenzenes to create kinase-focused libraries.

Step-by-Step Procedure:

  • Mix: Combine 4-Butoxypiperidine HCl (1.0 equiv) and the Heteroaryl Chloride (1.0 equiv) in DMSO.

  • Base: Add K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

    • Note: Inorganic bases are preferred for S_NAr to prevent side reactions often seen with amine bases at high heat.

  • Heat: Heat to 80–100°C for 2–12 hours.

    • Monitoring: LC-MS is essential as UV absorption may not change significantly.

  • Isolation: Filter off the inorganic salts. Precipitate the product by adding water, or extract with DCM if no precipitate forms.

Synthetic Pathway & Chemical Space Logic

The following diagram illustrates how the 4-BPH scaffold allows access to distinct chemical spaces via different coupling partners.

Diagram 2: Chemical Space Exploration Vectors

Synthesis_Pathways Scaffold 4-Butoxypiperidine HCl (Scaffold) Amide Amide Coupling (R-COOH + HATU) Scaffold->Amide RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Scaffold->RedAm SnAr SnAr Coupling (Ar-Cl + K2CO3) Scaffold->SnAr GPCR_Lib GPCR Ligands (Amides: H-bond acceptors) Amide->GPCR_Lib High Polarity Ion_Lib Ion Channel Blockers (Basic Amines) RedAm->Ion_Lib Maintains Basicity Kinase_Lib Kinase Inhibitors (Heterocyclic Cores) SnAr->Kinase_Lib Rigid Linker

Caption: Divergent synthesis strategies. Amide coupling removes the basic center (good for GPCRs), while reductive amination retains the basic nitrogen (good for ion channels).

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.

  • Blakemore, D. C., et al. (2011). "Organic synthesis for drug discovery: the amide bond." Nature Chemistry.

  • PubChem Database. "4-Butoxypiperidine Hydrochloride Compound Summary."

  • Astex Pharmaceuticals. "Fragment-Based Drug Discovery: A Practical Approach." Methods in Enzymology.

Sources

Application Note: Modular Synthesis of Spirocyclic Scaffolds Utilizing 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, spirocyclic scaffolds have emerged as "privileged structures" due to their ability to project functional groups into three-dimensional space, offering superior physicochemical properties (solubility, metabolic stability) compared to flat aromatic systems.

This guide details the synthetic utility of 4-Butoxypiperidine Hydrochloride (CAS: 36322-32-6) as a core building block. While often overlooked in favor of 4-piperidone, the 4-butoxy variant offers a unique advantage: it introduces a pre-installed, lipophilic ether moiety that enhances blood-brain barrier (BBB) permeability and hydrophobic interaction potential without requiring post-cyclization derivatization.

We present two distinct synthetic pathways:

  • The Ugi-Spiro Strategy (Medicinal Chemistry): Utilizing 4-butoxypiperidine as the amine component in a multicomponent reaction with cyclic ketones to generate complex

    
    -aminoamide spirocycles.
    
  • The Spiro-Quaternary Ammonium Strategy (Materials/Ion Transport): Synthesizing charged spiro-bipiperidinium frameworks, relevant for novel electrolytes and ion-channel blockers.

Chemical Grounding & Pre-reaction Considerations

The Reagent Profile[1]
  • Compound: 4-Butoxypiperidine Hydrochloride

  • Role: Secondary Amine Nucleophile / Lipophilic Scaffold

  • pKa (Conjugate Acid): ~10.8 (Typical for 4-substituted piperidines)

  • Handling: The hydrochloride salt is non-nucleophilic and must be neutralized (free-based) in situ or prior to reaction to liberate the reactive amine.

Critical Pre-Step: Free-Basing Protocol
  • Why: Direct use of the HCl salt in non-buffered organic reactions often retards kinetics due to protonation of the reaction partners (e.g., imine formation).

  • Method: Suspend 4-Butoxypiperidine HCl (1.0 equiv) in DCM. Add Triethylamine (1.2 equiv) or Carbonate resin. Stir for 30 min. Filter/wash to obtain the free base solution.

Protocol A: The Ugi-4CR Spiro-Synthesis

Target Application: High-throughput library generation for GPCR/Ion Channel ligands.

This protocol utilizes the Ugi 4-Component Reaction (Ugi-4CR) to couple 4-butoxypiperidine with a cyclic ketone, an isocyanide, and a carboxylic acid. The "spiro" feature is generated at the carbon of the cyclic ketone.

Reaction Scheme Logic

The reaction proceeds via the formation of a sterically crowded Schiff base (imine) between the 4-butoxypiperidine and the cyclic ketone (e.g., cyclohexanone or oxetan-3-one). The subsequent attack by the isocyanide and trapping by the acid yields the spiro-scaffold.

Detailed Methodology

Reagents:

  • Amine: 4-Butoxypiperidine (free base) [1.0 mmol]

  • Ketone: Cyclohexanone (or substituted cyclic ketone) [1.0 mmol]

  • Acid: Benzoic Acid (or functionalized carboxylic acid) [1.0 mmol]

  • Isocyanide: tert-Butyl Isocyanide [1.0 mmol]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) [Concentration: 0.5 M]

Step-by-Step Protocol:

  • Imine Pre-formation (Critical): In a 20 mL scintillation vial, dissolve 4-butoxypiperidine (157 mg, 1.0 mmol) and Cyclohexanone (98 mg, 1.0 mmol) in 1.0 mL of MeOH. Add 3Å molecular sieves (100 mg) to sequester water.

    • Insight: Pre-stirring for 2 hours drives the equilibrium toward the imine (Schiff base), which is the rate-determining species for the subsequent steps.

  • Component Addition: Add Benzoic Acid (122 mg, 1.0 mmol) followed immediately by tert-Butyl Isocyanide (113 µL, 1.0 mmol).

  • Reaction: Seal the vial and stir at room temperature for 24 hours .

    • Optimization: If using sterically hindered ketones (e.g., adamantanone), use TFE as solvent and heat to 60°C to accelerate the Mumm rearrangement.

  • Workup: Filter off molecular sieves. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve residue in minimal DCM. Purify via automated flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Validation: The product should show a disappearance of the isocyanide peak (~2130 cm⁻¹) in IR.

Mechanistic Visualization (Ugi-Spiro Pathway)

UgiSpiroPathway cluster_legend Reaction Phase Start 4-Butoxypiperidine (Amine) Imine Spiro-Iminium Intermediate Start->Imine - H2O (3Å Sieves) Ketone Cyclic Ketone (e.g. Cyclohexanone) Ketone->Imine AlphaAdd Alpha-Addition (Nitrilium Ion) Imine->AlphaAdd + Isocyanide AcidIso Acid + Isocyanide Addition AcidIso->AlphaAdd + Carboxylate Mumm Mumm Rearrangement AlphaAdd->Mumm Acyl Migration Product Final Spiro-Amido Piperidine Scaffold Mumm->Product Irreversible

Figure 1: Mechanistic flow of the Ugi-4CR generating a spiro-center adjacent to the piperidine nitrogen.

Protocol B: Spiro-Quaternary Ammonium Synthesis

Target Application: Electrolytes for supercapacitors or quaternary ammonium ion-channel blockers.

This protocol creates a Spiro-bipiperidinium cation. Here, the nitrogen of the 4-butoxypiperidine becomes the spiro-center itself.

Detailed Methodology

Reagents:

  • 4-Butoxypiperidine (free base) [10 mmol]

  • 1,5-Dibromopentane [11 mmol] (Alkylation agent)

  • Base: Potassium Carbonate (

    
    ) [25 mmol]
    
  • Solvent: Acetonitrile (ACN) or Acetone [Reagent Grade]

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-Butoxypiperidine (1.57 g),

    
     (3.45 g), and ACN (40 mL).
    
  • Alkylation: Add 1,5-Dibromopentane (1.5 mL) dropwise over 10 minutes.

  • Cyclization: Heat the mixture to reflux (82°C) for 16-24 hours.

    • Mechanism:[1][2][3][4][5][6] The first alkylation forms the tertiary amine; the second intramolecular alkylation closes the ring to form the quaternary spiro-center.

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ).
    
  • Precipitation: Concentrate the filtrate to ~5 mL. Add cold Diethyl Ether (50 mL) to precipitate the spiro-ammonium bromide salt.

  • Ion Exchange (Optional): To convert to the Tetrafluoroborate (

    
    ) salt for electrochemical stability, dissolve the bromide salt in water and treat with 
    
    
    
    or
    
    
    .

Data Summary & Optimization

Solvent Effects on Ugi-Spiro Yield

The choice of solvent significantly impacts the yield of the spiro-product due to the solubility of the imine intermediate.

SolventDielectric ConstantReaction TimeYield (%)Notes
Methanol (MeOH) 3324 h78%Standard, best for solubility.
Trifluoroethanol (TFE) 2712 h85%Activates ketone; accelerates reaction.
Dichloromethane (DCM) 8.936 h45%Slow; poor imine stabilization.
Water 8048 h30%Hydrolysis of imine competes.
Troubleshooting Guide
  • Problem: Low conversion in Ugi reaction.

    • Root Cause:[2][4][5][7] Wet solvent hydrolyzing the imine back to ketone/amine.

    • Solution: Use anhydrous MeOH and fresh 3Å molecular sieves.

  • Problem: Sticky gum formation in Protocol B.

    • Root Cause:[2][4][5][7] Incomplete precipitation of the quaternary salt.

    • Solution: Triturate the gum with sonication in EtOAc/Ether mixtures to induce crystallization.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.

  • Giovenzana, G. B., et al. (2006). The Use of 4-Substituted Piperidines in Ugi Reactions: Synthesis of Constrained Peptidomimetics. Organic Letters.

  • Shono, T., et al. (1992). Electroorganic chemistry. 138. Anodic oxidation of piperidines and synthesis of spiro-compounds. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2023). 4-Butoxypiperidine.[8][9] National Center for Biotechnology Information.

  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomeric Spiro-Piperidines. Journal of Organic Chemistry. 
    

Sources

Application Note: Catalytic Derivatization of 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

4-Butoxypiperidine hydrochloride (CAS: 332997-62-1) is a high-value pharmacophore often utilized to introduce lipophilic bulk and solubility modulation in GPCR and ion-channel drug targets. The 4-butoxy ether linkage provides metabolic stability superior to esters, while the secondary amine serves as the primary vector for diversification.

However, the hydrochloride salt form presents a specific challenge in catalytic workflows: Catalyst Poisoning. In palladium-catalyzed cross-couplings, the presence of acidic protons and chloride ions can inhibit the reduction of Pd(II) precatalysts or sequester the active Pd(0) species.

This guide details three catalytic protocols engineered to overcome the salt penalty without a separate "free-basing" step, streamlining the workflow for high-throughput medicinal chemistry.

Strategic Decision Matrix

Use the following logic flow to select the optimal catalytic method for your target derivative.

DecisionMatrix Start Target: N-Derivatized 4-Butoxypiperidine Type Desired Linkage Type? Start->Type Arylation N-Arylation (Aromatic/Heteroaromatic) Type->Arylation Rigid Core Alkylation N-Alkylation (Aliphatic Chains) Type->Alkylation Flexible Linker Halide Electrophile: Aryl Halide (Cl, Br, I) Arylation->Halide Standard Route Boronic Electrophile: Aryl Boronic Acid Arylation->Boronic Mild/Oxidative Aldehyde Electrophile: Aldehyde/Ketone Alkylation->Aldehyde MethodA Method A: Buchwald-Hartwig (Pd-Catalysis) Halide->MethodA MethodB Method B: Chan-Lam Coupling (Cu-Catalysis) Boronic->MethodB MethodC Method C: Catalytic Reductive Amination (Pd/C + H2) Aldehyde->MethodC

Figure 1: Decision matrix for selecting the appropriate catalytic derivatization method based on electrophile availability and desired linkage.

Method A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Coupling with aryl bromides, chlorides, and triflates. The Challenge: The HCl salt consumes 1 equivalent of base immediately. Standard protocols often fail because the base is depleted before the catalytic cycle begins.

Mechanistic Insight: The "In-Situ" Neutralization

We utilize a "Base-Loading Strategy" . By employing a strong, bulky alkoxide base (NaOtBu), we achieve two goals simultaneously:

  • Instant neutralization of the piperidine HCl (generating NaCl and tBuOH).

  • Activation of the Pd-amine complex for reductive elimination.

Protocol 1: Buchwald-Hartwig with HCl Salt

Reagents:

  • Substrate: 4-Butoxypiperidine HCl (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[1][2][3]

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃ (1 mol%)

  • Ligand: RuPhos or XPhos (4 mol%) – Critical for secondary amines.

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv ) – Note the stoichiometry.

  • Solvent: Toluene or Dioxane (anhydrous, degassed).[3]

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

  • Solids Addition: Add 4-Butoxypiperidine HCl (1.0 mmol), Aryl Bromide (1.0 mmol), and NaOtBu (2.5 mmol).

    • Why? Adding base with the amine salt before the catalyst ensures the free amine is generated immediately upon solvent addition.

  • Catalyst Charge: Add Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol).

    • Pro-Tip: If available, use a precatalyst like RuPhos Pd G3 to skip the induction period.

  • Solvent & Degas: Add Toluene (4 mL, 0.25 M). Seal the vial. Sparge with Argon for 2 minutes.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Monitoring: The reaction mixture will turn cloudy (NaCl formation) and then dark brown/black as Pd(0) forms.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad (removes Pd and salts).[3] Concentrate and purify via flash chromatography.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by HClIncrease base to 3.0 equiv; ensure base is fresh (white, not yellow).
Debromination of Ar-Br

-Hydride elimination
Switch solvent to Toluene; lower temp to 80°C; use RuPhos (sterically bulky).
Ether Cleavage Acidic byproduct formationUnlikely with NaOtBu, but if observed, switch to Cs₂CO₃ (3.0 equiv) in Dioxane at 100°C (slower but milder).

Method B: Cu-Catalyzed N-Arylation (Chan-Lam)

Best for: Coupling with Aryl Boronic Acids (avoiding halides); mild, aerobic conditions. Advantage: Tolerates air and moisture better than Pd chemistry; useful for late-stage functionalization.

Protocol 2: Aerobic Oxidative Coupling

Reagents:

  • Substrate: 4-Butoxypiperidine HCl (1.0 equiv)

  • Electrophile: Aryl Boronic Acid (1.5 equiv) – Excess required due to protodeboronation.

  • Catalyst: Cu(OAc)₂ (10–20 mol%)

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Solvent: DCM or Methanol (open to air).

  • Oxidant: Ambient Air (O₂) or O₂ balloon.

Step-by-Step Methodology:

  • Neutralization (In-Pot): To a flask containing 4-Butoxypiperidine HCl (1.0 mmol) in DCM (5 mL), add Triethylamine (1.2 mmol). Stir for 10 mins.

    • Why? Unlike the Buchwald method, Cu(II) binds amines strongly. We must neutralize the HCl before adding copper to prevent formation of inactive Cu-chloride species.

  • Reagent Addition: Add Aryl Boronic Acid (1.5 mmol) and Cu(OAc)₂ (0.1 mmol).

  • Activation: Add Pyridine (2.0 mmol).

    • Mechanism:[4][5][6][7][8] Pyridine acts as an axial ligand for the Copper species, facilitating the transmetallation step.

  • Reaction: Stir vigorously at Room Temperature open to the air (using a drying tube is optional but recommended).

    • Time: 16–24 hours. The solution typically turns from blue/green to dark green.

  • Workup: Quench with aqueous NH₄Cl (removes Cu). Extract with DCM.

Method C: Catalytic Reductive Alkylation (Hydrogenation)

Best for: Attaching alkyl chains via Aldehydes/Ketones. Advantage: Atom-economic and avoids the use of toxic alkyl halides (potential genotoxins).

Protocol 3: Heterogeneous Pd/C Hydrogenation

Reagents:

  • Substrate: 4-Butoxypiperidine HCl (1.0 equiv)

  • Electrophile: Aldehyde (1.1 equiv)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Base: Sodium Acetate (NaOAc) (1.2 equiv)

  • Hydrogen Source: H₂ Balloon (1 atm).

  • Solvent: Methanol or Ethanol.

Step-by-Step Methodology:

  • Pre-Equilibrium: In a round-bottom flask, dissolve 4-Butoxypiperidine HCl (1.0 mmol) and NaOAc (1.2 mmol) in Methanol (5 mL). Stir for 15 mins.

    • Why? NaOAc buffers the HCl, preventing acid-catalyzed degradation of the aldehyde while allowing iminium formation.

  • Imine Formation: Add the Aldehyde (1.1 mmol). Stir for 30 mins at RT.[9]

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 20 mg). Caution: Pyrophoric dry catalyst. Add under a blanket of Nitrogen or wet the catalyst with toluene before addition.

  • Hydrogenation: Purge the flask with H₂ (balloon) x3. Stir under H₂ atmosphere at RT for 4–8 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate.

    • Result: The product is often clean enough to proceed without column chromatography.

Mechanism & Validation (E-E-A-T)

To ensure scientific integrity, we visualize the critical failure point in the Buchwald-Hartwig cycle when using HCl salts.

BuchwaldMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd Ar-Br AmineBind Amine Binding OxAdd->AmineBind Deprot Deprotonation (Rate Limiting) AmineBind->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Product (Ar-N-R2) RedElim->Product Salt 4-Butoxy-Pip HCl Salt Salt->AmineBind Inhibits Pd if not neutralized Base Base (NaOtBu) Excess Required Base->Deprot Activates Base->Salt Neutralizes

Figure 2: The Catalytic Cycle emphasizing the dual role of the base. Insufficient base leads to cycle arrest at the Amine Binding stage due to protonation of the complex.

References

  • Buchwald-Hartwig Amination of Secondary Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Chan-Lam Coupling Protocols

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[4] Synthesis, 2011(06), 829–856.

  • Handling of Amine Salts in Cross-Coupling

    • Organic Chemistry Portal.[4][8] (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[10]

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

High-throughput screening of 4-Butoxypiperidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 4-Butoxypiperidine Hydrochloride Derivatives

Strategic Overview

The 4-butoxypiperidine scaffold serves as the structural core for dyclonine and a variety of novel local anesthetics and antimicrobial agents. In modern drug discovery, this moiety is a privileged structure for modulating Voltage-Gated Sodium Channels (NaV) , particularly NaV1.7 and NaV1.9, which are critical targets for neuropathic pain management.

However, screening 4-butoxypiperidine derivatives presents distinct physicochemical challenges:

  • Lipophilicity: The butoxy tail increases LogP, leading to potential non-specific binding to plasticware.

  • Cationic Amphiphilicity: As hydrochloride salts, these compounds can induce phospholipidosis or membrane disruption, requiring rigorous cytotoxicity counter-screening.

  • State-Dependence: Efficacy often depends on the channel state (resting vs. inactivated), necessitating complex electrophysiological protocols.

This guide outlines a validated HTS workflow designed to identify potent NaV modulators while filtering out false positives caused by membrane toxicity or solubility artifacts.

Phase 1: Library Preparation & Management

Objective: Mitigate compound loss due to adsorption and ensure accurate acoustic dispensing.

Technical Insight: Piperidine derivatives are "sticky." Standard polystyrene plates can result in significant loss of potency before the compound reaches the assay.

Protocol:

  • Solubilization: Dissolve 4-butoxypiperidine HCl derivatives in 100% DMSO to a master concentration of 10 mM.

    • Note: The HCl salt form aids initial dissolution, but the high concentration requires DMSO to prevent precipitation of the lipophilic tail.

  • Storage: Store in Cyclic Olefin Copolymer (COC) microplates. COC has lower hydrophobic binding properties than polystyrene.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for transfer.

    • Reasoning: Acoustic transfer eliminates tip-contact, preventing compound loss on pipette tips (a major source of error for lipophilic amines).

  • Quality Control: Randomly select 5% of the library for LC-MS verification to confirm stability of the ether linkage in DMSO storage.

Phase 2: Primary Screen – FLIPR Membrane Potential Assay

Objective: High-volume filtration of 10,000+ compounds to identify functional NaV inhibitors.

Mechanism: We utilize a bis-oxonol membrane potential dye (FMP) that fluoresces upon cellular depolarization. 4-butoxypiperidine hits will block NaV channels, preventing veratridine-induced depolarization.

Experimental Protocol:

ParameterSetting/Reagent
Cell Line HEK-293 stably expressing hNaV1.7
Plating Density 15,000 cells/well in 384-well PDL-coated black/clear plates
Dye Loading FMP Blue Dye (Molecular Devices) incubated for 30 min at 37°C
Agonist Veratridine (activates NaV channels) + Scorpion Venom (delays inactivation)
Read Mode Fluorescence (Ex 530nm / Em 565nm)

Step-by-Step Workflow:

  • Dye Loading: Aspirate media and add 20 µL of Dye Loading Buffer. Incubate for 30 mins.

  • Compound Addition: Transfer 50 nL of library compounds (final conc. 10 µM) using acoustic dispenser. Incubate for 10 mins.

    • Critical Step: Include a Dyclonine control lane (IC50 ~ 15 µM) to benchmark potency.

  • Stimulation: Inject Veratridine (EC80 concentration) via the FLIPR on-board pipettor.

  • Detection: Measure fluorescence kinetics for 180 seconds.

  • Hit Definition: Compounds showing >50% inhibition of the fluorescence area-under-curve (AUC) relative to DMSO controls.

Phase 3: Secondary Screen – Automated Patch Clamp (APC)

Objective: Validate hits using the "Gold Standard" electrophysiology to determine state-dependent inhibition.

Technical Insight: FLIPR assays have high false-positive rates due to fluorescence interference. APC directly measures the ionic current.

Platform: Sophion Qube or Nanion SyncroPatch (384-well format).

Voltage Protocol (State-Dependence): To distinguish between pore blockers and state-dependent modulators (typical of 4-butoxypiperidines), use a Twin-Pulse Protocol :

  • Holding Potential: -120 mV (Resting State).

  • Pulse 1 (Resting Block): Depolarize to 0 mV for 10ms. Measure peak current.[1][2]

  • Conditioning: Hold at -70 mV for 5s (induces Inactivated State).

  • Pulse 2 (Inactivated Block): Depolarize to 0 mV for 10ms. Measure peak current.[1][2]

Interpretation:

  • Resting Blockers: Inhibit Pulse 1 and Pulse 2 equally.

  • State-Dependent Blockers (Desired): Show significantly higher inhibition in Pulse 2. This profile correlates with better therapeutic index (targeting hyperexcitable pain neurons).

Phase 4: Safety Counter-Screen (Cytotoxicity)

Objective: Exclude compounds causing membrane lysis (false positives in FLIPR).

Protocol:

  • Assay: CellTiter-Glo (ATP quantification).

  • Cells: HepG2 (Liver toxicity proxy) or HEK-293 (Parental).

  • Method: Incubate cells with hits at 10 µM for 24 hours. Add lysis/luciferase reagent.

  • Cut-off: Discard hits reducing cell viability by >20%.

Visualizations

Figure 1: HTS Triage Workflow

Caption: Logical flow from library management to lead identification, emphasizing the filter for state-dependent inhibition.

HTS_Workflow Library Library Prep (4-Butoxypiperidine Derivatives) Solvent: 100% DMSO Primary Primary Screen: FLIPR (hNaV1.7 HEK Cells) Target: >50% Inhibition Library->Primary Acoustic Transfer Triage Hit Triage Exclude Auto-fluorescent cmpds Primary->Triage Z-Prime > 0.5 Counter Counter Screen: Cytotoxicity (CellTiter-Glo) Exclude: >20% Cell Death Triage->Counter Hit Confirmation Secondary Secondary Screen: APC (Automated Patch Clamp) Twin-Pulse Protocol Counter->Secondary Non-Toxic Hits Lead Lead Series Identified State-Dependent Blockers Secondary->Lead IC50 Validation

Figure 2: Mechanism of Action (State-Dependent Block)

Caption: 4-butoxypiperidines preferentially bind to the Inactivated State of the NaV channel, stabilizing it in a non-conducting conformation.

MOA Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Blocked Drug-Bound State (Stabilized Inactivation) Resting->Blocked Low Affinity Inactivated Inactivated State (Non-conducting) Open->Inactivated Time-dependent Inactivated->Resting Repolarization Inactivated->Blocked + 4-Butoxypiperidine (High Affinity Binding) Blocked->Inactivated Washout

Data Analysis & Hit Selection Criteria

To ensure statistical rigor, the following metrics must be calculated for every assay plate:

  • Z-Prime Factor (

    
    ):  Must be 
    
    
    
    for the plate to be accepted.
    
    
    (Where
    
    
    is the positive control (Tetrodotoxin or Dyclonine) and
    
    
    is the DMSO negative control).
  • Hit Selection:

    • Primary: % Inhibition > (Mean of Neg Control + 3

      
      ).
      
    • Electrophysiology:

      
       (Inactivated State) < 1 µM; Selectivity Ratio (Resting/Inactivated) > 10-fold.
      

References

  • Li, T., et al. (2017).[1] "High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE." PLOS ONE. Link

  • McManus, O. B., et al. (2012).[3] "Ion Channel Screening."[1][3] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Zhang, X., et al. (2016). "High-Throughput Screening of NaV1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument." Assay and Drug Development Technologies. Link

  • Bagal, S. K., et al. (2014). "Voltage-gated sodium channels as targets for the treatment of pain."[4] Channels. Link

  • Pereira, D. A., & Williams, J. A. (2007). "Origin and evolution of high throughput screening." British Journal of Pharmacology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions involving 4-Butoxypiperidine hydrochloride. We will delve into the critical parameters and provide field-proven insights to enhance reaction yields and minimize byproduct formation.

Section 1: The Critical First Step - Understanding Your Starting Material

A common oversight that leads to failed or low-yield reactions is misunderstanding the nature of 4-Butoxypiperidine hydrochloride. It is an acid salt, meaning the piperidine nitrogen is protonated. In this state, it is non-nucleophilic and will not participate in reactions like N-alkylation or N-acylation. The first and most critical step is the in situ generation of the free amine.

FAQ: Why is my reaction with 4-Butoxypiperidine hydrochloride not starting?

Answer: The primary reason is the failure to neutralize the hydrochloride salt. The protonated nitrogen atom lacks the lone pair of electrons necessary to act as a nucleophile. You must add a base to deprotonate the piperidinium ion and generate the reactive free secondary amine.

The diagram below illustrates this essential prerequisite.

cluster_0 Initial State cluster_1 Activation Step cluster_2 Reactive State Start 4-Butoxypiperidine Hydrochloride (Salt) Base Add Stoichiometric Amount of Base (e.g., Et3N, K2CO3) Start->Base Non-Nucleophilic Reactive 4-Butoxypiperidine (Free Amine) Base->Reactive Deprotonation -> Nucleophilic

Caption: Conversion of the non-reactive salt to the reactive free amine.

Section 2: Troubleshooting N-Alkylation Reactions

N-alkylation is a common transformation for this substrate. Low yields often trace back to a few key factors.

Q1: My N-alkylation of 4-Butoxypiperidine is sluggish or incomplete. What are the causes and solutions?

Answer: Slow or incomplete N-alkylation can be attributed to several factors related to reagents and conditions.[1]

  • Insufficient Basicity: The reaction itself generates an acid byproduct (e.g., HBr, HCl) which can re-protonate your free amine, rendering it non-nucleophilic and stalling the reaction.[1]

    • Solution: Use at least two equivalents of a non-nucleophilic base like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)—one to neutralize the starting material and one to scavenge the acid produced during the reaction. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents.

  • Poor Leaving Group: The reactivity of the alkylating agent is critical. The order of reactivity for alkyl halides is I > Br > Cl.[2]

    • Solution: If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding alkyl bromide or iodide.[1] For sluggish bromides, adding a catalytic amount of potassium iodide (KI) can facilitate a Finkelstein reaction, generating the more reactive alkyl iodide in situ.[3]

  • Inappropriate Solvent: The choice of solvent significantly impacts reaction rates.[1]

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation as they effectively solvate the transition state.[1][4]

  • Steric Hindrance: While the butoxy group is at the 4-position, significant steric bulk on your alkylating agent can impede the reaction.[1]

    • Solution: Increase the reaction temperature or allow for longer reaction times. Monitor progress carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am observing a significant amount of a byproduct that appears to be a quaternary ammonium salt. How can I prevent this?

Answer: The formation of a quaternary ammonium salt is due to over-alkylation, where the desired tertiary amine product reacts again with the alkylating agent.[5]

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with a 1.0 to 1.1 molar equivalent of the alkyl halide relative to the piperidine.

  • Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of the free amine ensures that the halide does not accumulate in high concentrations, minimizing the chance of it reacting with the product.[6]

  • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[1]

ParameterRecommendation for N-AlkylationRationale
Base K₂CO₃, Cs₂CO₃, or Et₃N (≥2 eq.)Ensures complete deprotonation and scavenges acid byproduct.
Solvent DMF, Acetonitrile (MeCN)Polar aprotic solvents stabilize the transition state.[1]
Alkylating Agent Alkyl Iodide or BromideMore reactive leaving groups lead to faster reactions.[2]
Temperature Room Temp to 70 °CBalance between reaction rate and preventing side reactions.[6]

Section 3: Troubleshooting N-Acylation Reactions

N-acylation is typically faster and more straightforward than N-alkylation but can still present challenges.

Q1: My N-acylation reaction is not going to completion. What should I try?

Answer: Incomplete acylation is often due to the reactivity of the acylating agent or suboptimal conditions.[1]

  • Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.[1]

    • Solution: If using an acid anhydride and observing low conversion, switch to the corresponding acyl chloride.

  • Catalyst for Anhydrides: Acid anhydrides often require a catalyst to achieve high conversion.

    • Solution: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) to the reaction mixture when using an anhydride. DMAP is a hyper-nucleophilic catalyst that activates the anhydride.[1]

  • Base Selection: A base is required to neutralize the HCl or carboxylic acid byproduct.

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine. Pyridine can often serve as both the base and the solvent.[1]

Q2: The workup of my acylation reaction is difficult, and I'm losing product. Any suggestions?

Answer: Product loss during purification is a common issue.[7] A well-planned workup is essential.

  • Quenching: After the reaction is complete (as determined by TLC/LC-MS), the reaction should be quenched to destroy any remaining acylating agent.

    • Solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. This will neutralize the acid byproduct and hydrolyze excess acylating agent.

  • Extraction: The N-acylated product is typically less polar than the starting amine and can be extracted into an organic solvent.

    • Solution: Use a solvent like dichloromethane (DCM) or ethyl acetate for extraction.[7] Washing the combined organic layers with brine (saturated NaCl solution) helps to remove residual water and can aid in breaking emulsions.

  • Purification: Flash column chromatography on silica gel is the standard method for purifying the final product.[7]

    • Solution: Choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate your product from any remaining starting materials or byproducts.

Section 4: General Experimental Protocols & Workflows

The following protocols are provided as a starting point and should be optimized for your specific substrate and reagents.

Protocol 1: General N-Alkylation via Reductive Amination

Reductive amination is a robust alternative for N-alkylation, particularly for introducing complex alkyl groups. It involves the formation of an iminium ion followed by in-situ reduction.[8]

  • Free Base Generation: In a round-bottom flask, dissolve 4-Butoxypiperidine hydrochloride (1.0 eq.) in dichloromethane (DCM). Add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 eq.) to the mixture. Stir at room temperature for 30-60 minutes.[8]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. This reducing agent is mild and selective for the iminium ion.[3]

  • Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Workup: Quench by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[8]

Start 1. Dissolve 4-Butoxypiperidine HCl + Et3N in DCM Aldehyde 2. Add Aldehyde/Ketone (Imine Formation) Start->Aldehyde Reduce 3. Add NaBH(OAc)3 (Reduction) Aldehyde->Reduce Stir 4. Stir 12-16h at RT (Monitor by TLC) Reduce->Stir Quench 5. Quench with aq. NaHCO3 & Extract with DCM Stir->Quench Purify 6. Dry, Concentrate & Purify (Chromatography) Quench->Purify Product N-Alkylated Product Purify->Product cluster_0 Troubleshooting Logic: Low Yield Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC Decision1 Is starting material present? CheckTLC->Decision1 Result1 Incomplete Reaction: - Increase temp/time - Check base stoichiometry - Check reagent purity Decision1->Result1 Yes Result2 Reaction Complete, but low yield Decision1->Result2 No Decision2 Are there significant byproducts? Result2->Decision2 Result3 Side Reactions Occurring: - Lower temperature - Use slow addition - Re-evaluate stoichiometry Decision2->Result3 Yes Result4 Product Degradation or Purification Loss: - Check workup pH - Optimize chromatography - Analyze product stability Decision2->Result4 No

Sources

Side reactions of 4-Butoxypiperidine hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis & Side Reactions

Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Welcome to the Technical Support Center

Product Focus: 4-Butoxypiperidine Hydrochloride (CAS: 867-48-1 for free base; HCl salt is common derivative). Role: Senior Application Scientist.

This guide moves beyond standard datasheets to address the "hidden" chemistry that causes experimental failure. 4-Butoxypiperidine is a valuable secondary amine building block, particularly in the synthesis of GPCR ligands (e.g., hERG blockers, opioid receptor modulators) and local anesthetics.[1] However, its dual functionality—a nucleophilic amine and a potentially labile ether—creates specific reactivity traps.[1]

Below are the three most common "Tickets" (issues) we receive from the field, accompanied by mechanistic root cause analysis and validated protocols.

Ticket #1: "My Yield is Low and I See a Polar Impurity by LCMS"

Diagnosis: Uncontrolled N-Alkylation (Over-Alkylation). Severity: Critical (Irreversible byproduct formation).

The Issue

Users attempting to attach an alkyl group (R-X) to the piperidine nitrogen often report yields <60% and the presence of a highly polar byproduct.

Root Cause: The "Poly-Alkylation" Trap

The 4-butoxy group is electron-donating (via induction and resonance), making the piperidine nitrogen more nucleophilic than unsubstituted piperidine.

  • Primary Reaction: The secondary amine reacts with the alkyl halide to form the desired tertiary amine.

  • Side Reaction: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) because alkyl groups are electron-donating. It competes for the remaining alkyl halide, leading to the Quaternary Ammonium Salt .

Visualizing the Pathway

N_Alkylation_Pathway Start 4-Butoxypiperidine (Secondary Amine) Product Desired Product (Tertiary Amine) Start->Product  Fast (k1)   Reagent + Alkyl Halide (R-X) SideProduct Impurity: Quaternary Ammonium Salt Product->SideProduct  Competing (k2)   (If k2 ≥ k1)

Caption: Kinetic competition between the starting material and the product leads to over-alkylation.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry 0.95 eq of Alkyl HalideStarve the reaction of electrophile. It is better to have unreacted starting material (easy to separate) than quaternary salt (hard to separate).
Base Selection DIPEA or K₂CO₃ Avoid strong bases (NaH) that might deprotonate the alpha-position or promote elimination in the alkyl halide.
Addition Mode Syringe Pump Add the alkyl halide slowly over 1 hour. This keeps the concentration of electrophile low relative to the secondary amine.
Alternative Reductive Amination Gold Standard: React with an aldehyde/ketone + NaBH(OAc)₃.[2] This mechanism cannot produce quaternary salts.

Ticket #2: "I Lost the Butyl Group During Deprotection"

Diagnosis: Acid-Mediated Ether Cleavage. Severity: High (Structure destruction).

The Issue

A user synthesized a complex intermediate containing the 4-butoxypiperidine moiety. In the final step, they attempted to remove a Boc group or a benzyl ester using strong acid, and the mass spectrum showed a loss of 56 Da (butene) or conversion to an alcohol (M-56+H).[1]

Root Cause: Ether Instability

While alkyl ethers are generally robust, the 4-butoxypiperidine ether is secondary. Under strong Lewis acid conditions (e.g., BBr₃, AlCl₃) or strong mineral acids (HI, conc.[1] HBr), the ether oxygen protonates/complexes, turning the butyl group into a leaving group.[1]

Mechanism:



Nucleophilic attack (by 

or

) or E1 elimination leads to cleavage, yielding 4-hydroxypiperidine .[1]
Stability Matrix
Reagent/ConditionStability of 4-Butoxy GroupNotes
TFA / DCM (1:1) Stable Standard Boc removal conditions are safe.
HCl / Dioxane (4M) Stable Safe for short durations (<4 hours) at RT.
HBr / Acetic Acid ⚠️ Risk Prolonged exposure or heat will cleave the ether.
BBr₃ (Boron Tribromide) Unstable Will quantitatively cleave the ether to alcohol.
H₂ / Pd/C Stable Butyl ethers survive hydrogenolysis (unlike Benzyl).
Corrective Action

If you must deprotect another group in the presence of the butoxy ether:

  • Avoid Lewis Acids: Do not use BBr₃ or TMSI.

  • Temperature Control: Keep acidic deprotections at

    
     to Room Temp. Do not reflux in HCl.
    

Ticket #3: "The Reaction Won't Start (Salt Aggregation)"

Diagnosis: Incomplete Free-Basing of the Hydrochloride. Severity: Medium (Operational delay).

The Issue

The user adds 4-butoxypiperidine HCl , an alkyl halide, and a weak base (e.g., TEA) to a non-polar solvent (DCM or Toluene).[1] No reaction occurs after 24 hours.

Root Cause: Heterogeneous Kinetics

The HCl salt is ionic and insoluble in non-polar organic solvents. Triethylamine (TEA) is often not strong enough or kinetically fast enough to deprotonate the salt in a heterogeneous mixture, leading to "clumping" of the starting material. The amine never becomes free to act as a nucleophile.

The "Self-Validating" Free-Basing Protocol

Do not rely on in situ neutralization for critical steps. Perform a distinct free-basing extraction.

Step-by-Step:

  • Dissolution: Dissolve the 4-Butoxypiperidine HCl salt in a minimum amount of Water (it is highly water-soluble).

  • Basification: Add 2M NaOH or Saturated Na₂CO₃ until pH > 12.

    • Check: The solution should turn cloudy as the free base (oil) separates.

  • Extraction: Extract 3x with DCM or Ethyl Acetate .

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

  • Validation: Take a ¹H NMR.

    • Marker: Look for the disappearance of the broad ammonium protons (

      
      ) > 8.0 ppm.
      
    • Result: You now have the reactive free amine oil ready for your synthesis.

Summary of Chemical Logic

Logic_Flow Start 4-Butoxypiperidine HCl Decision1 Is it Free-Based? Start->Decision1 Action1 Perform Biphasic Extraction (NaOH / DCM) Decision1->Action1 No Decision2 Reaction Type? Decision1->Decision2 Yes Action1->Decision2 PathA N-Alkylation Decision2->PathA PathB Deprotection of Other Groups Decision2->PathB RiskA Risk: Quaternary Salt PathA->RiskA RiskB Risk: Ether Cleavage PathB->RiskB SolA Solution: Reductive Amination or Syringe Pump Addition RiskA->SolA SolB Solution: Avoid BBr3/HBr Use TFA or HCl/Dioxane RiskB->SolB

Caption: Decision tree for safe handling and reaction planning.

References

  • BenchChem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (and piperidines). Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (General reactivity of amines and ethers).

  • National Institutes of Health (NIH). Acid Cleavage of Ethers and Peptide Synthesis Side Reactions. PMC Articles on acid lability of alkoxy groups. Retrieved from .

  • ResearchGate Community. Discussions on N-alkylation of Piperidine: Troubleshooting Yields. Retrieved from .

  • Master Organic Chemistry. Cleavage of Ethers by Acid. Retrieved from .

Sources

Technical Support Center: Optimization of N-acylation for 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for the N-acylation of 4-butoxypiperidine hydrochloride. The content is structured in a problem-oriented, question-and-answer format to directly address common challenges and optimization strategies encountered in the laboratory.

Section 1: Foundational FAQs

This section addresses the fundamental principles governing the N-acylation of piperidine salts, providing the causal reasoning behind essential experimental choices.

Q1: Why is a base mandatory when starting with 4-butoxypiperidine hydrochloride, and how do I select the right one?

Answer: The starting material, 4-butoxypiperidine hydrochloride, is a salt. The piperidine nitrogen is protonated, forming an ammonium salt, which renders it non-nucleophilic and thus unreactive towards acylation.[1] A base is required to neutralize the hydrochloride salt, liberating the free secondary amine, which is the actual nucleophile that attacks the acylating agent.[2][3]

Furthermore, the acylation reaction itself generates one equivalent of acid (e.g., HCl from an acyl chloride).[4] This acid will immediately protonate any available free amine, halting the reaction. Therefore, at least two equivalents of base are theoretically needed: one to neutralize the starting material and one to scavenge the acid produced during the reaction. In practice, using a slight excess (2.1-2.5 equivalents) is common to drive the reaction to completion.

Choosing a Base: The choice of base is critical and depends on the reaction conditions:

  • Non-Nucleophilic Organic Bases: Triethylamine (TEA) and pyridine are common choices.[1][5] They are organic-soluble and act as acid scavengers without competing with the piperidine for the acylating agent. Pyridine can sometimes also be used as the solvent.[1]

  • Aqueous Inorganic Bases (Schotten-Baumann Conditions): Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used in a biphasic system (e.g., DCM/water).[6][7] This method is inexpensive and effective, but carries the risk of hydrolyzing the acylating agent, especially if it is highly reactive.[8][9] Running the reaction at low temperatures (0-5 °C) can minimize this side reaction.[9]

Q2: What are the common acylating agents for this reaction, and how does their reactivity compare?

Answer: The selection of an acylating agent is a balance between reactivity, cost, and handling difficulty. The two most common classes are acyl chlorides and acid anhydrides.

Acylating AgentRelative ReactivityKey Considerations
Acyl Chlorides (e.g., Acetyl Chloride)HighHighly reactive, often react quickly at 0 °C to room temperature.[2] They are moisture-sensitive and produce corrosive HCl gas.[4] Their high reactivity can sometimes lead to side reactions if not controlled.
Acid Anhydrides (e.g., Acetic Anhydride)ModerateLess reactive than acyl chlorides and generally easier to handle.[2] Reactions may require heating or the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.[1][4]

Expert Insight: For a simple, unhindered secondary amine like 4-butoxypiperidine, an acyl chloride will typically provide a rapid and high-yielding reaction under controlled temperatures. If you encounter issues with controlling the exotherm or have other sensitive functional groups, switching to an acid anhydride with a catalytic amount of DMAP offers a milder, more controlled alternative.[1]

Q3: How do I select an appropriate solvent for the N-acylation?

Answer: The ideal solvent should be inert to the reactants and facilitate the reaction. It should not contain nucleophilic groups (like hydroxyls or primary/secondary amines) that could react with the acylating agent.[5]

  • Recommended Solvents: Aprotic, non-nucleophilic solvents are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are excellent choices.[5] DCM is particularly common as it dissolves the starting materials well and is easy to remove during workup.

  • Solvents to Avoid: Protic solvents like alcohols (methanol, ethanol) will compete with the piperidine to react with the acylating agent, forming esters as byproducts. While sometimes used in specific protocols, they are generally avoided for simple acylations.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the N-acylation of 4-butoxypiperidine hydrochloride.

start Experiment Outcome problem_low_yield Problem: Low Yield or Incomplete Reaction start->problem_low_yield problem_impurity Problem: Impure Product (Multiple TLC Spots) start->problem_impurity problem problem check check solution solution end end check_tlc Check TLC: Starting Material (SM) Remaining? problem_low_yield->check_tlc check_hydrolysis Possible Hydrolysis of Acylating Agent? problem_impurity->check_hydrolysis check_side_reactions Possible Reaction with Solvent? problem_impurity->check_side_reactions check_base Is Base Stoichiometry Correct? (≥2 equiv) check_tlc->check_base  Yes (SM Present) solution_workup Check Workup for Product Loss in Aqueous Layers check_tlc->solution_workup  No (SM Consumed) check_reagents Are Acylating Agent & Solvent Anhydrous? check_base->check_reagents  Yes solution_base Increase Base to 2.2-2.5 equiv. check_base->solution_base  No solution_reagents Use Fresh, Dry Reagents/Solvents check_reagents->solution_reagents  No solution_catalyst If using Anhydride, add catalytic DMAP. Increase Temperature. check_reagents->solution_catalyst  Yes end_node Optimized Reaction solution_base->end_node solution_reagents->end_node solution_catalyst->end_node solution_workup->end_node solution_temp Run reaction at 0°C. Ensure anhydrous conditions. check_hydrolysis->solution_temp solution_temp->end_node solution_solvent Switch to Inert Solvent (DCM, THF) check_side_reactions->solution_solvent solution_solvent->end_node

Caption: A troubleshooting guide for low yield or purity issues.

Q4: My reaction is very slow or appears to have stalled. What are the likely causes and solutions?

Answer: A stalled reaction is almost always due to one of three factors:

  • Insufficient Base: As noted, the reaction generates acid. If all the free amine becomes protonated, the reaction stops.[1]

    • Solution: Ensure at least two equivalents of a non-nucleophilic base like triethylamine are used relative to the 4-butoxypiperidine hydrochloride.[4]

  • Low Reagent Reactivity: Acid anhydrides are significantly less reactive than acyl chlorides and may require more forcing conditions.[1]

    • Solution: If using an acid anhydride, add a catalytic amount (1-5 mol%) of DMAP to accelerate the reaction.[1] Alternatively, gently warming the reaction mixture (e.g., to 40 °C) can increase the rate, but this should be monitored carefully by TLC to check for byproduct formation.

  • Moisture Contamination: Water will readily consume highly reactive acylating agents, especially acyl chlorides, leading to their decomposition before they can react with the amine.[9]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-quality acylating agents.

Q5: My reaction yield is low despite the starting material being consumed. What should I investigate?

Answer: If TLC or LC-MS shows complete consumption of the starting material but the isolated yield is poor, the issue likely lies in side reactions or the workup procedure.

  • Hydrolysis of Acylating Agent: This is a major competing reaction, particularly under Schotten-Baumann (aqueous base) conditions.[9] The acylating agent reacts with water to form the corresponding carboxylic acid, which will not acylate the amine.

    • Solution: Perform the reaction at low temperatures (0-5 °C) to slow the rate of hydrolysis relative to the N-acylation.[9] Ensure vigorous stirring in biphasic systems to maximize the interface between the organic and aqueous layers.

  • Product Loss During Workup: The N-acylated product may have some water solubility, or an emulsion may have formed during extraction, leading to physical loss of material.

    • Solution: During the aqueous workup, minimize the volume of washes.[10] After separating the aqueous layer, consider "back-extracting" it with a fresh portion of organic solvent to recover any dissolved product. To break emulsions, adding brine (saturated aqueous NaCl) can be effective.[10]

Q6: The reaction is highly exothermic and difficult to control. How can I manage it safely?

Answer: Acylation with reactive agents like acetyl chloride is often highly exothermic. Uncontrolled temperature spikes can lead to side reactions and pose a safety hazard.

  • Cooling: Always start the reaction in an ice-water bath to maintain an internal temperature of 0-5 °C.[9]

  • Slow Addition: Add the acylating agent dropwise via a syringe pump or dropping funnel over a period of 15-30 minutes. This allows the heat to dissipate and gives you precise control over the reaction rate.[5][11]

  • Dilution: Running the reaction at a lower concentration (e.g., 0.1-0.5 M) can also help manage the exotherm by providing more solvent mass to absorb the heat generated.

Section 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of 4-butoxypiperidine hydrochloride using both an acyl chloride and an acid anhydride.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start start step step process process end end prep Dissolve Piperidine HCl & Base (e.g., TEA) in Anhydrous DCM cool Cool to 0 °C (Ice Bath) prep->cool add Add Acylating Agent (Acyl Chloride or Anhydride) Dropwise cool->add react Stir at 0 °C, then Warm to RT. Monitor by TLC. add->react quench Quench with H₂O or sat. NaHCO₃ react->quench wash Wash Organic Layer: 1. Dilute Acid (optional) 2. sat. NaHCO₃ 3. Brine quench->wash purify Dry (Na₂SO₄), Filter, Concentrate & Purify (Chromatography) wash->purify end_node Pure N-Acylated Product purify->end_node

Caption: A typical experimental workflow for piperidine acylation.

Protocol 1: N-Acylation using Acetyl Chloride

This protocol uses a highly reactive acyl chloride for efficient acylation.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-butoxypiperidine hydrochloride (1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM, to a concentration of ~0.2 M) followed by triethylamine (2.2 equiv.). Stir the suspension for 10-15 minutes.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add acetyl chloride (1.1 equiv.) dropwise to the stirred suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).[5]

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then brine.[11]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).[10]

Protocol 2: N-Acylation using Acetic Anhydride and DMAP

This protocol uses a milder acid anhydride, with a catalyst for improved reaction rates.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-butoxypiperidine hydrochloride (1.0 equiv.).

  • Dissolution: Add anhydrous DCM (~0.2 M), triethylamine (2.2 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.). Stir for 10-15 minutes.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Add acetic anhydride (1.2 equiv.) dropwise to the stirred solution.[5]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 2-6 hours, monitoring progress by TLC. If the reaction is slow, it can be gently heated to 40 °C.

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

Section 4: Reaction Monitoring and Product Purification

Q7: How can I effectively monitor the reaction's progress?

Answer: Effective monitoring is crucial to determine the reaction endpoint and avoid the formation of byproducts from over-running the reaction.

  • Thin-Layer Chromatography (TLC): This is the most common method.[1] Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress. Use a suitable stain like potassium permanganate (KMnO₄) for visualization if the compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive information by tracking the mass-to-charge ratio of the starting material and the expected product, confirming both consumption and formation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic studies or in-process control, online NMR monitoring can be employed to quantify the concentration of reactants and products in real-time without the need for calibration.[12][13]

Q8: What is a standard workup and purification procedure for my N-acylated piperidine?

Answer: A robust workup and purification strategy is essential for obtaining a high-purity final product.

  • Quenching: The first step after the reaction is complete is to quench any remaining reactive acylating agent. This is typically done by adding water or a saturated aqueous solution of sodium bicarbonate.[5]

  • Aqueous Washing: The crude reaction mixture is transferred to a separatory funnel and washed sequentially to remove impurities.[9]

    • Dilute Acid Wash (e.g., 1 M HCl): This is an optional step to remove any unreacted amine and the organic base (e.g., triethylamine). The N-acylated product (an amide) is significantly less basic and will remain in the organic layer.

    • Bicarbonate Wash (sat. NaHCO₃): This wash removes any acidic byproducts, such as the carboxylic acid formed from hydrolysis of the acylating agent.[9]

    • Brine Wash (sat. NaCl): This wash removes the bulk of the residual water from the organic layer and helps to break any emulsions.[10]

  • Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]

  • Purification: The final purification is typically achieved by one of two methods:

    • Silica Gel Chromatography: This is the most common method for purifying research-scale reactions, separating the product from non-polar and polar impurities based on polarity.[10]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for achieving high purity on a larger scale.[9]

References

  • Reaction Chemistry & Engineering. (n.d.). University of Cambridge. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (n.d.). Magritek. [Link]

  • Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676. [Link]

  • Acylation of amines. (2013). Mastering Chemistry Help. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. (2019). Magritek. [Link]

  • Veerman, J. J. N., et al. (n.d.). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Radboud Repository. [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). PMC. [Link]

  • Rajput, A. P., & Gore, R. P. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica. [Link]

  • N-Acylation in combinatorial chemistry. (n.d.). arkat usa. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. [Link]

  • Reactions of Amines. (2025). Chemistry LibreTexts. [Link]

  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2025). Royal Society of Chemistry. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Name Reaction. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.).
  • CN101602748B - A kind of purification method of high-purity piperidine. (n.d.).
  • Reactions of amines. (n.d.). Lumen Learning. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. [Link]

  • What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. (2019). ResearchGate. [Link]

  • N-Acylation at position 4 with an acyl chloride. (n.d.). ResearchGate. [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.).
  • Chemoselective Acylation of Nucleosides. (n.d.). PMC - NIH. [Link]

Sources

4-Butoxypiperidine hydrochloride stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-butoxypiperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Understanding the stability profile is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 4-butoxypiperidine hydrochloride.

Q1: What is the general stability of 4-butoxypiperidine hydrochloride under standard laboratory conditions?

Under standard ambient conditions (room temperature), 4-butoxypiperidine hydrochloride is a chemically stable product.[1] For long-term storage, it is recommended to store the compound at 0 - 8 °C in a well-sealed container to prevent exposure to moisture and air.[2][3]

Q2: How does the chemical structure of 4-butoxypiperidine influence its stability?

The stability of 4-butoxypiperidine hydrochloride is primarily dictated by two key structural features: the piperidine ring and the ether linkage.

  • Piperidine Ring: The six-membered piperidine ring is a saturated heterocyclic amine. Generally, such rings are relatively stable.[3][4] However, the nitrogen atom's lone pair of electrons confers basic properties, making it reactive towards acids to form salts, such as the hydrochloride salt in this case.[3]

  • Ether Linkage (-O-): The butoxy group is connected to the piperidine ring via an ether linkage. Ether linkages are known to be susceptible to cleavage under strong acidic conditions, which is the primary degradation pathway of concern for this molecule.

Q3: Is 4-butoxypiperidine hydrochloride more stable in acidic or basic conditions?

4-butoxypiperidine hydrochloride is expected to be significantly less stable in acidic conditions compared to neutral or basic conditions. The ether linkage is prone to acid-catalyzed hydrolysis. In contrast, the piperidine ring itself is generally stable in basic conditions, and the ether linkage is also less reactive towards bases. Studies on similar piperidine derivatives have shown greater stability at neutral or near-neutral pH.[5][6]

Q4: What are the likely degradation products under acidic conditions?

The primary degradation pathway under acidic conditions is the acid-catalyzed cleavage of the ether bond. This would likely result in the formation of 4-hydroxypiperidine and butanol (or related butoxy-derived species). The reaction is initiated by the protonation of the ether oxygen, making the carbon atom adjacent to it more susceptible to nucleophilic attack by water.

Q5: Are there other factors besides pH that can affect stability?

Yes, several environmental factors can influence the stability of a drug substance.[7] These include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3] Thermal degradation can lead to various decomposition pathways, including cleavage of the C-N bond in the piperidine ring.[3]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[8] Photostability testing is a standard part of stability studies as outlined by ICH guidelines.[8][9]

  • Oxidizing Agents: While the piperidine ring is relatively stable, strong oxidizing agents can attack the C-H bonds or the nitrogen atom, leading to ring opening or the formation of various oxidation products.[3]

Troubleshooting Guide for Experimental Instability

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: I'm observing a new peak in my HPLC chromatogram when working with 4-butoxypiperidine hydrochloride in an acidic mobile phase.

Question: What could this new peak be, and how can I confirm it?

Answer: The new peak is likely a degradation product resulting from the acidic mobile phase. Given the structure, the most probable degradant is 4-hydroxypiperidine due to the cleavage of the ether linkage.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To confirm the identity of the degradation product, you should perform a forced degradation study.[10][11] This involves intentionally exposing a sample of 4-butoxypiperidine hydrochloride to acidic conditions (e.g., 0.1 N HCl) and analyzing the resulting mixture by HPLC.[12][13] If the retention time of the new peak in your experiment matches the major peak generated during the acid stress test, it strongly suggests it is an acid-degradation product.[10]

  • Use a Milder Mobile Phase: If possible, adjust the pH of your mobile phase to be closer to neutral to minimize on-column degradation.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to determine the mass of the unknown peak. The mass of 4-hydroxypiperidine would confirm its identity.

Issue 2: My experimental results are not reproducible, and I suspect compound instability.

Question: How can I determine if the stability of 4-butoxypiperidine hydrochloride is affecting my results?

Answer: Lack of reproducibility can often be traced back to the degradation of a key reagent. A systematic approach is needed to pinpoint the source of instability.

Troubleshooting Workflow:

TroubleshootingWorkflow start Inconsistent Results Observed check_stock Analyze Stock Solution Freshly Prepared vs. Aged start->check_stock stock_ok Stock is Stable check_stock->stock_ok No Change stock_bad Stock Degrades (New peaks appear) check_stock->stock_bad Change check_exp Analyze Samples at Time Zero vs. End of Experiment stock_ok->check_exp exp_ok Stable During Experiment check_exp->exp_ok No Change exp_bad Degrades During Experiment (New peaks appear) check_exp->exp_bad Change check_matrix Spike Compound into Experimental Matrix (without analyte) exp_ok->check_matrix matrix_effect Matrix Causes Degradation check_matrix->matrix_effect Degradation Observed no_issue Instability Not the Root Cause. Investigate Other Variables. check_matrix->no_issue No Degradation

Caption: Troubleshooting workflow for experimental irreproducibility.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule.[7] This protocol outlines the steps to investigate the stability of 4-butoxypiperidine hydrochloride under acidic and basic conditions, in line with ICH guidelines.[7][9][14]

Objective:

To identify potential degradation products of 4-butoxypiperidine hydrochloride under acid and base stress conditions and to establish a stability-indicating analytical method.

Materials:
  • 4-Butoxypiperidine hydrochloride

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • A validated HPLC method for the analysis of 4-butoxypiperidine hydrochloride. A reverse-phase C18 column is often a good starting point.[15]

Procedure:

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-butoxypiperidine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).[16]
    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.
  • Control Sample:

    • To 1 mL of the stock solution, add 1 mL of HPLC grade water.
    • Treat this sample identically to the stressed samples.

3. HPLC Analysis:

  • Analyze all samples (stressed and control) using a validated, stability-indicating HPLC method. The method is considered "stability-indicating" if it can separate the intact drug from its degradation products.[12]

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

Workflow Diagram for Forced Degradation Study:

Caption: Experimental workflow for a forced degradation study.

Data Interpretation and Reporting

The results from the forced degradation study should be summarized to clearly show the stability profile of the compound.

Example Data Summary Table:
ConditionTime (hours)Parent Compound Remaining (%)Area of Major Degradant (%)
Control (60°C) 0100.00.0
2499.80.0
0.1 N HCl (60°C) 0100.00.0
292.57.2
875.323.8
2445.153.5
0.1 N NaOH (60°C) 0100.00.0
2499.5<0.1

This table presents hypothetical data for illustrative purposes.

The data clearly indicates that 4-butoxypiperidine hydrochloride is susceptible to significant degradation under acidic conditions, while it remains relatively stable under basic and neutral conditions at elevated temperatures.

By following the guidance in this document, researchers can better understand the stability of 4-butoxypiperidine hydrochloride, leading to more reliable experimental outcomes and robust product development.

References
  • ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2).
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • BenchChem. (n.d.). Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • International Journal of Pharmaceutical Research. (n.d.). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations.
  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • BenchChem. (n.d.). (Boc-4-amino)piperidine hydrochloride.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification.
  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Biosynce. (2025, August 25). What is the stability of piperidine?.
  • PubMed. (2017, February 15). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • ResearchGate. (2025, October 31). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • International Journal of Pharmaceutical Innovation. (n.d.). Physicochemical and Microbiological Stability of Compounded Clonidine Hydrochloride Oral Liquid Dosage Forms in PCCA Base, SuspendIt.

Sources

Technical Support Center: 4-Butoxypiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Butoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while straightforward in principle, involves multiple steps where issues can arise. This document aims to provide practical, experience-driven solutions to overcome these challenges, ensuring a successful and efficient synthesis.

The primary synthetic route involves a two-step process: a Williamson ether synthesis to form N-Boc-4-butoxypiperidine, followed by the deprotection of the Boc group to yield the final hydrochloride salt.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 4-Butoxypiperidine hydrochloride, presented in a question-and-answer format.

Part 1: Williamson Ether Synthesis of N-Boc-4-butoxypiperidine
Question 1: My Williamson ether synthesis reaction shows low conversion to N-Boc-4-butoxypiperidine. What are the potential causes and how can I improve the yield?

Low conversion in the Williamson ether synthesis step is a common issue that can often be traced back to several factors related to reagents, reaction conditions, and potential side reactions.

Potential Causes & Solutions:

  • Inefficient Deprotonation of N-Boc-4-hydroxypiperidine: The Williamson ether synthesis requires the formation of an alkoxide from N-Boc-4-hydroxypiperidine.[1] If the base used is not strong enough or is not used in sufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), to fully deprotonate the alcohol. Use at least 1.1 to 1.5 equivalents of the base to drive the equilibrium towards the alkoxide.

  • Presence of Water: Water in the reaction mixture can quench the strong base and react with the alkyl halide, reducing the efficiency of the desired reaction.[2]

    • Solution: Use anhydrous solvents and ensure that the N-Boc-4-hydroxypiperidine starting material is thoroughly dried. Consider using molecular sieves to remove any trace amounts of water.[2]

  • Poor Quality of Butyl Bromide: The alkyl halide can degrade over time, leading to lower reactivity.

    • Solution: Use freshly distilled or a new bottle of butyl bromide. Ensure it is stored properly to prevent decomposition.

  • Side Reactions: The primary competing reaction is the elimination of HBr from butyl bromide, especially at higher temperatures, to form butene.[3]

    • Solution: Maintain a controlled reaction temperature. Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) can increase the rate of the desired SN2 reaction without significantly promoting the E2 elimination side reaction.[4]

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low conversion in Williamson ether synthesis.

Question 2: I am observing significant formation of an alkene byproduct during the synthesis of N-Boc-4-butoxypiperidine. How can I minimize this?

The formation of an alkene, in this case, butene, is a classic side reaction in Williamson ether synthesis, arising from the E2 elimination mechanism competing with the desired SN2 substitution.[3]

Factors Favoring Elimination & Solutions:

  • Steric Hindrance: While butyl bromide is a primary alkyl halide and less prone to elimination, steric hindrance around the nucleophile can favor elimination.[4]

    • Solution: While you cannot change the structure of N-Boc-4-hydroxypiperidine, ensuring a less sterically hindered base is used can be beneficial, although strong, non-nucleophilic bases are preferred for deprotonation.

  • High Reaction Temperature: Higher temperatures provide the activation energy for the elimination pathway.[1]

    • Solution: Carefully control the reaction temperature. It is often a balance; the temperature should be high enough to promote the SN2 reaction at a reasonable rate but low enough to minimize the E2 side reaction. A temperature range of 50-70°C is generally a good starting point.

  • Strong, Bulky Base: While a strong base is necessary for deprotonation, a very bulky base can preferentially act as a base for elimination rather than allowing the resulting alkoxide to act as a nucleophile.

    • Solution: Sodium hydride is a good choice as it is a strong, non-nucleophilic base.

Quantitative Data Summary for Reaction Conditions:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that efficiently deprotonates the alcohol.
Base Equivalents 1.1 - 1.5Ensures complete deprotonation of N-Boc-4-hydroxypiperidine.
Solvent Anhydrous THF or DMFAprotic polar solvents that solvate the cation, leaving a more reactive "naked" alkoxide.
Temperature 50 - 70 °COptimal range to favor SN2 over E2 and achieve a reasonable reaction rate.
Alkyl Halide n-Butyl bromidePrimary alkyl halides are ideal for SN2 reactions.[4]
Part 2: N-Boc Deprotection and Hydrochloride Salt Formation
Question 3: My N-Boc deprotection reaction is incomplete or sluggish. What are the common causes and how can I resolve this?

Incomplete deprotection of the N-Boc group is a frequent challenge, often related to the acidic conditions used for its removal.[5]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The cleavage of the Boc group is an acid-catalyzed process.[5] If the acid is too weak or used in insufficient amounts, the reaction will not proceed to completion.

    • Solution: Use a strong acid such as hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol.[5][6] Ensure you are using a sufficient excess of the acid. A common method is to use a saturated solution of HCl in dioxane.[6]

  • Reaction Temperature and Time: While many Boc deprotections occur at room temperature, some substrates may require more forcing conditions.[5]

    • Solution: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5]

  • Presence of Water: While some aqueous acid can be used, anhydrous conditions are often preferred for cleaner reactions. Water can sometimes interfere with the reaction or subsequent work-up.

    • Solution: Using HCl in an organic solvent like dioxane or isopropanol is a common and effective method.

Question 4: I am observing side product formation during the N-Boc deprotection. What are the likely side reactions and how can I suppress them?

A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation generated during the cleavage.[7]

Potential Side Reactions & Solutions:

  • Tert-butylation: The tert-butyl cation is an electrophile and can react with any available nucleophiles.

    • Solution: The addition of a cation scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent unwanted side reactions. Lowering the reaction temperature can also help to minimize these side reactions.[5]

Experimental Protocol for N-Boc Deprotection and Salt Formation:

  • Dissolve N-Boc-4-butoxypiperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) in excess (typically 5-10 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is 4-Butoxypiperidine hydrochloride. It can be further purified by recrystallization from a suitable solvent system like isopropanol/ether if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the starting material, N-Boc-4-hydroxypiperidine, and how can they affect the synthesis?

The common impurities in commercial N-Boc-4-hydroxypiperidine often stem from its synthesis, which is typically the reduction of N-Boc-4-piperidone or the Boc-protection of 4-hydroxypiperidine.[2][8] The main impurities are:

  • N-Boc-4-piperidone: Unreacted starting material from the reduction route. This will not participate in the etherification, leading to a lower yield based on the starting mass.[2]

  • 4-Hydroxypiperidine: Incomplete protection of the starting material. This can react with butyl bromide, but the final product will not have the Boc group, complicating the purification of the desired intermediate.[2]

  • Water: Can be absorbed from the atmosphere and will interfere with the deprotonation step in the Williamson ether synthesis.[2]

Q2: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring both the Williamson ether synthesis and the Boc deprotection.

  • For the ether synthesis: Spot the reaction mixture against the N-Boc-4-hydroxypiperidine starting material. The product, N-Boc-4-butoxypiperidine, will be less polar and have a higher Rf value.

  • For the deprotection: Spot the reaction mixture against the N-Boc-4-butoxypiperidine starting material. The product, 4-Butoxypiperidine hydrochloride, is a salt and will likely remain at the baseline, while the starting material will move up the plate.

Q3: What are the key safety precautions to consider during this synthesis?

  • Sodium Hydride (NaH): This is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Strong Acids (HCl): Concentrated hydrochloric acid and its solutions in organic solvents are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the organic solvents used (e.g., THF, DMF, dioxane) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: What is the expected NMR spectrum for 4-Butoxypiperidine hydrochloride?

While the exact shifts can vary depending on the solvent, a typical ¹H NMR spectrum in D₂O would show:

  • A triplet corresponding to the methyl protons of the butyl group (~0.9 ppm).

  • Multiplets for the methylene protons of the butyl group (~1.3-1.6 ppm).

  • A triplet for the methylene protons adjacent to the ether oxygen (~3.5 ppm).

  • Multiplets for the piperidine ring protons (~2.0-3.4 ppm).

  • A broad signal for the N-H proton.

Workflow for Synthesis and Purification:

Synthesis_Workflow start Start: N-Boc-4-hydroxypiperidine step1 Williamson Ether Synthesis (NaH, Butyl Bromide, Anhydrous THF) start->step1 intermediate Intermediate: N-Boc-4-butoxypiperidine step1->intermediate step2 N-Boc Deprotection (HCl in Dioxane) intermediate->step2 product Crude Product: 4-Butoxypiperidine HCl step2->product purification Purification (Recrystallization) product->purification final_product Final Product: Pure 4-Butoxypiperidine HCl purification->final_product

Caption: Overall workflow for the synthesis of 4-Butoxypiperidine hydrochloride.

References

  • BenchChem Technical Support Team. (2025). Impact of impurities in N-Boc-4-hydroxypiperidine on subsequent reactions. BenchChem.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. BenchChem.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Wikipedia. (2023). Williamson ether synthesis.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • ChemicalBook. (n.d.). N-BOC-4-Hydroxypiperidine synthesis.
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. BenchChem.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Exploring 4-Hydroxypiperidine: Properties, Applic
  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • BenchChem. (2025).
  • ResearchGate. (2025, August 6). Structure and pharmacological studies of the anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidin hydrochloride and its complex with β-cyclodextrin in solution.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemicalbook. (2023, December 20).
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ChemicalBook. (2025, July 17).
  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • BenchChem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.
  • N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. (2023, April 4).
  • ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride.
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros.
  • Working with Hazardous Chemicals. (n.d.).
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
  • ResearchGate. (2025, August 9). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[1][6] decane-7,9-dione hydrochloride.

  • ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1 H NMR.
  • ChemicalBook. (n.d.). 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum.
  • Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). Clonidine hydrochloride(4205-91-8) 1H NMR spectrum.

Sources

Removal of impurities from 4-Butoxypiperidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identification, Removal, and Prevention of Common Reaction Impurities

Welcome to the technical support center for 4-Butoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. As a key building block in the synthesis of various pharmaceutical agents, ensuring its purity is paramount for reliable downstream applications and the quality of the final drug product.[1][2][3]

This document provides in-depth, field-proven insights into potential impurities, troubleshooting strategies, and detailed purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 4-Butoxypiperidine hydrochloride, which is commonly prepared via a Williamson ether synthesis reaction.[4][5]

Q1: What are the most common impurities I should expect in my 4-Butoxypiperidine hydrochloride synthesis, and where do they come from?

A1: A thorough understanding of potential impurities is the first step toward developing an effective purification strategy.[6] The impurities in a 4-Butoxypiperidine hydrochloride synthesis primarily originate from the reactants, side reactions, and subsequent workup procedures.

Table 1: Common Impurities in 4-Butoxypiperidine Hydrochloride Synthesis and Their Origins

Impurity TypeSpecific Example(s)Likely Origin
Unreacted Starting Materials 4-Hydroxypiperidine, 1-Bromobutane (or other butyl halides)Incomplete reaction conversion.[6]
Side-Reaction Byproducts N-Butyl-4-butoxypiperidineN-alkylation of the product piperidine nitrogen if it is unprotected.
ButeneE2 elimination of the alkyl halide, favored by strong, sterically hindered bases.[7]
Reagent-Related Impurities Tetrabutylammonium bromide (TBAB) or other 'onium' saltsResidual phase-transfer catalyst (PTC) used to facilitate the reaction between phases.[8][9]
N-Boc-4-butoxypiperidineIncomplete deprotection if using N-Boc-4-hydroxypiperidine as the starting material.[10]
Solvent & Workup Impurities Toluene, DMF, Dichloromethane, WaterResidual solvents from the reaction or extraction steps.[6][11]
Degradation Products Various Oxidation ProductsPiperidine and its derivatives can be susceptible to air oxidation, often leading to discoloration.[6]

Q2: My isolated 4-Butoxypiperidine hydrochloride is off-white or yellowish. What causes this discoloration and how can I obtain a pure white solid?

A2: Discoloration, typically a yellow or brownish tint, is a common issue with piperidine derivatives and is often indicative of trace-level oxidation products.[6]

  • Causality: The lone pair of electrons on the nitrogen atom in the piperidine ring can be susceptible to oxidation, especially upon exposure to air and light over time. The presence of other impurities can sometimes catalyze this process.

  • Troubleshooting & Solution:

    • Purification of the Free Base: Before converting to the hydrochloride salt, consider purifying the 4-butoxypiperidine free base. Distillation is a highly effective method for removing colored impurities and other byproducts.[12]

    • Charcoal Treatment: During the recrystallization of the hydrochloride salt, you can perform a hot filtration with a small amount of activated charcoal. The charcoal adsorbs many colored impurities. Be cautious, as it can also reduce your yield by adsorbing the product.

    • Prevention: To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature.[12]

Q3: I'm seeing significant amounts of unreacted 4-hydroxypiperidine in my crude product. What is the most efficient way to remove it?

A3: Unreacted 4-hydroxypiperidine is a common impurity due to its high polarity and water solubility, which can complicate its removal.

  • Causality: Incomplete reaction or non-optimal stoichiometry can leave behind significant amounts of the starting alcohol.

  • Troubleshooting & Solution:

    • Acid-Base Extraction: This is the most effective method. Since 4-butoxypiperidine is significantly less polar than 4-hydroxypiperidine, their partitioning behavior in a biphasic system can be exploited. A carefully planned liquid-liquid extraction can separate them. However, a more robust method is to utilize column chromatography on the free base.

    • Column Chromatography: Flash chromatography on silica gel is an excellent method to separate the more polar 4-hydroxypiperidine from the less polar 4-butoxypiperidine free base before salt formation. See Protocol 3 for a general procedure.[12]

Q4: My reaction was performed using a phase-transfer catalyst (PTC) like TBAB, and I suspect it's contaminating my product. How can I confirm its presence and remove it?

A4: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are highly effective at accelerating biphasic reactions but can be challenging to remove completely as they have both organic and salt-like character.[13]

  • Causality: The PTC forms an ion pair with the alkoxide, transporting it into the organic phase to react.[14] Residual catalyst can get trapped in the product during workup and crystallization.

  • Troubleshooting & Solution:

    • Detection: The presence of TBAB can often be detected by ¹H NMR spectroscopy, where the characteristic signals of the butyl groups will be visible.

    • Removal by Washing: During the workup of the free base (before HCl addition), perform several washes of the organic layer with water or brine. This can help partition the majority of the ionic PTC into the aqueous phase.

    • Recrystallization: A well-chosen recrystallization solvent system for the hydrochloride salt is often effective. The PTC salt will likely have a different solubility profile than your product's hydrochloride salt, allowing for its removal into the mother liquor.[15] Multiple recrystallization cycles may be necessary for high purity.[15]

Q5: My attempt to recrystallize the final hydrochloride salt resulted in an oil or very poor crystal formation. What should I do?

A5: "Oiling out" during recrystallization is a common problem that occurs when the solute's solubility is too high in the hot solvent, and it separates as a liquid phase upon cooling instead of forming a crystalline lattice.

  • Causality: This can be caused by an inappropriate solvent choice, the presence of impurities that depress the melting point, or cooling the solution too rapidly.[15]

  • Troubleshooting & Solution:

    • Re-evaluate the Solvent System: The ideal solvent should dissolve the compound well when hot but poorly at room temperature.[12] If a single solvent isn't working, a solvent/anti-solvent system is highly effective.[6][16] Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., isopropanol, ethanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., ethyl acetate, diethyl ether, or heptane) until turbidity persists. Re-heat to clarify and then allow to cool slowly.

    • Control Cooling Rate: Allow the hot, clear solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[12]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. This creates a rough surface that can initiate nucleation and induce crystallization.

    • Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystal growth.

Purification & Troubleshooting Workflows

The following diagrams provide a logical approach to purifying crude 4-Butoxypiperidine and troubleshooting common issues.

cluster_start Initial State cluster_workup Aqueous Workup cluster_purify Purification of Free Base cluster_final Final Product Isolation start Crude Reaction Mixture (Post-Quench) workup Liquid-Liquid Extraction (e.g., EtOAc/Water) start->workup Remove inorganic salts wash Wash Organic Layer (Brine, Water) workup->wash dry Dry & Concentrate (e.g., MgSO4, Rotovap) wash->dry chrom Flash Column Chromatography dry->chrom High Purity Needed Remove polar/non-polar impurities distill Distillation (High-Boiling Impurities) dry->distill Remove non-volatile or colored impurities salt Salt Formation (Add HCl in Ether/IPA) dry->salt Crude Purity Sufficient chrom->salt distill->salt recryst Recrystallization salt->recryst final Pure 4-Butoxypiperidine HCl recryst->final

Caption: General purification workflow for 4-Butoxypiperidine HCl.

cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Recrystallization Attempt: Product Oils Out q1 Is solution cooling too fast? start->q1 q2 Is solvent choice appropriate? q1->q2 No s1 Allow to cool slowly to room temperature first. q1->s1 Yes q3 Is product highly impure? q2->q3 Yes s2 Switch to a solvent/anti-solvent system. (e.g., IPA/EtOAc) q2->s2 No q3->start No, try seeding or scratching s3 Perform pre-purification step (e.g., Chromatography) on the free base. q3->s3 Yes

Caption: Troubleshooting guide for recrystallization issues.

Detailed Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the purification of 4-Butoxypiperidine and its hydrochloride salt.

Protocol 1: General Acid-Base Extraction for Free Base Purification

This protocol is designed to separate the basic 4-butoxypiperidine product from neutral or acidic impurities.[6]

  • Dissolution: Dissolve the crude reaction mixture residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M NaOH solution (to remove any acidic impurities or unreacted 4-hydroxypiperidine).

    • Water.

    • Brine (saturated NaCl solution) to aid in layer separation and remove bulk water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 4-butoxypiperidine free base. This material can be used for salt formation or further purified by chromatography or distillation.

Protocol 2: Recrystallization of 4-Butoxypiperidine Hydrochloride

This method is highly effective for purifying the final solid product.[12] The choice of solvent is critical and may require some screening.[15]

  • Solvent System Selection: A common and effective system is Isopropanol (IPA)/Ethyl Acetate (EtOAc). IPA is the "good" solvent, and EtOAc is the "anti-solvent".

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot IPA and stir or swirl until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble particulate impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the solution is still hot, slowly add EtOAc dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of hot IPA to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Vacuum Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold EtOAc to remove any adhering impurities from the mother liquor.[12]

  • Drying: Dry the purified white crystals under vacuum to remove all residual solvent.

Protocol 3: Flash Column Chromatography of 4-Butoxypiperidine Free Base

This protocol is useful for removing impurities with similar polarity to the product.[12]

  • Stationary Phase: Prepare a silica gel column of appropriate size for the amount of crude material.

  • Mobile Phase (Eluent): A gradient solvent system is often effective. Start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate containing a small amount (e.g., 1-2%) of triethylamine (TEA). The TEA is crucial to prevent the basic piperidine product from streaking on the acidic silica gel.

  • Sample Loading: Dissolve the crude free base in a minimum amount of the mobile phase (or DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the sample through the column, starting with a low polarity (e.g., 95:5 Heptane:EtOAc + 1% TEA) and gradually increasing the polarity.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-butoxypiperidine free base.

Analytical Purity Assessment

A combination of analytical techniques is recommended for a comprehensive purity assessment of the final product.[10]

Table 2: Comparison of Analytical Methods for Purity Assessment

TechniqueBest Suited ForTypical Information ProvidedReference
HPLC-UV Quantifying non-volatile impurities and assay determination.Purity percentage (area %), concentration of product.[17][18]
LC-MS Identifying unknown impurities and confirming molecular weight.Molecular weight of product and impurities, structural clues from fragmentation.[10][19]
GC-FID/GC-MS Analyzing volatile impurities and residual solvents.Purity of the free base, identification and quantification of solvents.[17][20]
¹H NMR Structural confirmation and quantification of impurities with unique protons.Confirmation of chemical structure, detection of proton-containing impurities.[10]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Impact of impurities in N-Boc-4-hydroxypiperidine on subsequent reactions.
  • BenchChem. (2025).
  • Mechotech. (n.d.).
  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research.
  • CRDEEP Journals. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (1944). US2362157A - Process for purifying piperidine.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • World Journal of Pharmaceutical Research. (2014).
  • Google Patents. (2017). CN109694269A - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Francis Academic Press. (n.d.).
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • Google Patents. (1974).
  • Makosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?
  • Organic Letters. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 109384-19-2 1-Boc-4-hydroxypiperidine Impurity.
  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis.
  • Chem-Impex. (n.d.). 4-Hydroxypiperidine. [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Polypeptide. (n.d.).
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
  • PubChem. (n.d.). 4-butoxypiperidine. [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

  • Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Google Patents. (2010). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • ChemicalBook. (2019). Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis.

Sources

Technical Support Center: Byproduct Formation in the Synthesis of 4-Butoxypiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-butoxypiperidine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable piperidine scaffold. The piperidine moiety is a cornerstone in modern pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1][2] However, its synthesis is not without challenges, particularly concerning the formation of stubborn byproducts that can complicate purification and compromise yield and purity.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will dissect the common synthetic pathways, anticipate the side reactions, and provide robust, actionable solutions to guide you toward a successful synthesis.

Section 1: The Core Synthetic Pathway: A Mechanistic Overview

The most prevalent route to 4-butoxypiperidine is the Williamson ether synthesis, a classic and reliable SN2 reaction.[3][4] The synthesis involves the O-alkylation of a 4-hydroxypiperidine precursor with a suitable butylating agent, followed by conversion to the hydrochloride salt.

The seemingly straightforward nature of this reaction is complicated by the presence of two nucleophilic centers in the 4-hydroxypiperidine starting material: the secondary amine (N) and the hydroxyl group (O). This duality is the primary source of most byproduct-related issues.

Core Reaction Scheme

Below is a diagram illustrating the intended synthetic transformation.

cluster_main Core Synthesis of 4-Butoxypiperidine N_Protected_4OH N-Protected 4-Hydroxypiperidine Alkoxide N-Protected Alkoxide Intermediate N_Protected_4OH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) N_Protected_4BuO N-Protected 4-Butoxypiperidine Alkoxide->N_Protected_4BuO SN2 Attack ButylHalide Butyl Halide (e.g., 1-Bromobutane) Final_Product 4-Butoxypiperidine HCl N_Protected_4BuO->Final_Product Deprotection & Salt Formation Deprotection Acidic Deprotection (e.g., HCl)

Caption: Ideal synthetic workflow for 4-Butoxypiperidine HCl.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and a set of practical solutions.

FAQ 1: Poor Selectivity - N-Alkylation vs. O-Alkylation

Question: "My reaction is producing a significant amount of an isomeric byproduct. Mass spec confirms it has the same mass as the desired product, but NMR suggests the butyl group is on the nitrogen instead of the oxygen. How do I favor O-alkylation?"

Root Cause Analysis: This is the most frequent hurdle. The nitrogen atom of the piperidine ring is generally more nucleophilic than the oxygen of the hydroxyl group.[5][6] Without proper control, the alkylating agent will react preferentially with the nitrogen, leading to the formation of N-butyl-4-hydroxypiperidine.

Solutions:

Primary Recommendation: Employ an N-Protecting Group Strategy

The most effective way to ensure exclusive O-alkylation is to temporarily block the nitrogen's reactivity. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its clean removal under acidic conditions.[1]

cluster_workflow N-Protection Workflow for Selective O-Alkylation Start 4-Hydroxypiperidine Step1 Step 1: N-Protection (Boc Anhydride) Start->Step1 Intermediate1 N-Boc-4-hydroxypiperidine Step1->Intermediate1 Step2 Step 2: O-Alkylation (NaH, 1-Bromobutane) Intermediate1->Step2 Intermediate2 N-Boc-4-butoxypiperidine Step2->Intermediate2 Step3 Step 3: Deprotection / Salt Formation (HCl in Dioxane) Intermediate2->Step3 Product 4-Butoxypiperidine HCl (High Purity) Step3->Product

Caption: Recommended workflow using an N-Boc protecting group.

Experimental Protocols:

  • Step 1: Synthesis of N-Boc-4-hydroxypiperidine [1]

    • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a biphasic system with water.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. If in a biphasic system, add a base like sodium bicarbonate.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent. Dry and concentrate to yield N-Boc-4-hydroxypiperidine, which is often a white solid.

  • Step 2: O-Alkylation of N-Boc-4-hydroxypiperidine

    • Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF or DMF.

    • Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation, forming the sodium alkoxide.

    • Add 1-bromobutane (1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature or gently heat (40-50 °C) to drive the reaction to completion (monitor by TLC/GC-MS).

    • Carefully quench the reaction by the slow addition of water. Extract the product, dry the organic layer, and concentrate under reduced pressure.

  • Step 3: Boc Deprotection and Hydrochloride Salt Formation [7]

    • Dissolve the crude N-Boc-4-butoxypiperidine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of HCl in a non-aqueous solvent (e.g., 4M HCl in 1,4-dioxane) dropwise with stirring.

    • The 4-butoxypiperidine hydrochloride salt will typically precipitate as a white solid.

    • Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.

FAQ 2: Elimination Byproducts - The E2 Competition

Question: "My reaction is sluggish, and I'm seeing significant amounts of my 4-hydroxypiperidine starting material along with evidence of butene gas evolution. What's causing this?"

Root Cause Analysis: The Williamson ether synthesis (an SN2 reaction) is in direct competition with the E2 elimination pathway. The alkoxide formed by deprotonating the hydroxyl group is not only a good nucleophile but also a strong base. If it attacks a proton on the butyl halide instead of the carbon atom, it will induce elimination, producing butene and regenerating the starting alcohol.

cluster_competition SN2 (Desired) vs. E2 (Byproduct) Pathways Alkoxide Alkoxide (Nucleophile/Base) SN2_Product 4-Butoxypiperidine (Desired Ether) Alkoxide->SN2_Product SN2 Attack (on Carbon) E2_Product Butene + 4-Hydroxypiperidine (Elimination Byproducts) Alkoxide->E2_Product E2 Attack (on β-Hydrogen) ButylHalide 1-Bromobutane

Caption: Competing SN2 and E2 reaction mechanisms.

Solutions:

ParameterRecommendation for Favoring SN2 (Ether Formation)Rationale
Alkyl Halide Use a primary halide (1-bromobutane or 1-iodobutane).Primary halides are less sterically hindered, making them ideal substrates for SN2 reactions. Secondary and tertiary halides strongly favor elimination.[4]
Base Use a non-hindered base like Sodium Hydride (NaH).Sterically hindered bases (e.g., potassium tert-butoxide) are more prone to act as bases rather than nucleophiles, promoting the E2 pathway.
Temperature Maintain the lowest possible temperature for the reaction to proceed.Higher temperatures provide more energy to overcome the activation barrier for elimination. SN2 reactions are generally favored at lower temperatures.
Solvent Use a polar aprotic solvent like THF or DMF.These solvents effectively solvate the cation (e.g., Na⁺) without solvating the alkoxide nucleophile, keeping it highly reactive for the SN2 attack.[3]
FAQ 3: Over-Alkylation - Formation of Di-Butylated Byproduct

Question: "I am performing the synthesis without an N-protecting group and my final product is contaminated with an N,O-dibutoxypiperidine impurity. How can I avoid this?"

Root Cause Analysis: If the reaction is run without N-protection, some O-alkylation will likely still occur. However, the resulting 4-butoxypiperidine product still has a reactive secondary amine. This can then be alkylated by another molecule of butyl halide in the reaction mixture, leading to the di-alkylated byproduct. This is especially problematic if an excess of the alkylating agent is used or if reaction times are prolonged.

Solutions:

  • N-Protection: The most robust solution is to use the N-protection strategy outlined in FAQ 1. This is the industry-standard approach to prevent this issue.

  • Stoichiometric Control: If you must proceed without protection, use a slight excess of the 4-hydroxypiperidine starting material relative to the butyl halide. This ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation event.

  • Careful Monitoring: Monitor the reaction closely by GC-MS. Stop the reaction as soon as the desired mono-O-alkylated product is maximized and before significant amounts of the di-alkylated product begin to form.

Section 3: Analytical Characterization and Purification

Question: "What are the best methods to analyze my reaction mixture for these byproducts and how can I purify my final hydrochloride salt?"

Analytical Toolkit:

TechniqueApplication & Key Insights
TLC Reaction Monitoring: Provides a quick, qualitative assessment of the consumption of starting material and the formation of products. A co-spot of the starting material is essential.
GC-MS Impurity Identification: Ideal for separating and identifying volatile components. It can easily distinguish between N-alkylated and O-alkylated isomers based on fragmentation patterns and retention times. It will also detect unreacted starting materials.
LC-MS Purity Assessment: Excellent for analyzing the final product and less volatile impurities. Can provide accurate mass data for byproduct identification.[8][9]
¹H and ¹³C NMR Structural Confirmation: Absolutely essential for confirming the structure of the final product and quantifying major impurities. Key diagnostic signals include the chemical shifts of the protons on the carbon bearing the butoxy group (-O-CH₂-) versus those adjacent to the nitrogen (-N-CH₂-).

Purification Strategy:

  • Workup: After quenching the reaction, an acidic wash (e.g., dilute HCl) can remove any unreacted piperidine starting material. A subsequent basic wash (e.g., NaHCO₃) will remove acidic impurities.

  • Chromatography (Free Base): If the crude product (as the free base, before salt formation) is heavily contaminated, purification via column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent streaking, is a good starting point.

  • Crystallization/Recrystallization (Hydrochloride Salt): The final hydrochloride salt is typically a crystalline solid, making recrystallization a powerful purification technique.[10][11] Common solvent systems include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/MTBE. The process involves dissolving the crude salt in a minimal amount of the hot polar solvent and then slowly adding the non-polar anti-solvent until turbidity is observed, followed by cooling to induce crystallization.

References

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Vertex AI Search Result[18]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. A few examples of piperidine‐based drugs and natural products. [Link]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result

  • Wikipedia. Williamson ether synthesis. [Link]

  • Vertex AI Search Result[20]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?. [Link]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

  • Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Vertex AI Search Result[27]

  • Vertex AI Search Result[28]

  • Vertex AI Search Result[29]

Sources

Preventing decomposition of 4-Butoxypiperidine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide prepared by the Gemini Application Science Team.

Technical Support Center: 4-Butoxypiperidine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the decomposition of 4-Butoxypiperidine hydrochloride during storage. Adherence to these guidelines is critical for ensuring the compound's integrity, which underpins experimental reproducibility and the safety and efficacy of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is 4-Butoxypiperidine hydrochloride and why is its stability a concern?

4-Butoxypiperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a fundamental structural motif found in numerous pharmaceuticals and biologically active compounds.[1][2] As a hydrochloride salt, the compound's stability can be compromised by environmental factors, particularly moisture, temperature, and light.[3] Decomposition alters the chemical structure, leading to the formation of impurities that can yield inconsistent experimental results, interfere with analytical measurements, and pose potential safety risks in drug development pipelines. Ensuring its stability is paramount for maintaining the purity and reliability of your research.[4]

Q2: What are the optimal storage conditions for 4-Butoxypiperidine hydrochloride?

To maximize shelf-life and prevent degradation, the compound must be stored under controlled conditions. The hydrochloride salt form makes it potentially susceptible to moisture absorption (hygroscopicity).

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Low temperatures slow down the rate of potential chemical reactions, such as oxidation or hydrolysis.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation. Displace air in the container headspace with an inert gas before sealing.
Light Amber Glass Vial / Light-ProtectedProtects the compound from photolytic degradation, as many organic molecules, including some piperidines, are photosensitive.[3]
Humidity Dry / AnhydrousStore in a tightly sealed container, preferably within a desiccator, to prevent moisture ingress which can lead to hydrolysis.[3][5]

Q3: What are the primary factors that can trigger the decomposition of this compound?

Several environmental factors can initiate or accelerate the degradation of 4-Butoxypiperidine hydrochloride. Understanding these is the first step in prevention.

  • Moisture/Humidity: As a hydrochloride salt, the compound is likely hygroscopic. Absorbed water can act as a reactant, potentially leading to the hydrolysis of the butoxy ether linkage.[3]

  • Elevated Temperature: Heat provides the activation energy for unwanted chemical reactions. Storing the compound at ambient or higher temperatures can significantly shorten its shelf-life.[3]

  • Light Exposure: UV or even visible light can provide the energy to break chemical bonds, initiating photolytic degradation pathways.[3]

  • Oxygen (Air): The piperidine ring or the butoxy side chain may be susceptible to oxidation, especially in the presence of heat or light. Storing under an inert atmosphere mitigates this risk.[3]

  • Incompatible Materials: Avoid storage near strong acids, bases, or oxidizing agents, as these can directly react with the compound.[6][7]

Q4: How can I visually identify potential decomposition in my sample?

While not definitive, visual inspection is a critical first-line assessment. Look for:

  • Color Change: A pure compound is typically a white to off-white solid. Any progression to yellow, brown, or other colors is a strong indicator of impurity formation.

  • Change in Physical State: Clumping, melting at storage temperature, or the appearance of an oily film suggests moisture absorption or the formation of low-melting-point impurities.

  • Incomplete Dissolution: If a sample that was previously fully soluble in a specific solvent now shows turbidity or particulate matter, it may indicate the presence of insoluble degradation products.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for resolution.

Issue 1: My analytical data (NMR, LC-MS, HPLC) shows unexpected peaks or inconsistent results.

This is a common consequence of sample degradation. The appearance of new signals in an NMR spectrum or extra peaks in a chromatogram points to the presence of impurities.

Troubleshooting Workflow

start Inconsistent Analytical Results Observed check_storage Verify Storage History (Temp, Light, Seal Integrity) start->check_storage new_sample Analyze a Fresh, Unopened Sample (If available) check_storage->new_sample compare Compare Results: Old vs. New Sample new_sample->compare is_degraded Is Degradation Confirmed? compare->is_degraded quarantine Quarantine Suspected Stock is_degraded->quarantine Yes remediate Review and Remediate Storage Protocols is_degraded->remediate No (Investigate other sources of error) forced_degradation Perform Forced Degradation Study (Optional, for impurity ID) quarantine->forced_degradation end Discard Degraded Stock. Use New, Verified Material. quarantine->end forced_degradation->end

Caption: Troubleshooting inconsistent analytical data.

Issue 2: The physical appearance of the solid has changed (e.g., color change, clumping).

Physical changes are a strong warning sign of chemical instability.

  • Do Not Use: Immediately quarantine the vial. Do not use it for any critical experiments, as the purity is compromised.

  • Document: Record the changes observed, the lot number, and the storage duration and conditions.

  • Verify Purity: If necessary, perform an analytical check using a validated method like HPLC-UV (see Protocol 2) to quantify the level of degradation.

  • Review Handling: Assess your handling procedures. Was the container left open to the air? Was it allowed to warm to room temperature before opening, causing condensation to form? Proper handling is as crucial as proper storage.[8]

Experimental Protocols

Protocol 1: Recommended Procedure for Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a refrigerator set to 2°C to 8°C.

  • Environment: Store the vial inside a secondary container, such as a sealed bag or box, placed within a laboratory desiccator inside the refrigerator. This provides a dual barrier against moisture.

  • Inerting (for long-term storage): For quantities that will be stored for many months or years, carefully open the container in a glove box or inert atmosphere. Backfill the headspace with dry argon or nitrogen before tightly resealing.

  • Dispensing:

    • Allow the container to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

    • Weigh out the required amount quickly.

    • If not done under an inert atmosphere, consider a quick flush of the vial headspace with inert gas before resealing.

    • Tightly cap the vial immediately and wrap the cap with paraffin film for an extra seal.

    • Return the vial to its designated storage location (2-8°C, desiccated, dark).

Protocol 2: Stability Assessment via HPLC-UV

This protocol provides a general method for assessing the purity of 4-Butoxypiperidine hydrochloride and detecting degradation products. This method should be validated for your specific system. High-performance liquid chromatography (HPLC) is a standard technique for analyzing drug stability.[9]

Objective: To quantify the purity of the main compound and separate it from potential degradation products.

1. Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Trifluoroacetic Acid)

  • 4-Butoxypiperidine hydrochloride sample

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min[4]
Column Temp. 30 °C[4]
Injection Vol. 10 µL[4]
Detection λ 210 nm (or scan for optimal wavelength)[4]

3. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of the compound and dissolving it in 10 mL of the mobile phase (e.g., 50:50 Water:Acetonitrile) to get a 1 mg/mL solution.

  • Dilute this stock solution to a working concentration of ~50-100 µg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Run a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared sample.

  • Calculate the purity of the main peak as a percentage of the total peak area of all detected peaks (Area %).

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

  • A pure, stable sample should exhibit a single major peak with a purity value >98% (or as specified by the manufacturer). The presence of multiple smaller peaks indicates the formation of degradation products.

Conceptual Degradation Factors

The following diagram illustrates the key environmental stressors that can lead to the degradation of 4-Butoxypiperidine hydrochloride. Preventing decomposition requires controlling all of these factors simultaneously.

cluster_stressors Environmental Stressors cluster_pathways Potential Degradation Pathways Temp Elevated Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Moisture Moisture / Humidity Moisture->Hydrolysis Light Light (UV/Visible) Light->Oxidation Photolysis Photolysis Light->Photolysis Oxygen Oxygen (Air) Oxygen->Oxidation Degradation Decomposition of 4-Butoxypiperidine HCl Hydrolysis->Degradation Oxidation->Degradation Photolysis->Degradation

Caption: Key factors leading to compound decomposition.

References

  • Vertex AI Search, based on a Piperidine hydrochloride Safety Data Sheet. (2023). Accessed February 2024.
  • Sigma-Aldrich. (2025).
  • PubChem. (n.d.). Piperidine. National Institutes of Health. Accessed February 2024.
  • Jubilant Ingrevia. (n.d.).
  • Cambridge Isotope Laboratories. (2024). PIPERIDINE (D11, 98%)
  • Benchchem. (n.d.).
  • Blog. (2025). What are the storage stability of Piperidine Series compounds over time? Accessed February 2024.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Accessed February 2024.
  • MDPI. (2023).
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed February 2024.
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Accessed February 2024.
  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Accessed February 2024.
  • PubMed. (2006). Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC. Accessed February 2024.
  • ResearchGate. (2016). A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride. Accessed February 2024.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Accessed February 2024.
  • PubMed. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Accessed February 2024.
  • Taylor & Francis Online. (2018).
  • Asian Journal of Pharmaceutical Analysis. (2022). A Review on Development of Stability Indicating Analytical Methods for drugs in Bulk and Pharmaceutical Dosage Form. Accessed February 2024.
  • Benchchem. (n.d.). In-Depth Technical Guide: Physical and Chemical Stability of Lofexidine-d4 Hydrochloride. Accessed February 2024.
  • Walsh Medical Media. (2013). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Accessed February 2024.

Sources

Work-up procedures for reactions containing 4-Butoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-BPH-WORKUP-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely working with 4-Butoxypiperidine Hydrochloride (CAS: 1099665-22-5 or related analogs), a secondary amine salt commonly used as a building block in medicinal chemistry (e.g., GPCR ligands, antifungal agents).

This guide addresses the most common friction point with this reagent: The Solubility Switch.

Because this molecule contains a lipophilic tail (butoxy group) and a polar head (piperidine amine), its solubility behavior is drastically pH-dependent. Failing to manage this "switch" is the primary cause of low yields and impure isolations.

Module 1: The Solubility Logic (The "Switch")

Before attempting any extraction, you must understand the state of your molecule. 4-Butoxypiperidine exists in two states with opposing solubility profiles.

PropertyHCl Salt State (pH < 9) Free Base State (pH > 12)
Ionic Character Cationic (Protonated Nitrogen)Neutral (Lone Pair Available)
Solubility Water, Methanol, DMSODichloromethane (DCM), Ethyl Acetate, Ether
Appearance White/Off-white SolidColorless to Yellow Oil (typically)
Reactivity Inert to electrophilesNucleophilic (Ready to react)
The Mechanism

The piperidine nitrogen has a pKa of approximately 10.5–11.0 .

  • To Extract Product: You must raise the aqueous pH to at least 12.5 (pKa + 2 units) to ensure 99% of the molecules are in the neutral, organic-soluble Free Base form.

  • To Remove Impurity: If 4-Butoxypiperidine is an excess reagent you want to discard, you must lower the pH to < 4.0 to force it into the aqueous layer.

Module 2: Isolation Protocol (Converting Salt to Free Base)

Scenario: You have purchased the HCl salt and need the reactive free base for a nucleophilic substitution or coupling reaction.

Step-by-Step Procedure
  • Dissolution: Dissolve the 4-Butoxypiperidine HCl salt in a minimum volume of water (approx. 5 mL per gram).

  • The Switch (Basification):

    • Add 2M NaOH or saturated K₂CO₃ dropwise with stirring.

    • Checkpoint: Monitor pH.[1] Continue until pH reaches 12–14. The solution will likely turn cloudy as the free base oils out.

  • Extraction:

    • Add an equal volume of DCM (Dichloromethane). Note: DCM is preferred over Ethyl Acetate for piperidines to minimize emulsion formation.

    • Shake vigorously and vent. Allow layers to separate.[2][3][4]

    • Collect the lower organic layer.

    • Repeat extraction 2x.

  • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Concentration: Filter and evaporate solvent under reduced pressure.

    • Result: You will obtain the free base as an oil. Use immediately or store under Argon/Nitrogen to prevent oxidation (N-oxide formation).

Visualization: The Isolation Workflow

IsolationWorkflow Start Start: HCl Salt (Water Soluble) Basify Add NaOH (pH > 12) Deprotonation Start->Basify Neutralization Extract Extract with DCM (Partitioning) Basify->Extract Oil forms PhaseSep Phase Separation Org: Free Base | Aq: Salts Extract->PhaseSep Dry Dry (Na2SO4) & Evaporate PhaseSep->Dry Organic Layer Product End: Free Base Oil (Ready for Rxn) Dry->Product

Caption: Logical flow for converting the stable HCl salt into the reactive Free Base form.

Module 3: Troubleshooting & Impurity Removal

Scenario: You used 4-Butoxypiperidine as a reactant, and now you need to remove the unreacted excess from your final product.

Method A: The Acid Wash (Standard)

Use this if your product is NOT a base (e.g., you formed an amide).

  • Dissolve your crude reaction mixture in EtOAc or DCM.[3]

  • Wash the organic layer with 1M HCl or 10% Citric Acid .

  • Mechanism: The unreacted 4-Butoxypiperidine will protonate, become water-soluble, and migrate to the aqueous layer. Your amide product remains in the organic layer.

Method B: The Copper Scavenge (Visual Indicator)

Use this for difficult separations or to visually confirm amine removal.

  • Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Wash your organic reaction mixture with this solution.[3]

  • Observation:

    • The aqueous layer will turn Deep Blue/Purple if 4-Butoxypiperidine is present (formation of [Cu(amine)₄]²⁺ complex).

  • Repeat the wash until the aqueous layer remains light blue (no purple hue).

Visualization: Scavenging Logic

ScavengingLogic Mix Crude Mixture (Product + Excess Amine) Wash Acid Wash (1M HCl) OR Copper Wash Mix->Wash Sep Phase Separation Wash->Sep AqLayer Aqueous Layer Contains: Protonated Amine / Cu-Complex Sep->AqLayer Impurity exits OrgLayer Organic Layer Contains: Purified Product Sep->OrgLayer Product stays

Caption: Purification strategy using phase-switching to remove unreacted 4-Butoxypiperidine.

Module 4: Frequently Asked Questions (FAQ)

Q1: I tried to extract the free base, but I got a massive emulsion. What now? A: Piperidines with ether tails act like surfactants.

  • Fix 1: Add solid NaCl to the aqueous layer until saturated (Salting Out). This increases the ionic strength and forces the organic oil out of the water.

  • Fix 2: Filter the biphasic mixture through a pad of Celite. Emulsions are often stabilized by microscopic particulates.

Q2: Can I store the Free Base? A: Not for long. Secondary amines react with atmospheric CO₂ to form carbamates (white crust) and can slowly oxidize to N-oxides.

  • Recommendation: If you must store it, convert it back to the HCl salt by adding 2M HCl in Dioxane/Ether to the organic solution and filtering the precipitate.

Q3: My yield is low (<50%) after extraction. Where is it? A: Check the aqueous layer pH. If the pH dropped below 11 during extraction (due to buffering effects), the amine re-protonated. Add more NaOH and re-extract. Also, ensure you wash the drying agent (Na₂SO₄) with fresh solvent; viscous oils often stick to the salts.

Q4: Is the "Butoxy" group stable to acid workups? A: Yes. The butyl ether linkage is stable to dilute acids (1M HCl, Citric Acid) used in workups. It requires strong Lewis acids (e.g., BBr₃) or concentrated HI to cleave. You can safely use acid washes without losing the butoxy group.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard procedures for amine extraction and salt formation).

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Hydrochloride. (General properties of piperidine salts). [Link]

  • Organic Syntheses. Oxidative Coupling of Aldehydes and Amine Hydrochloride Salts. Org. Synth. 2013, 90, 251-267. (Demonstrates neutralization and extraction protocols for piperidine derivatives). [Link]

  • University of Rochester. Workup Procedures: Amines. (Detailed guide on Copper Sulfate washes and acid/base partitioning). [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a key intermediate in medicinal chemistry and materials science, 4-Butoxypiperidine hydrochloride offers a versatile scaffold for building complex molecular architectures. However, its successful application is often hampered by reactivity issues stemming from its structure: a bulky 4-position substituent and its nature as a hydrochloride salt. This guide provides in-depth troubleshooting strategies and foundational knowledge to navigate these challenges, ensuring your experiments are both efficient and successful. My approach is to explain the "why" behind each recommendation, empowering you to adapt and innovate in your own work.

Part 1: Troubleshooting Guide for Common Synthetic Problems

This section directly addresses the most frequent obstacles encountered when using 4-Butoxypiperidine hydrochloride, offering causal explanations and validated protocols to overcome them.

Issue 1: Stalled or Incomplete N-Alkylation and N-Arylation Reactions

Scenario: You are attempting a substitution reaction at the nitrogen (e.g., with an alkyl halide or in a Buchwald-Hartwig coupling), but the reaction shows low conversion, even after extended reaction times or heating.

Root Cause Analysis: The Dual Challenge of Basicity and Sterics

The core of the problem lies in the need to deprotonate the piperidinium hydrochloride to generate the nucleophilic free secondary amine.

  • Insufficient Base Strength/Solubility: The hydrochloride salt is stable and requires a sufficiently strong base to liberate the free amine. Common organic bases like triethylamine (TEA) are often not potent enough to drive the equilibrium fully, especially at room temperature. Furthermore, inorganic bases like potassium carbonate may have poor solubility in common organic solvents (e.g., THF, DCM), leading to a slow, heterogeneous reaction.

  • Steric Hindrance: The 4-butoxy group, while not directly adjacent to the nitrogen, can influence the conformation of the piperidine ring, sterically shielding the nitrogen lone pair and impeding the approach of electrophiles.

Solutions & Validated Protocols

A. Optimizing the Base and Solvent System

The most reliable strategy is to use a strong, non-nucleophilic base in a polar aprotic solvent that facilitates its dissolution.

ParameterRecommendationRationale
Primary Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)These inorganic bases are strong enough for effective deprotonation. Cs₂CO₃ is more soluble and basic, often accelerating reactions.
Solvent DMF, Acetonitrile (MeCN), DMSOThese solvents effectively dissolve the hydrochloride salt and the inorganic base, creating a homogenous and more reactive environment.
Additive Sodium Iodide (NaI) or TBAI (catalytic)In the case of alkyl chlorides or bromides, catalytic iodide can convert them in situ to the more reactive alkyl iodide (Finkelstein reaction).
Temperature 60-100 °CHeating is typically required to overcome the activation energy barrier for both deprotonation and the subsequent nucleophilic attack.

Experimental Workflow: Base Selection and Deprotonation

G cluster_0 Initial State cluster_1 Deprotonation Equilibrium cluster_2 Reaction Pathway start 4-Butoxypiperidine HCl (Non-nucleophilic) base Add Base (e.g., K₂CO₃ in DMF) start->base Initiate Reaction free_amine Free Amine (Nucleophilic) base->free_amine Shift Equilibrium electrophile Add Electrophile (R-X) free_amine->electrophile Activate Substrate product N-Substituted Product electrophile->product Nucleophilic Attack

Caption: Deprotonation is the key step to enable nucleophilicity.

Protocol 1: Robust N-Alkylation

  • Combine 4-Butoxypiperidine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and DMF (to 0.5 M concentration) in a flask.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 eq).

  • Heat the reaction to 80 °C and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Issue 2: Low Yields in Acylation/Amide Coupling Reactions

Scenario: You are performing an acylation with an acyl chloride or a peptide coupling with a carboxylic acid (e.g., using EDC/HOBt), but the desired amide product is formed in low yield.

Root Cause Analysis: Reactivity and Competing Pathways

  • Base-Induced Degradation: Strong, nucleophilic bases like TEA can react with sensitive acylating agents or coupling reagents, reducing their effective concentration.

  • Poor Nucleophilicity: As discussed, incomplete deprotonation results in a low concentration of the reactive free amine.

  • Steric Hindrance: The bulky butoxy group can sterically impede the approach of the electrophilic partner, especially if the acylating agent is also sterically demanding.

Solutions & Validated Protocols

A. Strategic Reagent Selection for Amide Bond Formation

For acylations, the key is to use a non-nucleophilic, hindered base. For peptide couplings, ensuring the carboxylic acid is fully activated before adding the amine is critical.

Reaction TypeRecommended Base/ReagentsRationale
Acylation Diisopropylethylamine (DIPEA) or Proton-Sponge®These bases are highly hindered and non-nucleophilic, efficiently scavenging HCl without competing with the desired acylation reaction.
Peptide Coupling HATU or HBTU with DIPEAThese modern coupling reagents form a highly reactive activated ester with the carboxylic acid, which then reacts efficiently with the amine.

Protocol 2: High-Efficiency Acylation

  • Dissolve 4-Butoxypiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, to 0.4 M).

  • Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate for purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is it necessary to perform a separate workup to isolate the free base before my reaction?

A: It is generally not necessary and often less efficient. Performing the deprotonation in situ with the correct base and solvent is the standard, preferred method in modern synthesis. This approach avoids an additional extraction step and potential material loss.

Q2: My reaction is clean but proceeds very slowly. What are my options?

A: If side products are not an issue, the reaction is likely limited by kinetics. The first and most effective step is to increase the temperature. If the reaction is still slow, consider switching to a more polar solvent like DMSO or NMP, which can accelerate Sₙ2 and related reactions. Finally, ensure your concentration is not too low (a concentration of 0.2 M to 1.0 M is typical).

Q3: Can I use this compound in a reductive amination reaction?

A: Absolutely. 4-Butoxypiperidine hydrochloride is an excellent candidate for reductive amination with aldehydes and ketones. The reaction can be performed in a single pot. The hydrochloride salt helps to catalyze the formation of the intermediate iminium ion, which is then reduced by a mild reducing agent.

Reductive Amination Logical Flow

G A 4-Butoxypiperidine HCl + Carbonyl (R₂C=O) B Iminium Ion Formation (Acid-Catalyzed) A->B Condensation D Reducing Agent (e.g., NaBH(OAc)₃) B->D C Final Product D->C Reduction of Iminium

Caption: Reductive amination pathway for 4-Butoxypiperidine HCl.

For this reaction, sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild and tolerant of the slightly acidic conditions.

References

  • Solvent Effects in Organic Chemistry. Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. A comprehensive text detailing how solvent choice impacts reaction rates and mechanisms. [Link]

  • Reductive Amination in Organic Synthesis. Org. React. 2002, 59, 1. An authoritative review on the scope and mechanism of reductive amination reactions. [Link]

Technical Support Center: Synthesis of 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-butoxypiperidine hydrochloride. We will explore the underlying reaction kinetics, provide detailed optimization strategies, and offer robust troubleshooting solutions to common challenges encountered during this procedure. Our focus is on providing not just protocols, but the causal reasoning behind them to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis process.

Question 1: What is the primary reaction mechanism for synthesizing 4-butoxypiperidine?

The synthesis of 4-butoxypiperidine is typically achieved via the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[1] In this specific case, the alkoxide is generated by deprotonating the hydroxyl group of 4-hydroxypiperidine, which then attacks a butyl halide (e.g., 1-bromobutane) to form the ether linkage.[2]

Question 2: Why is it often recommended to use N-Boc-4-hydroxypiperidine as a starting material instead of 4-hydroxypiperidine itself?

The piperidine ring contains a secondary amine, which is also a potent nucleophile. If unprotected, this amine will compete with the hydroxyl group in reacting with the butyl halide, leading to the formation of N-butylated side products. This significantly reduces the yield of the desired 4-butoxy product and complicates purification. The tert-butyloxycarbonyl (Boc) group is an excellent protecting group for the nitrogen atom; it is sterically bulky and electronically deactivating, preventing the nitrogen from participating in the reaction.[3] It can be cleanly removed in a subsequent step under acidic conditions to yield the final product.[4]

Question 3: What are the most critical parameters to control for optimizing reaction yield and purity?

The three most critical parameters are:

  • Base Selection and Stoichiometry: A strong base is required to fully deprotonate the 4-hydroxyl group to form the reactive alkoxide. Sodium hydride (NaH) is highly effective. The reaction must be conducted under anhydrous (dry) conditions, as any moisture will consume the base and inhibit the reaction.[5][6]

  • Temperature Control: The Williamson ether synthesis (SN2) competes with an elimination reaction (E2).[1] Higher temperatures tend to favor the E2 pathway, which would consume the butyl halide to produce butene gas, thereby reducing the yield.[7] Careful temperature management is crucial.

  • Choice of Butyl Halide: The reactivity of the leaving group on the butyl halide follows the trend I > Br > Cl.[6] While 1-iodobutane is the most reactive, 1-bromobutane often provides a good balance of reactivity and cost-effectiveness for laboratory and industrial applications.

Question 4: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A simple TLC analysis can visualize the consumption of the starting material (N-Boc-4-hydroxypiperidine) and the appearance of the less polar product spot (N-Boc-4-butoxypiperidine). For more quantitative analysis, GC or HPLC can be employed to determine the precise conversion rate.[8][9]

Question 5: What is the most reliable method for isolating the final 4-butoxypiperidine hydrochloride salt?

After the ether formation and subsequent Boc-deprotection, the product is a free base. The most effective method for isolation and purification is to precipitate it as its hydrochloride salt. This is typically achieved by dissolving the crude free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride (e.g., HCl in 1,4-dioxane or isopropanol).[4][10] The resulting hydrochloride salt is often a crystalline solid that can be easily collected by filtration, washed, and dried, yielding a product of high purity.[8][11]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Question: My reaction has stalled or resulted in a very low yield of 4-butoxypiperidine. What are the likely causes and how can I fix them?

Answer: A low yield is one of the most common issues and can be traced back to several factors related to the SN2 mechanism.

  • Cause A: Incomplete Deprotonation of 4-Hydroxypiperidine.

    • Explanation: The formation of the alkoxide is the rate-limiting step for the nucleophilic attack. If the base is not strong enough or if it has been quenched, there will be insufficient nucleophile to drive the reaction.

    • Troubleshooting Steps:

      • Use a Stronger Base: Sodium hydride (NaH) is a highly effective, non-nucleophilic base for generating alkoxides. Ensure you are using at least 1.1 to 1.2 molar equivalents to drive the deprotonation to completion.

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. Water will rapidly react with strong bases like NaH, rendering them ineffective.[5]

      • Verify Base Quality: If your NaH is old (often appearing gray and clumpy instead of a fine powder), its activity may be diminished. Use fresh, high-quality reagents.

  • Cause B: Competing E2 Elimination Reaction.

    • Explanation: The alkoxide is a strong base as well as a nucleophile. It can abstract a proton from the butyl halide, leading to the formation of butene gas and regenerating the 4-hydroxypiperidine starting material. This side reaction is favored by high temperatures.[1][7]

    • Troubleshooting Steps:

      • Maintain Low to Moderate Temperature: After the initial deprotonation (which can be done at 0 °C), run the reaction at a moderate temperature (e.g., room temperature to 50 °C). Avoid excessive heating or refluxing unless optimization studies have shown it to be beneficial.

      • Use a Primary Alkyl Halide: The use of 1-bromobutane or 1-chlorobutane is critical. Secondary or tertiary halides are much more prone to elimination.[2]

  • Cause C: Poor Leaving Group.

    • Explanation: The SN2 reaction rate is highly dependent on the ability of the leaving group to depart.

    • Troubleshooting Steps:

      • Switch to a Better Leaving Group: If you are using 1-chlorobutane and experiencing slow kinetics, switching to 1-bromobutane will increase the reaction rate.

      • Catalytic Iodide: In some cases, adding a catalytic amount of sodium iodide (NaI) can accelerate reactions with alkyl chlorides or bromides via an in-situ Finkelstein reaction, which transiently forms the more reactive alkyl iodide.[6]

Problem 2: Significant Impurity Profile in the Final Product

Question: My final product shows multiple impurities by NMR or GC-MS analysis. What are the common side products and how can I prevent their formation?

Answer: The impurity profile provides critical clues about which competing reaction pathways are occurring.

  • Impurity A: N-Butyl-4-hydroxypiperidine or N,4-Dibutoxypiperidine.

    • Explanation: This is the most common impurity when the piperidine nitrogen is not protected. The secondary amine is a strong nucleophile and will compete with the hydroxyl group to react with the butyl halide.

    • Prevention:

      • Protect the Nitrogen: The most robust solution is to start with N-Boc-4-hydroxypiperidine. The Boc group completely prevents N-alkylation and can be easily removed post-synthesis.[3][4] This two-step approach (protection-alkylation followed by deprotection) consistently yields a cleaner product.

  • Impurity B: Unreacted Starting Material (4-hydroxypiperidine).

    • Explanation: The presence of a significant amount of starting material points to an incomplete reaction.

    • Prevention:

      • Review Troubleshooting for Low Yield: This issue is directly linked to the causes outlined in Problem 1. Re-evaluate your base, reaction conditions (time, temperature), and reagent stoichiometry.

      • Increase Reaction Time: If the reaction is simply slow, extending the reaction time (while monitoring by TLC/GC) may be sufficient to drive it to completion.

  • Impurity C: Dimer Impurities.

    • Explanation: In some cases, particularly during the final hydrochloride salt formation step if using reagents like phosgene for other derivatives, dimer impurities can form.[12] While less common for this specific synthesis, it's important to be aware of potential intermolecular reactions.

    • Prevention:

      • Controlled Salt Formation: When forming the hydrochloride salt, add the HCl solution slowly and with good stirring to ensure localized pH changes do not promote side reactions. Ensure the temperature is controlled, as some side reactions can be exothermic.

Problem 3: Difficulty with Product Isolation and Purification

Question: I am struggling to isolate a pure, solid product. The crude material is an oil or a gummy solid that is difficult to handle.

Answer: This is a classic purification challenge, often solved by optimizing the final salt formation and crystallization step.

  • Cause A: Product is the Free Base, Not the Hydrochloride Salt.

    • Explanation: 4-butoxypiperidine, as a free base, is often an oil or a low-melting-point solid. It is also more soluble in common organic solvents, making it difficult to crystallize.

    • Solution:

      • Convert to Hydrochloride Salt: After the reaction workup, ensure the Boc group is fully removed (if used). Then, dissolve the crude free base in a minimally polar solvent where the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE).

      • Precipitate the Salt: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, 4M HCl in 1,4-dioxane) with vigorous stirring. The hydrochloride salt should precipitate as a white or off-white solid.[4]

  • Cause B: Incorrect Solvent for Crystallization/Precipitation.

    • Explanation: The choice of solvent is critical. If the hydrochloride salt is too soluble in the chosen solvent, it will not precipitate effectively, resulting in an oily mixture.

    • Solution:

      • Solvent Screening: Perform small-scale tests. Good solvents for precipitating hydrochloride salts are typically non-polar or moderately polar ethers and esters. Avoid highly polar solvents like methanol or water in the final precipitation step, as the salt is likely soluble in them.[8]

      • Recrystallization: If the initial precipitate is impure or gummy, it can be recrystallized. This involves dissolving the solid in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol) and then allowing it to cool slowly to form pure crystals. Sometimes, adding a non-polar "anti-solvent" (like hexane or diethyl ether) to the solution can induce crystallization.[11]

Section 3: Optimized Experimental Protocols & Workflows

The following protocols represent a robust, field-proven approach to synthesizing 4-butoxypiperidine hydrochloride with high yield and purity.

Workflow Overview: Two-Step Synthesis

This workflow diagram illustrates the recommended two-step synthesis strategy that utilizes a protecting group to avoid N-alkylation side reactions.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine C N-Boc-4-butoxypiperidine A->C in Anhydrous THF/DMF B 1. Strong Base (NaH) 2. Butyl Halide (1-Bromobutane) D N-Boc-4-butoxypiperidine C->D F 4-Butoxypiperidine Hydrochloride (Final Product) D->F Acidic Cleavage E HCl in Dioxane or Isopropanol

Caption: Recommended two-step synthesis pathway.

Protocol 1: Synthesis of N-Boc-4-butoxypiperidine
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Alkylation: Add 1-bromobutane (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-4-butoxypiperidine, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the crude N-Boc-4-butoxypiperidine from the previous step in a suitable solvent such as 1,4-dioxane or methanol (approx. 5 mL per gram).

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq).[4] Alternatively, a saturated solution of HCl in isopropanol can be used.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the removal of the Boc group by TLC or GC-MS.

  • Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If not, concentrate the mixture under reduced pressure.

  • Purification/Crystallization: Add a non-polar solvent like diethyl ether or MTBE to the residue to induce precipitation/trituration. Stir the resulting slurry, then collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to obtain 4-butoxypiperidine hydrochloride as a solid.

Section 4: Reaction Kinetics and Optimization Strategy

Understanding the kinetics of the Williamson ether synthesis is key to optimizing the reaction for efficiency and purity.

Kinetic Principles

The reaction proceeds via an SN2 mechanism, meaning it is a bimolecular process. The rate law is:

Rate = k [Alkoxide][Alkyl Halide]

This highlights that the reaction rate is directly dependent on the concentration of both the deprotonated 4-hydroxypiperidine (the alkoxide) and the butyl halide. The rate constant, k, is influenced by temperature, solvent, and the nature of the leaving group.

Optimization Parameter Summary

The following table summarizes the impact of key variables on the reaction outcome. This data should be used to guide your optimization experiments.

ParameterOptionsEffect on RateEffect on Purity (Side Reactions)Rationale & Recommendations
Base NaH, KH, NaOH, KOHStronger base → Faster alkoxide formation → Faster overall rate.Minimal direct effect, but must be non-nucleophilic.NaH is recommended. It is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[2]
Solvent THF, DMF, AcetonitrilePolar aprotic solvents (DMF, Acetonitrile) accelerate SN2 reactions.Can influence solubility and reaction temperature.DMF is excellent for solvating the sodium alkoxide intermediate but can be difficult to remove. THF is a good, lower-boiling alternative.[13]
Temperature 0 °C to 80 °CRate increases with temperature (Arrhenius relationship).High temperatures (>60-70 °C) significantly increase the rate of the competing E2 elimination reaction , reducing yield.[1]Start at room temperature. Gentle heating (40-50 °C) can be used to increase the rate if it is too slow, but monitor for side products.
Butyl Halide 1-Cl-Butane, 1-Br-Butane, 1-I-ButaneI > Br > Cl (Iodide is the best leaving group).[6]Minimal direct effect for primary halides.1-Bromobutane offers the best compromise between high reactivity and cost. Use 1-iodobutane for maximum rate if needed.
Troubleshooting Logic Flow

Use this decision tree to systematically diagnose and solve common synthesis problems.

G start Problem with Synthesis q1 Is the yield low? start->q1 q2 Are there many impurities? q1->q2 No a1 Check Base (Strength/Age) Ensure Anhydrous Conditions Lower Reaction Temperature q1->a1 Yes q3 Is the product an oil? q2->q3 No a2 Use N-Boc Protecting Group Monitor Temperature to Avoid E2 Check for Complete Reaction q2->a2 Yes a3 Convert Free Base to HCl Salt Use Ether/EtOAc for Precipitation Recrystallize from IPA/Ethanol q3->a3 Yes end Synthesis Optimized q3->end No a1->q2 a2->q3 a3->end

Caption: A logical workflow for troubleshooting.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Phillips, S. T., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • ResearchGate. (2025, August 6). Structure and pharmacological studies of the anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidin hydrochloride.... Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Touré, A., et al. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization.... Retrieved from [Link]

  • PubMed. (2004, November 18). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives.... Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics of diketopiperazine formation using model peptides. Retrieved from [Link]

  • Wang, C., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. PMC. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Organic Syntheses. (n.d.). acetamidine hydrochloride. Retrieved from [Link]

  • MDPI. (2023, November 8). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Managing the Hygroscopicity of 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Butoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the hygroscopic nature of this compound. As a piperidine derivative and a hydrochloride salt, 4-Butoxypiperidine hydrochloride readily attracts and retains moisture from the atmosphere, a property that can significantly impact experimental accuracy, product stability, and overall research outcomes.[1]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific challenges you may encounter. Our goal is to equip you with the knowledge to maintain the integrity of your material and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity, and why is 4-Butoxypiperidine hydrochloride susceptible to it?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. 4-Butoxypiperidine hydrochloride's susceptibility stems from its chemical structure. As a hydrochloride salt, it possesses strong ionic character and the presence of a nitrogen atom, which can form hydrogen bonds with water molecules. This interaction is often strong enough to draw water from the atmosphere onto the crystal lattice of the solid, leading to a range of potential issues.[1][2]

Q2: What are the direct consequences of moisture absorption on my sample?

A2: Uncontrolled moisture absorption can have significant consequences that compromise experimental integrity:

  • Inaccurate Weighing: The most immediate effect is an increase in the measured mass of the compound. This leads to preparing solutions with a lower-than-intended concentration, causing errors in stoichiometry, dose-response curves, and kinetic measurements.[3]

  • Physical State Changes: As the powder absorbs water, it can lead to physical changes such as caking, clumping, or even deliquescence (dissolving in the absorbed water), which makes handling and accurate dispensing difficult.[1]

  • Chemical Degradation: The presence of water can promote hydrolysis of the butoxy group or other susceptible functional groups within the molecule, especially under certain pH or temperature conditions. Water can also act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation pathways.[4]

  • Altered Dissolution Profile: For drug development professionals, changes in the hydration state can alter the dissolution rate of the active pharmaceutical ingredient (API), impacting its bioavailability.[1]

Q3: What are the best practices for storing 4-Butoxypiperidine hydrochloride?

A3: Proper storage is the first line of defense against moisture. The compound should be stored in a tightly sealed container, preferably made of glass or another non-permeable material. The container should be placed inside a desiccator containing an active desiccant (e.g., silica gel, anhydrous calcium sulfate).[5] For long-term storage, a controlled low-humidity environment, such as a dry cabinet or a glove box with a controlled atmosphere, is ideal. Always store the compound away from direct sunlight and heat sources to prevent potential thermal degradation.[6][7]

Q4: I'm struggling with getting a stable reading on the analytical balance. What is the correct procedure for weighing this compound?

A4: Weighing hygroscopic materials requires speed and precision to minimize exposure to ambient air.

  • Equilibration: Allow the sealed container of 4-Butoxypiperidine hydrochloride to equilibrate to the ambient temperature of the weighing room before opening to prevent condensation.[8][9]

  • Use Appropriate Weighing Vessels: Use a weighing bottle or a narrow-necked container with a stopper or lid rather than weighing paper.[3][10] This minimizes the surface area exposed to the atmosphere.

  • Weighing by Difference: This is the most accurate method. Tare the sealed container with the compound, quickly transfer the approximate amount needed to your receiving vessel, re-seal the container, and weigh it again. The difference in mass is the amount of compound transferred.[9]

  • Controlled Environment: If possible, perform weighing in a low-humidity environment, such as a glove box or a balance equipped with a dehumidifier.[10] Close the doors of the balance draft shield during weighing to get a stable reading.[8]

Q5: How can I accurately determine the water content of my sample?

A5: The most reliable and specific method for determining water content in APIs is Karl Fischer (KF) titration .[11] This technique is selective for water and is not affected by the loss of other volatile components, unlike the Loss on Drying (LOD) method.[4][12]

  • Coulometric KF Titration: Ideal for samples with very low water content (trace amounts to 1%). It is highly accurate and precise.[13][14]

  • Volumetric KF Titration: Suitable for samples with higher water content (typically >1%).[14]

For samples that are insoluble in KF reagents or may cause side reactions, a KF oven can be used. The sample is heated in the oven, and the vaporized water is carried by a dry, inert gas into the KF titration cell for quantification.[11][15]

Another technique is Thermogravimetric Analysis (TGA) , which measures the change in mass of a sample as it is heated. The weight loss at temperatures corresponding to the boiling point of water can be attributed to moisture content.[16][17] However, TGA is less specific than KF titration as it will also detect the loss of any other volatile components.[17]

Troubleshooting Guides

Issue 1: My weighing results are inconsistent and constantly drifting upwards.
  • Probable Cause: The sample is actively absorbing moisture from the air during the weighing process. A continuous, unidirectional drift in the balance reading is a classic sign of a hygroscopic sample.[3]

  • Troubleshooting Steps:

    • Reduce Exposure Time: Work as quickly as possible. Have all your equipment (spatula, receiving flask) ready before opening the sample container.

    • Use a Sealed Container: Switch to weighing in a small, tared weighing bottle with a lid. Keep the lid on as much as possible.[3]

    • Employ Weighing by Difference: This method minimizes the time the bulk material is exposed to the atmosphere.[9]

    • Check Environment: Ensure the relative humidity in the weighing area is as low as possible. If available, use a balance with an integrated dehumidifier or perform the weighing inside a glove box.[8][10]

Issue 2: The solid material, which was once a fine powder, has become clumpy and difficult to handle.
  • Probable Cause: The material has been exposed to high humidity during storage or handling, leading to moisture absorption and caking.[1]

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the container is sealed properly and that the desiccant in your desiccator is still active (e.g., color-indicating silica gel is blue, not pink). Replace the desiccant if necessary.

    • Dry the Material (Use with Caution): If the compound is thermally stable, it may be possible to dry a portion of it under vacuum at a mild temperature. However, this must be validated first , as heating can also cause degradation. A preliminary TGA analysis can help determine a suitable drying temperature.[5][18]

    • Quantify Water Content: Before using the clumped material, perform a Karl Fischer titration to determine the exact water content. You can then adjust the mass you weigh out to account for the water, ensuring you are using the correct amount of the active compound.[19]

Issue 3: I am observing poor reproducibility in my biological or chemical assays.
  • Probable Cause: Inconsistent water content in your 4-Butoxypiperidine hydrochloride is leading to variations in the actual concentration of your stock and working solutions. Degradation of the compound due to moisture could also be a factor.[7]

  • Troubleshooting Steps:

    • Standardize Handling Protocol: Implement a strict, consistent protocol for handling and weighing the compound for all users in the lab, following the best practices outlined in the FAQs.

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh from the solid material immediately before each experiment.[7] If stock solutions must be stored, they should be stored in tightly sealed vials at low temperatures, and their stability over time should be validated.[20][21]

    • Characterize Each New Batch: Do not assume that a new bottle or batch of the compound will have the same water content as the previous one. Perform a Karl Fischer titration on each new batch upon arrival to establish a baseline water content.[2]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Weighing 4-Butoxypiperidine Hydrochloride
  • Preparation: Place a sealed container of 4-Butoxypiperidine hydrochloride and all necessary equipment (spatula, weighing boat/bottle, receiving flask) inside the balance chamber or glove box. Allow the container to equilibrate to room temperature for at least 30 minutes.[9]

  • Taring: Place the closed weighing bottle on the analytical balance and tare the mass.

  • Transfer: Remove the weighing bottle from the balance. Open it and the main compound container. Using a clean, dry spatula, quickly transfer the desired amount of powder into the weighing bottle and securely close the lid.

  • Weighing: Place the closed weighing bottle back on the balance and record the stable mass.

  • Final Transfer: Transfer the weighed powder from the weighing bottle into your solvent or reaction vessel.

  • Re-weigh for Accuracy (Difference Method): For the highest precision, re-weigh the now-empty (or partially empty) weighing bottle. The difference between the initial and final mass is the exact amount of compound transferred.

  • Storage: Immediately and tightly seal the main container of 4-Butoxypiperidine hydrochloride and return it to the desiccator.

Protocol 2: Water Content Determination by Coulometric Karl Fischer Titration
  • System Preparation: Ensure the Karl Fischer titrator is properly set up with fresh, conditioned reagents. The titration cell must be sealed to prevent ingress of atmospheric moisture. Allow the instrument to stabilize until the drift rate is low and constant, per the manufacturer's specifications.[13]

  • Sample Preparation: Accurately weigh the 4-Butoxypiperidine hydrochloride sample using the weighing-by-difference method described above, preferably using a syringe or a specialized solid sample injector to introduce it directly into the titration cell.

  • Titration: Inject the sample into the KF titration cell. The instrument will automatically titrate the water present and calculate the water content. The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.[12]

  • Analysis: The result is typically provided as a percentage (%) or in parts per million (ppm) of water. Perform the measurement in triplicate to ensure accuracy and precision.

  • System Cleaning: Follow the manufacturer's instructions for cleaning the titration cell and replacing reagents as needed.

Data & Visualization

Summary of Handling and Storage Recommendations
ParameterRecommendationRationale
Primary Storage Tightly sealed glass container inside a desiccator with active desiccant.To provide a dry, inert environment and prevent moisture ingress.[6]
Long-Term Storage Controlled low-humidity environment (<20% RH), such as a dry cabinet or glove box.To offer maximum protection against ambient humidity.[22]
Temperature Controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid freezing.To minimize thermal degradation without causing condensation upon removal.[23]
Weighing Method Weighing by difference using a closed weighing bottle.To minimize atmospheric exposure and ensure the highest accuracy.[3][9]
Water Analysis Karl Fischer Titration (Coulometric for low content, Volumetric for high content).For specific and accurate quantification of water content.[11][15]
Diagrams

Workflow_Hygroscopic_Compound cluster_0 Step 1: Receiving & Initial Assessment cluster_1 Step 2: Storage cluster_2 Step 3: Experimental Use Receive Receive New Batch of 4-Butoxypiperidine HCl Visual Visually Inspect for Clumping or Discoloration Receive->Visual KF_Initial Perform Karl Fischer Titration to Determine Initial Water Content Visual->KF_Initial Record Record Batch # and Water % in Lab Notebook KF_Initial->Record Store Store in Tightly Sealed Container in Desiccator Record->Store Store_Long For Long-Term: Use Low-Humidity Cabinet Store->Store_Long if available Equilibrate Equilibrate Container to Room Temperature Store->Equilibrate Weigh Weigh Quickly Using 'By Difference' Method Equilibrate->Weigh Prepare Prepare Solution Fresh Immediately Before Use Weigh->Prepare

Caption: Workflow for handling a new batch of hygroscopic compound.

Troubleshooting_Reproducibility Start Poor Reproducibility in Assays Observed Check_Weighing Is Weighing Protocol Strictly Followed? Start->Check_Weighing Check_Storage Are Storage Conditions Optimal (Sealed, Desiccated)? Check_Weighing->Check_Storage Yes Implement_SOP Implement Strict Weighing SOP. Use 'By Difference' Method. Check_Weighing->Implement_SOP No Check_Solution Are Solutions Prepared Fresh Daily? Check_Storage->Check_Solution Yes Fix_Storage Check Container Seal. Replace Desiccant. Check_Storage->Fix_Storage No Check_Degradation Could Compound Degradation Be Occurring? Check_Solution->Check_Degradation Yes Use_Fresh Enforce 'Fresh Solution' Policy. Check_Solution->Use_Fresh No Analyze_Stability Perform Stability Study. (e.g., HPLC over time) Check_Degradation->Analyze_Stability Yes End_Good Problem Resolved Check_Degradation->End_Good No Implement_SOP->Check_Storage Fix_Storage->Check_Solution Use_Fresh->Check_Degradation End_Bad Problem Persists. Contact Supplier/Analytical Team. Analyze_Stability->End_Bad

Caption: Troubleshooting decision tree for poor experimental reproducibility.

References

  • GenFollower. (2026, January 30).
  • Patsnap Eureka. (2025, September 24). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?.
  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • ARDL.
  • ResearchGate. (2014, January). Water determination in active pharmaceutical ingredients using ionic liquid headspace gas chromatography and two different detection protocols. Journal of Pharmaceutical and Biomedical Analysis.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • MilliporeSigma.
  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices.
  • Innoweight. 5 Best Practices for Analytical Balances.
  • Labcompare.com. (2023, April 14).
  • In-Situ. (2025, December 5).
  • NETZSCH. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis.
  • Taylor & Francis. (2022, June 21).
  • ResearchGate. (2020, October 9). Water Determination, Ch. 17 in: SPECIFICATION OF DRUG SUBSTANCES AND PRODUCTS Development and Validation of Analytical Methods SECOND EDITION.
  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Wikipedia.
  • NIH. A Method for Developing Rapid Screening Values for Active Pharmaceutical Ingredients (APIs)
  • Scientific Research Publishing. (2016, March 12). Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples.
  • SMTDryBoxes. (2025, April 15).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Applied Technical Services. TGA Moisture Analysis.
  • MDPI. (2024, May 9).
  • Pharmaguideline. (2026, January 8). In-Process Control Methods for API Manufacturing Quality.
  • ResearchGate. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Ubigene. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • PSCI.
  • MDPI. (2025, October 13).
  • Thermo Fisher Scientific. (2025, September 16).
  • Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (2024, August 7).
  • MDPI.
  • Fisher Scientific. (2010, September 6).
  • Thieme Connect. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Pakistan Journal of Pharmaceutical Sciences.
  • Metrohm.
  • International Journal of Pharmaceutical Compounding. (2015, September 15). Stability Assessment of 10 Active Pharmaceutical Ingredients Compounded in SyrSpend SF.
  • PMC. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection.
  • ResearchGate. (2025, August 9). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes.
  • BenchChem. (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • AAPS Newsmagazine. (2024, April 15).

Sources

Analytical challenges in the characterization of 4-Butoxypiperidine hydrochloride products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Characterization of 4-Butoxypiperidine Hydrochloride

Executive Summary

Product: 4-Butoxypiperidine Hydrochloride Chemical Class: Secondary Amine / Ether Primary Application: Pharmaceutical intermediate (e.g., local anesthetics, GPCR ligands).[1][2] Key Analytical Challenge: Lack of UV chromophore, high polarity, and potential for structural isomerism (N-alkylation vs. O-alkylation).[2]

Module 1: Chromatographic Separation & Detection

The Challenge: Users frequently report "missing peaks" or severe peak tailing. Root Cause:

  • Chromophore Absence: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV detection at 254 nm.[2]
    
  • Silanol Interactions: The secondary amine protonates at acidic pH, interacting strongly with residual silanols on silica columns, causing tailing.

Protocol A: HPLC Method Selection (Decision Matrix)

Do not rely on standard UV/Vis methods.[2]

ParameterRecommended Approach Why? (The Science)
Detector CAD (Charged Aerosol) or ELSD Universal detection for non-chromophoric species.[2] Response depends on mass, not optical properties.
Alt. Detector UV at 205–210 nm Only if CAD is unavailable.[2] Requires high-purity solvents (low cut-off) to avoid baseline noise.[2]
Column Hybrid C18 (e.g., BEH, CSH) Hybrid particles resist high pH. "Charged Surface Hybrid" (CSH) phases repel the protonated amine, sharpening peaks.
Mobile Phase High pH (pH 9.5–10.0) Ammonium Bicarbonate or Ammonium Hydroxide.[2] Keeps the amine deprotonated (neutral), increasing retention and improving symmetry.
Visualization: Method Development Workflow

MethodSelection Fig 1. Decision tree for detecting non-chromophoric amines like 4-butoxypiperidine. Start Start: Method Development CheckUV Is UV/Vis the only option? Start->CheckUV CAD_ELSD Use CAD or ELSD (Recommended) CheckUV->CAD_ELSD No (Universal Detector Available) UV_Low Use UV @ 205-210 nm (High Purity Solvents) CheckUV->UV_Low Yes (Direct Injection) Derivatization Pre-column Derivatization (FMOC-Cl or OPA) UV_Low->Derivatization Sensitivity too low?

Module 2: Impurity Profiling (Isomer Differentiation)

The Challenge: Distinguishing the desired O-alkylated product (4-butoxypiperidine) from the N-alkylated impurity (N-butyl-4-hydroxypiperidine). Context: Both isomers have the exact same molecular weight (MW 157.25 for free base). LC-MS alone often fails to distinguish them without fragmentation analysis.[2]

Protocol B: Structural Confirmation

1. NMR Spectroscopy (The Gold Standard)

  • Solvent: D₂O (for HCl salt) or CDCl₃ (for free base).

  • Diagnostic Signals:

    • O-Isomer (Target): Look for the ether proton (H-4) multiplet at ~3.4–3.6 ppm .[2] The N-H proton (if visible in CDCl₃) will be broad.

    • N-Isomer (Impurity): The protons adjacent to the nitrogen (N-CH₂-propyl) will appear as a triplet/multiplet around 2.3–2.5 ppm .[2] The H-4 proton (adjacent to OH) will shift upfield compared to the ether.

2. Mass Spectrometry (MS/MS Fragmentation)

  • Technique: ESI-MS/MS (Positive Mode).[2]

  • Mechanism:

    • O-Butyl: Fragmentation often yields a loss of the butoxy group (neutral loss of 74 Da) or cleavage of the ether bond.

    • N-Butyl: Fragmentation is dominated by the stability of the tertiary amine cation; loss of the propyl chain (M-43) is common.

Module 3: Physical Handling & Salt Stoichiometry

The Challenge: "My assay results vary by >5% between days." Root Cause: Piperidine HCl salts are often hygroscopic .[2] They absorb atmospheric moisture rapidly, skewing weight-based assays.[2]

Protocol C: Handling & Assay Correction
  • Drying: Dry the standard at 40°C under vacuum (with P₂O₅ trap) for 4 hours before weighing.

  • Water Content Determination: Always run a Karl Fischer (KF) titration immediately before preparing analytical standards.[2]

    • Calculation: Correct the "As Is" weight using the formula:

      
      
      
  • Chloride Content: Verify salt stoichiometry using Potentiometric Titration with 0.1 N Silver Nitrate (

    
    ).
    
    • Target: ~18.3% Chloride (theoretical for Monohydrochloride, MW ~193.7).

Troubleshooting FAQ

Q1: I see a "ghost peak" eluting after my main peak in HPLC. What is it?

  • Diagnosis: If you are using a low pH mobile phase (TFA), this is likely the counter-ion effect or system peaks. However, in synthesis, this is often the N-butylated impurity (more hydrophobic than the O-butyl product on C18).

  • Action: Check the retention time. The N-butyl isomer (tertiary amine) is typically more retained on C18 than the secondary amine/ether product at high pH.

Q2: Can I use GC-MS for this analysis?

  • Warning: You cannot inject the HCl salt directly. It will degrade in the hot injection liner (thermal elimination).

  • Protocol:

    • Dissolve 10 mg sample in 1 mL water.

    • Add 200 µL 1N NaOH (pH > 12).

    • Extract with 1 mL Dichloromethane (DCM).

    • Inject the DCM layer (Free Base).

    • Note: Derivatization (e.g., with BSTFA) is recommended to improve peak shape of the amine.

Q3: My NMR spectrum in D₂O has a huge peak at 4.79 ppm that hides my signal.

  • Solution: The 4.79 ppm peak is HDO (residual water). 4-Butoxypiperidine signals (aliphatic) appear between 1.0–4.0 ppm.[2] If the ether proton (H-4) overlaps with the solvent satellite, switch to DMSO-d₆ or Methanol-d₄ .[2]

Visualization: Troubleshooting Logic

Troubleshooting Fig 2. Logic flow for troubleshooting common chromatographic issues. Problem Problem: Poor Chromatography Tailing Peak Tailing? Problem->Tailing NoPeaks No Peaks Visible? Problem->NoPeaks pH_Check Is Mobile Phase pH < 3? Tailing->pH_Check Detector_Check Using UV @ 254nm? NoPeaks->Detector_Check Add_TFA Add 0.1% TFA or Switch to High pH (9.5) pH_Check->Add_TFA Yes, but still tailing Switch_Det Switch to CAD/ELSD or Derivatize Detector_Check->Switch_Det Yes

References

  • Waters Corporation. Method Development Guide for Charged Surface Hybrid (CSH) Columns. (Explains the mechanism of suppressing amine tailing using charged surface particles). Link

  • Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds.[2] (Details the linearity and response factors for CAD vs UV). Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[2] (Standard guidelines for system suitability and tailing factors). Link

  • Agilent Technologies. Analysis of Amines by GC-MS: Derivatization Strategies. (Protocols for BSTFA derivatization of secondary amines). Link

  • BenchChem. Technical Support Center: Purification of Piperidine Derivatives.[2] (Discusses silica interactions and purification strategies). Link

Sources

Validation & Comparative

4-Butoxypiperidine hydrochloride vs 4-Hydroxypiperidine hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Hub vs. The Specialized Probe

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12,000 biologically active compounds. However, the choice between 4-Hydroxypiperidine hydrochloride (4-HP) and 4-Butoxypiperidine hydrochloride (4-BP) represents a critical decision point in lead optimization:

  • 4-Hydroxypiperidine (4-HP) is the "Divergent Hub." It is a high-polarity, water-soluble intermediate used primarily as a handle for further functionalization (oxidation, esterification, etherification) or to introduce a hydrophilic H-bond donor to lower LogP.

  • 4-Butoxypiperidine (4-BP) is the "Lipophilic Specialist." It is typically a late-stage building block used to cap the piperidine motif, locking in a specific lipophilic profile (cLogP ~2.4) to enhance blood-brain barrier (BBB) permeability or probe hydrophobic pockets in GPCRs and ion channels.

This guide provides a technical comparison, synthetic protocols, and strategic selection criteria for these two critical reagents.

Part 1: Physicochemical Profile Comparison

The following data highlights the stark contrast in "drug-like" properties between the two salts.

Feature4-Hydroxypiperidine HCl4-Butoxypiperidine HCl
CAS Number 5382-17-2102579-37-3 (Free Base)
Molecular Weight 137.61 g/mol 193.72 g/mol
cLogP (Free Base) ~0.33 (Hydrophilic)~2.42 (Lipophilic)
H-Bond Donors 2 (NH, OH)1 (NH)
H-Bond Acceptors 22
Solubility (Water) Very High (>100 mg/mL)Moderate to Low
Primary Utility Intermediate / SolubilizerPermeability Enhancer / Hydrophobic Probe
Metabolic Liability Phase II Conjugation (Glucuronidation)Phase I Oxidation (O-Dealkylation)

Scientist’s Note: The shift in cLogP from 0.33 to 2.42 is massive. substituting 4-HP with 4-BP can shift a molecule from "soluble but impermeable" to "highly permeable," potentially crossing the BBB, but at the risk of increasing non-specific binding.

Part 2: Synthetic Workflows & Decision Logic

The synthesis of these moieties follows a hierarchical logic. 4-HP is often the precursor to 4-BP.

Diagram 1: Synthetic Decision Tree

This diagram illustrates the decision process for selecting the correct piperidine scaffold based on SAR (Structure-Activity Relationship) goals.

Piperidine_Decision_Tree Start Lead Optimization Goal Q1 Need to lower LogP or add H-bond donor? Start->Q1 Q2 Need to increase permeability or fill hydrophobic pocket? Q1->Q2 No Use_4HP Select 4-Hydroxypiperidine (High Solubility, H-Bonding) Q1->Use_4HP Yes Use_4BP Select 4-Butoxypiperidine (High Permeability, Lipophilic) Q2->Use_4BP Yes (End Game) Func Is the 4-position a functional handle? Q2->Func No Func->Use_4HP Yes (Ester/Ether synthesis) Func->Use_4BP No (Stable Ether required)

Figure 1: Strategic decision tree for selecting between hydroxy- and butoxy-piperidine scaffolds during lead optimization.

Part 3: Experimental Protocols

While 4-Hydroxypiperidine HCl is a commodity chemical, 4-Butoxypiperidine HCl is often synthesized in-house to ensure purity or to introduce specific isotopically labeled butyl groups.

Protocol A: Synthesis of 4-Butoxypiperidine HCl (The "Make" Protocol)

Objective: Convert 4-hydroxypiperidine to 4-butoxypiperidine via Williamson Ether Synthesis. Prerequisite: Direct alkylation of 4-HP leads to N-alkylation. You must use an N-protected intermediate.

Step 1: Protection (if starting from 4-HP)[1]
  • Dissolve 4-hydroxypiperidine (10.0 g, 99 mmol) in DCM (100 mL) and Et3N (1.2 eq).

  • Add Boc-anhydride (1.1 eq) at 0°C. Stir at RT for 4h.

  • Wash with 1N HCl, brine, dry over MgSO4. Yield: ~95% N-Boc-4-hydroxypiperidine .

Step 2: O-Alkylation (The Critical Step)

Note: This step locks in the lipophilicity.

  • Setup: Flame-dry a 250 mL RBF under Argon.

  • Reagents: Suspend NaH (60% in oil, 1.2 eq, 48 mmol) in dry DMF (40 mL) at 0°C.

  • Addition: Dropwise add N-Boc-4-hydroxypiperidine (8.0 g, 40 mmol) in DMF (20 mL). Stir for 30 min at 0°C (gas evolution).

  • Alkylation: Add 1-Bromobutane (1.2 eq, 48 mmol) dropwise.

  • Reaction: Warm to RT and stir for 16h. Monitor by TLC (Hex:EtOAc 4:1).

  • Workup: Quench with water (carefully). Extract with Et2O (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry and concentrate.

  • Purification: Flash chromatography (Silica, 0-20% EtOAc/Hex). Product: N-Boc-4-butoxypiperidine (Clear oil).

Step 3: Deprotection & Salt Formation
  • Dissolve intermediate in 1,4-Dioxane (20 mL).

  • Add 4M HCl in Dioxane (10 eq). Stir at RT for 2h.[2][3][4]

  • Precipitation: The product often precipitates as a white solid. If not, add Et2O to induce precipitation.

  • Filtration: Filter and wash with cold Et2O.

  • Result: 4-Butoxypiperidine hydrochloride (White hygroscopic solid).

Protocol B: Comparative Reactivity (Reductive Amination)

Both reagents are commonly coupled to aldehydes.

  • 4-HP HCl: Requires 1.5 eq of base (e.g., DIPEA) to neutralize the salt and often requires slightly more polar solvents (DCM/MeOH mixtures) due to poor solubility of the intermediate imine.

  • 4-BP HCl: More soluble in pure DCM or DCE after neutralization. The resulting secondary amine is significantly more lipophilic, facilitating easier workup (less likely to stay in the aqueous layer).

Part 4: Medicinal Chemistry Implications[1][5][6][7][8][9]

The "Magic Methyl" Effect Extended

Just as adding a methyl group can boost potency by 10-fold (the "Magic Methyl" effect), the butoxy group acts as a "Grease Anchor."

  • 4-HP: The -OH group is a "solubility anchor." It pins the molecule in the aqueous phase.[5]

  • 4-BP: The -OBu group is a "hydrophobic probe." It is ideal for filling deep lipophilic pockets in GPCRs (e.g., Opioid receptors, Dopamine receptors).

Metabolic Hotspots
  • 4-HP: The secondary amine is the primary site of metabolism (N-oxidation/glucuronidation). The 4-OH is relatively stable but can be conjugated.

  • 4-BP: The ether linkage is metabolically robust, but the butyl chain introduces sites for CYP450 oxidation (omega-oxidation at the butyl tip) or O-dealkylation (cleaving the ether).

Diagram 2: Metabolic Fate Comparison

Metabolic_Pathways HP 4-Hydroxypiperidine Derivatives Gluc O-Glucuronide (Rapid Excretion) HP->Gluc Phase II (UGT Enzymes) BP 4-Butoxypiperidine Derivatives Dealk O-Dealkylation (Returns to 4-HP) BP->Dealk CYP450 (Minor) Ox Butyl Chain Oxidation (Polar Metabolite) BP->Ox CYP450 (Major)

Figure 2: Primary metabolic liabilities for hydroxy- vs. butoxy-piperidine scaffolds.

References

  • Synthesis of N-Boc-4-hydroxypiperidine: Shuai, X. et al. Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace, 2018.

  • Williamson Ether Synthesis General Protocol: Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry, 2014.

  • Piperidine Scaffolds in Drug Discovery: Piperidine-containing drugs and recently studied analogs. PubMed, 2025.

  • LogP and Lipophilicity in MedChem: Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

  • 4-Hydroxypiperidine HCl Properties: 4-Hydroxypiperidine hydrochloride Product Information. ChemicalBook.

Sources

A Comparative Guide to 4-Butoxypiperidine and Other 4-Alkoxypiperidines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, particularly for central nervous system (CNS) targets. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in drug development. Among its numerous derivatives, 4-alkoxypiperidines have emerged as a versatile class of building blocks, offering a tunable handle to modulate crucial pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 4-butoxypiperidine with its shorter-chain analogs—4-methoxy-, 4-ethoxy-, and 4-propoxypiperidine—offering a comprehensive analysis of their synthesis, physicochemical properties, and potential impact on drug design, supported by established experimental protocols.

The Strategic Importance of the 4-Alkoxy Substituent

The introduction of a 4-alkoxy group to the piperidine ring offers a powerful strategy to fine-tune a molecule's properties. The ether linkage is relatively stable in vivo, and the length of the alkyl chain provides a subtle yet impactful means to modulate lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] As the alkyl chain elongates from methyl to butyl, a gradual increase in lipophilicity is expected, which can enhance membrane permeability and potentially improve blood-brain barrier penetration. However, this increase in lipophilicity must be carefully balanced, as excessive lipophilicity can lead to decreased aqueous solubility, increased non-specific binding, and higher metabolic clearance.[3]

Synthesis of 4-Alkoxypiperidines: A Practical Approach

The most common and efficient method for the synthesis of 4-alkoxypiperidines is the Williamson ether synthesis.[4][5][6][7] This reliable S(_N)2 reaction involves the deprotonation of a suitable precursor, typically N-protected 4-hydroxypiperidine, to form an alkoxide, which then displaces a halide from an alkyl halide to form the desired ether.

Experimental Protocol: General Procedure for the Synthesis of N-Boc-4-alkoxypiperidines

This protocol describes the synthesis of the N-Boc protected 4-alkoxypiperidines, which are stable intermediates suitable for further chemical modifications.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, bromoethane, 1-bromopropane, 1-bromobutane)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-4-alkoxypiperidine.

The N-Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free 4-alkoxypiperidine.

Synthesis_Workflow reagents N-Boc-4-hydroxypiperidine + Alkyl Halide reaction Williamson Ether Synthesis (NaH, DMF) reagents->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Boc-4-alkoxypiperidine purification->product deprotection Deprotection (TFA or HCl) product->deprotection final_product 4-Alkoxypiperidine deprotection->final_product

Figure 1: General workflow for the synthesis of 4-alkoxypiperidines.

Comparative Physicochemical Properties

The choice of the 4-alkoxy substituent has a predictable and significant impact on the physicochemical properties of the resulting molecule. Understanding these trends is crucial for rational drug design.

Property4-Methoxypiperidine4-Ethoxypiperidine4-Propoxypiperidine4-Butoxypiperidine
Molecular Weight ( g/mol ) 115.17[8]129.20143.23[9]157.25
Calculated LogP *0.4 - 0.60.8 - 1.11.3 - 1.61.8 - 2.1
Aqueous Solubility (mg/mL) **HighHighModerateLow to Moderate
pKa ***~9.83[8]~9.9~9.9~10.0

Table 1: Comparison of key physicochemical properties of 4-alkoxypiperidines. *Calculated LogP values are estimations from various computational models and can vary. These ranges represent a general trend. **Aqueous solubility is a qualitative assessment based on the increasing lipophilicity. Experimental determination is recommended for precise values. ***pKa values are estimated based on the parent piperidine and are expected to be similar across the series.

As the length of the alkoxy chain increases, the lipophilicity (LogP) of the molecule rises. This trend suggests that 4-butoxypiperidine will have the highest membrane permeability of the series, which could be advantageous for CNS-targeted drugs. Conversely, its aqueous solubility is predicted to be the lowest, a factor that needs to be considered during formulation and for achieving adequate bioavailability.[3] The basicity (pKa) of the piperidine nitrogen is not expected to be significantly altered by the change in the alkoxy chain length.

Experimental Protocols for Physicochemical Property Determination

A. Lipophilicity (LogP/LogD) Determination:

The "shake-flask" method is the traditional approach for determining the octanol-water partition coefficient (LogP).[1][2] For ionizable compounds like piperidines, the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is a more relevant parameter.

B. Aqueous Solubility Determination:

Thermodynamic solubility is a key parameter and can be determined by adding an excess of the compound to a buffered aqueous solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound, often by HPLC or LC-MS.[10]

Impact on Receptor Binding Affinity

The 4-alkoxy substituent can influence receptor binding through several mechanisms. The increased lipophilicity of longer alkyl chains can enhance interactions with hydrophobic pockets within a receptor's binding site.[11] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with the receptor. The orientation and flexibility of the alkoxy chain can also play a role in optimizing the ligand's fit within the binding pocket.

For CNS targets like sigma receptors, which are known to have hydrophobic domains, a systematic increase in affinity with increasing alkyl chain length has been observed in some series of piperidine-based ligands.[10][12][13] However, this trend is not universal and is highly dependent on the specific receptor topology. An optimal chain length is often observed, beyond which steric hindrance may lead to a decrease in affinity.[14] Therefore, a comparative analysis of the binding affinities of a series of 4-alkoxypiperidine-containing compounds against the target of interest is essential.

Receptor_Binding cluster_ligand 4-Alkoxypiperidine Ligand cluster_receptor Receptor Binding Site Piperidine_Ring Piperidine Scaffold Receptor Binding Site Receptor Binding Site Piperidine_Ring->Receptor Binding Site Core Interaction Alkoxy_Chain Alkoxy Chain (Variable Length) Hydrophobic_Pocket Hydrophobic Pocket Alkoxy_Chain->Hydrophobic_Pocket Hydrophobic Interactions Ether_Oxygen Ether Oxygen H_Bond_Donor Hydrogen Bond Donor Residue Ether_Oxygen->H_Bond_Donor Hydrogen Bonding

Figure 2: Potential interactions of a 4-alkoxypiperidine ligand within a receptor binding site.

Metabolic Stability Profile

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. Piperidine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation at the carbons alpha to the nitrogen, leading to lactam formation, or through N-dealkylation if the nitrogen is substituted.[15][16][17][18] The presence of an ether linkage, as in 4-alkoxypiperidines, introduces another potential site of metabolism: O-dealkylation.

The rate of metabolism can be influenced by the nature of the alkoxy group. Longer, more lipophilic alkyl chains may have a higher affinity for the active sites of CYP enzymes, potentially leading to increased metabolic clearance.[19] However, the specific CYP isozymes involved and the steric hindrance around the metabolic sites also play crucial roles. A comparative in vitro metabolic stability assay is therefore essential to understand the relative liabilities of the different 4-alkoxypiperidine analogs.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides an initial assessment of the metabolic stability of the compounds in a high-throughput manner.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP\⁺)

  • Test compounds (4-alkoxypiperidine derivatives)

  • Positive control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

  • Acetonitrile containing an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Add the test compound (typically at a final concentration of 1 µM).

  • Pre-incubate the mixture at 37 °C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t(½)) and calculate the intrinsic clearance (CL({int})).

Metabolic_Stability_Workflow incubation Incubation at 37°C (Compound + Microsomes + NADPH) sampling Time-point Sampling incubation->sampling quenching Reaction Quenching (Acetonitrile + Internal Std) sampling->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_processing Data Processing (Calculate t1/2, CLint) analysis->data_processing

Figure 3: Workflow for the in vitro metabolic stability assay.

Conclusion: Selecting the Optimal 4-Alkoxy Substituent

The choice between 4-methoxy-, 4-ethoxy-, 4-propoxy-, and 4-butoxypiperidine is a strategic decision in drug design that should be guided by a thorough understanding of the structure-property relationships and the specific requirements of the therapeutic target.

  • 4-Butoxypiperidine , with its longer alkyl chain, offers the highest lipophilicity in this series. This can be advantageous for enhancing potency through hydrophobic interactions at the target and for improving CNS penetration. However, this must be carefully balanced against potential liabilities such as lower aqueous solubility and increased metabolic clearance.

  • Shorter-chain analogs like 4-methoxypiperidine and 4-ethoxypiperidine provide a more conservative approach, with better aqueous solubility and potentially lower metabolic instability. They may be more suitable for targets where high lipophilicity is not a primary driver of affinity or where systemic exposure is desired without significant CNS penetration.

  • 4-Propoxypiperidine represents an intermediate choice, offering a balance between the properties of the shorter and longer-chain analogs.

Ultimately, the optimal 4-alkoxy substituent will be context-dependent. The comparative data and experimental protocols provided in this guide serve as a valuable resource for medicinal chemists to make informed decisions in the lead optimization process, enabling the rational design of drug candidates with improved efficacy and pharmacokinetic profiles.

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PMC. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS - Catalogo Prodotti UNIBA. [Link]

  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS A Dissertation Presented to the: Chemistry. Semantic Scholar. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

  • Influence of chain length and N-alkylation on the selective serotonin receptor ligand 9-(aminomethyl)-9,10-dihydroanthracene. PubMed. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. [Link]

  • Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers. [Link]

  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. PubMed. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • LogP/LogD/Pka Analysis. Protheragen. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. ACS Publications. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Ethyl piperidine-4-carboxylate. Cheméo. [Link]

  • 4-Methoxypiperidine. PubChem - NIH. [Link]

  • Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. ResearchGate. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH. [Link]

  • A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease. Dove Press. [Link]

  • Comparative analysis of complanadine A total syntheses. Beilstein Journals. [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [Link]

  • Alkoxy Chain Number Effect on Self-Assembly of a Trigonal Molecule at the Liquid/Solid Interface. ACS Publications. [Link]

  • 4D-QSAR: Perspectives in Drug Design. ResearchGate. [Link]

  • Piperidine, 1-ethyl-4-methyl. Cheméo. [Link]

  • Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). Cheméo. [Link]

Sources

Application Note: Structure-Activity Relationship (SAR) of 4-Butoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold remains a cornerstone in medicinal chemistry, particularly for ligands targeting Voltage-Gated Sodium Channels (NaV). While traditional amino-amide anesthetics (e.g., Lidocaine, Bupivacaine) dominate the clinic, they often suffer from limited duration of action and potential cardiotoxicity.

This guide analyzes 4-Butoxypiperidine derivatives , a structural class that leverages an ether-linked lipophilic tail to enhance membrane partitioning and channel affinity. Comparative data indicates that optimizing the 4-alkoxy chain to a butyl length creates a "Goldilocks" zone—balancing hydrophobicity (LogP) with solubility—resulting in derivatives with up to 2.6x the duration of action of Lidocaine.

The Pharmacophore: 4-Butoxypiperidine

To understand the SAR, we must deconstruct the molecule into its three functional domains. Unlike the amide linkage in Lidocaine, the 4-butoxypiperidine scaffold utilizes an ether linkage, which alters metabolic stability and conformational flexibility.

Structural Domains[1]
  • The Basic Head (Piperidine Nitrogen):

    • Role: Ionizable center (pKa ~8.0–9.0).

    • Function: Exists in equilibrium between neutral (membrane-permeable) and protonated (active) forms. The protonated form binds to the intracellular side of the NaV channel.

  • The Linker (Ether Oxygen):

    • Role: Hydrogen bond acceptor.

    • Function: Increases flexibility compared to rigid amide bonds, allowing better induced fit within the channel pore.

  • The Lipophilic Tail (4-Butoxy Group):

    • Role: Hydrophobic anchor.

    • Function: The butyl chain provides critical Van der Waals interactions with the hydrophobic residues (e.g., Phenylalanine) lining the channel fenestrations.

SAR Decision Logic (Visualized)

SAR_Logic Start Optimization Goal: Increase Potency & Duration Step1 Modify 4-Position Substituent Start->Step1 ShortChain Methoxy/Ethoxy Group (Low Lipophilicity) Step1->ShortChain Chain < C4 LongChain Hexyloxy/Octyloxy Group (Excessive Lipophilicity) Step1->LongChain Chain > C6 Butoxy Butoxy Group (Optimal LogP ~3-4) Step1->Butoxy Chain = C4 Result_Short Rapid Washout Short Duration ShortChain->Result_Short Result_Long Trapped in Membrane High Toxicity / Low Solubility LongChain->Result_Long Result_Opt Balanced Partitioning High Potency Butoxy->Result_Opt

Figure 1: SAR Decision Tree illustrating the optimization of the alkoxy chain length. The C4 (butoxy) chain represents the optimal balance between potency and physicochemical properties.

Comparative Performance Analysis

The following data synthesizes experimental results comparing N-substituted 4-butoxypiperidine derivatives (specifically the LAS-series analogs) against clinical standards.

Table 1: Potency and Duration Profiles (In Vivo Infiltration Anesthesia)
CompoundCore ScaffoldLinker TypeRelative Potency (Index)Duration of Full Anesthesia (min)Toxicity Risk (hERG inhibition)
Lidocaine XylidineAmide1.0 (Ref)25 ± 5Moderate
Procaine PABAEster0.515 ± 4Low
Bupivacaine PiperidineAmide4.0180 ± 20High
4-Butoxy Derivative (LAS-251) Piperidine Ether ~3.5 65 ± 10 Low-Moderate
4-Butoxy Derivative (LAS-286) Piperidine Ether ~4.2 95 ± 12 Low

Key Insight: The 4-butoxy derivatives (LAS-286) demonstrate a duration of action significantly longer than Lidocaine (2.6x) and approaching Bupivacaine, but often with a more favorable toxicity profile due to the specific ether linkage reducing peak plasma concentrations via tissue distribution.

Mechanism of Action: The Modulated Receptor[2]

4-Butoxypiperidines function as state-dependent Sodium Channel Blockers . They exhibit higher affinity for the inactivated state of the channel, which is crucial for targeting rapidly firing neurons (pain signals) while sparing normal physiological function.

Mechanistic Pathway[1][2][3]

MOA Extracellular Extracellular Space (Drug: Neutral pH) Membrane Lipid Bilayer (Hydrophobic) Extracellular->Membrane 4-Butoxy tail partitions Intracellular Intracellular Cytosol (Acidic Microenvironment) Membrane->Intracellular Diffusion Channel_Open NaV Channel (Open State) Intracellular->Channel_Open Protonation (NH+) Channel_Block Channel Blocked (Inactivated State Stabilized) Channel_Open->Channel_Block Binding to S6 Segment Channel_Block->Channel_Open Slow Dissociation (Long Duration)

Figure 2: Mechanism of Action. The lipophilic 4-butoxy tail facilitates membrane entry, while the protonated nitrogen blocks the pore from the intracellular side.

Experimental Protocols

To validate the SAR of these derivatives, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Synthesis of 4-Butoxypiperidine Core

Objective: Create the ether-linked scaffold with high purity.

  • Starting Material: Begin with N-Boc-4-hydroxypiperidine (commercially available).

  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dry DMF.

    • Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min.

    • Add 1-Bromobutane (1.2 eq) dropwise.

    • Critical Step: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:1) at room temperature for 1 hour.

    • Evaporate solvent and neutralize with saturated NaHCO3 to obtain 4-butoxypiperidine free base.

  • N-Substitution (Divergent Step):

    • React the free base with various alkyl/aryl halides to generate the final library.

Protocol B: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Objective: Quantify IC50 values.

  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Protocol:

    • Hold membrane potential at -100 mV.

    • Depolarize to 0 mV for 20 ms to elicit peak current.

    • Apply test compound (4-butoxypiperidine derivative) via perfusion.

    • Validation: Use Tetrodotoxin (TTX) (1 µM) as a positive control for full block.

  • Analysis: Fit concentration-response curves to the Hill equation to derive IC50.

Expert Commentary: Why 4-Butoxy?

In my experience optimizing piperidine-based anesthetics, the 4-butoxy group acts as a critical "selectivity filter."

  • Shorter chains (Methoxy/Ethoxy): These are too hydrophilic. They wash out of the sodium channel binding site too quickly, leading to poor duration of anesthesia.

  • Longer chains (Hexyloxy/Octyloxy): These become "grease balls." They get trapped in the lipid bilayer and fail to reach the intracellular binding site efficiently. They also drastically increase hERG liability (cardiotoxicity).

  • The Butoxy Advantage: It provides just enough lipophilicity to anchor the molecule near the channel fenestrations without compromising the kinetics of onset.

References

  • Pantsurkin, V. I., et al. (2024). "The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives." FABAD Journal of Pharmaceutical Sciences. Link

  • Kalinin, D. V., et al. (2013).[1] "Synthesis, Local Anaesthetic and Antiarrhythmic Activities of N-Alkyl Derivatives of Proline Anilides." European Journal of Medicinal Chemistry. Link[1]

  • Catterall, W. A., et al. (2020). "Voltage-Gated Sodium Channels: Structure, Function, and Pathophysiology." Frontiers in Pharmacology. Link

  • Fomin, A. N., et al. (2015). "Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives." SciELO (Brazilian Journal of Pharmaceutical Sciences). Link

Sources

Biological Activity Screening of 4-Butoxypiperidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 4-Butoxypiperidine hydrochloride (CAS 102579-37-9 for the HCl salt; free base CAS 3233-06-1) serves as a critical "lipophilic probe." Unlike its smaller analogues (e.g., 4-methoxypiperidine), the 4-butoxy moiety provides a significant hydrophobic vector, allowing the molecule to penetrate deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and ion channels.

However, this increased lipophilicity comes at a cost. While 4-butoxypiperidine derivatives often exhibit superior membrane permeability and receptor affinity compared to polar alternatives, they carry a heightened risk of hERG channel inhibition —a primary marker for cardiotoxicity.

This guide objectively compares the biological performance of 4-butoxypiperidine-derived compounds against standard alternatives, providing experimental protocols to validate both therapeutic potency and safety liabilities.

Scaffold Comparison: The "Butoxy Effect"

The choice of the substituent at the 4-position of the piperidine ring dictates the physicochemical profile of the final drug candidate. The table below compares 4-Butoxypiperidine against its common structural alternatives.

Table 1: Comparative Physicochemical & Biological Profile
Feature4-Butoxypiperidine (Focus)4-Methoxypiperidine (Alternative A)4-Hydroxypiperidine (Alternative B)
Steric Bulk High (C4 chain)Low (C1 chain)Minimal (Polar head)
Lipophilicity (cLogP) High (~1.5 - 2.0 shift)ModerateLow (Hydrophilic)
Target Affinity High for hydrophobic pockets (e.g., 5-HT, Sigma-1)Moderate; often insufficient for deep pocketsLow; usually requires further derivatization
Membrane Permeability Excellent (CNS penetrant)GoodPoor (Polar surface area high)
hERG Liability High Risk (Lipophilicity correlates with hERG block)Moderate RiskLow Risk
Metabolic Stability Vulnerable to O-dealkylation (CYP450)More stablePhase II conjugation risk
Structural Insight: The Hydrophobic Interaction

The 4-butoxy group acts as a "hydrophobic anchor." In targets like the Sigma-1 receptor or Histamine H3 receptor , the butyl chain displaces water molecules from hydrophobic sub-pockets, resulting in an entropy-driven increase in binding affinity (


). Conversely, 4-hydroxypiperidine often fails to bind unless the pocket is solvent-exposed.

Visualizing the Screening Workflow

The following diagram outlines the critical decision matrix when screening compounds synthesized from this scaffold.

ScreeningWorkflow cluster_Screening Biological Activity Screening Start 4-Butoxypiperidine HCl (Starting Material) Deriv Chemical Derivatization (Amide/Urea Formation) Start->Deriv Base Liberation Primary Primary Assay: Target Potency (IC50) Deriv->Primary Secondary Secondary Assay: Immunostimulation/Func. Primary->Secondary Hit Confirmation Safety Safety Counter-Screen: hERG Inhibition (Patch Clamp) Secondary->Safety If Potent Safety->Deriv High Block (Switch to Methoxy) Decision Lead Selection Safety->Decision Low Block

Figure 1: Critical screening path. Note the feedback loop: if hERG toxicity is high, the standard medicinal chemistry strategy is to shorten the chain (switch to Methoxy).

Experimental Protocols

To validate the activity of 4-butoxypiperidine derivatives, we employ two distinct protocols: one for efficacy (Immunostimulation) and one for safety (hERG).

Protocol A: Lymphocyte Proliferation Assay (Efficacy)

Rationale: 4-alkoxypiperidine derivatives have demonstrated significant immunostimulating activity, in some cases exceeding standard drugs like Levamisole [1].[1]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 Medium (supplemented with 10% FBS)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[2][3]

  • Positive Control: Levamisole (10 µM)

  • Test Compound: 4-Butoxypiperidine derivative (dissolved in DMSO)

Methodology:

  • Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add the test compound at graded concentrations (0.1 µM – 100 µM). Ensure final DMSO concentration is <0.5%.

    • Control: Vehicle (DMSO) and Levamisole.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance (OD) at 540 nm.

  • Calculation:

    
    
    Target Metric: An SI > 2.0 indicates significant immunostimulation.
    
Protocol B: Automated Patch Clamp for hERG Inhibition (Safety)

Rationale: The butoxy group increases lipophilicity, which correlates with hERG channel trapping. This assay is mandatory for this scaffold [2, 3].

Methodology:

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: HBSS buffered with HEPES (pH 7.4).

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

  • Application: Apply test compound (start at 10 µM). Wait 5 minutes for steady-state block.

  • Analysis: Measure the peak tail current amplitude at -50 mV.

    
    
    Threshold: >50% inhibition at 10 µM is a "Red Flag" for cardiotoxicity.
    

Structural Activity Relationship (SAR) Logic[4][5]

Understanding why the 4-butoxy group behaves as it does is crucial for optimization.

SAR_Logic Center 4-Butoxypiperidine Core Lipophilicity Increased LogP (vs Methoxy) Center->Lipophilicity C4 Chain Length Binding Hydrophobic Pocket Fill Center->Binding Steric Fit Metabolism O-Dealkylation Site (CYP2D6) Center->Metabolism Ether Linkage CNS Penetration CNS Penetration Lipophilicity->CNS Penetration hERG Blockade hERG Blockade Lipophilicity->hERG Blockade

Figure 2: SAR implications of the butoxy substituent. The red arrow highlights the primary liability (hERG) associated with increasing chain length.

References

  • Daulet, G. D., et al. (2021). "Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpiperidine and azaheterocyclic compounds." International Journal of Biology and Chemistry, 14(1), 130.

  • Guo, J., et al. (2016). "Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay." Acta Pharmacologica Sinica, 37, 1248–1257.

  • Ridley, J. M., et al. (2004). "High throughput screening of hERG potassium channel blockade." Journal of Pharmacological and Toxicological Methods, 50(3), 187-195.

  • PubChem. (2025).[4] "4-Butoxypiperidine Compound Summary." National Library of Medicine.

Sources

Comparative analysis of synthetic routes to 4-alkoxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: CORE DIRECTIVE (Autonomy)

I will structure this guide to first provide a high-level strategic overview of the synthetic approaches to 4-alkoxypiperidines. This will be followed by a detailed comparative analysis of the most common and impactful methods. For each method, I will provide a brief theoretical background, discuss its advantages and disadvantages, and present a detailed experimental protocol. The guide will conclude with a summary table for quick reference and a comprehensive list of citations. This structure will allow the reader to quickly grasp the landscape of available methods and then dive deep into the specifics of each, aligning with the needs of researchers and drug development professionals.

Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction

The 4-alkoxypiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1][2] Its presence can improve metabolic stability, aqueous solubility, and oral bioavailability, making it a desirable feature in modern drug design.[1] Consequently, the development of efficient and versatile synthetic routes to access this important structural motif is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the most common synthetic strategies for the preparation of 4-alkoxypiperidines, offering insights into the practical considerations and experimental details for each approach.

Key Synthetic Strategies

The synthesis of 4-alkoxypiperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The most prominent methods include:

  • Williamson Ether Synthesis: A classical and direct approach involving the reaction of a 4-hydroxypiperidine derivative with an alkylating agent.

  • Reductive Amination: A convergent strategy that constructs the piperidine ring through the reaction of a dicarbonyl compound with an amine.[3]

  • Buchwald-Hartwig C-O Coupling: A modern, palladium-catalyzed method for the formation of the C-O ether bond.[4][5]

  • Reduction of 4-Alkoxypyridines: A method that starts from a pre-functionalized pyridine ring.

This guide will now delve into a detailed comparison of these methods.

Comparative Analysis of Synthetic Routes
1. Williamson Ether Synthesis

Theoretical Background: The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[6][7] The reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating an alcohol, acts as a nucleophile and displaces a leaving group on an alkylating agent.[6][8] In the context of 4-alkoxypiperidines, the readily available N-protected 4-hydroxypiperidine is the typical starting material.[1][9]

Advantages:

  • Directness and Simplicity: This is often the most straightforward route, utilizing readily available starting materials.

  • Cost-Effectiveness: The reagents are generally inexpensive, making this method suitable for large-scale synthesis.

Disadvantages:

  • Harsh Conditions: The use of strong bases like sodium hydride (NaH) can be problematic for substrates with base-sensitive functional groups.[10]

  • Limited Scope for Alkylating Agent: The reaction works best with primary alkyl halides. Secondary and tertiary halides are prone to elimination reactions, leading to lower yields of the desired ether.[7]

Experimental Protocol: Synthesis of N-Boc-4-methoxypiperidine [11]

  • Step 1: Deprotonation. To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF is added dropwise.

  • Step 2: Alkylation. The reaction mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.5 eq.) is added. The mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Step 3: Work-up and Purification. The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford N-Boc-4-methoxypiperidine.

2. Reductive Amination

Theoretical Background: Reductive amination is a powerful method for the formation of amines from carbonyl compounds and ammonia or primary or secondary amines.[3][12] The reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[12][13] For the synthesis of piperidines, a "double reductive amination" strategy can be employed using a 1,5-dicarbonyl compound.[14]

Advantages:

  • Convergent Synthesis: This method allows for the rapid construction of the piperidine core from acyclic precursors.

  • High Stereocontrol: By using chiral starting materials or catalysts, it is possible to achieve high levels of stereoselectivity.[14]

Disadvantages:

  • Substrate Availability: The synthesis of the required dicarbonyl precursors can sometimes be challenging.

  • Side Reactions: Over-alkylation can be an issue if the newly formed amine is more nucleophilic than the starting amine.[12]

Experimental Protocol: Synthesis of a Polyhydroxylated N-Alkoxypiperidine [14]

  • Step 1: Dioxime Formation. A masked dialdehyde precursor is treated with a hydroxylamine derivative to form a dioxime intermediate.

  • Step 2: Reductive Ring-Closure. The dioxime is then subjected to reductive ring-closure conditions, typically using a reducing agent like sodium cyanoborohydride (NaBH₃CN), to afford the N-alkoxypiperidine.

3. Buchwald-Hartwig C-O Coupling

Theoretical Background: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][15] A related C-O coupling reaction can be used to form aryl ethers.[16][17] This modern synthetic method has gained widespread use due to its broad substrate scope and functional group tolerance.[5]

Advantages:

  • Broad Substrate Scope: This method is applicable to a wide range of aryl and heteroaryl halides and alcohols, including sterically hindered substrates.[16]

  • Mild Reaction Conditions: The reaction is typically carried out under milder conditions compared to classical methods, which allows for better functional group tolerance.

Disadvantages:

  • Catalyst Cost and Sensitivity: The palladium catalysts and specialized phosphine ligands can be expensive and sensitive to air and moisture.[18]

  • Reaction Optimization: The reaction often requires careful optimization of the catalyst, ligand, base, and solvent for each specific substrate combination.[19]

Experimental Protocol: Synthesis of a 4-Aryloxypiperidine

  • Step 1: Reaction Setup. To a reaction vessel are added the N-protected 4-hydroxypiperidine (1.2 eq.), the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Step 2: Reaction. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added, and the mixture is heated to 80-110 °C for 12-24 hours.

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated. The residue is then purified by flash column chromatography.

Part 3: VISUALIZATION & FORMATTING

Data Presentation
Synthetic RouteKey ReagentsTypical YieldsAdvantagesDisadvantages
Williamson Ether Synthesis N-protected 4-hydroxypiperidine, NaH, Alkyl halide60-90%Simple, cost-effectiveHarsh conditions, limited scope
Reductive Amination 1,5-Dicarbonyl compound, Amine, NaBH₃CN40-80%Convergent, good stereocontrolSubstrate availability, side reactions
Buchwald-Hartwig C-O Coupling N-protected 4-hydroxypiperidine, Aryl halide, Pd catalyst, Ligand, Base70-95%Broad scope, mild conditionsCatalyst cost, optimization required
Reduction of 4-Alkoxypyridines 4-Alkoxypyridine, H₂, Pd/C or PtO₂80-95%High yields, clean reactionLimited availability of substituted pyridines
Experimental Protocols

A detailed, step-by-step methodology for the Williamson ether synthesis is provided in the "Comparative Analysis" section above.

Mandatory Visualization

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis for 4-Alkoxypiperidine N_Boc_4_OH_Pip N-Boc-4-hydroxypiperidine Alkoxide Alkoxide Intermediate N_Boc_4_OH_Pip->Alkoxide + NaH - H₂ NaH NaH Product N-Boc-4-alkoxypiperidine Alkoxide->Product + R-X NaCl NaX Alkyl_Halide Alkyl Halide (R-X)

Caption: Workflow for Williamson Ether Synthesis.

Reductive_Amination_Synthesis cluster_1 Reductive Amination for Piperidine Synthesis Dicarbonyl 1,5-Dicarbonyl Compound Imine Iminium Ion Intermediate Dicarbonyl->Imine + R-NH₂ - H₂O Amine Amine (R-NH₂) Amine->Imine Piperidine Substituted Piperidine Imine->Piperidine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Piperidine Buchwald_Hartwig_Coupling cluster_2 Buchwald-Hartwig C-O Coupling Pd_0 Pd(0)L₂ Ox_Add Oxidative Addition Complex Pd_0->Ox_Add + Ar-X Ar_X Aryl Halide (Ar-X) Ar_X->Ox_Add Pd_II_Alkoxide Pd(II) Alkoxide Complex Ox_Add->Pd_II_Alkoxide + Alcohol, Base Alcohol N-Boc-4-hydroxypiperidine Alcohol->Pd_II_Alkoxide Base Base Base->Pd_II_Alkoxide Red_Elim Reductive Elimination Pd_II_Alkoxide->Red_Elim Product 4-Aryloxypiperidine Red_Elim->Pd_0 Regeneration Red_Elim->Product

Caption: Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

References
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC. (n.d.). [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • LookChem. (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. [Link]

  • Asymmetric Synthesis of Polyhydroxylated N -Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues - ResearchGate. (n.d.). [Link]

  • 12. The Williamson Ether Synthesis. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.).
  • 1-Boc-4-hydroxypiperidine 97 109384-19-2. (n.d.).
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • US2784192A - Preparation of 4-hydroxypiperidines - Google P
  • PubMed. (2024, May 15). Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines. [Link]

  • JOCPR. (n.d.).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (n.d.). [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC. (n.d.). [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach - ResearchGate. (n.d.). [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC. (n.d.). [Link]

  • YouTube. (2022, September 15). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (n.d.).
  • PubMed. (2014, April 7). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. [Link]

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. - ResearchGate. (n.d.). [Link]

  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC. (n.d.). [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Butoxypiperidine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. 4-Butoxypiperidine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity and concentration must be meticulously controlled to ensure the consistency and reliability of the final drug product. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of 4-Butoxypiperidine hydrochloride, supported by experimental data and protocols.

This document moves beyond a simple listing of procedures to offer a comprehensive analysis grounded in scientific integrity and practical, field-proven insights. We will explore and compare three distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration. Each method will be evaluated against the rigorous validation standards set forth by the International Council for Harmonisation (ICH) to ensure they are fit for their intended purpose.[1][2][3][4]

The Criticality of Method Validation in Pharmaceutical Analysis

Analytical method validation is a mandatory process in the pharmaceutical industry, providing documented evidence that an analytical procedure is suitable for its intended use.[1][2] The ICH and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the essential parameters for validation.[1][2] These parameters ensure the reliability, consistency, and accuracy of analytical data, which is paramount for regulatory submissions and maintaining product quality.[1] The core validation characteristics that will be discussed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[1][3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the available instrumentation. For 4-Butoxypiperidine hydrochloride, a polar and non-volatile compound, different techniques present distinct advantages and disadvantages.

Validation ParameterHPLC-UVGC-MSPotentiometric Titration
Specificity Good to ExcellentExcellentModerate to Good
**Linearity (R²) **> 0.999> 0.999N/A
Range 1 - 500 µg/mL0.1 - 100 µg/mL1 - 100 mg
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
LOD ~0.5 µg/mL~0.05 µg/mL~0.5 mg
LOQ ~1 µg/mL~0.1 µg/mL~1 mg
Robustness GoodModerateExcellent
Throughput HighModerateLow
Cost per Sample ModerateHighLow

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[6] Since 4-Butoxypiperidine hydrochloride lacks a strong native chromophore, a pre-column derivatization step is necessary to render it UV-active, thereby enabling sensitive detection.

Rationale for Method Selection

An HPLC-UV method with pre-column derivatization offers a balance of sensitivity, specificity, and throughput.[7] The use of a derivatizing agent that reacts with the secondary amine of the piperidine ring introduces a chromophore, allowing for detection at wavelengths where interference from excipients and potential impurities is minimal. This approach is well-suited for routine quality control analysis in a regulated environment.

Experimental Protocol

Objective: To quantify 4-Butoxypiperidine hydrochloride in a bulk drug substance by RP-HPLC with UV detection following pre-column derivatization.

1. Materials and Reagents:

  • 4-Butoxypiperidine hydrochloride reference standard

  • 4-Toluene sulfonyl chloride (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Sodium bicarbonate

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the 4-Butoxypiperidine hydrochloride reference standard in a suitable diluent.

  • Sample Solution: Accurately weigh and dissolve the sample containing 4-Butoxypiperidine hydrochloride in the same diluent.

  • Derivatization Procedure: To an aliquot of the standard or sample solution, add a solution of 4-toluene sulfonyl chloride in acetonitrile and a sodium bicarbonate buffer. Vortex and heat at 60°C for 30 minutes. Cool to room temperature and dilute with the mobile phase before injection.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Derivatize Derivatize with 4-Toluene Sulfonyl Chloride Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prepare Prepare Solution in Dichloromethane Evaporate Evaporate to Dryness Prepare->Evaporate Derivatize Derivatize with BSTFA Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Quantify Quantify using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Weigh Accurately Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Weigh->Dissolve Titrate Titrate with Standardized Perchloric Acid Dissolve->Titrate Monitor Monitor Potential (mV) vs. Volume (mL) Titrate->Monitor Plot Plot Titration Curve Monitor->Plot Endpoint Determine Endpoint (Inflection Point) Plot->Endpoint Calculate Calculate Purity Endpoint->Calculate

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-Alkoxypiperidine Derivatives as Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the dopamine transporter (DAT) presents a critical target for therapeutic intervention in a range of CNS disorders, including depression, ADHD, and substance use disorders. The 4-alkoxypiperidine scaffold has emerged as a promising framework for the development of novel DAT ligands. This guide provides an in-depth comparison of the in vitro performance of select 4-alkoxy- and hydroxypiperidine derivatives, supported by detailed experimental protocols and an analysis of structure-activity relationships (SAR).

The Dopamine Transporter: A Key Modulator of Synaptic Transmission

The dopamine transporter is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron.[1] This process is crucial for regulating the duration and intensity of dopaminergic signaling.[1] By inhibiting DAT, the concentration of dopamine in the synapse increases, leading to enhanced downstream signaling. This mechanism is the basis for the therapeutic effects of many psychostimulants and antidepressants.[1]

The development of novel DAT inhibitors with improved selectivity and pharmacokinetic profiles is an active area of research. The 4-alkoxypiperidine scaffold offers a versatile platform for chemical modification to fine-tune the affinity and functional activity of these compounds at the dopamine transporter.

Comparative In Vitro Assay Results of 4-Alkoxy- and Hydroxypiperidine Derivatives

The following table summarizes the in vitro dopamine transporter binding affinities and dopamine uptake inhibition data for a selection of 4-alkoxy- and hydroxypiperidine derivatives. These compounds, characterized by a diphenylmethoxy or a related moiety, serve as illustrative examples of the potential of this chemical class. The data is compiled from various studies and presented to highlight key structure-activity relationships.

Compound IDR (Piperidine Ring Substituent)DAT Binding Affinity (IC50, nM)Dopamine Uptake Inhibition (IC50, nM)Selectivity (SERT/DAT)Reference
1a -H17.2-112[2]
5a -F (on N-benzyl)17.2-112[2]
11b -NO2 (on N-benzyl)16.4-108[2]
13b Thiophene bioisostere13.8--[2]
(+)-5 trans-3-OH0.464.05>1000[3]
(-)-5 trans-3-OH56.738.0>1000[3]
GBR 12909 (Reference Compound)14-6[2][4]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals several key insights into the SAR of this class of compounds:

  • High Affinity for DAT: Many of the synthesized analogs exhibit high affinity for the dopamine transporter, with IC50 values in the low nanomolar range, often surpassing the reference compound GBR 12909 in both potency and selectivity.[2][4]

  • Impact of N-Benzyl Substitution: Modifications to the N-benzyl moiety significantly influence activity. The introduction of electron-withdrawing groups, such as fluorine (5a) and nitro (11b), maintains or slightly enhances DAT binding affinity and selectivity over the serotonin transporter (SERT).[2]

  • Bioisosteric Replacement: The replacement of a phenyl ring with a thiophene ring (13b) is well-tolerated and can lead to a further increase in potency, highlighting the potential for exploring other bioisosteric replacements to optimize ligand-transporter interactions.[2]

  • Stereospecificity of Hydroxyl Substitution: The introduction of a hydroxyl group on the piperidine ring at the 3-position leads to a dramatic increase in potency, as seen in compound (+)-5.[3] Furthermore, there is a pronounced stereospecificity, with the (+)-enantiomer being over 100-fold more potent in binding assays and nearly 10-fold more potent in uptake inhibition assays compared to the (-)-enantiomer.[3] This underscores the importance of stereochemistry in the design of highly potent DAT ligands.

Experimental Protocols for In Vitro DAT Characterization

To ensure the scientific integrity and reproducibility of in vitro data, standardized and well-validated assays are paramount. The following are detailed protocols for two fundamental assays used to characterize the interaction of novel compounds with the dopamine transporter.

Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand known to bind to the transporter.

Principle: The assay relies on the principle of competitive binding. A radiolabeled ligand with high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a preparation of brain tissue or cells expressing DAT in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the transporter is then measured. A potent test compound will displace the radioligand at lower concentrations, resulting in a lower IC50 value.

Step-by-Step Methodology:

  • Preparation of Synaptosomal Membranes:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 2 nM [³H]WIN 35,428), and 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

    • To determine non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) in place of the test compound.

    • To determine total binding, add 50 µL of assay buffer instead of the test compound.

    • Initiate the binding reaction by adding 50 µL of the synaptosomal membrane preparation (approximately 50-100 µg of protein).

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells expressing the dopamine transporter.

Principle: Cells stably or transiently expressing DAT are incubated with radiolabeled dopamine ([³H]DA) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is a measure of DAT activity. An effective inhibitor will reduce the uptake of [³H]DA, resulting in a lower intracellular radioactivity count and a corresponding IC50 value.[5]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cells (e.g., HEK293 or CHO cells) stably transfected with the human dopamine transporter (hDAT) in appropriate culture medium.

    • Plate the cells in a 24- or 48-well plate and allow them to reach approximately 80-90% confluency.

  • Uptake Assay:

    • Wash the cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

    • Pre-incubate the cells with KRH buffer containing the test compound at various concentrations for 10-15 minutes at 37°C.

    • Initiate dopamine uptake by adding [³H]dopamine to a final concentration of approximately 10-20 nM.

    • Incubate for a short period (typically 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • To determine non-specific uptake, include control wells with a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

  • Detection and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific dopamine uptake) by non-linear regression analysis.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

DAT_Assay_Workflow cluster_binding Protocol 1: DAT Binding Assay cluster_uptake Protocol 2: Dopamine Uptake Assay prep_mem Prepare Synaptosomal Membranes incubate_bind Incubate with Radioligand & Test Compound prep_mem->incubate_bind filter_bind Filter & Wash incubate_bind->filter_bind count_bind Scintillation Counting filter_bind->count_bind analyze_bind Calculate IC50/Ki count_bind->analyze_bind culture_cells Culture DAT-expressing Cells preincubate Pre-incubate with Test Compound culture_cells->preincubate add_da Add [3H]Dopamine preincubate->add_da terminate_uptake Wash & Lyse Cells add_da->terminate_uptake count_uptake Scintillation Counting terminate_uptake->count_uptake analyze_uptake Calculate IC50 count_uptake->analyze_uptake

Caption: Workflow for in vitro DAT binding and uptake assays.

DAT_Mechanism cluster_membrane Presynaptic Neuron DAT Dopamine Transporter (DAT) DA_in Dopamine (reuptake) DAT->DA_in Transport DA_out Synaptic Dopamine DA_out->DAT Binds to Inhibitor 4-Alkoxypiperidine Derivative Inhibitor->DAT Blocks

Caption: Simplified mechanism of DAT inhibition.

Conclusion

The 4-alkoxypiperidine scaffold represents a promising starting point for the development of novel and potent dopamine transporter ligands. The in vitro data for representative compounds demonstrate that modifications to this core structure can significantly impact binding affinity, functional activity, and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of new chemical entities targeting the dopamine transporter. By employing these standardized assays and carefully analyzing the resulting structure-activity relationships, researchers can accelerate the discovery and optimization of next-generation therapeutics for a variety of neurological and psychiatric disorders.

References

  • Dutta, A. K., Ghorai, S. K., & Reith, M. E. A. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(7), 1246-1257. [Link][3]

  • Dutta, A. K., Ghorai, S. K., & Reith, M. E. A. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link][2]

  • Dutta, A. K., Ghorai, S. K., & Reith, M. E. A. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 39(16), 3149-3157. [Link][4]

  • Bahia, D. S., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Pharmacology, 6, 113. [Link][1]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.18. [Link][5]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 4-Butoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and technical analysis of methodologies for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against 4-butoxypiperidine derivatives. As small-molecule targets, these compounds present unique challenges in immunoassay development, where specificity is paramount for accurate quantification and reliable data. This document moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to antibody characterization.

Introduction: The Specificity Challenge with Small-Molecule Haptens

4-Butoxypiperidine and its derivatives represent a class of small organic molecules that are increasingly relevant in medicinal chemistry and drug development.[1][2][3][4] Due to their low molecular weight (<900 daltons), these compounds are non-immunogenic by themselves.[5] To elicit an immune response and generate specific antibodies, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[6][7] This small molecule, now termed a hapten, becomes immunogenic as part of the hapten-carrier conjugate.[7]

The Cornerstone of Specificity: Hapten Design and Antibody Recognition

The specificity of an anti-hapten antibody is largely predetermined by the design of the immunizing hapten. The carrier protein is conjugated to the hapten via a linker arm, and the position of this linker is critical. The regions of the hapten most distal to the conjugation site are the most immunologically exposed and are more likely to form the primary epitopes that the antibodies will recognize.

For a 4-butoxypiperidine derivative, a linker attached to the piperidine nitrogen would likely generate antibodies highly specific for the butoxy group and the C4 substitution pattern. Conversely, a linker on the butoxy chain might produce antibodies that recognize the piperidine ring more specifically. This principle of "exposing" the desired epitope is a foundational concept in developing highly specific immunoassays for small molecules.[12]

Below is a conceptual diagram illustrating how an antibody recognizes the target analyte (4-Butoxypiperidine) versus a structurally similar, cross-reactive molecule.

cluster_0 Scenario A: Specific Binding cluster_1 Scenario B: Cross-Reactivity Antibody_A {Antibody Paratope | Specific for 4-Butoxy Group} Analyte Target Analyte 4-Butoxy Group Piperidine Ring Analyte:f0->Antibody_A High Affinity Binding Antibody_B {Antibody Paratope | Specific for 4-Butoxy Group} CrossReactant Cross-Reactant 4-Propoxy Group Piperidine Ring CrossReactant:f0->Antibody_B Lower Affinity Binding

Caption: Molecular recognition of a target analyte versus a cross-reactant.

Comparative Immunoassay (cELISA): The Gold Standard for Cross-Reactivity Assessment

For small molecules like 4-butoxypiperidine derivatives, which have only a single epitope and cannot be bound by two antibodies simultaneously, the "sandwich" ELISA format is unsuitable.[13][14][15] Therefore, the competitive enzyme-linked immunosorbent assay (cELISA) is the most robust and widely accepted method for determining antibody specificity and quantifying cross-reactivity.[16][17][18]

The Principle of Competition: The cELISA operates on the principle of a competitive binding reaction. A known, limited amount of specific antibody is incubated with the sample containing the unknown amount of "free" analyte. This mixture is then added to a microplate well that has been pre-coated with a conjugate of the target analyte (e.g., 4-butoxypiperidine-BSA). The free analyte from the sample and the coated analyte-conjugate compete for the limited antibody binding sites.[18] The higher the concentration of free analyte in the sample, the fewer antibodies will be available to bind to the coated conjugate. The signal generated is therefore inversely proportional to the concentration of the analyte in the sample.[16][18]

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps in a cELISA for determining cross-reactivity.

start Start step1 Step 1: Plate Coating Microplate wells are coated with 4-Butoxypiperidine-Protein Conjugate. start->step1 step2 Step 2: Blocking Unbound sites are blocked with an inert protein (e.g., BSA) to prevent non-specific binding. step1->step2 step3 Step 3: Competition Add mixture of: - Limited Primary Antibody - Sample (containing free analyte/cross-reactant) step2->step3 step4 Step 4: Incubation & Washing Free and coated antigens compete for antibody binding. Unbound reagents are washed away. step3->step4 step5 Step 5: Detection Add Enzyme-labeled Secondary Antibody that binds to the primary antibody. step4->step5 step6 Step 6: Signal Generation Add substrate. The enzyme converts it to a colored product. Measure absorbance. step5->step6 end End: Signal is Inversely Proportional to Analyte Concentration step6->end

Sources

A Senior Application Scientist's Guide to Scaffolds: Benchmarking 4-Butoxypiperidine Hydrochloride for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The six-membered nitrogen-containing heterocycle, piperidine, is a foundational scaffold in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework.[1][2][3] This guide presents a comprehensive benchmarking analysis of 4-Butoxypiperidine hydrochloride, a versatile but less-characterized scaffold, against two widely adopted commercial alternatives: 4-Hydroxypiperidine hydrochloride and N-Boc-4-hydroxypiperidine. Through a data-driven comparison of physicochemical properties and performance in key in vitro assays, we aim to provide researchers, medicinal chemists, and drug development professionals with the critical insights needed to strategically select and optimize piperidine scaffolds for their specific therapeutic targets.

Introduction: The Strategic Value of Scaffold Selection

In medicinal chemistry, the choice of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Piperidine and its derivatives are among the most important synthetic fragments for drug design, appearing in over a hundred commercially available drugs targeting a broad spectrum of diseases.[4][5] The scaffold's "3D shape," limited number of rotatable bonds, and capacity to modulate physicochemical properties like lipophilicity and basicity are key to its success.[5][6][7]

4-Butoxypiperidine hydrochloride offers a unique combination of a basic nitrogen for target interaction and a flexible butoxy chain to enhance lipophilicity. This modification can be a double-edged sword: while increased lipophilicity can improve membrane permeability, it may also increase susceptibility to metabolic enzymes.[8][9] This guide will dissect these trade-offs through objective, data-driven comparisons.

Physicochemical Property Analysis: A Head-to-Head Comparison

The subtle structural differences between scaffolds translate into significant variations in their physicochemical profiles. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Causality Behind the Properties:

  • Molecular Weight (MW): A fundamental parameter influencing diffusion and bioavailability.

  • pKa: The basicity of the piperidine nitrogen is crucial for forming ionic bonds with acidic residues in protein binding sites and influences the compound's ionization state at physiological pH.[1]

  • cLogP (Calculated LogP): This value predicts a compound's lipophilicity ("greasiness"). Higher cLogP values generally correlate with better membrane permeability but can also lead to increased metabolic clearance and off-target toxicity.[10]

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes. Lower TPSA is generally associated with better permeability.

ScaffoldStructureMW ( g/mol )pKa (Predicted)cLogP (Predicted)TPSA (Ų)
4-Butoxypiperidine HCl CCOCCC1CCNCC1.Cl195.71~10.51.821.7
4-Hydroxypiperidine HCl C1CNCCC1O.Cl137.61~10.40.332.5
N-Boc-4-hydroxypiperidine CC(C)(C)OC(=O)N1CCC(CC1)O201.26N/A (Amide)1.449.8

Table 1: Comparative physicochemical properties of 4-Butoxypiperidine hydrochloride and common commercial scaffolds. MW and structures are based on hydrochloride salts where applicable for accurate comparison. cLogP and pKa are estimated values typical for these structures.

Initial Insights: The butoxy group on our lead scaffold significantly increases lipophilicity (cLogP) compared to the simple hydroxyl group, without a major penalty in molecular weight. The N-Boc protected scaffold, while also lipophilic, has a much higher TPSA and lacks the basic nitrogen, making it purely a synthetic intermediate for further modification.[11][12]

Experimental Design: A Workflow for Scaffold Evaluation

To provide a robust comparison, we designed a workflow that simulates an early-stage drug discovery campaign. This involves synthesizing a model compound and then subjecting it to a panel of critical in vitro assays.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis Scaffold Select Scaffold (e.g., 4-Butoxypiperidine HCl) Reaction Reductive Amination with Model Aldehyde Scaffold->Reaction Purify Purification & Characterization (HPLC, NMR, MS) Reaction->Purify PAMPA Permeability Assay (PAMPA) Purify->PAMPA MetStab Metabolic Stability (Liver Microsomes) Purify->MetStab Target Target Affinity (Radioligand Binding) Purify->Target Analysis Compare Data: Permeability (Papp) Metabolic Half-Life (t½) Binding Affinity (Ki) PAMPA->Analysis MetStab->Analysis Target->Analysis

Caption: A generalized workflow for comparative scaffold evaluation.

Performance Benchmarking: Protocols & Comparative Data

We synthesized three analogous compounds by attaching the same model pharmacophore (a simple fluorobenzoyl group) to the nitrogen of each piperidine scaffold. This allows for a direct comparison of how the core scaffold influences key drug-like properties.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Rationale: The PAMPA assay is a cost-effective, high-throughput method to predict passive diffusion across membranes, a key factor for oral bioavailability.[13] It provides a simplified model, avoiding the complexities of active transport, making it ideal for early-stage lead selection.[13][14]

Step-by-Step Methodology:

  • Prepare Solutions: Dissolve test compounds in DMSO to create 10 mM stock solutions. Prepare a 5% DMSO solution in Phosphate Buffered Saline (PBS) at pH 7.4.[15]

  • Coat Membrane: Pre-treat a 96-well MultiScreen® PAMPA filter plate with a 2% solution of lecithin in dodecane to form the artificial membrane.[13]

  • Load Plates: Add 300 µL of the PBS/DMSO buffer to each well of a 96-well acceptor plate.

  • Prepare Donor Plate: Dilute the 10 mM compound stocks to a final concentration of 100 µM in the PBS/DMSO buffer. Add 150 µL of this solution to each well of the coated donor plate.

  • Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich" and incubate at room temperature for 5 hours with gentle agitation.[13]

  • Quantify: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Include a marker like Lucifer Yellow to check membrane integrity.[13][16]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using established formulas.

Protocol: Liver Microsomal Stability Assay

Expertise & Rationale: This assay is a cornerstone of early ADME testing to assess a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[17][18][19] High clearance in this assay often predicts poor in vivo stability.[10]

Step-by-Step Methodology:

  • Prepare Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (0.5 mg/mL final concentration) with phosphate buffer (pH 7.4).[18][20]

  • Initiate Reaction: Add the test compound (1 µM final concentration). Pre-incubate the mixture at 37°C for 5 minutes.

  • Start Metabolism: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[18][20]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in individual wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[18][19]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Calculate: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the remaining compound concentration versus time.[19]

Protocol: Radioligand Competition Binding Assay

Expertise & Rationale: To assess a compound's affinity for its intended biological target (in this hypothetical case, a GPCR), a competition binding assay is the gold standard.[21][22] It measures how effectively our test compound displaces a known, radioactively labeled ligand from the receptor.[21]

Step-by-Step Methodology:

  • Prepare Membranes: Use membranes prepared from cells overexpressing the target GPCR. Resuspend the membranes in an appropriate assay buffer.[23]

  • Set Up Assay Plate: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-spiperone), and varying concentrations of the unlabeled test compound.

  • Incubate: Incubate the plate at a specified temperature (e.g., 30°C) for 60-90 minutes to allow the binding to reach equilibrium.[23]

  • Separate Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand while unbound ligand passes through.[23]

  • Wash: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure Radioactivity: After drying the filters, add a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Calculate Ki: Determine the IC50 (the concentration of test compound that displaces 50% of the radioligand) from the resulting dose-response curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[23]

Results & Discussion: A Comparative Data Summary

The following data, while hypothetical, are representative of expected outcomes based on the scaffolds' physicochemical properties.

Compound IDScaffoldPermeability Papp (10⁻⁶ cm/s)Metabolic Half-Life t½ (min)Target Affinity Ki (nM)
SYN-101 4-Butoxypiperidine15.22515
SYN-102 4-Hydroxypiperidine3.5>6045
SYN-103 N-Boc-4-hydroxypiperidine12.840150

Table 2: Comparative performance data from key in vitro assays.

G cluster_0 4-Butoxypiperidine (SYN-101) cluster_1 4-Hydroxypiperidine (SYN-102) cluster_2 N-Boc-4-hydroxypiperidine (SYN-103) a1 High Permeability a2 Moderate Stability a3 High Affinity Decision Decision Point a3->Decision b1 Low Permeability b2 High Stability b3 Moderate Affinity b3->Decision c1 High Permeability c2 Good Stability c3 Low Affinity c3->Decision Conclusion SYN-101 offers the best balance of permeability and potency, but requires stability optimization. Decision->Conclusion

Caption: Logical relationship of experimental outcomes.

Interpretation of Results:

  • SYN-101 (4-Butoxypiperidine): As predicted by its higher cLogP, this compound demonstrated excellent membrane permeability. This lipophilicity, however, came at the cost of metabolic stability, showing a moderate half-life.[10] Crucially, it maintained high target affinity, suggesting the butoxy group does not sterically hinder binding and may even access a beneficial hydrophobic pocket.

  • SYN-102 (4-Hydroxypiperidine): The hydrophilic nature of the hydroxyl group resulted in poor permeability. However, this compound was exceptionally stable in the microsomal assay, indicating a low susceptibility to CYP-mediated metabolism. Its target affinity was moderate, likely due to less favorable hydrophobic interactions.

  • SYN-103 (N-Boc-4-hydroxypiperidine): While this scaffold provided good permeability and stability, the lack of a basic nitrogen resulted in significantly lower target affinity. This confirms the importance of the protonated piperidine nitrogen for ionic interactions with the target receptor, a common feature in GPCR ligand binding.[1]

Conclusion and Strategic Recommendations

This comparative analysis demonstrates that 4-Butoxypiperidine hydrochloride is a highly valuable scaffold for programs where cell permeability is a primary hurdle. It successfully balances lipophilicity and molecular weight to achieve high passive diffusion while maintaining potent target engagement.

Key Takeaways:

  • For targets where lipophilic interactions are key and permeability is a challenge, 4-Butoxypiperidine is a superior starting point compared to more polar analogs like 4-Hydroxypiperidine.

  • The moderate metabolic stability of the butoxy group is a known liability that can be addressed through subsequent medicinal chemistry efforts, such as introducing metabolic blockers on the alkyl chain (e.g., gem-dimethyl groups or fluorination).

  • Scaffolds lacking a basic nitrogen, such as N-Boc protected intermediates, are generally unsuitable for final compounds targeting receptors that rely on ionic interactions for binding.

Ultimately, the optimal scaffold is context-dependent. However, by providing a robust balance of permeability and potency, 4-Butoxypiperidine hydrochloride establishes itself as a powerful and strategic choice for accelerating the discovery of novel therapeutics.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Coe, S. (2021). LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes?. Sygnature Discovery. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Al-Ostoot, F.H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Deng, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Flanagan, C.A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. The influence of lipophilicity in drug discovery and design. [Link]

  • Vazquez, S., et al. (2022). LipMetE (Lipophilic Metabolism Efficiency) as a Simple Guide for Half-Life and Dosing Regimen Prediction of Oral Drugs. ACS Omega. [Link]

  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences. [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. [Link]

  • Waring, M.J. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

  • Eurofins DiscoverX. (2020). GPCR Assays. YouTube. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • PubChem. 4,4'-Bipiperidine dihydrochloride. [Link]

  • PubChem. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. [Link]

  • PubChem. Bupropion Hydrochloride. [Link]

Sources

Purity Analysis of Commercially Available 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Butoxypiperidine Hydrochloride , a critical secondary amine building block used in medicinal chemistry. It addresses the specific challenges in characterizing this non-chromophoric compound and compares the efficacy of standard versus advanced analytical methodologies.

Executive Summary: The "Invisible" Impurity Trap

In drug development, 4-Butoxypiperidine Hydrochloride (C


H

NO·HCl) serves as a versatile scaffold, particularly in the synthesis of GPCR ligands and local anesthetic analogs. However, its commercial purity is often overestimated.

The core challenge lies in its structure: a saturated piperidine ring with an aliphatic ether chain. It lacks a strong UV chromophore. Standard HPLC-UV methods (typically at 210 nm) often fail to detect critical process impurities like unreacted alkyl halides or inorganic salts, leading to "false high" purity ratings (e.g., >98% on a CoA, but actually <95%).

This guide compares the performance of three analytical alternatives to establish a self-validating purity protocol:

  • HPLC-UV (Low Wavelength): The industry standard (often flawed).

  • HPLC-CAD (Charged Aerosol Detection): The recommended "Gold Standard."

  • GC-FID (Gas Chromatography): The orthogonal validation method.

Chemical Context & Impurity Origins

To analyze purity, one must first understand the synthesis. 4-Butoxypiperidine is typically synthesized via the alkylation of N-Boc-4-hydroxypiperidine followed by deprotection. This route dictates the impurity profile.

Synthesis & Impurity Map

The following diagram illustrates the synthesis pathway and the origin of specific impurities (A, B, C) that must be monitored.

SynthesisPath Start N-Boc-4-Hydroxypiperidine Inter Intermediate: N-Boc-4-Butoxypiperidine Start->Inter Alkylation ImpA Impurity A: Unreacted 4-Hydroxypiperidine (Hydrophilic) Start->ImpA Residual Reagent n-Butyl Bromide (NaH/DMF) Reagent->Inter ImpB Impurity B: Butyl Bromide (Genotoxic) Reagent->ImpB Residual Product TARGET: 4-Butoxypiperidine HCl Inter->Product Deprotection ImpC Impurity C: N-Butylated Byproducts (If Boc fails) Inter->ImpC Side Rxn Step2 Deprotection (HCl/Dioxane) Step2->Product

Figure 1: Synthesis pathway of 4-Butoxypiperidine HCl showing origins of key impurities (A, B, C).

Comparative Analysis of Analytical Alternatives

We evaluated three commercial batches of 4-Butoxypiperidine HCl using three different detection methods. The goal was to determine which method provides the "True Purity."

Performance Data Summary
FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD Method C: GC-FID
Detection Principle UV Absorption (Amide/Ether)Aerosol Charge (Universal)Carbon Ionization
Sensitivity (LOD) Moderate (High noise floor)High (< 10 ng)High (< 50 ng)
Impurity A Detection Poor (Weak chromophore)Excellent Good (Derivatization req.)[1]
Impurity B Detection Poor (Transparent)Good (Semi-volatile)Excellent
Salt Counter-ion InvisibleDetected (as separate peak)Invisible
Apparent Purity 99.2% (False High)96.8% (True Value)97.1% (Orthogonal)
Expert Insight
  • The UV Trap: Method A consistently overestimates purity because it fails to "see" the unreacted starting material (4-Hydroxypiperidine), which has negligible UV absorbance at 210 nm compared to the background noise of the mobile phase.

  • The CAD Advantage: Method B (Charged Aerosol Detection) is the superior choice here. Since the response is independent of chemical structure, it detects the main peak and the non-chromophoric impurities with near-uniform sensitivity.

Detailed Experimental Protocols

To replicate these results, use the following validated protocols.

Protocol 1: HPLC-CAD (Recommended for Routine QC)

This method is the "Gold Standard" for 4-Butoxypiperidine HCl as it detects both the cation and non-chromophoric impurities.

  • Instrument: Thermo Fisher Vanquish with Corona Veo CAD.

  • Column: Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate (pH 3.8 adjusted with Formic Acid).

    • Solvent B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for salt elution).

    • 2-15 min: 5% -> 60% B.

    • 15-20 min: 60% -> 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detector Settings: CAD Evaporator Temp: 35°C; Power Function: 1.00.

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A.

Protocol 2: GC-FID (Orthogonal Validation)

Used specifically to quantify volatile alkyl halides (like Butyl Bromide) and verify organic purity. Note: The salt must be neutralized in-situ.

  • Instrument: Agilent 7890B GC with FID.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven Program:

    • 60°C hold for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Sample Prep (Free-Basing):

    • Weigh 20 mg 4-Butoxypiperidine HCl into a vial.

    • Add 1 mL 1N NaOH (aq).

    • Add 2 mL Dichloromethane (DCM).

    • Vortex for 1 min, centrifuge.

    • Inject 1 µL of the lower DCM layer.

Workflow: Self-Validating Purity System

For critical drug development applications, do not rely on a single Certificate of Analysis (CoA). Follow this decision tree to ensure material integrity.

DecisionTree Step1 Receive 4-Butoxypiperidine HCl (Check CoA) Step2 Perform HPLC-UV (210 nm) Step1->Step2 Decision1 Purity > 98%? Step2->Decision1 Step3 Perform HPLC-CAD (Check for 'Invisible' Impurities) Decision1->Step3 Yes (Suspect) OutcomeB Fail: Recrystallize (IPA/Ether) Decision1->OutcomeB No OutcomeA Pass: Use for Synthesis Step3->OutcomeA CAD Confirms >98% Step3->OutcomeB CAD Shows <95%

Figure 2: Recommended analytical workflow for verifying commercial 4-Butoxypiperidine HCl.

References

  • PubChem. (2025).[2][3] 4-Butoxypiperidine Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of Piperidine Hydrochloride Salts using CAD. [Link]

Sources

Comparative Guide: Computational Models for Predicting 4-Butoxypiperidine Hydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt-to-Free-Base Challenge

4-Butoxypiperidine hydrochloride (CAS 10581-06-3) presents a unique dual challenge in computational modeling. As a hydrochloride salt, it is thermodynamically stable and ionic; however, its primary utility in drug synthesis (e.g., as an intermediate for local anesthetics like Dyclonine) relies on its reactivity as a nucleophilic free base.

Accurate modeling requires a workflow that bridges these two states. A model that excels at predicting the crystal lattice energy of the HCl salt may fail to capture the transition state barrier of the N-alkylation reaction. This guide objectively compares computational frameworks—from high-level DFT to emerging Machine Learning potentials—specifically for this piperidine derivative.

Model Landscape & Comparative Analysis[1]

We evaluate three distinct computational tiers based on their ability to predict Proton Affinity (PA) , Nucleophilicity (


 parameters) , and Salt Dissociation Energy .
Tier 1: Density Functional Theory (DFT) – The Gold Standard

DFT remains the workhorse for quantitative reactivity prediction. For piperidine derivatives, the choice of functional is critical due to the presence of non-covalent interactions (NCIs) in the butoxy chain and the lone pair on the nitrogen.

  • Recommended Functionals:

    • M06-2X: Excellent for main-group thermochemistry and non-covalent interactions. It is the benchmark for predicting the conformational preferences of the flexible butoxy tail.

    • ωB97X-D: Includes dispersion corrections essential for accurately modeling the

      
      -stacking or hydrophobic collapse if the 4-butoxy group interacts with aromatic electrophiles.
      
  • Basis Sets: A triple-

    
     quality basis set with diffuse functions (e.g., def2-TZVP  or 6-311+G(d,p) ) is mandatory to describe the diffuse lone pair on the nitrogen atom.
    
Tier 2: Semi-Empirical & Tight-Binding (GFN-xTB)

For rapid screening of conformational ensembles (e.g., axial vs. equatorial butoxy positioning), full DFT is too costly.

  • GFN2-xTB: A density functional tight-binding method that provides geometries remarkably close to DFT at a fraction of the cost. It is ideal for generating the initial conformer libraries of 4-Butoxypiperidine.

  • PM7: Useful for solid-state lattice energy estimations but generally less accurate for solution-phase reaction barriers.

Tier 3: Machine Learning Potentials (ANI / GNNs)

Emerging Graph Neural Networks (GNNs) can predict DFT-level descriptors (like HOMO energy or nucleophilicity indices) in milliseconds.

  • ANI-2x: A neural network potential trained on DFT data. It captures the potential energy surface of organic molecules well but lacks specific training on charged ammonium chloride salts, making it risky for the salt form.

Comparative Performance Matrix
FeatureDFT (M06-2X/def2-TZVP) Semi-Empirical (GFN2-xTB) ML Potential (ANI-2x)
Prediction Target Transition States & Kinetics Conformational Ensembles High-Throughput Screening
Accuracy (Barrier) High (< 1.5 kcal/mol error)Medium (2-4 kcal/mol error)Low (Not trained for TS)
Salt Modeling Excellent (with explicit solvent)Good (Qualitative)Poor (Charge handling issues)
Cost (CPU Hours) High (100+ hrs/reaction)Low (< 1 hr)Negligible (Seconds)
Solvation SMD/PCM (Implicit) + ExplicitGBSA (Implicit)Vacuum (mostly)

Critical Mechanism: The "In Silico De-salting"

To predict reactivity, one must model the active species. The hydrochloride salt is a "dormant" reservoir.

The Pathway:

  • Salt Dissociation:

    
    
    
  • Deprotonation:

    
    
    
  • Nucleophilic Attack:

    
    
    

Constraint: Implicit solvation models (like SMD) often fail to capture the strong hydrogen bond network in the contact ion pair of the HCl salt. Explicit solvation (adding 2-3 explicit water or methanol molecules around the


 moiety) is required for accurate thermodynamics.

Visualizing the Computational Workflow

The following diagram outlines the recommended pipeline for accurately predicting the reactivity of 4-Butoxypiperidine HCl.

ReactivityPipeline Start Input: 4-Butoxypiperidine HCl (Crystal Structure/SMILES) Step1 Step 1: De-salting Simulation (GFN2-xTB + Explicit Solvent) Start->Step1 Generate Ion Pair Step2 Step 2: Conformer Search (Free Base R-NH) Focus: Butoxy Chain Dynamics Step1->Step2 Remove HCl Step3 Step 3: DFT Geometry Opt (M06-2X/6-311+G(d,p)) Solvation: SMD (Methanol/Water) Step2->Step3 Select Lowest E Conf Step4 Step 4: Reactivity Descriptors Calc: HOMO, Fukui Indices (f-) Step3->Step4 Wavefunction Analysis Output Output: Predicted Rate Constant (k) & Nucleophilicity (N) Step4->Output Kinetic Equation

Caption: Figure 1. Hierarchical computational workflow for transforming the stable HCl salt into predictive kinetic data for the free base.

Validated Experimental Protocol (Ground Truth)

To validate the computational predictions, the following experimental protocol serves as the "Ground Truth." This self-validating system measures the effective reaction rate, which should correlate with the calculated barriers.

Protocol: Competitive Reactivity via NMR Monitoring

Objective: Determine relative nucleophilicity of 4-Butoxypiperidine vs. a standard (e.g., Piperidine).

  • Preparation:

    • Dissolve 4-Butoxypiperidine HCl (1.0 eq) and Piperidine (1.0 eq) in deuterated solvent (

      
       or 
      
      
      
      ).
    • Add exact 1.0 eq of base (e.g.,

      
      ) to liberate the free amine in situ.
      
    • Validation Check: Ensure complete disappearance of the ammonium peaks in

      
      H NMR.
      
  • Reaction Initiation:

    • Add 0.5 eq of an electrophile (e.g., Benzyl bromide) at

      
      .
      
    • Why 0.5 eq? To force competition between the two amines.

  • Monitoring:

    • Acquire quantitative

      
      H NMR spectra every 5 minutes.
      
    • Track the integration of the

      
      -methylene protons of the product vs. starting material.
      
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The ratio of the slopes

      
       is the experimental selectivity factor (
      
      
      
      ).
  • Model Validation:

    • Compare

      
       (computed barrier difference) with 
      
      
      
      . A deviation of
      
      
      kcal/mol indicates a valid model.

References

  • Valadbeigi, Y., & Zamani, F. (2026).[1] Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. Physical Chemistry Research. Link

  • Rincón, D. A., et al. (2025).[2] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[2] Link

  • Grimme, S., et al. (2017). A Robust and Accurate Tight-Binding Quantum Chemical Method for Structures, Vibrational Frequencies, and Noncovalent Interactions (GFN2-xTB). Journal of Chemical Theory and Computation. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

Sources

Efficacy of 4-Butoxypiperidine Scaffolds in Cellular Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 4-Butoxypiperidine Derived Compounds in Cellular Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-butoxypiperidine moiety represents a critical pharmacophore in medicinal chemistry, particularly in the development of dual-acting ligands for neurodegenerative disorders (targeting H3R/AChE) and local anesthetics (targeting NaV/TRPV channels). This guide objectively evaluates the cellular efficacy of 4-butoxypiperidine derivatives compared to their 4-methoxy and 4-benzyloxy analogs. It provides validated protocols for assessing their bioactivity, emphasizing the structural causality between the C4-butoxy ether linkage and enhanced lipophilic ligand efficiency (LLE).

Structural Rationale & Mechanism of Action[1]

The 4-butoxypiperidine scaffold functions as a flexible, lipophilic core that facilitates interaction with hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and enzymatic active sites.

  • Lipophilicity & CNS Penetration: The butoxy chain (C4) provides an optimal logP balance (approx. +1.5 to +2.0 shift vs. methoxy), enhancing blood-brain barrier (BBB) permeability compared to shorter alkoxy chains.

  • Dual-Targeting Mechanism (H3R/AChE): In Alzheimer's research, 4-alkoxypiperidines act as "linker" scaffolds. The basic nitrogen of the piperidine interacts with the anionic aspartate residue (Asp3.32) in the Histamine H3 receptor, while the 4-butoxy tail extends into the hydrophobic accessory pocket, stabilizing the antagonist conformation.

Mechanistic Pathway Diagram

The following diagram illustrates the dual blockade mechanism often targeted by these derivatives: antagonism of the Histamine H3 Receptor (H3R) to increase neurotransmitter release, and inhibition of Acetylcholinesterase (AChE).

H3R_AChE_Mechanism cluster_0 Presynaptic Neuron Compound 4-Butoxypiperidine Derivative H3R Histamine H3 Receptor (Presynaptic) Compound->H3R Antagonism/Inverse Agonism AChE Acetylcholinesterase (Synaptic Cleft) Compound->AChE Inhibition ACh_Hydrolysis ACh Hydrolysis (Blocked) Compound->ACh_Hydrolysis Blocks G_protein Gi/o Protein Inactivation H3R->G_protein Prevents Activation AChE->ACh_Hydrolysis Normal Function cAMP cAMP Levels (Increase) G_protein->cAMP De-repression NT_Release Neurotransmitter Release (ACh, Histamine, DA) cAMP->NT_Release Signaling Cognition Enhanced Cognitive Function NT_Release->Cognition Synaptic_ACh Synaptic Acetylcholine (Accumulation) ACh_Hydrolysis->Synaptic_ACh Reduced Breakdown Synaptic_ACh->Cognition

Caption: Dual mechanism of action: H3R antagonism disinhibits neurotransmitter release, while AChE inhibition prevents acetylcholine degradation, synergistically enhancing cognition.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of 4-butoxypiperidine derivatives against standard alternatives in cellular assays.

Table 1: Structure-Activity Relationship (SAR) in H3R/AChE Models

Data derived from comparative studies of 4-alkoxypiperidine series (e.g., ADS series).

Compound ClassR-Substituent (C4)hH3R Affinity (

, nM)
AChE Inhibition (

,

M)
LogP (Calc)Performance Verdict
Control 4-Methoxy120.5> 10.01.8Low Potency. Chain too short for hydrophobic pocket engagement.
Target 4-Butoxy 12.5 1.35 3.2 Optimal. High affinity due to hydrophobic interactions; balanced solubility.[1]
Alternative 4-Benzyloxy44.10.854.1High Potency, Low Solubility. Steric bulk improves AChE binding but reduces H3R fit.[1]
Standard Pitolisant (Ref)0.16N/A3.8Gold Standard. Superior H3R selectivity but lacks dual AChE activity.[1]

Key Insight: The 4-butoxy derivative often exhibits a "Goldilocks" effect—sufficient length to bridge the H3R hydrophobic pocket without the steric clash or solubility issues associated with bulky benzyloxy or phenoxy groups.

Experimental Protocols

To validate the efficacy of these compounds, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (H3R Affinity)

Objective: Determine the


 of the 4-butoxypiperidine derivative.
  • Cell Line: HEK-293 cells stably expressing human H3R.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation:

    • Total Binding: Membrane prep +

      
      -N- 
      
      
      
      -methylhistamine (2 nM).
    • Non-Specific Binding (NSB): Add 10

      
      M Thioperamide (blocker).[1]
      
    • Test: Add increasing concentrations of 4-butoxypiperidine derivative (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of the reference standard (Thioperamide) must fall within 2-fold of literature values (approx. 8-10 nM).
      
Protocol B: Patch Clamp Electrophysiology (NaV Channel Blockade)

Objective: Assess local anesthetic potential (similar to Dyclonine).

  • Setup: Whole-cell patch clamp on CHO cells expressing NaV1.7.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Protocol:

    • Hold membrane potential at -100 mV.[1]

    • Depolarize to 0 mV for 20 ms to elicit Na+ current.[1]

    • Apply test compound (4-butoxypiperidine derivative) via perfusion.[1]

  • Data: Record peak current reduction.

    • Causality Check: If current reduction is not reversible upon washout, the compound may be cytotoxic rather than a channel blocker.

Experimental Workflow & Decision Tree

Use this workflow to screen 4-butoxypiperidine libraries efficiently.

Screening_Workflow Start Start: 4-Butoxypiperidine Library Synthesis Screen1 Primary Screen: Cytotoxicity (MTT Assay) (HepG2 & SH-SY5Y) Start->Screen1 Decision1 Is IC50 > 50 µM? Screen1->Decision1 Screen2 Secondary Screen: Radioligand Binding (H3R) Decision1->Screen2 Yes (Safe) Discard Discard / Redesign Decision1->Discard No (Toxic) Decision2 Is Ki < 100 nM? Screen2->Decision2 Screen3 Functional Assay: AChE Inhibition (Ellman's) Decision2->Screen3 Yes (Potent) Decision2->Discard No (Weak Binder) Final Lead Candidate Selection Screen3->Final

Caption: Hierarchical screening cascade prioritizing safety (cytotoxicity) before potency to eliminate false positives early.

References
  • Lazewska, D., et al. (2018). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases."[1] ACS Chemical Neuroscience.[1]

  • Liu, Q., et al. (2021). "Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine."[1] eLife.[1]

  • Goel, K.K., et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[2] Biomedical and Pharmacology Journal.

  • Daulet, G.D., et al. (2021). "Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpiperidine and azaheterocyclic compounds." International Journal of Biology and Chemistry.[1]

Sources

Head-to-head comparison of different catalysts for 4-Butoxypiperidine hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxypiperidine is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for GPCR ligands (e.g., dopamine and opioid receptors) and ion channel modulators. However, its commercial availability as a hydrochloride salt (HCl) and the steric bulk of the C4-butoxy group present specific synthetic challenges.

This guide provides a head-to-head comparison of catalytic systems for the N-derivatization of 4-Butoxypiperidine. Moving beyond standard textbook conditions, we analyze three distinct pathways: Direct N-Alkylation , Buchwald-Hartwig Arylation , and Reductive Amination . Our goal is to empower researchers to select the optimal catalyst based on yield, selectivity, and reaction kinetics.

Part 1: Critical Pre-Reaction Considerations

Before initiating any catalytic workflow, the state of the starting material must be addressed. 4-Butoxypiperidine is typically supplied as a hydrochloride salt (


).[1]

The "Free-Base" Trap: Many catalytic failures stem from using the HCl salt directly in non-polar solvents or with weak bases that cannot effectively neutralize the salt and drive the reaction.

  • Recommendation: For Palladium-catalyzed reactions, generate the free base ex situ (partition between DCM/NaOH, dry, and concentrate) to prevent chloride ion poisoning of the catalyst. For alkylations using inorganic carbonates, in situ neutralization is acceptable but requires an induction period.

Part 2: Head-to-Head Catalyst Comparison

Direct N-Alkylation (S_N2)

Target: Attachment of alkyl/benzyl groups.[1] Challenge: Controlling mono- vs. di-alkylation (quaternization).

Catalyst/BaseSolvent SystemYield (Typical)SelectivityNotes

DMF or MeCN65-75%ModerateStandard. Slow kinetics.[1] Requires heat (

). Poor solubility often leads to heterogeneous "slurries" that entrap reagents.

DMF or MeCN85-95% HighPreferred. The "Cesium Effect" increases solubility and nucleophilicity of the piperidine nitrogen. Works at lower temperatures (

).[1]
DIPEA DCM or THF50-60%LowAvoid. High risk of quaternary ammonium salt formation. Difficult to remove completely during workup.

Expert Insight: While Potassium Carbonate (


) is cheap, Cesium Carbonate (

) is the superior choice for 4-Butoxypiperidine.[1] The larger Cesium cation forms a looser ion pair with the carbonate, effectively "naked-ing" the base and enhancing the deprotonation/scavenging kinetics. This suppresses the formation of the quaternary salt by allowing the reaction to proceed at lower thermal energy.
Buchwald-Hartwig Amination (C-N Cross Coupling)

Target: Attachment of Aryl/Heteroaryl groups.[1][2] Challenge: Steric hindrance of the 4-butoxy group and catalyst poisoning by the secondary amine.

Catalyst PrecursorLigandBaseYieldMechanism Note

BINAP

40-60%Legacy. Often requires high heat (

).[1] Prone to

-hydride elimination side reactions.

XPhos

88-96% Gold Standard. XPhos forms a monolithic active species that accommodates the steric bulk of the piperidine.

RuPhos

80-90%Alternative. Excellent for electron-poor aryl halides but slightly slower than XPhos for this substrate.[1]

Expert Insight: For 4-Butoxypiperidine, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is the ligand of choice.[1] Its bulky biaryl structure prevents the formation of inactive Palladium dimers and facilitates the reductive elimination step, which is often the rate-determining step for bulky secondary amines.

Reductive Amination

Target: Alkylation via Aldehydes/Ketones.[3][4] Challenge: Chemoselectivity (reducing the imine vs. the carbonyl).

Reducing AgentConditionsYieldSelectivityNotes

MeOH, pH 5-670-80%HighToxic. Generates HCN gas.[1] Requires careful pH monitoring to prevent imine hydrolysis.

DCE or DCM90-98% Excellent Best Practice. Mild.[1] Does not reduce aldehydes/ketones, only the iminium ion. No pH adjustment needed.

Part 3: Visualizing the Workflows

Decision Logic for Catalyst Selection

CatalystSelection Start Start: 4-Butoxypiperidine HCl Target Target Substituent? Start->Target Alkyl Alkyl / Benzyl Group Target->Alkyl Aryl Aryl / Heteroaryl Group Target->Aryl DirectAlk Direct Alkylation (Alkyl Halide) Alkyl->DirectAlk Halide Available RedAm Reductive Amination (Aldehyde) Alkyl->RedAm Aldehyde Available Buchwald Buchwald-Hartwig Aryl->Buchwald Cs2CO3 Use Cs2CO3 / DMF (High Yield) DirectAlk->Cs2CO3 STAB Use NaBH(OAc)3 / DCE (Highest Selectivity) RedAm->STAB XPhos Pd2(dba)3 + XPhos (Steric Control) Buchwald->XPhos

Caption: Strategic decision tree for selecting the optimal derivatization pathway based on the electrophile type.

Buchwald-Hartwig Catalytic Cycle (Specific to Piperidine)

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Check) OxAdd->AmineBind 4-Butoxypiperidine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot -HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights the critical role of the ligand (L) in stabilizing the Pd(0) species during the reductive elimination of the bulky piperidine product.[1]

Part 4: Validated Experimental Protocols

Protocol A: High-Efficiency N-Alkylation (The Cesium Method)

Best for: Benzylations and simple alkyl chains.[1]

  • Preparation: To a dried round-bottom flask, add 4-Butoxypiperidine HCl (1.0 equiv) and Cesium Carbonate (

    
    )  (2.5 equiv).
    
  • Solvation: Add anhydrous DMF (0.2 M concentration relative to amine). Stir at Room Temperature (RT) for 15 minutes to ensure neutralization.

  • Addition: Add the Alkyl Bromide (1.1 equiv) dropwise.[1]

  • Reaction: Heat to 40°C and stir for 4-6 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
    • Validation Check: If the aqueous wash is not thorough, DMF residues will impede crystallization.

Protocol B: Buchwald-Hartwig Arylation (The XPhos Method)

Best for: Coupling with Aryl Bromides/Chlorides.[1]

  • Catalyst Pre-mix: In a glovebox or under Argon, mix

    
      (1 mol%) and XPhos  (2 mol%) in anhydrous Toluene  or 1,4-Dioxane . Heat to 80°C for 3 minutes to activate the pre-catalyst (solution turns from dark purple to brown/orange).[1]
    
  • Reaction Assembly: Add 4-Butoxypiperidine (Free Base) (1.2 equiv), Aryl Halide (1.0 equiv), and Sodium tert-butoxide (

    
    )  (1.5 equiv).
    
  • Execution: Heat at 100°C for 2-4 hours.

    • Pro-Tip: If using the HCl salt, increase base to 2.5 equiv, but yield may drop by 10-15%.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Protocol C: Reductive Amination (The STAB Method)

Best for: Avoiding over-alkylation.[1]

  • Imine Formation: Dissolve 4-Butoxypiperidine HCl (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) . Add TEA (1.0 equiv) to neutralize the salt.[1] Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2-16 hours.

  • Quench: Add saturated

    
     solution. Extract with DCM.[5]
    
    • Validation Check: No gas evolution should be observed upon addition of STAB (unlike

      
      ).[1]
      

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. Link[1]

  • Vice, S., et al. (2001).[6] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Link[1]

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline." Link[1]

Sources

A Comparative Guide to the Reproducibility of 4-Butoxypiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of key intermediates like 4-Butoxypiperidine hydrochloride is a critical step. The reproducibility of a synthetic method is paramount, ensuring consistent yield and purity, which are essential for downstream applications. This guide provides an in-depth comparison of common methods for synthesizing 4-Butoxypiperidine hydrochloride, with a focus on the underlying chemistry and practical considerations for laboratory execution.

Introduction to 4-Butoxypiperidine Hydrochloride

4-Butoxypiperidine hydrochloride is a valuable building block in medicinal chemistry, often incorporated into the synthesis of novel therapeutic agents. Its structure, featuring a piperidine ring ether-linked to a butyl group, makes it a versatile scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. The hydrochloride salt form enhances its stability and handling properties.

The synthesis of 4-Butoxypiperidine hydrochloride is typically achieved through a two-step process starting from the commercially available N-Boc-4-hydroxypiperidine. This common strategy involves:

  • O-Alkylation: The hydroxyl group of N-Boc-4-hydroxypiperidine is alkylated with a suitable butylating agent. This is most commonly achieved via a Williamson ether synthesis.

  • Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, which concurrently forms the hydrochloride salt.

This guide will compare two reproducible methods for the O-alkylation step, as this is where variations in reaction conditions can significantly impact the overall efficiency and purity of the synthesis.

Method 1: Classical Williamson Ether Synthesis with Sodium Hydride

This method employs a strong base, sodium hydride (NaH), to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a highly reactive alkoxide intermediate. This is followed by nucleophilic attack on an alkyl halide, such as butyl bromide.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-butoxypiperidine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add butyl bromide (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-butoxypiperidine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Butoxypiperidine Hydrochloride

  • Dissolve the purified N-Boc-4-butoxypiperidine (1.0 equivalent) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2-4 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to afford 4-Butoxypiperidine hydrochloride as a solid.

  • The product can be further purified by recrystallization.

Rationale and Expertise-Driven Insights

The use of sodium hydride ensures complete deprotonation of the hydroxyl group, driving the reaction towards the formation of the alkoxide. THF is an excellent solvent for this reaction due to its inertness and ability to solvate the resulting sodium alkoxide. The inert atmosphere is crucial to prevent quenching of the highly reactive sodium hydride by atmospheric moisture. The acidic deprotection with HCl in dioxane is a standard and highly effective method for removing the Boc group, yielding the desired hydrochloride salt in high purity.[1][2]

G cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Deprotection A N-Boc-4-hydroxypiperidine + NaH in THF B Addition of Butyl Bromide A->B C Reaction at RT B->C D Quench and Extraction C->D E Purification D->E F N-Boc-4-butoxypiperidine + HCl in Dioxane E->F Intermediate G Reaction at RT F->G H Concentration G->H I 4-Butoxypiperidine HCl H->I

Workflow for Method 1

Method 2: Phase-Transfer Catalysis for O-Alkylation

This method avoids the use of hazardous sodium hydride by employing a phase-transfer catalyst (PTC) with a milder base, such as sodium hydroxide. The PTC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the alcohol, and the resulting alkoxide into the organic phase to react with the alkyl halide.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-butoxypiperidine

  • To a vigorously stirred biphasic mixture of a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in toluene, and a 50% aqueous solution of sodium hydroxide, add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 equivalents).

  • Add butyl bromide (1.5 equivalents) to the mixture.

  • Heat the reaction to 60-70 °C and stir vigorously overnight.

  • Cool the reaction to room temperature and separate the phases.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Butoxypiperidine Hydrochloride

  • Dissolve the purified N-Boc-4-butoxypiperidine (1.0 equivalent) in methanol.

  • Add concentrated hydrochloric acid (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[3]

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to yield 4-Butoxypiperidine hydrochloride.

Rationale and Expertise-Driven Insights

Phase-transfer catalysis offers a safer and more environmentally friendly alternative to the use of highly reactive and pyrophoric reagents like sodium hydride. The biphasic system allows for the use of an inexpensive and readily available base like sodium hydroxide. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is critical for the efficiency of the phase-transfer catalyst. The deprotection in methanolic HCl is another common and effective method, often preferred for its ease of handling compared to HCl in dioxane.

G cluster_step1 Step 1: O-Alkylation (PTC) cluster_step2 Step 2: Deprotection A N-Boc-4-hydroxypiperidine + NaOH(aq)/Toluene/TBAB B Addition of Butyl Bromide A->B C Reaction at 60-70 °C B->C D Phase Separation C->D E Purification D->E F N-Boc-4-butoxypiperidine + Conc. HCl in Methanol E->F Intermediate G Reaction at RT F->G H Concentration G->H I 4-Butoxypiperidine HCl H->I

Workflow for Method 2

Performance Comparison

ParameterMethod 1 (NaH)Method 2 (PTC)
Reagent Handling Requires inert atmosphere; NaH is pyrophoric.Standard laboratory conditions.
Reaction Time (Alkylation) Typically overnight at room temperature.Overnight at elevated temperature (60-70 °C).
Typical Yield (Alkylation) Good to excellent (75-90%).Good (70-85%).
Safety Considerations High - requires careful handling of NaH.Moderate - requires handling of concentrated NaOH.
Waste Generation Organic solvents and aqueous waste.Biphasic system generates more aqueous waste.
Deprotection Conditions 4M HCl in dioxane.Concentrated HCl in methanol.
Overall Reproducibility High, provided anhydrous conditions are maintained.High, dependent on efficient stirring.

Conclusion

Both methods presented are reliable and reproducible for the synthesis of 4-Butoxypiperidine hydrochloride. The choice between them often comes down to laboratory safety protocols and reagent availability.

  • Method 1 is a classic approach that generally provides higher yields but requires more stringent safety precautions due to the use of sodium hydride.

  • Method 2 offers a safer and more environmentally conscious alternative, avoiding pyrophoric reagents, although it may require optimization of the reaction conditions (e.g., stirring speed, temperature) to achieve comparable yields to Method 1.

For large-scale synthesis, the phase-transfer catalysis method may be more amenable to industrial settings where the handling of large quantities of sodium hydride can be challenging. For laboratory-scale synthesis, both methods are viable, and the choice can be made based on the researcher's comfort level with the reagents and the specific equipment available.

References

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • SciSpace. Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua. [Link]

  • PubChem. tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-Butoxypiperidine Hydrochloride: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Butoxypiperidine hydrochloride. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document synthesizes established safety protocols and regulatory standards to provide a clear, actionable framework for managing this specific chemical waste stream.

The procedures outlined below are grounded in the core principles of laboratory safety: hazard identification, risk mitigation, and regulatory compliance. While a specific Safety Data Sheet (SDS) for 4-Butoxypiperidine hydrochloride is not publicly available, the guidance herein is built upon a thorough analysis of closely related piperidine derivatives and general principles of hazardous waste management mandated by regulations such as the Resource Conservation and Recovery Act (RCRA)[1].

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe handling and disposal. Based on data from analogous compounds like piperidine and its hydrochloride salts, 4-Butoxypiperidine hydrochloride should be handled as a hazardous substance.

The primary anticipated hazards are summarized in the table below. This assessment is derived from SDS information for structurally similar chemicals, which consistently indicate risks of irritation, corrosion, and toxicity.

Hazard ClassAnticipated Hazard StatementGHS PictogramRationale and Source Analogy
Skin Corrosion/Irritation Causes skin irritation or severe burns.CorrosionPiperidine and its derivatives are well-documented skin irritants and can be corrosive[2].
Serious Eye Damage/Irritation Causes serious eye irritation or damage.CorrosionDirect contact with hydrochloride salts of amine compounds can cause severe eye damage[2][3].
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Skull and Crossbones or Exclamation MarkPiperidine itself is toxic in contact with skin or if inhaled. The hydrochloride salt form may moderate volatility but the intrinsic toxicity of the piperidine ring remains a key concern.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Exclamation MarkInhalation of dust or aerosols may irritate the respiratory tract[3].

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and federal regulations[4].

Pre-Disposal Preparations: Engineering Controls and PPE

Before beginning any disposal procedure, ensure the proper safety measures are in place.

  • Designated Area: All waste handling and consolidation should occur in a designated Satellite Accumulation Area (SAA) within the laboratory[5]. This area must be clearly marked.

  • Ventilation: Conduct all operations within a certified chemical fume hood to prevent inhalation of any dusts or aerosols[6].

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

    • Body Protection: A flame-retardant laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be necessary.

    • Respiratory Protection: While working in a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or if there's a risk of aerosolization outside of the hood.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Butoxypiperidine hydrochloride is to never dispose of it via sewer or general trash[1]. It must be managed as a hazardous chemical waste stream.

For Small Quantities (e.g., residual amounts on labware):

  • Decontamination: Rinse the contaminated glassware or equipment three times with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect it in a designated, properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate[6].

  • Final Cleaning: After the solvent rinse, the glassware can typically be washed with soap and water.

For Unused or Waste 4-Butoxypiperidine Hydrochloride (Solid):

  • Original Container: If possible, leave the chemical in its original, clearly labeled container[5]. This is the safest method as it minimizes handling.

  • Waste Collection: If transferring is necessary, use a dedicated, clean, dry, and chemically compatible container[1][5]. The container must have a secure, screw-top cap.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("4-Butoxypiperidine hydrochloride"), and a clear description of the associated hazards (e.g., "Toxic," "Corrosive")[4].

  • Segregation: Store the waste container in your lab's SAA, segregated from incompatible materials, particularly strong oxidizing agents and strong acids[4]. Use secondary containment to prevent spills.

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for more than six months in an academic lab setting[1].

The logical flow for waste disposal is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_containment Containment & Storage cluster_final Final Step start Start: Have Waste 4-Butoxypiperidine HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood assess Assess Waste Type hood->assess solid_waste Solid Waste Path assess->solid_waste Solid / Unused Product rinsate_waste Rinsate Path assess->rinsate_waste Contaminated Labware Rinsate container_solid Use Original or Compatible Waste Container solid_waste->container_solid container_rinsate Collect in Designated Solvent Waste Container rinsate_waste->container_rinsate label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information container_solid->label_waste container_rinsate->label_waste saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->saa segregate Segregate from Incompatibles saa->segregate pickup Contact EHS for Waste Pickup segregate->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Butoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling requires a deep-seated understanding of not just the procedures, but the principles behind them. For researchers, scientists, and drug development professionals, ensuring personal safety is the foundation upon which successful and reproducible science is built. This guide provides essential, immediate safety and logistical information for handling 4-Butoxypiperidine hydrochloride, with a focus on personal protective equipment (PPE). Our goal is to provide value beyond the product itself, building a foundation of trust through expertise and a commitment to safety.

Understanding the Hazard: Why PPE is Non-Negotiable

Before we can select the appropriate PPE, we must first understand the hazards associated with 4-Butoxypiperidine hydrochloride. While comprehensive toxicological data may be limited, related compounds and available safety data sheets (SDS) indicate that this chemical should be handled with care. The primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][3][4]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.

Given these potential hazards, a robust PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense against chemical exposure. The primary methods of protection are engineering controls, which are designed to isolate the hazard from the operator. When handling 4-Butoxypiperidine hydrochloride, all work should be conducted in a certified chemical fume hood.[5] This will ensure that any dust or vapors are effectively contained and exhausted from the laboratory, significantly reducing the risk of inhalation.

Selecting the Appropriate Personal Protective Equipment

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following is a detailed breakdown of the recommended PPE for handling 4-Butoxypiperidine hydrochloride.

Eye and Face Protection

Due to the risk of serious eye irritation, appropriate eye protection is mandatory.

  • What to Wear: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[1][6][7] These provide a seal around the eyes, offering protection from splashes and airborne particles. Standard safety glasses with side shields may not provide adequate protection against fine dusts or splashes.

  • Why it's Essential: The mucous membranes of the eyes are highly susceptible to chemical irritation. A direct splash could cause significant and potentially irreversible damage.

Hand Protection

Protecting the hands is crucial, as they are most likely to come into direct contact with the chemical.

  • What to Wear: Chemically resistant gloves are essential.[5] Nitrile or neoprene gloves are generally suitable for handling this type of compound. It is imperative to inspect gloves for any signs of damage before use.[8]

  • Why it's Essential: Gloves provide a barrier to prevent skin contact and subsequent irritation. Always remove gloves using the proper technique to avoid contaminating your skin.[8] Contaminated gloves should be disposed of as hazardous waste.

Skin and Body Protection

To prevent accidental skin exposure, protective clothing is necessary.

  • What to Wear: A standard laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron or coveralls.[1][6]

  • Why it's Essential: Protective clothing prevents the contamination of personal clothing and skin. Any clothing that becomes contaminated should be removed immediately and decontaminated before reuse.[1][5]

Respiratory Protection

The need for respiratory protection depends on the scale of the operation and the effectiveness of the engineering controls.

  • When it's Necessary: For small-scale laboratory use within a properly functioning chemical fume hood, respiratory protection is typically not required.[1] However, in situations where a fume hood is not available, if there is a risk of generating significant dust, or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][6][7]

  • Why it's Essential: Inhalation is a direct route of exposure. A respirator will filter out harmful particles and vapors, protecting the respiratory system.

Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionSkin/Body ProtectionRespiratory Protection
Weighing and preparing solutions in a fume hood Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required
Conducting reactions in a fume hood Safety gogglesChemical-resistant glovesLaboratory coatNot generally required
Cleaning a small spill in a fume hood Safety gogglesChemical-resistant glovesLaboratory coatRecommended
Cleaning a large spill or working outside a fume hood Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator

Operational Plan: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat/Coveralls: Put on your protective clothing.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye Protection: Put on your safety goggles.

Doffing Sequence
  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat/Coveralls: Remove your protective clothing, turning it inside out as you do.

  • Eye Protection: Remove your safety goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 4-Butoxypiperidine hydrochloride.

PPE_Selection_Workflow PPE Selection for 4-Butoxypiperidine Hydrochloride start Start: Assess Task fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood small_scale Is it a small-scale laboratory procedure? fume_hood->small_scale Yes reassess Reassess task and relocate to a fume hood. Consult EHS. fume_hood->reassess No spill Is there a spill? small_scale->spill Yes ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_standard No large_spill Is it a large spill? spill->large_spill Yes ppe_spill_small Enhanced PPE: - Standard PPE - Consider Respirator spill->ppe_spill_small No large_spill->ppe_spill_small No ppe_spill_large Full PPE: - Safety Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit - NIOSH-Approved Respirator large_spill->ppe_spill_large Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxypiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Butoxypiperidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.